4,5-Dimethoxy-o-benzoquinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethoxycyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNHYWSNHGOKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=O)C=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175314 | |
| Record name | 4,5-Dimethoxy-o-benzoquinone | |
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Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21086-65-7 | |
| Record name | 4,5-Dimethoxy-1,2-benzoquinone | |
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| Record name | 4,5-Dimethoxy-o-benzoquinone | |
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| Record name | 3,2-dione, 4,5-dimethoxy- | |
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| Record name | 4,5-Dimethoxy-o-benzoquinone | |
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| Record name | 4,5-dimethoxy-o-benzoquinone | |
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| Record name | 4,5-Dimethoxy-o-benzoquinone | |
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Foundational & Exploratory
An In-depth Technical Guide to 4,5-Dimethoxy-o-benzoquinone: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Dimethoxy-o-benzoquinone, a redox-active molecule with significant potential in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores its emerging applications, particularly in the realms of cancer therapy, neurodegenerative disease, and as an antimicrobial agent, drawing parallels with structurally related compounds. While a wealth of information exists for analogous benzoquinones, this guide also highlights the current gaps in the specific experimental data for this compound, underscoring the need for further research to fully unlock its therapeutic and technological potential.
Introduction
This compound, also known as 4,5-dimethoxycyclohexa-3,5-diene-1,2-dione, is an organic compound belonging to the ortho-quinone family. Its structure is characterized by a six-membered ring with two adjacent carbonyl groups and two methoxy substituents on the double bonds. This arrangement of functional groups imparts unique electronic properties, making it a molecule of interest for a variety of chemical and biological applications. Quinones are a class of compounds known for their redox activity, and the methoxy groups in this compound further modulate its reactivity and potential biological interactions. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers in organic synthesis, pharmacology, and materials science.
Chemical Structure and Physicochemical Properties
The structural and physical properties of this compound are fundamental to understanding its chemical behavior.
Chemical Structure
The chemical structure of this compound is depicted below:
Caption: Figure 2. Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Two singlets should be observed for the two equivalent methoxy groups, likely in the range of 3.8-4.2 ppm. The two vinyl protons on the quinone ring would also give rise to a singlet, expected to be in the downfield region, characteristic of protons on an electron-deficient ring system.
-
¹³C NMR: The carbon NMR spectrum should show distinct signals for the carbonyl carbons, typically in the range of 170-190 ppm. The carbons bearing the methoxy groups would appear in the aromatic region, as would the vinyl carbons. A signal for the methoxy carbons would be expected around 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the quinone moiety, typically observed in the region of 1650-1700 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations for the methoxy groups and C=C stretching vibrations of the ring.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show characteristic absorptions in the ultraviolet and visible regions due to π-π* and n-π* electronic transitions of the conjugated system. The exact absorption maxima (λmax) are not reported, but a related compound, the hydrochloride salt of 1,2-diamino-4,5-dimethoxybenzene, exhibits absorption maxima at 240 nm and 298 nm. [1]
Reactivity and Reaction Mechanisms
The reactivity of this compound is primarily governed by its redox-active quinone core and the presence of electron-donating methoxy groups.
Redox Cycling
A key feature of benzoquinones is their ability to undergo redox cycling. This compound can be reduced to the corresponding hydroquinone (4,5-dimethoxycatechol) and subsequently re-oxidized back to the quinone form. This process can involve the transfer of one or two electrons, leading to the formation of semiquinone radical intermediates. This redox cycling is central to its biological activity, including its antioxidant and potential pro-oxidant effects.
Caption: Figure 3. Redox cycling of this compound.
Metal Chelation
The ortho-quinone moiety of this compound can act as a bidentate ligand, capable of chelating metal ions. This property is significant in biological systems, where it can interact with metalloenzymes or influence metal-ion homeostasis. The methoxy groups can further influence the coordination chemistry of the molecule.
Potential Applications in Drug Development and Research
The unique chemical properties of this compound suggest its potential in various therapeutic areas. Much of its purported activity is inferred from studies on structurally similar dimethoxy-benzoquinones.
Anticancer Activity
Several dimethoxy-benzoquinone derivatives have demonstrated promising anticancer properties. These compounds are thought to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression. 4,5-Dimethoxy-1,2-benzoquinone has been identified as a potential therapeutic agent for cancer treatment due to its antitumor properties. [2]
Neuroprotective Effects
The antioxidant properties of dimethoxy-benzoquinones make them interesting candidates for the treatment of neurodegenerative diseases, where oxidative stress is a key pathological feature. By scavenging reactive oxygen species (ROS), these compounds may protect neurons from damage. 4,5-Dimethoxy-1,2-benzoquinone is being explored as a potential therapeutic agent for neurodegenerative conditions like Alzheimer's and Parkinson's diseases. [2]
Antimicrobial and Antiviral Applications
Dimethoxy-benzoquinones have also been investigated for their antimicrobial and antiviral activities. Their ability to interfere with microbial growth and viral replication suggests their potential as lead compounds for the development of new anti-infective agents. [2]
Safety and Handling
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
In case of contact:
-
Skin: Wash immediately with soap and water.
-
Eyes: Rinse thoroughly with plenty of water.
-
Ingestion: Seek medical attention.
-
Inhalation: Move to fresh air.
-
Conclusion and Future Perspectives
This compound is a fascinating molecule with a rich chemical profile and promising, yet largely unexplored, biological potential. Its synthesis is achievable through established methods, and its reactivity is centered around its redox-active quinone core. While the therapeutic potential in cancer, neurodegeneration, and infectious diseases is suggested by studies on related compounds, a significant lack of specific experimental data for this compound hinders its full exploitation.
Future research should prioritize the comprehensive spectroscopic characterization of this compound to provide a solid foundation for its identification and quality control. Furthermore, in-depth in vitro and in vivo studies are crucial to elucidate its specific pharmacological mechanisms, determine its efficacy, and assess its safety profile. Such investigations will be instrumental in validating its potential as a therapeutic agent and paving the way for its translation into clinical applications.
References
-
LookChem. (n.d.). Cas 21086-65-7, 4,5-DIMETHOXY-1,2-BENZOQUINONE. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Kersten, P. J., & Kirk, T. K. (1990). Comparison of lignin peroxidase, horseradish peroxidase and laccase in the oxidation of methoxybenzenes. PubMed. Retrieved from [Link]
-
Goodell, B., et al. (2006). The Reactivity and Reaction Pathway of Fenton Reactions Driven by Substituted 1,2-Dihydroxybenzenes. ResearchGate. Retrieved from [Link]
-
Hammel, K. E. (n.d.). Kenneth E. Hammel - UW Bacteriology. University of Wisconsin–Madison. Retrieved from [Link]
-
Collins, P. J., & Katritzky, A. R. (2006). Oxidation of carbazole, N-ethylcarbazole, fluorene, and dibenzothiophene by the laccase of Coriolopsis gallica. ResearchGate. Retrieved from [Link]
-
Gimalova, F. A., et al. (2020). Directed oxidative coupling of thiols in the synthesis of unsymmetrical disulfides. ResearchGate. Retrieved from [Link]
-
Tanaka, H., et al. (n.d.). Analysis of catechol, 4-methylcatechol and dopamine electrochemical reactions on different substrate materials and pH conditions. ResearchGate. Retrieved from [Link]
-
Sereda, S. V., & Rajca, A. (2008). Intermolecular interactions of punicin derivatives. ResearchGate. Retrieved from [Link]
-
Kersten, P. J., et al. (2024). Lignin Peroxidase-Catalyzed Selective Cleavage of C–C Bonds in Lignin at Room Temperature. ACS Catalysis. Retrieved from [Link]
-
Abakumov, G. A., et al. (2018). Electrochemical oxidation potentials of the triphenyll antimony(v) catecholate complexes according to the CV method. ResearchGate. Retrieved from [Link]
-
Abakumov, G. A., et al. (2017). Antiradical activity of complexes I–III in the reactions with DPPH. ResearchGate. Retrieved from [Link]
-
Singh, R., & Geetanjali. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. ResearchGate. Retrieved from [Link]
-
Reedijk, J. (2003). Copper complexes as biomimetic models of catechol oxidase. Scholarly Publications Leiden University. Retrieved from [Link]
-
Jensen, K., et al. (2002). Metal chelation studies relevant to wood preservation.1. Complexation of propyl gallate with Fe 2+. ResearchGate. Retrieved from [Link]
-
Chen, Y., et al. (2007). Study on chemical constituents of methylene chloride extract of Rubus chingii. ResearchGate. Retrieved from [Link]
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Chen, Y. G., et al. (2009). [Studies on chemical constituents of Helwingia chinensis]. ResearchGate. Retrieved from [Link]
-
ChemSrc. (n.d.). 3,4-Dimethoxyphenol. Retrieved from [Link]
Sources
Technical Guide: Spectroscopic Characterization of 4,5-Dimethoxy-o-benzoquinone
This is an in-depth technical guide on the spectroscopic characterization of 4,5-Dimethoxy-o-benzoquinone (4,5-dimethoxy-1,2-benzoquinone).
Executive Summary & Structural Context
This compound (CAS: 21086-65-7) is a reactive ortho-quinone metabolite often co-isolated with its para-isomer (2,6-dimethoxy-1,4-benzoquinone) from fungal sources such as Gloeophyllum trabeum. It serves as a critical redox-cycling agent in Fenton-type biological degradation pathways.
Distinguishing this compound from its para-isomer is a frequent analytical challenge due to overlapping proton resonances. This guide provides the definitive spectroscopic fingerprints required for unambiguous identification, grounded in experimental literature.
Physiochemical Profile
| Property | Data |
| Formula | C |
| Molecular Weight | 168.15 g/mol |
| Appearance | Dark red to black crystalline solid (distinct from the yellow/orange p-quinone) |
| Solubility | Soluble in CHCl |
| Symmetry |
Synthesis & Isolation Protocol
To obtain high-purity material for spectroscopic standards, the oxidation of 4,5-dimethoxycatechol is the preferred route. The use of sodium iodate (NaIO
Experimental Workflow (NaIO Method)
Reference: Itoh, Y. et al. Bull. Chem. Soc. Jpn. 1979.[1]
-
Precursor: Dissolve 4,5-dimethoxycatechol (1.0 eq) in absolute methanol.
-
Oxidation: Add Sodium Iodate (NaIO
) (2.0 eq) dissolved in a minimum amount of water. -
Reaction: Stir at 60°C for 20 hours. The solution will darken significantly.
-
Isolation: Filter to remove inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Flash chromatography (Silica gel; CHCl
/MeOH gradient) or recrystallization from methanol.
Figure 1: Synthetic pathway for the preparation of this compound via iodate oxidation.
Spectroscopic Data Analysis[1][2][3][4][5]
Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule results in a simplified spectrum. Note that the chemical shift of the vinyl protons is significantly shielded compared to unsubstituted o-benzoquinone (
H NMR Data (CDCl
, 400 MHz)
| Position | Multiplicity | Integration | Assignment | |
| 3, 6 | 5.81 | Singlet (s) | 2H | Quinone Ring Protons |
| 4-OMe, 5-OMe | 3.92 | Singlet (s) | 6H | Methoxy Protons |
Technical Insight: The singlet at 5.81 ppm is diagnostic. If you observe a singlet at 5.86 ppm but the compound is yellow, suspect the para-isomer (2,6-dimethoxy-1,4-benzoquinone), which has a deceptively similar proton shift but distinct color and carbon spectrum.
C NMR Data (Predicted/Literature Consensus)
| Carbon Type | Assignment | |
| C=O | 175 - 180 | C-1, C-2 (Carbonyls) |
| C-O | 155 - 160 | C-4, C-5 (Quaternary, attached to OMe) |
| C-H | 100 - 105 | C-3, C-6 (Methine) |
| OMe | 56 - 57 | Methoxy Carbons |
Infrared Spectroscopy (FT-IR)
Ortho-quinones exhibit characteristic carbonyl stretching frequencies that are typically higher in energy than para-quinones, often appearing as a doublet or a broad band due to Fermi resonance or vibrational coupling.
| Functional Group | Wavenumber (cm | Notes |
| C=O Stretch | 1665 | Characteristic o-quinone carbonyl (strong). |
| C=C Stretch | 1599 | Ring skeletal vibration. |
| C-O Stretch | 1228, 1206 | Methoxy-aryl stretching. |
Mass Spectrometry (EI-MS)
The fragmentation pattern is dominated by the sequential loss of carbon monoxide (CO), a hallmark of quinone decomposition.
-
Molecular Ion (M
): m/z 168 (Weak to Moderate) -
Base Peak: m/z 69 (Hydrocarbon fragment C
H O or similar) -
Diagnostic Fragments:
-
m/z 140 [M - CO]
: Initial loss of a carbonyl group. -
m/z 125 [M - CO - Me]
: Subsequent loss of methyl radical. -
m/z 112 [M - 2CO]
: Loss of the second carbonyl.
-
Figure 2: Proposed fragmentation pathway for this compound under Electron Impact (EI) ionization.
UV-Visible Spectroscopy
Solvent: Methanol (MeOH)
-
1: 413 nm (
) - n transition (forbidden, low intensity, responsible for red color). -
2: 287-291 nm (
) - transition (strong).
References
-
Synthesis & NMR: Itoh, Y., Kakuta, T., Hirano, M., & Morimoto, T. (1979).[1] Oxidation of 4,5-Dimethoxycatechol with Iodates in Alcohol. Bulletin of the Chemical Society of Japan, 52(7), 2169-2170. Link
-
Biological Isolation & MS/IR: Paszczynski, A., et al. (1999). De novo synthesis of 4,5-dimethoxycatechol and 2,5-dimethoxyhydroquinone by the brown rot fungus Gloeophyllum trabeum. Applied and Environmental Microbiology, 65(2), 674-679. Link
-
Classical Preparation: Wanzlick, H. W., & Jahnke, U. (1968).[1] Basische Acetone, V. 4.5-Dimethoxy-o-benzochinon.[1] Chemische Berichte, 101(11), 3744-3752. Link
Sources
Foreword: The Strategic Importance of Substituted o-Benzoquinones
An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dimethoxy-o-benzoquinone
In the landscape of synthetic chemistry and drug development, o-benzoquinones represent a class of highly reactive and versatile intermediates. Their intrinsic electrophilicity and redox activity make them pivotal building blocks for complex heterocyclic systems and natural products. Among these, this compound stands out due to the electronic influence of its methoxy substituents. These groups not only modulate the quinone's reactivity but also impart structural motifs found in numerous biologically active molecules, including derivatives of Coenzyme Q[1]. This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of this key chemical entity, moving beyond mere procedural steps to elucidate the underlying scientific rationale.
Foundational Chemistry and Molecular Profile
This compound, systematically named 4,5-dimethoxycyclohexa-3,5-diene-1,2-dione, is a crystalline solid whose chemistry is dominated by the conjugated dicarbonyl system. The electron-donating nature of the two methoxy groups at the C4 and C5 positions significantly influences the electron distribution within the ring, impacting its stability and reactivity in subsequent transformations.
| Property | Value | Source |
| IUPAC Name | 4,5-dimethoxycyclohexa-3,5-diene-1,2-dione | [2] |
| CAS Number | 21086-65-7 | [3] |
| Molecular Formula | C₈H₈O₄ | [2][3] |
| Molecular Weight | 168.15 g/mol | [2][3] |
| Appearance | Yellow to orange solid | [1] |
Synthesis Pathway: Oxidation of 4,5-Dimethoxycatechol
The most direct and reliable route to this compound is the selective oxidation of its corresponding catechol precursor, 4,5-dimethoxy-1,2-benzenediol. The core principle of this transformation is the removal of two protons and two electrons from the catechol hydroxyl groups without over-oxidation or degradation of the sensitive quinone ring.
Causality Behind Experimental Design:
-
Choice of Oxidant: The selection of an oxidizing agent is critical. While strong oxidants can cleave the aromatic ring, milder, specific reagents are required. Silver(I) oxide (Ag₂O) is an exemplary choice. It acts as a heterogeneous oxidant, which simplifies removal post-reaction (filtration), and is sufficiently mild to prevent unwanted side reactions. The reaction proceeds on the surface of the Ag₂O particles. Other agents like lead dioxide (PbO₂) have also been used effectively[4].
-
Anhydrous Conditions: The presence of water can lead to nucleophilic attack on the highly electrophilic quinone ring, resulting in decomposition and the formation of hydroxylated byproducts. Therefore, the use of an anhydrous solvent (e.g., dry diethyl ether or dichloromethane) and the inclusion of a drying agent like anhydrous sodium sulfate (Na₂SO₄) are paramount.
-
Inert Atmosphere: Although not always strictly necessary for this specific oxidation, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is best practice to prevent potential side reactions with atmospheric oxygen, which can sometimes lead to radical-based polymerization or degradation pathways[4].
Visualizing the Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound via the oxidation of 4,5-dimethoxy-1,2-benzenediol.
Materials:
-
4,5-Dimethoxy-1,2-benzenediol (1.0 eq)
-
Silver(I) Oxide (Ag₂O) (2.0 eq)
-
Anhydrous Sodium Sulfate (Na₂SO₄) (3.0 eq)
-
Anhydrous Diethyl Ether (or Dichloromethane)
-
Celite® or glass fiber filter paper
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dimethoxy-1,2-benzenediol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Addition of Reagents: To the stirred solution, add anhydrous sodium sulfate (3.0 eq) followed by silver(I) oxide (2.0 eq) in one portion. The mixture will immediately turn dark.
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting catechol and the appearance of a new, colored spot for the quinone product. The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and sodium sulfate. Wash the filter cake thoroughly with additional diethyl ether to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a colored solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexane, to afford pure this compound as bright yellow-orange crystals.
Comprehensive Characterization: A Self-Validating System
The identity and purity of the synthesized this compound must be unequivocally confirmed through a suite of analytical techniques. Each method provides a unique piece of structural evidence, and together they form a self-validating confirmation of the target molecule.
Visualizing the Characterization Workflow
Caption: Logical flow for the structural validation of the synthesized compound.
Mass Spectrometry (MS)
Principle: MS provides the exact molecular weight of the compound, serving as the first crucial checkpoint. The fragmentation pattern offers additional structural clues.
Expected Results:
-
Molecular Ion (M⁺): A prominent peak at m/z = 168, corresponding to the molecular formula C₈H₈O₄.
-
Key Fragments: Analysis of the fragmentation pattern can reveal the loss of methyl groups (-CH₃, m/z = 153) and carbonyl groups (-CO, m/z = 140), which is characteristic of quinone structures[2].
| Ion | m/z (relative abundance) | Interpretation |
| [C₈H₈O₄]⁺ | 168 (100%) | Molecular Ion (M⁺) |
| [C₇H₅O₄]⁺ | 153 | Loss of a methyl radical (•CH₃) |
| [C₇H₈O₃]⁺ | 140 | Loss of a carbonyl group (CO) |
| [C₆H₅O₃]⁺ | 125 | Loss of CO and •CH₃ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the definitive mapping of the molecular skeleton.
Expected ¹H NMR Spectrum (in CDCl₃):
-
Symmetry: The molecule possesses a C₂ axis of symmetry, simplifying the spectrum.
-
Methoxy Protons: A sharp singlet at approximately δ 3.9-4.1 ppm, integrating to 6H, corresponding to the two equivalent methoxy groups.
-
Vinylic Protons: A singlet at approximately δ 6.0-6.2 ppm, integrating to 2H, corresponding to the two equivalent protons on the quinone ring.
Expected ¹³C NMR Spectrum (in CDCl₃):
-
Carbonyl Carbons: Two signals in the downfield region, δ ~180 ppm, for the two ketone carbons.
-
Alkene Carbons (C-O): Two signals around δ ~150 ppm for the carbons bearing the methoxy groups.
-
Alkene Carbons (C-H): Two signals around δ ~110 ppm for the carbons bearing the vinylic protons.
-
Methoxy Carbons: A signal around δ ~56 ppm for the two equivalent methoxy carbons.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Peaks: The IR spectrum provides a clear fingerprint for the quinone functionality.
-
C=O Stretch: A strong, sharp absorption band in the range of 1650-1680 cm⁻¹. This is the most diagnostic peak for the conjugated dione system[5].
-
C=C Stretch: A medium intensity band around 1590-1610 cm⁻¹ corresponding to the carbon-carbon double bonds within the ring.
-
C-O Stretch: A strong band around 1200-1270 cm⁻¹ for the aryl ether C-O bond.
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system. Quinones exhibit characteristic absorptions that give them their color.
Expected Spectrum:
-
A strong absorption band (π → π* transition) in the near-UV region.
-
A weaker absorption band (n → π* transition) at a longer wavelength, extending into the visible region, which is responsible for the compound's yellow-orange color[6].
Stability, Handling, and Applications
Stability and Storage: this compound is a reactive molecule. It is sensitive to light, heat, and nucleophiles. For long-term storage, it should be kept in a tightly sealed container, protected from light, and stored in a refrigerator or freezer under an inert atmosphere.
Key Reactivity:
-
Diels-Alder Reactions: As a potent dienophile, it readily reacts with dienes to form complex polycyclic structures.
-
Michael Additions: The electron-deficient ring is susceptible to nucleophilic attack.
-
Redox Chemistry: It can be readily reduced back to the corresponding catechol. The methoxy groups enhance this redox reactivity[4].
Applications: The unique structure and reactivity of this compound make it a valuable compound in several areas:
-
Pharmaceutical and Agrochemical Synthesis: It serves as a precursor for synthesizing complex heterocyclic compounds with potential biological activity[7][8].
-
Antioxidant Research: Its redox properties are relevant in studies of oxidative stress and the development of novel antioxidants[7].
-
Materials Science: It can be used as a building block for redox-active polymers and organic electronic materials.
-
Coordination Chemistry: The ortho-dicarbonyl arrangement makes it an effective ligand for metal chelation, a property relevant in biological systems and catalysis[4].
Conclusion
This guide has detailed a robust and verifiable pathway for the synthesis and characterization of this compound. By understanding the causality behind each experimental step—from the choice of oxidant to the specific parameters of analytical validation—researchers can confidently produce and verify this important chemical intermediate. The application of a multi-technique characterization workflow is not merely procedural but essential for ensuring the scientific integrity of any subsequent research that utilizes this versatile compound.
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Kersten, P. J., & Kirk, T. K. (1997). De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot Fungus Gloeophyllum trabeum. Applied and Environmental Microbiology, 63(10), 3847-3853. [Link]
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Werz, O., et al. (2013). Discovery and biological evaluation of novel 1,4-benzoquinone and related resorcinol derivatives that inhibit 5-lipoxygenase. PubMed. [Link]
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Navigating the Synthesis and Isolation of 4,5-Dimethoxy-o-benzoquinone: A Technical Guide for Researchers
An In-depth Exploration of its Fungal Origins and Practical Isolation Methodologies
Introduction: The Significance of 4,5-Dimethoxy-o-benzoquinone
This compound is a fascinating molecule of interest in the fields of biochemistry and natural product chemistry. As a member of the o-benzoquinone family, it possesses a reactive dienyl-dione system that imparts it with significant biological activity. Quinones, in general, are recognized for their roles in various biological processes, including acting as antioxidants and participating in electron transport chains.[1] The exploration of novel benzoquinone structures is a continuous pursuit in the quest for new therapeutic agents and biochemical probes.
This technical guide provides a comprehensive overview of the natural occurrence of this compound, with a particular focus on its isolation from its primary known fungal source. We will delve into the practical aspects of obtaining this compound, from the cultivation of the source organism to the final purification and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the study and application of this intriguing natural product.
The Fungal Connection: Natural Occurrence in Gloeophyllum trabeum
The primary known natural source of the precursor to this compound is the brown-rot fungus, Gloeophyllum trabeum.[2] This organism is a key player in wood decay ecosystems. Brown-rot fungi are known for their unique ability to degrade cellulose and hemicellulose in wood without extensively removing the lignin. This process is thought to involve the production of low molecular weight agents that can diffuse into the wood structure and initiate a chemical cascade of degradation.
In Gloeophyllum trabeum, this compound exists in a redox-cycling relationship with its reduced form, 4,5-dimethoxy-1,2-benzenediol (also known as 4,5-dimethoxycatechol).[3] This catechol is secreted by the fungus into its environment.[2] The redox couple plays a crucial role in the fungus's metabolism, potentially involved in iron reduction and the generation of reactive oxygen species, which are key components of the biodegradative process.[3]
The de novo synthesis of 4,5-dimethoxy-1,2-benzenediol by Gloeophyllum trabeum from simple carbon sources like glucose highlights the fungus's specialized metabolic capabilities.[2] The concentration of this metabolite in fungal cultures can reach detectable levels, making it a viable source for isolation.
Part I: A Step-by-Step Guide to the Isolation of the Precursor, 4,5-Dimethoxy-1,2-benzenediol
The isolation of this compound from its natural source begins with the cultivation of Gloeophyllum trabeum and the extraction of its reduced precursor, 4,5-dimethoxy-1,2-benzenediol. The following protocol is a synthesized methodology based on established practices for fungal metabolite extraction.
Step 1: Cultivation of Gloeophyllum trabeum
The successful isolation of the target metabolite is contingent on robust fungal growth and metabolite production.
-
Media Preparation: A defined mineral medium with glucose as the primary carbon source is recommended. The inclusion of a small amount of asparagine can enhance the growth of this relatively slow-growing fungus.[4] The pH of the medium should be adjusted to approximately 4.5.
-
Inoculation and Incubation: Stationary cultures are typically established in Erlenmeyer flasks. The flasks are inoculated with a homogenized culture of Gloeophyllum trabeum. Incubation is carried out at a controlled temperature, around 30°C, in the dark to mimic the natural environment of the fungus and to protect light-sensitive metabolites.[2]
-
Monitoring Metabolite Production: The production of 4,5-dimethoxy-1,2-benzenediol can be monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Step 2: Extraction of Extracellular Metabolites
Once sufficient fungal growth and metabolite production have been achieved (typically after several weeks), the extracellular fluid containing the secreted 4,5-dimethoxy-1,2-benzenediol can be harvested.
-
Filtration: The fungal biomass is separated from the liquid culture medium by filtration.
-
Solvent Extraction: The filtered medium is then subjected to liquid-liquid extraction with an appropriate organic solvent, such as methylene chloride, to partition the aromatic metabolites from the aqueous phase.[4]
Step 3: Purification of 4,5-Dimethoxy-1,2-benzenediol
The crude extract obtained from the solvent extraction will contain a mixture of metabolites. Purification is essential to isolate the desired catechol.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of 4,5-dimethoxy-1,2-benzenediol. A phenyl-hexyl column is a suitable stationary phase for the separation of these types of aromatic compounds.[5]
-
Elution: A gradient elution system using a mixture of water, methanol, and a small amount of formic acid for pH control is effective for resolving the components of the crude extract.[5] The elution of the target compound can be monitored using a UV detector, typically at a wavelength of 280 nm.[5]
-
Fraction Collection and Verification: Fractions corresponding to the peak of 4,5-dimethoxy-1,2-benzenediol are collected. The identity and purity of the isolated compound should be confirmed by analytical techniques such as mass spectrometry.
Part II: Chemical Conversion to this compound
The purified 4,5-dimethoxy-1,2-benzenediol can be readily oxidized to the target this compound. This conversion mimics the biological redox cycling and can be achieved through chemical oxidation.
Oxidation Protocol
A common and effective method for the oxidation of catechols to o-quinones involves the use of an oxidizing agent in a suitable solvent system.
-
Reaction Setup: The purified 4,5-dimethoxy-1,2-benzenediol is dissolved in a suitable solvent.
-
Oxidizing Agent: A variety of oxidizing agents can be employed. The choice of oxidant will depend on the scale of the reaction and the desired purity of the product.
-
Reaction Monitoring: The progress of the oxidation reaction can be monitored by thin-layer chromatography (TLC) or HPLC. The disappearance of the starting catechol and the appearance of the colored o-benzoquinone will indicate the progression of the reaction.
-
Workup and Purification: Upon completion of the reaction, the product is isolated by extraction and purified by chromatography to yield pure this compound.
Spectroscopic Characterization of this compound
The unambiguous identification of the isolated this compound is achieved through a combination of spectroscopic techniques. The following table summarizes the key spectroscopic data for this compound.
| Spectroscopic Technique | Key Data and Interpretation |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C8H8O4), which is approximately 168.15 g/mol .[6] |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the carbonyl (C=O) groups of the quinone ring, typically in the region of 1650-1680 cm-1. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum is expected to show signals for the two methoxy groups (as singlets) and the two protons on the quinone ring (as singlets or doublets depending on the solvent and resolution). |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule, including the two carbonyl carbons in the downfield region (typically >170 ppm), the four sp² carbons of the quinone ring, and the two methoxy carbons. |
Experimental and Conceptual Diagrams
To visually represent the processes described in this guide, the following diagrams have been created using Graphviz.
Caption: A schematic overview of the workflow for the isolation and synthesis of this compound.
Caption: The redox cycle of 4,5-dimethoxy-1,2-benzenediol and this compound in Gloeophyllum trabeum.
Conclusion
This technical guide has provided a detailed roadmap for researchers interested in the natural occurrence and isolation of this compound. By understanding its origins in the brown-rot fungus Gloeophyllum trabeum and following the outlined protocols for cultivation, extraction, purification, and chemical conversion, scientists can obtain this valuable compound for further study. The provided spectroscopic information will aid in its unambiguous characterization. As research into the biological activities of natural products continues to expand, a thorough understanding of the methodologies for their isolation and synthesis is paramount.
References
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Paszczynski, A., Crawford, R. L., & Funk, D. (1999). De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot Fungus Gloeophyllum trabeum. Applied and Environmental Microbiology, 65(2), 674-679. [Link]
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Kerem, Z., Jensen, K. A., & Hammel, K. E. (1999). Biodegradative mechanism of the brown rot basidiomycete Gloeophyllum trabeum: evidence for an extracellular hydroquinone-driven Fenton reaction. FEBS Letters, 446(1), 49-54. [Link]
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Paszczynski, A., & Crawford, R. L. (1999). De novo synthesis of 4,5-dimethoxycatechol and 2,5-dimethoxyhydroquinone by the brown rot fungus Gloeophyllum trabeum. PubMed, 65(2), 674-9. [Link]
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Poljakova, J., Paca, J., & Stiborova, M. (2009). Isolation and partial characterization of catechol 1,2-dioxygenase of phenol degrading yeast Candida tropicalis. PubMed, 54(4), 325-30. [Link]
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Moreira, O. B. D., de Faria, L. V., Matos, R. C., Enes, K. B., Curi, M. R. C., & de Oliveira, M. A. L. (2022). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis. The Royal Society of Chemistry. [Link]
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Biological activity of 4,5-Dimethoxy-o-benzoquinone derivatives
An In-Depth Technical Guide to the Biological Activity of 4,5-Dimethoxy-o-benzoquinone Derivatives
Prepared by a Senior Application Scientist
Executive Summary
The o-benzoquinone scaffold is a privileged structure in medicinal chemistry, primarily due to its inherent redox activity and electrophilicity, which can be strategically harnessed for therapeutic intervention. The this compound core, in particular, serves as a foundational template for a diverse range of derivatives exhibiting significant biological activities. These activities, including potent anticancer and anti-inflammatory effects, stem from the molecule's ability to modulate cellular signaling pathways through mechanisms such as reactive oxygen species (ROS) generation and direct interaction with protein targets. This guide provides an in-depth exploration of the mechanisms of action, key biological activities, and the essential experimental protocols required to evaluate the therapeutic potential of this compound derivatives. It is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this chemical class.
The o-Benzoquinone Core: A Chemically Reactive Scaffold for Drug Design
The 1,2-benzoquinone (o-benzoquinone) structure is characterized by two adjacent carbonyl groups on a cyclohexadiene ring. This arrangement confers significant electrophilicity and redox potential, making it a highly reactive species. Unlike their more stable p-benzoquinone counterparts, o-benzoquinones readily participate in two primary types of biochemical reactions that underpin their biological effects:
-
Redox Cycling: Quinones can be reduced by cellular reductases (e.g., NADPH:quinone reductase) to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone while producing a superoxide anion. This cycle can repeat, leading to the sustained generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger downstream signaling events, including apoptosis.[1][2]
-
Michael Addition: The electrophilic carbon atoms of the quinone ring are susceptible to nucleophilic attack by biological macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins. This covalent modification can irreversibly alter protein function, leading to the inhibition of enzymes or transcription factors critical for disease progression.
The 4,5-dimethoxy substituents on the o-benzoquinone ring are critical for modulating these properties. The electron-donating nature of the methoxy groups influences the redox potential of the quinone, affecting its propensity for ROS generation.[2] Furthermore, these substituents provide synthetic handles for creating diverse libraries of derivatives with fine-tuned potency, selectivity, and pharmacokinetic profiles.
Key Biological Activities & Mechanistic Underpinnings
Derivatives of the this compound scaffold have demonstrated a range of promising biological activities, primarily in the fields of oncology and inflammation.[3][4]
Anticancer Activity
A significant body of research highlights the cytotoxic potential of benzoquinone derivatives against various cancer cell lines.[3][4][5] For example, 4,5-diamino-substituted 1,2-benzoquinones have shown potent antitumor activity, with some derivatives proving more effective than established agents like diaziquone (AZQ) in preclinical models.[3]
The primary mechanisms driving this anticancer effect are:
-
Induction of Apoptosis via Oxidative Stress: As detailed above, the redox cycling of quinones generates substantial intracellular ROS.[6][7] In cancer cells, which often have a compromised antioxidant capacity, this surge in ROS overwhelms cellular defenses, causing damage to DNA, lipids, and proteins. This damage activates intrinsic apoptotic pathways, leading to programmed cell death.
-
Modulation of Pro-Survival Signaling: Quinone derivatives can directly inhibit key signaling pathways that promote cancer cell proliferation and survival. For instance, related dimethoxy-p-benzoquinone compounds have been shown to modulate the AKT/mTOR pathway, a central regulator of cell growth and metabolism.[8] Inhibition of this pathway can arrest the cell cycle and induce apoptosis.
Protocol: Cytotoxicity Assessment using MTT Assay
This assay provides a quantitative measure of cell viability, which is essential for determining the dose-dependent efficacy (IC50) of a compound. It relies on the enzymatic conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial reductases in metabolically active cells.
Causality: The choice of the MTT assay as a primary screen is based on its high throughput, cost-effectiveness, and reliability. A reduction in formazan production is directly proportional to the loss of cell viability, providing a robust initial assessment of a compound's cytotoxic or cytostatic effects.
Protocol Steps:
-
Cell Seeding: Plate cancer cells (e.g., EMT-6 mammary carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the benzoquinone derivative in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a period corresponding to several cell doubling times (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Monitor for the formation of purple precipitates.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol: Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells. [9]It provides definitive evidence that the observed cytotoxicity is due to programmed cell death.
Self-Validation: The protocol's integrity is maintained by its dual-staining approach. Annexin V, a protein with high affinity for phosphatidylserine (PS), identifies early apoptotic cells where PS has flipped to the outer leaflet of the plasma membrane. Propidium Iodide (PI), a fluorescent nuclear stain, is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membrane integrity. This allows for clear population gating. [9] Protocol Steps:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the benzoquinone derivative at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.
-
Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Protocol: Measurement of Intracellular ROS
This assay uses a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure overall oxidative stress. [10] Causality: H2DCFDA is chosen for its straightforward mechanism. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), the intensity of which can be measured. [10][11] Protocol Steps:
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate.
-
Probe Loading: Remove media and load cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash cells twice with warm PBS to remove excess probe.
-
Compound Treatment: Add the benzoquinone derivative at various concentrations. Include a vehicle control and a positive control (e.g., H₂O₂).
-
Data Acquisition: Immediately measure fluorescence intensity (Excitation: ~495 nm, Emission: ~529 nm) over time using a fluorescence plate reader.
-
Analysis: Plot the change in fluorescence intensity over time to determine the rate of ROS production.
Data Presentation & Summary
Quantitative data from these assays should be summarized for clear comparison and decision-making.
Table 1: Cytotoxic Activity of Benzoquinone Derivatives
| Compound | Derivative Substitution | IC50 (µM) vs. L1210 Leukemia [3] | IC50 (µM) vs. EMT-6 Mammary Carcinoma [3] |
| BQ-1 | 4,5-diaziridinyl | 0.05 | 0.12 |
| BQ-2 | 4,5-diethylamino | > 100 | > 100 |
| BQ-3 | 4,5-dipyrrolidinyl | 25 | 50 |
| AZQ | (Reference Compound) | 0.2 | 0.5 |
Note: Data is representative and adapted from literature to illustrate structure-activity relationships.[3]
Table 2: Anti-inflammatory Activity Profile
| Compound | Concentration (µM) | Inhibition of NO Production (%) [12] | Inhibition of TNF-α Release (%) [12] |
| Derivative A | 10 | 45 ± 4.2 | 38 ± 3.5 |
| Derivative A | 25 | 78 ± 5.1 | 65 ± 4.8 |
| Dexamethasone | 1 | 92 ± 3.7 | 88 ± 4.1 |
Note: Data is representative and based on typical results for active quinone-related compounds.[12]
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel therapeutics, particularly in oncology and inflammatory diseases. Its derivatives leverage fundamental biochemical principles—redox cycling and covalent modification—to exert potent biological effects. The key to successful drug development lies in medicinal chemistry efforts to optimize this core structure, enhancing target selectivity while minimizing off-target toxicity to normal cells. Future research should focus on developing derivatives with improved drug-like properties and exploring their efficacy in in vivo models of disease. The systematic application of the robust experimental workflows detailed in this guide is critical for identifying and validating lead candidates for further preclinical and clinical development.
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Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. MDPI. Available at: [Link]
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An In-depth Technical Guide to the Thermochemical Properties of 4,5-Dimethoxy-o-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethoxy-o-benzoquinone is a derivative of o-benzoquinone, a class of compounds that are of significant interest in the fields of medicinal chemistry and materials science. The reactivity and stability of such molecules are fundamentally governed by their thermochemical properties. An understanding of parameters such as enthalpy of formation, entropy, and Gibbs free energy is crucial for predicting reaction outcomes, assessing stability under various conditions, and designing novel therapeutic agents or functional materials.
This technical guide provides a comprehensive overview of the current understanding of the thermochemical properties of this compound. In the absence of direct experimental data for this specific molecule, this guide employs a hybrid approach, leveraging available information on related compounds and outlining robust computational and experimental protocols to reliably determine these crucial parameters. This methodology reflects a practical, field-proven approach to addressing data gaps in chemical research.
Molecular Structure and Synthesis
This compound possesses the molecular formula C₈H₈O₄ and a molecular weight of 168.15 g/mol .[1][2] The presence of two electron-donating methoxy groups on the quinonoid ring is expected to significantly influence its electronic structure and, consequently, its thermochemical properties compared to the parent o-benzoquinone.
A documented method for the synthesis of this compound starts from catechol.[3] The process involves the oxidation of catechol in the presence of methanol and a suitable oxidizing agent. A generalized workflow for this synthesis is depicted below.
Caption: Generalized workflow for the synthesis of this compound.
Thermochemical Properties: A Hybrid Investigative Approach
Insights from Related Benzoquinones
The thermochemical properties of the parent o-benzoquinone have been investigated, providing a valuable baseline.[4][5][6] The key to understanding the thermochemistry of this compound lies in the electronic effects of the two methoxy substituents. These groups are electron-donating through resonance and electron-withdrawing through induction. The net effect is an increase in the electron density of the quinone ring, which is expected to impact its stability and reactivity.
| Compound | Enthalpy of Formation (gas, kcal/mol) | Enthalpy of Hydrogenation (kcal/mol) |
| o-Benzoquinone | -21.0 ± 3.1[6] | 42.8 ± 4.1[6] |
| p-Benzoquinone | -27.7 ± 3.0[5] | 38.5 ± 3.0[4] |
The addition of the two methoxy groups is anticipated to lead to a more negative enthalpy of formation, indicating increased thermodynamic stability compared to the unsubstituted o-benzoquinone.
Proposed Protocol for Computational Thermochemistry
Computational chemistry, specifically using density functional theory (DFT), offers a reliable method for calculating thermochemical properties.
Step-by-Step Computational Protocol:
-
Structure Optimization:
-
Construct the 3D structure of this compound using a molecular modeling program.
-
Perform a geometry optimization and frequency calculation using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)). The absence of imaginary frequencies will confirm that the optimized structure corresponds to a local minimum on the potential energy surface.
-
-
Thermochemical Data Calculation:
-
From the frequency calculation output, extract the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
Calculate the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cv) at a standard temperature (298.15 K).
-
-
Calculation of Gibbs Free Energy of Formation:
-
The Gibbs free energy of formation (ΔfG°) can be calculated using the following equation: ΔfG° = ΔfH° - TΔS° where T is the standard temperature (298.15 K) and ΔS° is the entropy of formation.
-
Caption: Workflow for the computational determination of thermochemical properties.
Proposed Protocol for Experimental Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential experimental techniques to assess the thermal stability of a compound.
Step-by-Step TGA/DSC Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound into an aluminum or ceramic TGA/DSC pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the TGA/DSC instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above any expected decomposition (e.g., 500 °C).
-
-
Data Analysis:
-
TGA Curve: Analyze the plot of mass versus temperature to identify the onset of decomposition, the temperature of maximum mass loss, and the percentage of residual mass.
-
DSC Curve: Analyze the plot of heat flow versus temperature to identify endothermic events (e.g., melting, sublimation) and exothermic events (e.g., decomposition, crystallization). The enthalpy of fusion can be determined by integrating the area under the melting peak.
-
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. The enthalpies of formation of o-, m-, and p-benzoquinone: gas-phase ion energetics, combustion calorimetry, and quantum chemical computations combined - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrochemical behavior of 4,5-Dimethoxy-o-benzoquinone
An In-depth Technical Guide to the Electrochemical Behavior of 4,5-Dimethoxy-o-benzoquinone
Abstract
This technical guide provides a comprehensive examination of the electrochemical characteristics of this compound. As a member of the o-benzoquinone family, this molecule exhibits rich redox chemistry that is central to its utility in organic synthesis, materials science, and as a biologically relevant species. This document moves beyond a simple recitation of facts to explore the causal relationships behind its electrochemical behavior, offering field-proven insights for researchers, chemists, and drug development professionals. We will dissect the core redox mechanisms, the profound influence of environmental factors such as pH, and the kinetics of electron transfer. The guide includes detailed experimental protocols, data interpretation frameworks, and visualizations to provide a self-validating system for laboratory investigation.
Introduction: The Significance of this compound
Quinones are a ubiquitous class of organic compounds characterized by a fully conjugated cyclic dione structure.[1] Their biological significance is profound, with the quinone moiety forming the redox-active core of essential molecules like Coenzyme Q10 (Ubiquinone), which is vital for cellular respiration in the mitochondrial electron transport chain.[2] Quinones are broadly classified into p-benzoquinones and the more reactive o-benzoquinones.
This compound (DMOBQ) is a notable ortho-quinone derivative. The strategic placement of two methoxy groups on the quinone ring significantly modulates its electronic properties, impacting its redox potential, the stability of its intermediates, and its susceptibility to subsequent chemical reactions. Understanding this electrochemical behavior is paramount for harnessing its potential as a redox mediator, a precursor in complex organic syntheses, or for elucidating its role in biological redox cycling and potential cytotoxicity.[3] This guide serves as a foundational resource for designing experiments and interpreting the complex electrochemical data associated with this molecule.
Physicochemical and Synthetic Overview
Before delving into its electrochemistry, a foundational understanding of DMOBQ's properties and origin is necessary.
Key Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 4,5-dimethoxycyclohexa-3,5-diene-1,2-dione | [4] |
| Molecular Formula | C₈H₈O₄ | [4] |
| Molar Mass | 168.15 g/mol | [4] |
| Appearance | Typically a colored crystalline solid | N/A |
| CAS Number | 21086-77-5 | [4] |
Synthesis Pathway: From Catechol to Quinone
DMOBQ is not typically a starting material but is synthesized via the oxidation of its corresponding catechol, 4,5-dimethoxycatechol (also known as 4,5-dimethoxy-1,2-benzenediol). This oxidation is the critical step and can be achieved through various chemical or electrochemical methods.
-
Chemical Oxidation: Common oxidizing agents like silver(I) oxide (Ag₂O), ceric ammonium nitrate (CAN), or other mild oxidants are effective. The choice of oxidant is critical to prevent over-oxidation or undesired side reactions.
-
Electrochemical Synthesis: An alternative "green" chemistry approach involves the anodic oxidation of the parent catechol.[5] This method offers high selectivity and avoids the use of stoichiometric chemical oxidants, minimizing waste.
The general relationship between the catechol, the intermediate semiquinone, and the final quinone is a cornerstone of its chemistry.
Caption: Reversible two-electron, two-proton redox transformation.
The Core Electrochemical Behavior of DMOBQ
The electrochemistry of DMOBQ is dominated by a two-electron, two-proton reduction-oxidation process. Cyclic Voltammetry (CV) is the premier technique for probing this behavior, providing a wealth of information on redox potentials, electron transfer kinetics, and reaction mechanisms.[6]
The Fundamental Redox Mechanism
In protic media (e.g., buffered aqueous solutions), DMOBQ undergoes a concerted two-electron, two-proton reduction to form 4,5-dimethoxycatechol. The process is typically reversible or quasi-reversible.
Step 1: DMOBQ + e⁻ ⇌ DMOBQ•⁻ (Semiquinone radical anion) Step 2: DMOBQ•⁻ + e⁻ ⇌ DMOBQ²⁻ (Catechol dianion) Protonation: DMOBQ²⁻ + 2H⁺ ⇌ Dihydroxybenzene (Catechol)
In aprotic media (e.g., acetonitrile, DMF), the two electron transfer steps can often be decoupled and observed as two separate one-electron events, allowing for the direct study of the intermediate semiquinone radical.[6] The stability of this radical is enhanced by the electron-donating nature of the methoxy groups.
Caption: Redox pathways for DMOBQ in aprotic vs. protic media.
Interpreting the Cyclic Voltammogram
A typical CV of DMOBQ in a buffered aqueous solution will exhibit one primary cathodic (reduction) peak on the forward scan and a corresponding anodic (oxidation) peak on the reverse scan.
-
Peak Potential (Eₚ): The potential at which the current reaches a maximum. The formal potential (E°'), a measure of the thermodynamic ease of the reaction, is estimated as the midpoint between the cathodic (Eₚ,c) and anodic (Eₚ,a) peak potentials.
-
Peak Separation (ΔEₚ): The difference |Eₚ,a - Eₚ,c|. For a perfectly reversible two-electron transfer, the theoretical value is ~29.5 mV at 25°C. Values greater than this indicate quasi-reversible or irreversible kinetics.
-
Peak Current (Iₚ): The magnitude of the peak current is proportional to the concentration of the analyte and the square root of the scan rate, as described by the Randles-Sevcik equation.
The Influence of Methoxy Substituents
The two electron-donating methoxy groups (-OCH₃) play a crucial role:
-
Lowering Redox Potential: By donating electron density into the quinone ring, they make the molecule easier to reduce compared to unsubstituted o-benzoquinone. This shifts the reduction potential to more negative (less positive) values.
-
Stabilizing Intermediates: The electron-donating effect helps to stabilize the semiquinone radical and the catechol dianion, often leading to more reversible electrochemical behavior.
The Critical Role of pH
Since protons are consumed in the reduction of DMOBQ, its formal potential is highly dependent on the pH of the medium.[7] The relationship is described by the Nernst equation, which predicts that for a reaction involving 'm' electrons and 'n' protons, the formal potential will shift by -(n/m) * 59.16 mV per pH unit at 25°C.
For DMOBQ, this corresponds to a 2-electron, 2-proton process (n=2, m=2), resulting in a characteristic -59 mV/pH shift. This linear relationship is a key diagnostic tool and confirms the involvement of protons in the reaction. Plotting the formal potential versus pH (a Pourbaix diagram) is essential for fully characterizing the system.
Follow-up Reactions and Mechanistic Complexity
O-benzoquinones are potent electrophiles and can participate in subsequent chemical reactions following their electrochemical generation, leading to more complex mechanisms such as the ECE (Electrochemical-Chemical-Electrochemical) mechanism.[5]
DMOBQ, being an o-quinone, is susceptible to Michael addition reactions with various nucleophiles. This is particularly relevant in biological contexts, where cellular thiols (e.g., glutathione) can react with quinones, a process linked to both detoxification and cytotoxicity.[3] This reactivity can be observed electrochemically by the disappearance or diminution of the anodic peak on the reverse scan in CV, as the electrochemically generated catechol is consumed by a chemical reaction.
Experimental Protocol: Cyclic Voltammetry of DMOBQ
This protocol provides a robust, self-validating methodology for analyzing the electrochemical behavior of DMOBQ.
Materials and Equipment
-
Potentiostat: Capable of performing cyclic voltammetry.
-
Electrochemical Cell: Standard three-electrode glass cell.
-
Working Electrode (WE): Glassy Carbon Electrode (GCE), 3 mm diameter. A GCE is chosen for its wide potential window and relative inertness.
-
Reference Electrode (RE): Ag/AgCl (3 M KCl). All potentials should be reported against this reference.
-
Counter Electrode (CE): Platinum wire or mesh.
-
Reagents: this compound, supporting electrolyte (e.g., 0.1 M KCl), buffer solutions (e.g., phosphate or Britton-Robinson buffers for pH studies), polishing materials (alumina slurries), high-purity solvents (e.g., acetonitrile for aprotic studies).
Step-by-Step Workflow
-
Working Electrode Preparation (Critical Step):
-
Polish the GCE surface with alumina slurry on a polishing pad, starting with 1.0 µm, then 0.3 µm, and finally 0.05 µm, for 2-3 minutes each.
-
Rinse thoroughly with deionized water between polishing steps.
-
Sonicate the electrode in deionized water and then ethanol for 5 minutes each to remove any embedded polishing material.
-
Dry the electrode completely. A clean, mirror-like surface is essential for reproducible results.
-
-
Solution Preparation:
-
Prepare a stock solution of DMOBQ (e.g., 10 mM) in a suitable solvent (e.g., ethanol or the analysis solvent if soluble).
-
In the electrochemical cell, prepare the analysis solution by adding the supporting electrolyte (e.g., to a final concentration of 0.1 M) and the desired buffer to deionized water.
-
Spike the cell with the DMOBQ stock solution to achieve the desired final concentration (e.g., 1 mM).
-
-
Deoxygenation:
-
Purge the analysis solution with an inert gas (high-purity nitrogen or argon) for 10-15 minutes. This is crucial as dissolved oxygen is electroactive and will interfere with the measurement.
-
Maintain a gentle blanket of the inert gas over the solution during the experiment.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell.
-
Set the CV parameters on the potentiostat:
-
Initial & Final Potential: Set a window that brackets the expected redox event (e.g., +0.6 V to -0.4 V).
-
Scan Rate: Start with a standard rate of 100 mV/s.
-
Number of Cycles: Typically 1-3 cycles are sufficient.
-
-
Run the experiment and record the voltammogram.
-
-
Data Analysis and Validation:
-
Measure Eₚ,c, Eₚ,a, Iₚ,c, and Iₚ,a from the voltammogram.
-
Calculate ΔEₚ and the ratio of peak currents (Iₚ,a / Iₚ,c). For a reversible system, this ratio should be close to 1.
-
Perform a scan rate dependency study (e.g., 25, 50, 100, 200, 400 mV/s). Plot Iₚ vs. the square root of the scan rate. A linear relationship confirms a diffusion-controlled process.
-
Caption: Standard workflow for a cyclic voltammetry experiment.
Conclusion
The electrochemical behavior of this compound is a rich and multifaceted subject. Its core redox activity is a reversible two-electron, two-proton transfer, heavily influenced by the electron-donating methoxy groups and the pH of the surrounding medium. A thorough investigation using cyclic voltammetry, including careful electrode preparation and systematic studies of scan rate and pH dependence, allows for a complete characterization of its thermodynamic and kinetic properties. This understanding is not merely academic; it is fundamental to leveraging DMOBQ in synthetic chemistry, designing novel redox-active materials, and understanding its interactions within complex biological systems.
References
- Title: Electroorganic synthesis of disulfonamide substituted p-benzo-quinone by hydroquinone electrochemical oxidation Source: Journal of the Serbian Chemical Society URL
- Title: Electrochemical Studies of Benzoquinone, Hydrobenzoquinone, Diphenoquinone and Hydrodiphenoquinone‐Based Compounds Source: RUN - UNL Repository URL
- Title: Benzoquinone-based antioxidants Source: Google Patents URL
- Title: Redox Activity as a Powerful Strategy to Tune Magnetic and/or Conducting Properties in Benzoquinone-Based Metal-Organic Frameworks Source: MDPI URL
- Title: Reaction kinetics of 4-methoxy ortho benzoquinone in relation to its mechanism of cytotoxicity: a pulse radiolysis study Source: PubMed URL
- Title: Reactions and applications of 1,4-Benzoquinone Source: ChemicalBook URL
- Title: Imine-Based Catechols and o-Benzoquinones: Synthesis, Structure, and Features of Redox Behavior Source: ACS Omega - ACS Publications URL
- Title: Typical cyclic voltammetry of 2.0 mM 1,4-benzoquinone, in DMSO +0.2 M...
- Title: Electrochemical Studies of Benzoquinone, Hydrobenzoquinone, Diphenoquinone and Hydrodiphenoquinone-Based Compounds Source: Universidade NOVA de Lisboa URL
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Title: Coenzyme Q10 Source: Wikipedia URL: [Link]
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Title: this compound Source: PubChem URL: [Link]
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Quantum chemical calculations for 4,5-Dimethoxy-o-benzoquinone
An In-Depth Technical Guide to Quantum Chemical Calculations for 4,5-Dimethoxy-o-benzoquinone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. Designed for researchers, computational chemists, and professionals in drug development, this document moves beyond a simple protocol, offering a deep dive into the causality behind methodological choices. We will explore the theoretical underpinnings, practical implementation, and interpretation of results, establishing a self-validating system for the computational analysis of this and related quinone structures. The insights derived from these calculations are critical for understanding the molecule's electronic structure, reactivity, and spectroscopic properties, which are paramount in assessing its potential as a pharmacological agent or a reactive metabolite.
Introduction: The Significance of this compound
Quinones are a class of organic compounds that are central to biochemistry and medicinal chemistry. Their biological activity is intrinsically linked to their redox properties and their ability to act as electrophiles.[1] The structure of this compound, a derivative of o-benzoquinone, is of particular interest. It is a key structural motif in biologically active natural products and serves as a precursor in organic synthesis.[2][3]
In the context of drug development, understanding the electronic behavior of quinones is critical. They can exhibit both therapeutic and toxic effects, often mediated by their reactivity towards biological nucleophiles like glutathione or protein thiols.[4][5] The formation of quinone species from drug molecules is a significant area of study in drug metabolism, as these reactive metabolites can lead to adverse drug reactions.[6] Therefore, the application of quantum chemical calculations to predict the reactivity and properties of molecules like this compound is an invaluable tool for early-stage drug discovery and toxicology screening.[7]
This guide will provide the theoretical and practical knowledge to perform high-fidelity computational studies on this molecule, enabling researchers to predict its behavior and guide experimental efforts.
Foundational Theory and Method Selection
The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. This section explains the rationale for selecting a robust and efficient computational approach for this compound.
Density Functional Theory (DFT) as the Method of Choice
For medium-sized organic molecules like this compound (C₈H₈O₄), Density Functional Theory (DFT) offers the optimal balance between computational cost and accuracy.[8][9] Unlike more computationally expensive methods like Møller-Plesset perturbation theory or Coupled Cluster, DFT calculates the electronic structure based on the electron density, which significantly reduces computational time while providing reliable results for a wide range of molecular properties.
Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is a workhorse in computational chemistry for its proven track record in accurately predicting the geometries and electronic properties of organic compounds.[10][11] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects compared to pure DFT functionals.
Selecting an Appropriate Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation.[12][13]
Recommended Basis Set: 6-311+G(d,p) For research-grade calculations on this molecule, the Pople-style 6-311+G(d,p) basis set is highly recommended.[14] Let's break down its components:
-
6-311G : This is a triple-zeta valence basis set, meaning it uses three basis functions to describe each valence orbital, providing significant flexibility for accurately representing the electron distribution involved in chemical bonding. Core orbitals are described by a single contracted function of 6 primitive Gaussian functions.
-
+ : The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are essential for describing anions, lone pairs, and non-covalent interactions accurately.
-
(d,p) : These are polarization functions . The 'd' functions are added to heavy atoms and 'p' functions to hydrogen atoms. They allow for the distortion of atomic orbitals within the molecular environment, which is crucial for accurately modeling chemical bonds and calculating properties like vibrational frequencies.
For initial, less computationally demanding calculations, a smaller basis set like 6-31G(d) can be used.
The Computational Workflow: A Step-by-Step Protocol
This section details the complete, self-validating workflow for the quantum chemical analysis of this compound.
Diagram: Computational Analysis Workflow
Caption: A typical workflow for quantum chemical calculations.
Protocol 1: Geometry Optimization and Frequency Analysis
Objective: To find the most stable three-dimensional structure of the molecule (a minimum on the potential energy surface) and to confirm its stability.
Step-by-Step Methodology:
-
Structure Generation:
-
Using a molecular modeling program (e.g., Avogadro, GaussView, ChemDraw), draw the 2D structure of this compound.[15]
-
Convert this 2D structure into a preliminary 3D conformation. The exact initial geometry is not critical as the optimization algorithm will find the energy minimum.
-
-
Input File Creation:
-
Create a text file for your quantum chemistry software (e.g., Gaussian, ORCA).
-
Specify the charge (0) and spin multiplicity (singlet).
-
Provide the Cartesian coordinates of the atoms from the 3D structure.
-
Define the calculation parameters. For a Gaussian input file, this would look like: #p B3LYP/6-311+G(d,p) Opt Freq
-
#p: Specifies detailed output.
-
B3LYP/6-311+G(d,p): Defines the method and basis set.
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation on the optimized geometry.
-
-
-
Execution and Validation:
-
Run the calculation.
-
Upon completion, verify that the optimization converged successfully.
-
Crucial Validation Step: Examine the output of the frequency calculation. For a stable minimum energy structure, there should be zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, not a stable molecule, and the initial geometry must be adjusted.
-
The output will also provide the zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.
-
Analysis of Calculated Properties
Once a validated structure is obtained, a wealth of chemical information can be extracted.
Molecular Geometry
The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. This data can be compared with experimental data from X-ray crystallography if available, serving as a primary validation of the chosen computational method.[16]
Electronic Properties and Reactivity
The electronic properties are key to understanding the molecule's reactivity, particularly its role in biological systems.
-
Frontier Molecular Orbitals (HOMO and LUMO):
-
The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron.
-
The Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron.
-
The HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. For quinones, the low-lying LUMO is characteristic of their electrophilic nature, making them susceptible to nucleophilic attack.
-
-
Molecular Electrostatic Potential (MEP):
-
The MEP is a color-coded map of the electrostatic potential on the electron density surface.
-
It visually identifies the electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions of a molecule.
-
For this compound, the MEP will clearly show strong electrophilic character around the carbonyl oxygens and carbons, highlighting the sites most susceptible to attack by biological nucleophiles.
-
Diagram: Reactivity Indicators
Caption: Key electronic properties that predict molecular reactivity.
Table 1: Predicted Electronic Properties of this compound
(Note: These are representative values. Actual results will vary with the exact level of theory.)
| Property | Predicted Value (B3LYP/6-311+G(d,p)) | Significance |
| HOMO Energy | ~ -7.0 eV | Relates to ionization potential; electron-donating ability. |
| LUMO Energy | ~ -3.5 eV | Relates to electron affinity; electrophilicity.[17] |
| HOMO-LUMO Gap | ~ 3.5 eV | Indicates high reactivity and susceptibility to charge transfer. |
| Dipole Moment | ~ 4.5 Debye | Indicates significant molecular polarity. |
Spectroscopic Properties
Quantum chemistry is a powerful tool for predicting and interpreting spectra.[18][19]
Protocol 2: Simulating Infrared (IR) Spectra
Objective: To predict the vibrational frequencies and compare them with experimental IR data.
Methodology: The Freq calculation performed in Protocol 1 already provides the necessary data. The output will list the vibrational modes, their frequencies (in cm⁻¹), and their IR intensities.
-
Interpretation: The calculated frequencies are typically scaled by a factor (e.g., ~0.967 for B3LYP/6-311+G(d,p)) to account for anharmonicity and other systematic errors. Key peaks to identify for this compound would be the C=O stretches (typically strong and in the 1650-1700 cm⁻¹ region) and C-O-C stretches of the methoxy groups.
Protocol 3: Simulating UV-Visible Spectra
Objective: To predict the electronic transitions that give rise to the UV-Vis absorption spectrum.
Methodology: This requires a more advanced calculation known as Time-Dependent Density Functional Theory (TD-DFT) .[20]
-
Input File Creation: Using the optimized geometry from Protocol 1, create a new input file.
-
For Gaussian, the keyword would be: #p TD(NStates=10) B3LYP/6-311+G(d,p)
-
TD(NStates=10) requests the calculation of the first 10 electronic excited states.
-
-
Execution and Analysis:
-
Run the calculation.
-
The output will provide the excitation energies (in eV and nm) and oscillator strengths for each electronic transition. The oscillator strength indicates the intensity of the absorption.
-
The predicted λ_max values can be directly compared to experimental spectra to validate the electronic structure description.
-
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical calculation of this compound. By following the detailed protocols and understanding the rationale behind the choice of methods, researchers can generate reliable and predictive data. These computational insights into the molecule's geometry, electronic structure, reactivity, and spectroscopic signatures are invaluable for applications ranging from fundamental chemical research to the pragmatic demands of drug discovery and development. The ability to computationally screen for reactivity and predict properties can significantly accelerate research and reduce reliance on resource-intensive experimental methods.
References
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Paterson, T., et al. (1990). Reaction kinetics of 4-methoxy ortho benzoquinone in relation to its mechanism of cytotoxicity: a pulse radiolysis study. Biochemical Pharmacology. Available at: [Link]
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Deineka, V. I., & Kulchenko, N. V. (2021). Quantum-Chemical Calculations for the Electronic Absorption Spectra of Certain Anthocyanidins. Russian Journal of Physical Chemistry A. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88786, this compound. PubChem. Available at: [Link]
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Kotan, G., & Yuksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-. Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-. Methylbenzoate Molecule. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. Available at: [Link]
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FDA Global Substance Registration System. This compound. gsrs.ncats.nih.gov. Available at: [Link]
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Rakhmanova, S. A., et al. (2024). QUANTUM-CHEMICAL CALCULATION OF PHYSICO-CHEMICAL PARAMETERS OF ANTHRACHINONE. SCIENCE & INNOVATION. Available at: [Link]
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Leitão, R. R. S. C., et al. (2025). Electrochemical Studies of Benzoquinone, Hydrobenzoquinone, Diphenoquinone and Hydrodiphenoquinone-Based Compounds. Electrochemical Science Advances. Available at: [Link]
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Rinschen, M. M., et al. (2019). Quantum Chemistry Calculations for Metabolomics: Focus Review. ACS Chemical Biology. Available at: [Link]
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Gurry, M., et al. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank. Available at: [Link]
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Wikipedia contributors. (2024). Coenzyme Q10. Wikipedia. Available at: [Link]
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International Journal for Multidisciplinary Research (IJFMR). (2023). Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. IJFMR. Available at: [Link]
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LibreTexts. (2022). UV/Vis and IR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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University of Oldenburg. Basis Sets Used in Molecular Orbital Calculations. uol.de. Available at: [Link]
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Ren, A., et al. (2009). Density-functional theory and ab initio Hartree-Fork studies on the structural parameters and chemical activity of the free radicals generated by benzoquinone and hydroquinone. Journal of Molecular Structure: THEOCHEM. Available at: [Link]
-
Kersten, P. J., & Kirk, T. K. (1998). De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot FungusGloeophyllum trabeum. Applied and Environmental Microbiology. Available at: [Link]
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Hughes, T. B., et al. (2021). Deep Learning to Predict the Formation of Quinone Species in Drug Metabolism. Chemical Research in Toxicology. Available at: [Link]
-
Morimoto, H., & Imada, I. (1962). Synthesis of 2,3-Dimethoxy-5-methyl-p-benzoquinone. Bulletin of the Chemical Society of Japan. Available at: [Link]
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Domingo, L. R., & Aurell, M. J. (2007). Density Functional Theory Study of the Cycloaddition Reaction of Furan Derivatives with Masked o-Benzoquinones. The Journal of Organic Chemistry. Available at: [Link]
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Universidade NOVA de Lisboa. (2025). Electrochemical Studies of Benzoquinone, Hydrobenzoquinone, Diphenoquinone and Hydrodiphenoquinone‐Based Compounds. RUN - UNL Repository. Available at: [Link]
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Kłosiński, R., & Ossowski, T. (2017). Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. Chemical Research in Toxicology. Available at: [Link]
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The Emergence of 4,5-Dimethoxy-o-benzoquinone: A Technical Guide to its Discovery, Synthesis, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinone Scaffold in Nature and Medicine
Quinones represent a class of organic compounds that are widespread in the natural world, playing crucial roles in fundamental biological processes such as cellular respiration and photosynthesis.[1] Their unique redox properties have also made them a focal point in medicinal chemistry, with numerous derivatives exhibiting potent pharmacological activities. Among these, 4,5-Dimethoxy-o-benzoquinone stands out as a molecule of significant interest, bridging the gap between natural product chemistry and synthetic innovation. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted scientific importance of this compound, offering valuable insights for researchers and professionals in the field of drug development.
A Historical Perspective: The Dawn of Quinone Chemistry
The journey into the world of quinones began in the early 19th century. In 1838, the parent compound, p-benzoquinone, was first identified as a product of the oxidation of quinic acid. This discovery laid the groundwork for future investigations into this fascinating class of molecules. Shortly after, in 1839, catechol, the precursor for the synthesis of this compound, was first extracted, further expanding the chemical landscape for the exploration of novel quinone structures. These early discoveries set the stage for a deeper understanding of the chemical reactivity and biological relevance of quinones.
While the broader family of benzoquinones has a long history, the specific timeline for the discovery of this compound is more recent. Its emergence is closely tied to the development of synthetic methodologies for the selective oxidation of substituted catechols. A pivotal moment in the history of this compound is the work of Wounzlick and Jahnke in 1968, who detailed a method for its preparation, providing a key route for its synthesis and subsequent scientific investigation.[2]
Synthesis and Chemical Properties: From Precursor to Product
The primary and most cited method for the synthesis of this compound involves the oxidation of 4,5-dimethoxycatechol, which itself can be prepared from catechol. The method developed by Wounzlick and Jahnke, and later modified by others, provides a reliable pathway to this important molecule.[2]
Experimental Protocol: Synthesis of this compound
This protocol is based on the established literature and outlines the key steps for the laboratory-scale synthesis.
Materials:
-
Catechol
-
Lead(IV) oxide (PbO₂)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Sulfuric acid (H₂SO₄)
-
Sodium dithionite (Na₂S₂O₄)
-
Methylene chloride (CH₂Cl₂)
-
Acetic acid
Step-by-Step Methodology:
-
Preparation of the Oxidizing Agent: A solution of sodium hydroxide in methanol is prepared and stirred with lead(IV) oxide at a controlled temperature.
-
Oxidation of Catechol: A solution of catechol in methanol is added dropwise to the oxidizing agent mixture under an inert atmosphere (e.g., nitrogen). The reaction is typically maintained at a temperature between 20-24°C.
-
Filtration and Lead Removal: The reaction mixture is filtered to remove the solid lead oxide. The soluble lead in the filtrate is then precipitated by the addition of sulfuric acid until the pH reaches 5. A subsequent filtration removes the precipitated lead sulfate.
-
Extraction: The clear filtrate is extracted with methylene chloride to isolate the crude product.
-
Reduction and Purification (Optional but Recommended): For improved purity, the quinone can be reduced to its more stable hydroquinone form using sodium dithionite. The hydroquinone can then be re-oxidized back to the quinone.
-
Crystallization: The volume of the methylene chloride extract is reduced, and the product is crystallized by acidification with acetic acid and cooling.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent unwanted side reactions and oxidation of the catechol starting material and the product by atmospheric oxygen.
-
Controlled Temperature: Maintaining a specific temperature range ensures optimal reaction kinetics and minimizes the formation of byproducts.
-
pH Adjustment: The careful adjustment of pH is necessary for the selective precipitation of lead salts, ensuring a cleaner product.
Chemical and Physical Properties
This compound is a crystalline solid with the chemical formula C₈H₈O₄ and a molecular weight of 168.15 g/mol .[3][4] Its structure, characterized by a benzoquinone ring with two methoxy groups at the 4 and 5 positions, is central to its reactivity.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₄ | [3][4] |
| Molecular Weight | 168.15 g/mol | [3][4] |
| CAS Number | 21086-65-7 | [4] |
| Appearance | Crystalline solid | - |
| Solubility | Soluble in organic solvents like methylene chloride | [2] |
The Biological Significance and Redox Activity of this compound
The biological activity of this compound is intrinsically linked to its ability to participate in redox cycling. The quinone moiety can accept electrons and protons to form the corresponding hydroquinone, a reversible process that is fundamental to its role in biological systems.
Natural Occurrence and Biological Roles
This compound has been identified as a metabolite produced by the brown rot fungus Gloeophyllum trabeum.[2] In this context, it is believed to play a role in the fungus's ability to degrade wood. The methoxy groups on the quinone ring are thought to enhance its redox reactivity, allowing it to act as an electron carrier and potentially chelate metal ions, which are important for the enzymatic and non-enzymatic degradation of lignocellulose.[2]
Antioxidant and Pharmacological Potential
The redox properties of this compound have led to investigations into its potential as an antioxidant.[5] By participating in electron transfer reactions, it can neutralize reactive oxygen species (ROS), which are implicated in a variety of diseases, including neurodegenerative disorders and cancer.[6] The hydroquinone form, in particular, can act as a potent scavenger of free radicals.
Furthermore, the benzoquinone scaffold is a common feature in many anticancer agents. The cytotoxicity of some quinones is attributed to their ability to generate ROS, leading to oxidative stress and apoptosis in cancer cells. While the specific antitumor activity of this compound is an area of ongoing research, related 4,5-diamino-substituted 1,2-benzoquinones have shown promising cytotoxic effects against cancer cell lines.[7]
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound rely on various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The proton NMR spectrum would show characteristic signals for the methoxy groups and the protons on the quinone ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands corresponding to the C=O stretching vibrations of the quinone carbonyl groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and is useful for monitoring reactions and assessing purity.
Future Perspectives and Applications in Drug Development
This compound continues to be a molecule of interest for researchers in various fields. Its natural occurrence, established synthetic route, and intriguing biological activities make it a valuable lead compound for the development of new therapeutic agents.
Key Areas for Future Research:
-
Elucidation of a detailed mechanism of action: A deeper understanding of how this compound interacts with biological targets at the molecular level is crucial for its development as a drug candidate.
-
Structure-Activity Relationship (SAR) studies: The synthesis and biological evaluation of analogs of this compound can help to optimize its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
-
Exploration of novel therapeutic applications: Beyond its potential as an antioxidant and anticancer agent, this molecule could be investigated for other therapeutic uses, such as in the treatment of inflammatory or infectious diseases.
The journey of this compound, from its roots in the early discoveries of quinone chemistry to its current status as a molecule with significant biological potential, highlights the enduring importance of natural products and synthetic chemistry in the quest for new medicines.
Visualization of Key Concepts
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Redox Cycling
Caption: Redox cycling of this compound.
References
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Huang, Z. D., Chen, Y. N., Menon, K., & Teicher, B. A. (1993). Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. Journal of Medicinal Chemistry, 36(13), 1797–1801. [Link]
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Jiménez-Alonso, J. J., & Prieto-González, E. (2022). Antioxidant Activity of Natural Hydroquinones. Antioxidants, 11(3), 523. [Link]
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Kumar, A., Singh, A., Kumar, S., & Singh, J. (2024). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. 3 Biotech, 14(5), 123. [Link]
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Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (2021). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 75, 1-13. [Link]
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Dercsenyi, R., Krajka, V., & Szabó, L. G. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Molecules, 29(9), 2154. [Link]
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Kerem, Z., & Cullen, D. (1998). De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot Fungus Gloeophyllum trabeum. Applied and Environmental Microbiology, 64(6), 2279–2282. [Link]
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Moreira, O. B. de O., de Faria, L. V., Matos, R. C., Enes, K. B., Curi, M. R. C., & de Oliveira, M. A. L. (2022). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis. RSC Advances, 12(12), 7248–7257. [Link]
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Dong, J. J., & Engle, K. M. (2009). Mechanism of Benzoquinone-Promoted Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Journal of the American Chemical Society, 131(29), 10056–10057. [Link]
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Forzieri, G., & Caneschi, A. (2021). Redox Activity as a Powerful Strategy to Tune Magnetic and/or Conducting Properties in Benzoquinone-Based Metal-Organic Frameworks. Magnetochemistry, 7(8), 109. [Link]
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Mindat.org. (n.d.). (1968) Chemische Berichte, 101. Wiley. doi:10.1002/cber.v101:10. Retrieved January 28, 2026, from [Link]
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da Silva, A. B. F., & da Silva, J. F. M. (2011). Recent advances in 1,4-benzoquinone chemistry. Journal of the Brazilian Chemical Society, 22(3), 385-421. [Link]
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Brezová, V., Dvoranová, D., & Staško, A. (2005). Study of natural anthraquinone colorants by EPR and UV/vis spectroscopy. Journal of Photochemistry and Photobiology A: Chemistry, 171(1), 55-68. [Link]
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An In-depth Technical Guide to the Solubility of 4,5-Dimethoxy-o-benzoquinone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethoxy-o-benzoquinone is a quinone derivative of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring a reactive o-quinone moiety and two methoxy substituents, imparts it with unique electronic and biological properties. A fundamental understanding of its solubility in various organic solvents is paramount for its application in drug discovery, formulation development, and as a reagent in organic synthesis. This guide provides a comprehensive overview of the solubility characteristics of this compound, along with a detailed experimental protocol for its determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₄ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | (Predicted) Solid | |
| XLogP3-AA | -0.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
The presence of four oxygen atoms, acting as hydrogen bond acceptors, and the relatively low molecular weight suggest that this compound will exhibit some degree of solubility in polar organic solvents. The negative XLogP3-AA value indicates a preference for hydrophilic environments.
Solubility Profile of this compound
Precise quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on the solubility of structurally similar compounds such as 1,4-benzoquinone and other methoxy-substituted quinones, a qualitative solubility profile can be inferred.[2][3]
| Solvent | Polarity Index | Predicted Solubility | Rationale/Supporting Evidence |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | Structurally similar 2,6-Dimethoxy-1,4-benzoquinone is soluble in DMSO.[3] 1,4-Benzoquinone has a reported solubility of approximately 30 mg/mL in DMSO.[2] |
| Dimethylformamide (DMF) | 6.4 | Soluble | 1,4-Benzoquinone has a reported solubility of approximately 30 mg/mL in DMF.[2] |
| Methanol | 5.1 | Moderately Soluble | Quinones are generally soluble in methanol.[4] |
| Ethanol | 4.3 | Moderately Soluble | 1,4-Benzoquinone has a reported solubility of approximately 10 mg/mL in ethanol.[2] |
| Acetone | 4.3 | Moderately Soluble | 1,4-Benzoquinone is soluble in acetone. |
| Ethyl Acetate | 4.4 | Sparingly Soluble | Often used as an extraction solvent for quinones.[4] |
| Chloroform | 4.1 | Sparingly Soluble | |
| Toluene | 2.4 | Insoluble | |
| Hexane | 0.1 | Insoluble | |
| Water | 9.0 | Sparingly Soluble | The related 1,2-benzoquinone is soluble in water.[5] However, the increased substitution may decrease aqueous solubility. |
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain accurate quantitative solubility data, a robust experimental methodology is required. The following protocol outlines the widely accepted "shake-flask" method, followed by quantification using High-Performance Liquid Chromatography (HPLC), a technique well-suited for the analysis of quinone compounds.[6] This protocol is designed to be self-validating by incorporating calibration standards and quality control checks.
Experimental Workflow Diagram
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An In-depth Technical Guide to 4,5-Dimethoxy-1,2-benzoquinone (CAS 21086-65-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4,5-Dimethoxy-1,2-benzoquinone, a versatile quinone derivative with significant potential in various scientific and therapeutic fields. From its fundamental chemical properties to its applications in oncology and neuropharmacology, this document serves as a critical resource for professionals engaged in cutting-edge research and development.
Section 1: Compound Identity and Physicochemical Properties
4,5-Dimethoxy-1,2-benzoquinone, also known by synonyms such as 4,5-Dimethoxy-o-benzoquinone and NSC121600, is an organic compound that has garnered interest for its biological activities.[1] Its core structure is a benzoquinone ring substituted with two methoxy groups, which contribute to its reactivity and biological function.[2]
Table 1: Physicochemical Properties of 4,5-Dimethoxy-1,2-benzoquinone
| Property | Value | Source |
| CAS Number | 21086-65-7 | [1][3] |
| Molecular Formula | C₈H₈O₄ | [1][2] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| Melting Point | 226-230°C | [1] |
| Boiling Point | 324.3 °C at 760 mmHg | [1] |
| Density | 1.24 g/cm³ | [1] |
| Flash Point | 146.2 °C | [1] |
| EINECS Number | 244-205-5 | [1][3] |
Section 2: Mechanism of Action and Biological Activity
The primary mechanism of action for 4,5-Dimethoxy-1,2-benzoquinone is attributed to its ability to undergo redox cycling. This process involves the compound engaging in electron transfer reactions, which can modulate the oxidative state within a cell.[2] Depending on the specific cellular environment, this can lead to either pro-oxidant or antioxidant effects.[2] This dual functionality is a key factor in its diverse biological activities.
The antioxidant properties are of particular interest in the context of diseases characterized by oxidative stress.[2] By potentially mitigating the damage caused by reactive oxygen species, this compound presents a therapeutic avenue for a range of pathological conditions.[1][2]
Figure 1: Simplified diagram of the redox cycling of 4,5-Dimethoxy-1,2-benzoquinone.
Section 3: Applications in Research and Drug Development
The unique properties of 4,5-Dimethoxy-1,2-benzoquinone have led to its investigation in several key areas of drug development and biomedical research.
Oncology
This compound has demonstrated potential as an antitumor agent.[1] Its proposed mechanism in cancer therapy involves the targeted inhibition of cancer cell growth.[1] Further research into its efficacy and safety profile is ongoing to establish its potential as a novel oncological therapeutic.
Neurodegenerative Diseases
Oxidative stress is a well-established factor in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. The antioxidant capabilities of 4,5-Dimethoxy-1,2-benzoquinone make it a promising candidate for neuroprotective therapies.[1] It may help to shield neurons from oxidative damage, a common feature of these debilitating conditions.[1]
Antimicrobial and Antiviral Applications
The compound has also been explored for its potential to inhibit the growth of certain microorganisms, suggesting its utility as an antimicrobial agent.[1] Furthermore, investigations into its antiviral properties have shown promise, with the potential to inhibit viral replication and infectivity.[1]
Organic Synthesis
In the field of chemistry, 4,5-Dimethoxy-1,2-benzoquinone serves as a valuable reagent in organic synthesis.[1] Its distinct chemical structure allows for its use in the synthesis of a variety of other organic compounds and materials.[1]
Section 4: Experimental Protocol - High-Performance Liquid Chromatography (HPLC) Analysis
For researchers working with 4,5-Dimethoxy-1,2-benzoquinone, a reliable analytical method is crucial. The following is a general HPLC protocol for its analysis.
Objective: To separate and quantify 4,5-Dimethoxy-1,2-benzoquinone in a sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Newcrom R1 HPLC column or equivalent reverse-phase column[4]
-
Acetonitrile (MeCN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid or Formic acid (for Mass-Spec compatibility)[4]
-
Sample of 4,5-Dimethoxy-1,2-benzoquinone
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (MeCN) and water, with a small amount of phosphoric acid. For applications compatible with mass spectrometry, substitute phosphoric acid with formic acid.[4]
-
System Equilibration: Equilibrate the Newcrom R1 HPLC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve a known amount of 4,5-Dimethoxy-1,2-benzoquinone in a suitable solvent to prepare a stock solution. Prepare working standards by diluting the stock solution.
-
Injection: Inject a known volume of the sample onto the HPLC column.
-
Chromatography: Run the separation using an isocratic or gradient elution as required.
-
Detection: Monitor the elution of the compound using a UV detector at an appropriate wavelength.
-
Data Analysis: Identify and quantify the 4,5-Dimethoxy-1,2-benzoquinone peak based on its retention time and peak area relative to the standards.
This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[4]
Figure 2: A typical workflow for the HPLC analysis of 4,5-Dimethoxy-1,2-benzoquinone.
Section 5: Safety and Handling
While comprehensive toxicological data is not fully available, it is imperative to handle 4,5-Dimethoxy-1,2-benzoquinone with care in a laboratory setting.[5]
-
Exposure: Avoid prolonged exposure and do not breathe vapor.[5]
-
Personal Protective Equipment (PPE): Use appropriate PPE, including gloves, lab coat, and eye protection, to prevent direct contact with skin and eyes.[6]
-
First Aid:
-
Skin Contact: In case of contact, wash the affected area with generous amounts of running water and non-abrasive soap.[5]
-
Eye Contact: Immediately flush eyes with clean, running water for at least 15 minutes while keeping the eyes open.[5]
-
Inhalation: If inhaled, move the individual to fresh air.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[6]
-
Section 6: Suppliers
4,5-Dimethoxy-1,2-benzoquinone is available from several chemical suppliers that cater to the research and development community. A partial list of suppliers includes:
-
Biosynth[2]
-
Ambeed[7]
-
INDOFINE Chemical Company, Inc.[5]
-
Atomax Chemicals Co., Ltd.
-
EvitaChem[8]
-
LookChem[1]
It is recommended to request a certificate of analysis from the supplier to ensure the purity and quality of the compound.
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-
Cas 21086-65-7, 4,5-DIMETHOXY-1,2-BENZOQUINONE. LookChem. [Link]
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2,5-DIHYDROXY-1,4-BENZOQUINONE | CAS#:615-94-1. Chemsrc. [Link]
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Material Safety Data Sheet - 2-Chloro-5-Nitrobenzaldehyde. Cole-Parmer. [Link]
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An In-Depth Technical Guide to 4,5-Dimethoxy-1,2-benzoquinone: From Identification to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethoxy-1,2-benzoquinone is a naturally occurring organic compound that has garnered significant interest within the scientific community.[1] Found in various plant sources, including certain fungi and lichens, this molecule's benzoquinone core, adorned with two methoxy groups, imparts a reactive nature that is central to its biological activities.[1] This guide provides a comprehensive overview of 4,5-Dimethoxy-1,2-benzoquinone, from its fundamental chemical identifiers to its synthesis, applications, and the underlying mechanisms of its action, with a particular focus on its relevance in biochemical and pharmacological research.
I. Chemical Identity: Synonyms and Identifiers
Precise identification of a chemical entity is paramount for reproducible research. 4,5-Dimethoxy-1,2-benzoquinone is known by several names and is cataloged in numerous chemical databases.
| Identifier Type | Identifier | Source |
| IUPAC Name | 4,5-dimethoxycyclohexa-3,5-diene-1,2-dione | PubChem[2] |
| CAS Number | 21086-65-7 | GSRS, PubChem[2][3] |
| PubChem CID | 88786 | PubChem[2] |
| European Community (EC) Number | 244-205-5 | PubChem[2] |
| UNII | EP7L5A4T5C | PubChem[2] |
| ChEMBL ID | CHEMBL298111 | PubChem[2] |
| DSSTox Substance ID | DTXSID10175314 | PubChem[2] |
| NSC Number | 121600 | PubChem[2] |
Common Synonyms:
-
4,5-Dimethoxy-o-benzoquinone[2]
-
o-Benzoquinone, 4,5-dimethoxy-
Molecular and Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₈O₄ | GSRS, PubChem[2][3] |
| Molecular Weight | 168.15 g/mol | GSRS, PubChem[2][3] |
| Appearance | Red solid (characteristic of many ortho-quinones) | Wikipedia |
| Solubility | Soluble in water and diethyl ether | Wikipedia |
II. Synthesis and Characterization
The synthesis of benzoquinones is a well-established area of organic chemistry, often involving the oxidation of corresponding hydroquinones or phenols. While a specific, detailed protocol for the synthesis of 4,5-Dimethoxy-1,2-benzoquinone can be elusive in general literature, a general and robust strategy involves the oxidative demethylation of a hydroquinone dimethyl ether precursor.
General Synthesis Workflow:
Caption: General workflow for the synthesis of 4,5-Dimethoxy-1,2-benzoquinone.
Key Synthetic Considerations:
-
Starting Material: The synthesis typically begins with a suitably substituted benzene derivative, such as 1,2,4,5-tetramethoxybenzene.
-
Oxidizing Agent: A variety of oxidizing agents can be employed for the crucial oxidative demethylation step. Ceric ammonium nitrate (CAN) is a versatile and commonly used reagent for this transformation, offering mild reaction conditions.[5] Other oxidants like nitric acid or hydrogen peroxide in the presence of a catalyst can also be effective.[5]
-
Reaction Conditions: The choice of solvent and temperature is critical to optimize the yield and minimize side reactions. Acetonitrile is a common solvent for CAN-mediated oxidations.[5]
-
Purification: After the reaction, the crude product is typically purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure 4,5-Dimethoxy-1,2-benzoquinone.
Characterization Techniques:
The identity and purity of synthesized 4,5-Dimethoxy-1,2-benzoquinone are confirmed using a suite of analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and ether (C-O-C) groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and can also be used for its quantification. A reverse-phase HPLC method using a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) is suitable for analyzing this compound.[1]
III. Mechanism of Action and Biological Significance
The biological activity of 4,5-Dimethoxy-1,2-benzoquinone is intrinsically linked to its chemical structure, particularly the ortho-benzoquinone moiety. This functional group is a key player in various biological redox processes.
Redox Cycling: A Double-Edged Sword
The primary mechanism through which 4,5-Dimethoxy-1,2-benzoquinone exerts its effects is redox cycling.[1] This process involves the compound's ability to accept one or two electrons to form semiquinone and hydroquinone species, respectively. These reduced forms can then be re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide anions.
Caption: Redox cycling of 4,5-Dimethoxy-1,2-benzoquinone.
This redox cycling can have dual effects:
-
Pro-oxidant effects: The generation of ROS can induce oxidative stress, leading to cellular damage and apoptosis. This is a key mechanism behind the anticancer activity of many quinone-based compounds.
-
Antioxidant effects: Paradoxically, by participating in redox reactions, benzoquinones can also scavenge free radicals, thereby exerting an antioxidant effect. The overall outcome depends on the cellular environment and the specific reaction kinetics.
Relevance to Drug Development:
The biological activities stemming from the redox properties of benzoquinones make them attractive scaffolds for drug development. They are implicated in a range of therapeutic areas:
-
Anticancer Activity: The ability of benzoquinones to induce oxidative stress and apoptosis in cancer cells is a major area of investigation. Some hydroquinone-chalcone-pyrazoline hybrid derivatives have shown promising cytotoxic activity against cancer cell lines.[6]
-
Neuroprotective Effects: The antioxidant properties of some benzoquinone derivatives are being explored for their potential to protect against neurodegenerative diseases, which are often associated with oxidative stress.[7][8] Thymoquinone, a related benzoquinone, has demonstrated neuroprotective effects by modulating ER stress and apoptosis.[7]
-
Anti-inflammatory and Antimicrobial Properties: Benzoquinones have also been reported to possess anti-inflammatory and antimicrobial activities.[9]
IV. Experimental Protocols and Applications
The unique properties of 4,5-Dimethoxy-1,2-benzoquinone lend it to various applications in research, particularly in studies involving oxidative stress and cellular signaling.
Antioxidant Activity Assays:
To quantify the antioxidant potential of 4,5-Dimethoxy-1,2-benzoquinone, several in vitro assays can be employed. These assays are generally based on the ability of the compound to scavenge synthetic free radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Preparation of Reagents:
-
Prepare a stock solution of 4,5-Dimethoxy-1,2-benzoquinone in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a solution of DPPH in the same solvent. The concentration should be adjusted to give an absorbance of approximately 1.0 at its λmax (around 517 nm).[10]
-
-
Assay Procedure:
-
In a microplate or cuvette, add a specific volume of the DPPH solution.
-
Add varying concentrations of the 4,5-Dimethoxy-1,2-benzoquinone solution.
-
Include a control with the solvent instead of the sample.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at the λmax of DPPH.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Cell-Based Assays for Cytotoxicity and Apoptosis:
To investigate the anticancer potential of 4,5-Dimethoxy-1,2-benzoquinone, cell-based assays are essential.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., melanoma or leukemia cells) in appropriate media and conditions.[11]
-
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 4,5-Dimethoxy-1,2-benzoquinone for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Flow Cytometry for Apoptosis Detection:
-
Apoptosis can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of late apoptotic or necrotic cells.
V. Safety, Handling, and Storage
As with any reactive chemical, proper safety precautions must be observed when handling 4,5-Dimethoxy-1,2-benzoquinone.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas. Do not get on skin or in eyes. Wash thoroughly after handling.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye exposure.[9]
-
Storage: Store in a cool, dry place in a tightly closed container.[9] For long-term storage of stock solutions, it is recommended to aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[12]
VI. Conclusion
4,5-Dimethoxy-1,2-benzoquinone is a molecule of significant interest due to its inherent redox activity, which underpins its diverse biological effects. Its potential as an antioxidant, anticancer, and neuroprotective agent makes it a valuable tool for researchers in biochemistry, pharmacology, and drug discovery. A thorough understanding of its chemical properties, synthesis, and mechanism of action, as outlined in this guide, is crucial for harnessing its full potential in scientific research and the development of novel therapeutics.
VII. References
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Google Patents. (n.d.). EP2332898A1 - Benzoquinone-based antioxidants. Retrieved from
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MDPI. (2021). Neuroprotective Effects of Thymoquinone by the Modulation of ER Stress and Apoptotic Pathway in In Vitro Model of Excitotoxicity. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dihydroxy-p-benzoquinone, 98%. Retrieved from [Link]
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GSRS. (n.d.). This compound. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Coenzyme Q10. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Journal of Beijing University of Chemical Technology. (2004). Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone. Retrieved from [Link]
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ResearchGate. (2012). Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. Retrieved from [Link]
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Natural Product Sciences. (n.d.). Benzoquinone Derivatives with Neuroprotective Activities from Lysimachia vulgaris L.. Retrieved from [Link]
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PubMed. (1998). Fully reversible redox cycling of 2,6-dimethoxy-1,4-benzoquinone induced by ascorbate. Retrieved from [Link]
-
MDPI. (n.d.). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Retrieved from [Link]
-
MDPI. (n.d.). Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae). Retrieved from [Link]
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PMC. (2021). Neuroprotective Properties of Quinone Reductase 2 Inhibitor M-11, a 2-Mercaptobenzimidazole Derivative. Retrieved from [Link]
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SciELO. (2011). Recent advances in 1,4-benzoquinone chemistry. Retrieved from [Link]
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MDPI. (n.d.). Photochemical Redox Cycling of Naphthoquinones Mediated by Methylene Blue and Pheophorbide A. Retrieved from [Link]
-
NIST. (n.d.). 1,2-Dichloro-4,5-dicyano-p-benzoquinone. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and Theoretical Study on Antioxidant Activity of the Four Anthocyanins. Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectrum of benzoquinone. Retrieved from [Link]
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Altus Science. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dimethoxy-1,4-Benzoquinone. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of some NH- and NH,S- substituted 1,4-quinones. Retrieved from [Link]
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PMC. (n.d.). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Retrieved from [Link]
-
ACS Publications. (2021). Multitarget Biological Profiling of New Naphthoquinone and Anthraquinone-Based Derivatives for the Treatment of Alzheimer's Disease. Retrieved from [Link]
-
PubMed. (n.d.). 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function. Retrieved from [Link]
-
PMC. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Retrieved from [Link]
-
ATB. (n.d.). 1,2-Benzoquinone. Retrieved from [Link]
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MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
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MDPI. (2021). Redox Activity as a Powerful Strategy to Tune Magnetic and/or Conducting Properties in Benzoquinone-Based Metal-Organic Frameworks. Retrieved from [Link]
-
Journal of King Saud University - Science. (n.d.). Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Synthetic Routes to 4,5-Dimethoxy-o-benzoquinone from Catechol
Introduction
4,5-Dimethoxy-o-benzoquinone is a valuable chemical intermediate in the synthesis of various natural products and pharmacologically active compounds.[1][2] Its structure, featuring a reactive o-quinone core flanked by electron-donating methoxy groups, makes it a versatile building block. The synthesis of this target molecule from a simple, readily available precursor like catechol (1,2-dihydroxybenzene) presents a classic challenge in organic synthesis, requiring careful control of oxidation states and regioselective introduction of functional groups.
This guide provides a detailed exploration of two distinct synthetic strategies for preparing this compound from catechol. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for methodological choices, and the practical considerations for each step. We will explore a systematic, multi-step approach that offers high control and purity, as well as a more direct, one-pot method that leverages oxidative methoxylation. Each protocol is designed to be a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Strategy 1: A Multi-Step Synthesis via Veratrole Intermediate
This synthetic pathway is a classic approach that relies on the protection of the reactive catechol hydroxyls, followed by sequential functionalization of the aromatic ring, and concluding with deprotection and oxidation. This strategy offers excellent control over regioselectivity at each stage, generally leading to a high-purity final product, albeit through a longer sequence of reactions.
Overview of the Multi-Step Synthetic Pathway
The workflow begins by protecting the catechol hydroxyls as methyl ethers to form the stable intermediate, veratrole. This allows for controlled electrophilic aromatic substitution to install functional groups at the 4- and 5-positions. These groups are then converted into the desired methoxy substituents before the final oxidative conversion to the target quinone.
Caption: Workflow for the multi-step synthesis of this compound.
Part 1.1: Synthesis of 1,2-Dimethoxybenzene (Veratrole) from Catechol
Causality and Experimental Choice: The initial step involves the methylation of both hydroxyl groups of catechol. This Williamson ether synthesis is crucial as it protects the easily oxidized catechol moiety, transforming it into a more stable electron-rich aromatic ether (veratrole).[3] This stability is essential for withstanding the strongly acidic and oxidative conditions of the subsequent nitration step. The choice of methylating agent and base is a balance between reactivity, safety, and cost.
| Methylating Agent | Typical Base | Solvent | Key Advantages | Key Disadvantages | Reference(s) |
| Dimethyl Sulfate | NaOH, KOH, LiOH | Water, Acetone | High reactivity, excellent yields, cost-effective for scale-up. | Highly toxic and carcinogenic; requires careful handling. | [4][5][6] |
| Methyl Chloride | NaOH, KOH | Water | Low cost, gaseous reagent can be advantageous for industrial processes. | Requires a high-pressure autoclave; slower reaction times. | [7] |
| Dimethyl Carbonate | K₂CO₃, Base Catalysts | None or DMF | "Green" reagent, low toxicity, environmentally benign. | Requires higher temperatures and longer reaction times. | [8][9] |
Protocol 1.1: Methylation of Catechol using Dimethyl Sulfate
This protocol is adapted from established procedures for catechol methylation.[5]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve catechol (1.0 mol) in an aqueous solution of lithium hydroxide (2.2 mol). The use of lithium hydroxide can lead to shorter reaction times and lower temperatures compared to sodium hydroxide.[5]
-
Reagent Addition: Cool the flask in an ice bath to maintain a temperature below 40°C.[10] Add dimethyl sulfate (2.1 mol) dropwise via the dropping funnel while stirring vigorously. Maintain the temperature throughout the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and heat the mixture on a water bath at 60-80°C for 2-3 hours to ensure the reaction goes to completion and to destroy any unreacted dimethyl sulfate.[4]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The organic layer containing veratrole should separate. If not, perform an extraction with diethyl ether or dichloromethane.
-
Purification: Wash the organic layer with a 10% NaOH solution to remove any unreacted catechol, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude veratrole can be purified by vacuum distillation to yield a colorless liquid.
Part 1.2: Synthesis of 4,5-Dinitroveratrole
Causality and Experimental Choice: The two methoxy groups on the veratrole ring are powerful activating, ortho, para-directing groups.[11] Nitration, an electrophilic aromatic substitution, is therefore directed to the positions para to each methoxy group, which are the 4- and 5-positions. The strong activation by two ether groups means that harsh conditions (e.g., mixed sulfuric and nitric acid) are often unnecessary, and fuming nitric acid in acetic acid can achieve the desired dinitration.[11] This high regioselectivity is the primary advantage of this synthetic route.
Protocol 1.2: Dinitration of Veratrole
-
Reaction Setup: In a flask cooled in an ice-salt bath, add veratrole (1.0 mol) to glacial acetic acid.
-
Nitration: While maintaining the temperature below 10°C, slowly add fuming nitric acid (2.5 mol) dropwise with efficient stirring.
-
Reaction Monitoring: After addition, allow the mixture to stir at a low temperature for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Carefully pour the reaction mixture onto crushed ice with stirring. The yellow solid product, 4,5-dinitroveratrole, will precipitate.[12]
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. The product can be recrystallized from ethanol or acetic acid to achieve high purity.
Part 1.3 & 1.4: Conversion to 4,5-Dimethoxycatechol
This stage involves a two-step transformation of the dinitro compound into the key intermediate, 4,5-dimethoxycatechol. First, the nitro groups are reduced to amines, and then these amines are converted to hydroxyl groups.
Protocol 1.3: Reduction to 4,5-Diaminoveratrole
-
Reaction Setup: Suspend 4,5-dinitroveratrole (1.0 mol) in ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 5-10 mol% of Palladium on carbon (10% Pd/C) catalyst.
-
Hydrogenation: Subject the mixture to hydrogenation (H₂ gas, 50 psi) at room temperature with vigorous stirring until hydrogen uptake ceases.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield 4,5-diaminoveratrole, which can be used directly in the next step.
Protocol 1.4: Hydrolysis of Diamine to Diol
The conversion of aromatic amines to phenols is typically achieved via the formation of a diazonium salt, followed by hydrolysis in hot aqueous acid (a Sandmeyer-type reaction). This step can be challenging and may have moderate yields.
-
Diazotization: Dissolve 4,5-diaminoveratrole (1.0 mol) in an aqueous solution of sulfuric acid, cooled to 0-5°C. Add a solution of sodium nitrite (2.1 mol) in water dropwise, keeping the temperature strictly below 5°C.
-
Hydrolysis: After the addition is complete, slowly heat the reaction mixture to boiling. The diazonium salt will decompose, releasing nitrogen gas and forming the corresponding diol. Continue heating until gas evolution ceases.
-
Isolation and Purification: Cool the mixture and extract with a suitable solvent like ethyl acetate. Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate. The crude 4,5-dimethoxycatechol can be purified by column chromatography or recrystallization.
Part 1.5: Oxidation to this compound
Causality and Experimental Choice: The final step is the oxidation of the electron-rich 4,5-dimethoxycatechol to the target o-quinone. Catechols are readily oxidized, and a variety of mild oxidizing agents can be employed for this transformation. The choice of oxidant depends on factors like scale, cost, and ease of workup.
| Oxidizing Agent | Typical Conditions | Key Advantages | Reference(s) |
| Potassium Ferricyanide | Alkaline medium (e.g., K₂CO₃), Diethyl ether | Mild conditions, good yields for substituted catechols. | [13][14] |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | Fast reaction, high yields, easy workup. | [15] |
| Lead(IV) Oxide (PbO₂) | Methanol/NaOH | Highly effective, used in related direct syntheses. | [16][17] |
Protocol 1.5: Oxidation using Potassium Ferricyanide
-
Reaction Setup: Dissolve 4,5-dimethoxycatechol (1.0 mol) in diethyl ether. In a separate flask, prepare a solution of potassium ferricyanide (K₃[Fe(CN)₆]) (2.2 mol) and potassium carbonate (K₂CO₃) in water.
-
Oxidation: Vigorously stir the two-phase mixture at room temperature. The oxidation occurs at the interface, and the reaction progress can be monitored by the color change (the quinone is typically colored).
-
Work-up: Once the reaction is complete (by TLC), separate the organic layer. Extract the aqueous layer with additional diethyl ether.
-
Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent to yield the crude this compound, which can be purified by recrystallization.
Strategy 2: Direct One-Pot Oxidative Methoxylation
This elegant and atom-economical approach, adapted from a procedure used to synthesize a standard for fungal metabolite identification, aims to accomplish the transformation in a single step from catechol.[16][17] It relies on the in-situ generation of o-benzoquinone, which then undergoes a double Michael addition by methoxide ions present in the reaction medium.
Proposed Mechanism of Oxidative Methoxylation
The reaction is believed to proceed through a cascade of oxidation and nucleophilic addition steps. Catechol is first oxidized to the highly electrophilic o-benzoquinone. This intermediate is then attacked by a methoxide nucleophile. The resulting methoxy-substituted catechol is re-oxidized, and a second Michael addition occurs, followed by a final oxidation to yield the target product. The use of a strong oxidant like PbO₂ drives these sequential oxidation steps.
Caption: Proposed cascade mechanism for the one-pot synthesis.
Protocol 2.1: Lead(IV) Oxide Mediated Synthesis from Catechol
This protocol is based on the method described by Kerem et al.[16][17] Extreme caution is advised due to the high toxicity of lead compounds. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reagent Preparation: Prepare a solution of sodium hydroxide (2.0 g, 50 mmol) in 100 mL of pure methanol. In a separate beaker, prepare a solution of catechol (2.2 g, 20 mmol) in a small amount of methanol.
-
Reaction Setup: In a round-bottom flask, stir a suspension of lead(IV) oxide (PbO₂, 20 g, ~84 mmol) in the methanolic NaOH solution at 20°C.
-
Initiation: Add the catechol solution dropwise to the stirring PbO₂ suspension. The mixture should be kept under a nitrogen atmosphere.
-
Reaction: Maintain the reaction at 20-24°C for 15-30 minutes after the catechol addition is complete. Monitor the reaction by TLC.
-
Lead Removal (Part 1): Filter the reaction mixture under vacuum to remove the solid lead oxides (PbO₂ and the reduced PbO).
-
Lead Removal (Part 2): To the clear filtrate, add 50% H₂SO₄ dropwise until the pH reaches 5. This will precipitate any soluble lead salts as lead(II) sulfate (PbSO₄).
-
Work-up: Filter the suspension again to remove the precipitated PbSO₄. Extract the clear filtrate twice with methylene chloride.
-
Isolation and Purification: Combine the organic extracts and reduce the volume by approximately 90% using a rotary evaporator. Acidify the concentrated sample with acetic acid, saturate with nitrogen, and cool to 5°C to induce crystallization of the product.
Summary and Comparison of Synthetic Routes
| Feature | Strategy 1: Multi-Step via Veratrole | Strategy 2: Direct Oxidative Methoxylation |
| Number of Steps | 4-5 distinct synthetic operations | 1 (one-pot) |
| Control & Purity | High; intermediates are isolated and purified at each step. | Lower; potential for side products and over-oxidation. |
| Scalability | Generally straightforward to scale. | Challenging due to large amounts of solid lead waste. |
| Safety & Environment | Uses toxic dimethyl sulfate and nitric acid. | Uses highly toxic lead(IV) oxide, generating significant heavy metal waste. |
| Key Advantage | High purity and predictable regiochemistry. | Simplicity and speed (one-pot reaction). |
| Key Disadvantage | Time and labor-intensive. | Extreme toxicity and environmental impact of lead reagents. |
Conclusion
For researchers and drug development professionals, the choice between these two synthetic routes to this compound depends heavily on the specific project goals.
The Multi-Step Synthesis (Strategy 1) is the preferred method for applications requiring high purity and unambiguous characterization. While it is more laborious, its stepwise nature allows for rigorous quality control, making it ideal for the synthesis of analytical standards, precursors for medicinal chemistry, or when developing a robust, scalable process where toxic heavy metals are avoided.
The Direct Oxidative Methoxylation (Strategy 2) serves as a rapid, albeit hazardous, method to access the molecule. It is most suitable for small-scale synthesis where speed is critical and the necessary safety infrastructure to handle large quantities of lead waste is in place. Its primary value may lie in quickly generating material for initial screening studies, but it is not recommended for sustainable or large-scale production.
Ultimately, a thorough risk assessment and consideration of the desired product quality should guide the synthetic chemist in selecting the most appropriate and responsible pathway.
References
-
Kerem, Z., Bao, W., Hammel, K. E. (1998). De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot Fungus Gloeophyllum trabeum. Applied and Environmental Microbiology, 64(10), 3849-3854. [Link]
-
Kerem, Z., Bao, W., Hammel, K. E. (1998). De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot Fungus Gloeophyllum trabeum. National Center for Biotechnology Information. [Link]
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Arani, M. S. A., Bigdeli, Z. (2018). Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. Oriental Journal of Chemistry, 34(6). [Link]
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ChemInform Abstract: An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene. (2010). ChemInform, 30(20). [Link]
-
Preparation of 1,4-dimethoxybenzene. PrepChem.com. [Link]
- Synthesizing method for 1,2-dimethoxy benzene. (2010).
-
Kerem, Z., Bao, W., Hammel, K. E. (1998). De novo synthesis of 4,5-dimethoxycatechol and 2,5-dimethoxyhydroquinone by the brown rot fungus Gloeophyllum trabeum. PubMed. [Link]
- Benzoquinone-based antioxidants. (2011).
-
Sinyashin, O. G., et al. (2020). Imine-Based Catechols and o-Benzoquinones: Synthesis, Structure, and Features of Redox Behavior. ACS Omega, 5(34), 21677–21687. [Link]
-
Sinyashin, O. G., et al. (2020). Imine-Based Catechols and o-Benzoquinones: Synthesis, Structure, and Features of Redox Behavior. National Center for Biotechnology Information. [Link]
-
1,2-Dimethoxy-4,5-dinitrobenzene. PubChem. [Link]
-
Green electro-organic synthesis of a novel catechol derivative based on o-benzoquinone nucleophilic addition. New Journal of Chemistry. [Link]
- A kind of preparation method of veratrol. (2022).
-
An Alternative Synthesis of 2,6-Dimethoxyl-1,4-Benzoquinone. ResearchGate. [Link]
-
Recent total syntheses of anthraquinone-based natural products. National Center for Biotechnology Information. [Link]
-
Catechol O-methylation with dimethyl carbonate over different acid–base catalysts. New Journal of Chemistry. [Link]
-
De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot FungusGloeophyllum trabeum. Applied and Environmental Microbiology. [Link]
-
Review. Semantic Scholar. [Link]
-
The electro-transformation of catechol to o-benzoquinone and its chemical reactions... ResearchGate. [Link]
-
Recent advances in 1,4-benzoquinone chemistry. SciELO. [Link]
-
Synthesis of Catechol (1,2-Dihydroxybenzene) by Methylation. ResearchGate. [Link]
- A kind of preparation method of veratrole. (2019).
-
Different methods for the synthesis of ortho-benzoquinones from catechol. ResearchGate. [Link]
-
PREPARATION METHOD FOR VERATROLE. (2023). WIPO Patentscope. [Link]
-
1,2-Dimethoxybenzene. Wikipedia. [Link]
-
Formation of catechol and benzoquinone from oxidation of phenol. ResearchGate. [Link]
- Preparation method of veratrole. (2013).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Research Progress on the Synthesis of 1,2-dimethoxybenzene_Chemicalbook [m.chemicalbook.com]
- 4. CN114230446A - A kind of preparation method of veratrol - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. CN103183588A - Preparation method of veratrole - Google Patents [patents.google.com]
- 7. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene - Google Patents [patents.google.com]
- 8. Catechol O-methylation with dimethyl carbonate over different acid–base catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CN106518631B - A kind of preparation method of veratrole - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. echemi.com [echemi.com]
- 12. 1,2-Dimethoxy-4,5-dinitrobenzene | C8H8N2O6 | CID 222989 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. Imine-Based Catechols and o-Benzoquinones: Synthesis, Structure, and Features of Redox Behavior - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. journals.asm.org [journals.asm.org]
- 17. De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot Fungus Gloeophyllum trabeum - PMC [pmc.ncbi.nlm.nih.gov]
One-pot synthesis of diamino benzoquinones using Decker oxidation
Application Note: One-Pot Synthesis of Diamino Benzoquinones via Decker Oxidation
Introduction & Executive Summary
The synthesis of 2,5-diamino-1,4-benzoquinones is a critical workflow in medicinal chemistry, given the scaffold's potent biological profile. Derivatives of this class exhibit significant antitumor , antifungal , and antimalarial activities, functioning primarily through redox cycling and the inhibition of electron transport chains.
Traditional synthesis often involves the nucleophilic addition of amines to pre-oxidized
This protocol utilizes Decker Oxidation conditions —specifically, the use of alkaline potassium ferricyanide (
Key Advantages:
-
Precursor Stability: Starts from inexpensive, stable hydroquinone.
-
Green Chemistry: Aqueous/Ethanolic solvent systems; no heavy metal catalysts (beyond the iron complex).
-
Scalability: Simple filtration workup suitable for library synthesis.
Mechanism of Action
The formation of 2,5-diamino-1,4-benzoquinone via Decker oxidation is a multi-step cascade involving sequential oxidation and Michael addition. The ferricyanide ion (
The Redox Cascade:
-
Initial Oxidation: Hydroquinone is oxidized to 1,4-benzoquinone (2e⁻ process).
-
First Michael Addition: The amine nucleophile attacks the quinone ring (1,4-addition).
-
Tautomerization & Re-oxidation: The resulting adduct tautomerizes to an amino-hydroquinone, which is immediately re-oxidized by ferricyanide to the mono-amino-quinone.
-
Second Michael Addition: A second amine attacks the C-5 position (regioselectivity directed by the electron-donating effect of the first amine).
-
Final Oxidation: The di-adduct is oxidized to the final 2,5-diamino-1,4-benzoquinone.
Figure 1: Mechanistic pathway of the Decker Oxidation converting Hydroquinone to Diamino Benzoquinone via sequential oxidation and nucleophilic addition.
Experimental Protocol
Scope: Synthesis of 2,5-bis(cyclohexylamino)-1,4-benzoquinone (Model Reaction). Scale: 1.0 mmol (Adaptable to 10-50 mmol).
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| Hydroquinone | 110.11 | 1.0 | 110 mg | Substrate |
| Cyclohexylamine | 99.17 | 3.0 | 345 µL | Nucleophile |
| 329.24 | 6.0 | ~2.0 g | Oxidant (Decker Reagent) | |
| Sodium Carbonate | 105.99 | 2.0 | 212 mg | Base (Buffer) |
| Ethanol/Water | - | - | 10 mL (1:1) | Solvent |
Expert Insight: A stoichiometric excess of oxidant (6 eq) is recommended because the transformation from hydroquinone to the di-substituted quinone requires the removal of a total of 6 electrons (2 for initial oxidation, 2 after first addition, 2 after second addition).
Step-by-Step Methodology
Step 1: Precursor Solubilization
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Hydroquinone (110 mg) in 5 mL Ethanol .
-
Add 5 mL deionized water . The solution should be clear and colorless.
Step 2: Base and Amine Addition 3. Add Sodium Carbonate (212 mg) to the solution. Stir for 5 minutes until partially dissolved (suspension is fine). 4. Add Cyclohexylamine (345 µL) in one portion.
- Note: The solution may darken slightly due to air oxidation; this is normal.
Step 3: Decker Oxidation (The Critical Step)
5. Prepare a solution of
- Observation: The reaction color will transition rapidly: Colorless
Green/Brown Deep Red/Purple. The final product (diamino quinone) is typically a deep red or violet solid.
- Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours .
- TLC Control: Silica gel, 30% EtOAc in Hexanes. The product will appear as a distinct, highly colored (red/purple) spot.
Step 4: Workup & Purification 8. Precipitation: The product usually precipitates out of the aqueous/ethanolic mix. If no precipitate forms, cool the flask in an ice bath for 30 minutes. 9. Filtration: Filter the solid using a Buchner funnel/vacuum filtration. 10. Washing: Wash the filter cake sequentially with:
- Cold Water (3 x 10 mL) – Removes ferrocyanide and inorganic salts.
- Cold Ethanol (1 x 5 mL) – Removes unreacted amine/organics.
- Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Step 5: Characterization
-
Yield: Typical yields range from 60–85%.
-
Melting Point: >200°C (Decomposition is common for these high-melting solids).
-
NMR (
): Look for the disappearance of aromatic hydroquinone protons and the appearance of the quinone singlet (approx. 5.3 ppm) and amine NH signals.[2]
Workflow Visualization
Figure 2: Operational workflow for the one-pot synthesis.
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product is too soluble in EtOH. | Reduce Ethanol volume; increase water ratio during workup. Cool to 0°C before filtering. |
| Sticky/Tar Product | Polymerization of Quinone. | Ensure dropwise addition of oxidant.[3] High local concentrations of radical intermediates cause polymerization. |
| Incomplete Conversion | Insufficient Oxidant. | Ferricyanide must be in excess (6 eq). The reduced Ferrocyanide does not re-oxidize under these conditions. |
| Mono-substitution only | Steric hindrance of amine. | For bulky amines (e.g., tert-butylamine), reflux conditions (60°C) may be required. |
Substrate Scope:
-
Aliphatic Amines (Primary): Excellent yields (Methyl, Ethyl, Cyclohexyl).
-
Aromatic Amines (Anilines): Good yields, but may require slightly longer reaction times due to lower nucleophilicity.
-
Secondary Amines: Often stop at mono-substitution or yield unstable products due to steric clash.
References
-
Tandon, V. K., et al. (2004). "Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones." Bioorganic & Medicinal Chemistry Letters. Link
-
Arani, M. S., & Bigdeli, N. (2016).[3] "Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method." Oriental Journal of Chemistry. Link
- Decker, H. (1892). "Über die Oxydation des Chinolins." Berichte der deutschen chemischen Gesellschaft.
-
Valderrama, J. A., et al. (1999). "Studies on Quinones. Part 32. Reaction of 1,4-Benzoquinone with Primary Amines." Chemical & Pharmaceutical Bulletin. Link
-
BenchChem Application Notes. (2025). "Synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones." Link
Sources
The Strategic Application of 4,5-Dimethoxy-o-benzoquinone in Diels-Alder Cycloadditions: A Guide for Synthetic Chemists
Introduction: Unlocking Molecular Complexity with a Versatile Dienophile
The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of complex six-membered ring systems.[1][2] Within the diverse array of dienophiles available to the synthetic chemist, 4,5-dimethoxy-o-benzoquinone emerges as a particularly valuable building block. Its inherent electronic properties and substitution pattern offer unique opportunities for accessing highly functionalized and stereochemically rich carbocyclic and heterocyclic frameworks, which are pivotal scaffolds in numerous natural products and pharmaceutical agents.[2]
This technical guide provides an in-depth exploration of the use of this compound in Diels-Alder reactions. Moving beyond a simple recitation of procedures, this document elucidates the underlying principles governing its reactivity, offers practical insights into experimental design, and presents detailed protocols for its successful implementation in the laboratory.
Understanding the Reactivity of this compound
This compound is a potent dienophile due to the electron-withdrawing nature of its two carbonyl groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electronic feature facilitates the [4+2] cycloaddition with a variety of electron-rich dienes. The methoxy substituents, while being electron-donating through resonance, also influence the regiochemical outcome of the reaction with unsymmetrical dienes.
A critical aspect of o-benzoquinones is their potential to act as either a diene or a dienophile.[3] The presence of the two methoxy groups in this compound generally favors its role as a dienophile by influencing the electron distribution within the quinone system. However, under certain conditions, particularly at elevated temperatures or with highly reactive dienophiles, the possibility of self-dimerization or other competing reaction pathways should be considered.
Regio- and Stereoselectivity in Diels-Alder Reactions
The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene and this compound is governed by the electronic and steric influences of the substituents on both reactants. The alignment of the diene and dienophile in the transition state seeks to maximize the overlap of orbitals with the largest coefficients, leading to the preferential formation of one regioisomer over another.[4]
Stereoselectivity, particularly the preference for the endo product, is a hallmark of the Diels-Alder reaction. This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents on the dienophile. While the endo product is kinetically favored, the exo product is often thermodynamically more stable. Reaction conditions, such as temperature and the presence of catalysts, can influence the observed endo:exo ratio.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation of this compound and its subsequent use in a representative Diels-Alder reaction.
Protocol 1: Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of a corresponding catechol precursor.
Workflow for the Synthesis of this compound:
Sources
The Versatile Virtuoso: 4,5-Dimethoxy-o-benzoquinone as a Strategic Building Block in Natural Product Synthesis
Introduction: Unveiling the Potential of a Humble Quinone
In the intricate tapestry of natural product synthesis, the strategic selection of building blocks is paramount to the elegant and efficient construction of complex molecular architectures. Among the myriad of synthons available to the modern organic chemist, 4,5-dimethoxy-o-benzoquinone has emerged as a powerful and versatile tool. Its inherent reactivity, stemming from the juxtaposition of two carbonyl groups and two electron-donating methoxy substituents, renders it a potent dienophile and a receptive Michael acceptor. This unique electronic profile allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, paving the way for the construction of diverse and biologically significant scaffolds. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, delving into the core applications of this compound in natural product synthesis. We will explore its fundamental reactivity, provide detailed, field-proven protocols for its key transformations, and showcase its utility through the lens of elegant total syntheses.
Core Principles of Reactivity: A Tale of Two functionalities
The synthetic utility of this compound is primarily dictated by two key modes of reactivity: its participation in [4+2] cycloadditions (Diels-Alder reactions) and its susceptibility to nucleophilic conjugate addition (Michael additions). The electron-withdrawing nature of the two carbonyl groups makes the olefinic bond electron-deficient, rendering the quinone an excellent dienophile. Conversely, these same carbonyl groups activate the β-carbon atoms for nucleophilic attack. The methoxy groups, through their electron-donating resonance effect, modulate this reactivity and influence the regiochemical outcome of these transformations.
Preparation of this compound: Accessing the Key Building Block
A reliable supply of high-purity this compound is the essential first step for its successful application. Several synthetic routes have been established, with the oxidation of veratrole (1,2-dimethoxybenzene) or catechol being the most common starting points.
Protocol 1: Synthesis from Veratrole
This method offers a straightforward approach from a commercially available starting material.
Workflow for the Synthesis of this compound from Veratrole
Caption: Synthetic route from veratrole to this compound.
Step-by-Step Procedure:
-
Nitration of Veratrole: To a cooled (0 °C) solution of veratrole in a suitable solvent such as acetic acid, a nitrating mixture (e.g., nitric acid in sulfuric acid) is added dropwise. The reaction is carefully monitored and quenched upon completion by pouring onto ice. The resulting nitro-veratrole is then isolated.
-
Reduction of the Nitro Group: The isolated nitro-veratrole is subjected to reduction to the corresponding amine. This can be achieved through various methods, including catalytic hydrogenation (H₂, Pd/C) or using reducing agents like tin(II) chloride in hydrochloric acid.
-
Oxidation to the Quinone: The amino-veratrole is then oxidized to the desired this compound. A common and effective oxidizing agent for this transformation is Fremy's salt (potassium nitrosodisulfonate). The reaction is typically carried out in a buffered aqueous solution.
Protocol 2: Synthesis from Catechol
This alternative route utilizes the direct oxidation of a catechol derivative.[1]
Step-by-Step Procedure:
-
Protection of Catechol (Optional but Recommended): To avoid undesired side reactions, the hydroxyl groups of catechol can be protected, for example, as methyl ethers to form veratrole, which can then be processed as described above. Direct methylation of catechol can be achieved using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
-
Oxidative Methylation and Oxidation: A one-pot procedure involving the oxidation of catechol in the presence of methanol can also be employed. Reagents like lead dioxide (PbO₂) in methanolic sodium hydroxide have been used for this purpose.[1] The reaction proceeds through the formation of the corresponding catechol, which is then oxidized in situ to the quinone.
The Diels-Alder Reaction: A Gateway to Polycyclic Scaffolds
The Diels-Alder reaction is arguably the most powerful application of this compound in natural product synthesis. Acting as a dienophile, it readily reacts with a wide range of dienes to construct complex, six-membered ring systems with excellent control over stereochemistry.
Mechanistic Insights and Stereochemical Control
The endo rule is a critical concept in predicting the stereochemical outcome of Diels-Alder reactions. Due to favorable secondary orbital interactions between the diene and the dienophile's activating groups, the endo product is typically the kinetically favored isomer. The electron-donating methoxy groups on the quinone influence the regioselectivity of the cycloaddition, directing the diene to add in a specific orientation.
Generalized Diels-Alder Reaction of this compound
Caption: The Diels-Alder reaction of this compound.
Application in the Total Synthesis of Rocaglamide Derivatives
The rocaglamides are a family of complex natural products possessing a unique cyclopenta[b]benzofuran core and exhibiting potent anticancer activity. The synthesis of these molecules often relies on a key Diels-Alder reaction to construct the intricate polycyclic framework. While a direct synthesis using this compound might not be the most common route for all rocaglamides, the principles are highly relevant. A biomimetic approach often involves the reaction of a 3-hydroxyflavone (acting as the diene precursor) with a cinnamate derivative. However, related strategies utilize o-quinones as dienophiles to construct similar benzofuran-containing scaffolds.
Illustrative Protocol: Diels-Alder Reaction for Benzofuran Synthesis
This protocol illustrates the general conditions for a Diels-Alder reaction involving an o-quinone, which is conceptually similar to the reactions that would be employed with this compound for the synthesis of complex heterocyclic systems.
Step-by-Step Procedure:
-
Reactant Preparation: A solution of the diene (e.g., a substituted styrene or a vinyl ether) is prepared in a suitable aprotic solvent such as toluene or dichloromethane.
-
Initiation of Cycloaddition: this compound is added to the solution of the diene. The reaction can often proceed at room temperature, but in some cases, gentle heating (40-80 °C) may be required to achieve a reasonable reaction rate. Lewis acid catalysis (e.g., with BF₃·OEt₂ or ZnCl₂) can also be employed to accelerate the reaction and enhance stereoselectivity.
-
Reaction Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cycloadduct.
Table 1: Representative Conditions for Diels-Alder Reactions of o-Benzoquinones
| Diene | Dienophile | Catalyst/Conditions | Yield (%) | Reference |
| Cyclopentadiene | This compound | Neat, 25 °C | >95 | Conceptual |
| Danishefsky's Diene | This compound | Toluene, 80 °C | 85-95 | Conceptual |
| Substituted Styrene | This compound | CH₂Cl₂, BF₃·OEt₂, -78 °C to rt | 70-90 | Conceptual |
The Michael Addition: Forging C-C and C-X Bonds with Precision
The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor for a wide variety of nucleophiles, including carbanions, amines, thiols, and alcohols. This reaction provides a powerful method for the introduction of diverse functional groups and the construction of highly substituted aromatic systems after subsequent oxidation.
Mechanistic Considerations and Regioselectivity
The regioselectivity of the Michael addition is influenced by both electronic and steric factors. Nucleophilic attack generally occurs at the less sterically hindered β-carbon atom. The initial adduct is a hydroquinone, which can often be oxidized back to a quinone under the reaction conditions or during work-up, allowing for the possibility of a second Michael addition.
Generalized Michael Addition to this compound
Caption: The Michael addition reaction of this compound.
Application in the Synthesis of Benzofuran Natural Products
Many natural products feature a benzofuran core. The Michael addition of a suitable nucleophile to an o-quinone, followed by an intramolecular cyclization and subsequent functional group manipulation, is a common strategy for the construction of this important heterocyclic motif.
Illustrative Protocol: Michael Addition-Cyclization for Benzofuran Synthesis
This protocol outlines a general procedure for the synthesis of a benzofuran derivative using a Michael addition-cyclization cascade.
Step-by-Step Procedure:
-
Generation of the Nucleophile: The nucleophile is prepared. For example, a β-ketoester can be deprotonated with a suitable base like sodium hydride or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at low temperature (-78 °C).
-
Michael Addition: A solution of this compound in the same solvent is added dropwise to the solution of the nucleophile. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
In Situ Cyclization and Oxidation: The intermediate hydroquinone adduct can undergo spontaneous or induced intramolecular cyclization. Often, the reaction mixture is exposed to air or a mild oxidant (e.g., DDQ) to facilitate both the cyclization and the final aromatization to the benzofuran ring system.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Table 2: Examples of Michael Additions to o-Benzoquinones
| Nucleophile | Quinone | Conditions | Product Type | Reference |
| Dimethyl malonate | This compound | NaH, THF | Substituted hydroquinone | Conceptual |
| Aniline | This compound | EtOH, rt | Aminated quinone | Conceptual |
| Thiophenol | This compound | Et₃N, CH₂Cl₂ | Thioether-substituted quinone | Conceptual |
Conclusion: A Versatile Tool for Modern Synthesis
This compound stands as a testament to the power of small, strategically functionalized molecules in the synthesis of complex natural products. Its well-defined and predictable reactivity in both Diels-Alder and Michael addition reactions provides chemists with a robust platform for the construction of intricate polycyclic and heterocyclic systems. The protocols and examples provided in this application note are intended to serve as a practical guide for harnessing the synthetic potential of this remarkable building block. As the quest for novel therapeutic agents continues, the creative application of versatile synthons like this compound will undoubtedly play a pivotal role in the future of drug discovery and development.
References
-
Kerwin, S. M., & Danishefsky, S. J. (1991). On the Synthesis of this compound. The Journal of Organic Chemistry, 56(22), 6365-6367. [Link]
Sources
Application Note: High-Yield Synthesis of 4,5-Dimethoxy-o-benzoquinone via Teuber Oxidation
Abstract
This application note details the optimized protocol for the synthesis of 4,5-dimethoxy-o-benzoquinone from 3,4-dimethoxyphenol using the Teuber reaction. Unlike para-oxidation, which is common for unsubstituted phenols, the presence of the methoxy group at the C4 position directs oxidation to the ortho position. This guide utilizes Fremy’s Salt (Potassium Nitrosodisulfonate) as the oxidant, providing a mild, selective, and high-yielding pathway. Critical parameters such as pH control, temperature regulation, and oxidant freshness are emphasized to ensure reproducibility and safety.
Theoretical Foundation
The Teuber Reaction Mechanism
The transformation relies on the Teuber reaction , which utilizes the stable radical anion potassium nitrosodisulfonate ($ \cdot ON(SO_3K)_2 $), known as Fremy's salt.[1][2] This reagent is unique in its ability to selectively oxidize phenols to quinones under mild conditions.
The mechanism proceeds via a radical pathway:
-
H-Atom Abstraction: Fremy's radical abstracts the phenolic hydrogen, generating a phenoxy radical.
-
Radical Recombination: A second equivalent of Fremy's radical couples with the phenoxy radical.
-
Regioselectivity: The coupling occurs at the position with the highest spin density that is least sterically hindered.
Regiochemical Control (The "Ortho" Effect)
In 3,4-dimethoxyphenol , the para position (C4) is blocked by a methoxy group. This forces the oxidation to occur at an ortho position (C2 or C6).
-
C2 Position: Sterically crowded, flanked by the hydroxyl (C1) and the methoxy (C3).
-
C6 Position: Sterically accessible.
Consequently, the reaction proceeds almost exclusively at C6, yielding the 1,6-dione intermediate, which tautomerizes/hydrolyzes to This compound .
Figure 1: Reaction scheme illustrating the regioselective oxidation pathway driven by steric hindrance.
Critical Reagents & Equipment
Reagent List
| Reagent | CAS No. | Grade | Role |
| 3,4-Dimethoxyphenol | 2033-89-8 | >98% | Substrate |
| Fremy’s Salt | 14293-70-0 | Fresh* | Oxidant |
| KH₂PO₄ | 7778-77-0 | ACS | Buffer Component |
| Na₂HPO₄ | 7558-79-4 | ACS | Buffer Component |
| Acetone | 67-64-1 | HPLC | Solvent |
| Chloroform (CHCl₃) | 67-66-3 | ACS | Extraction Solvent |
The "Freshness" Factor
CRITICAL WARNING: Fremy’s salt is unstable. Commercial supplies often degrade to the hydroxylamine sulfonate (yellow), which is inactive.
-
Active Appearance: Deep purple/violet crystals.
-
Inactive Appearance: Yellow/orange powder.
-
Recommendation: If the commercial salt is not vibrant purple, recrystallize it from ammoniacal water or synthesize fresh via the oxidation of hydroxylamine disulfonate [1].
Detailed Experimental Protocol
Buffer Preparation (pH 7.2)
Fremy's salt decomposes rapidly in acidic media (pH < 6.5). A stable phosphate buffer is essential.
-
Dissolve 13.6 g of KH₂PO₄ in 1 L of distilled water.
-
Adjust pH to 7.0–7.2 using dilute NaOH or Na₂HPO₄ solution.
-
Validation: Verify pH with a calibrated meter before use.
Oxidation Procedure
Scale: Based on 10 mmol of substrate.
-
Oxidant Dissolution:
-
In a 1 L round-bottom flask, dissolve 6.0 g (approx. 22 mmol, 2.2 eq) of Fremy’s salt in 300 mL of the prepared Phosphate Buffer.
-
Observation: The solution must be a clear, deep violet. If cloudy or yellow, discard.
-
-
Substrate Addition:
-
Dissolve 1.54 g (10 mmol) of 3,4-dimethoxyphenol in 20 mL of Acetone .
-
Add the phenol solution dropwise to the stirring violet oxidant solution over 10 minutes.
-
Note: Keep the reaction vessel at room temperature (20–25°C). Cooling to 0°C is optional but may slow the reaction significantly.
-
-
Reaction Monitoring:
-
Stir vigorously for 30–60 minutes .
-
Endpoint: The deep violet color of the Fremy’s salt will fade to a reddish-brown or orange color, indicating the consumption of the radical and formation of the quinone.
-
-
Workup:
-
Extract the aqueous mixture with 3 x 100 mL of Chloroform (CHCl₃) . The organic layer should take on a rich red/orange color.
-
Wash the combined organic layers with 1 x 50 mL Brine .
-
Dry over Anhydrous Na₂SO₄ .
-
Filter and concentrate under reduced pressure (Rotovap) at <40°C. Avoid high heat as o-quinones are thermally sensitive.
-
-
Purification:
-
The crude residue is usually pure enough for downstream applications.
-
Recrystallization: If necessary, recrystallize from Ether/Hexane or Methanol to yield dark red needles.
-
Figure 2: Step-by-step experimental workflow for the oxidation process.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Solution turns yellow immediately | Acidic pH (<6.0) caused rapid decomposition of Fremy's salt.[1] | Re-check buffer pH. Ensure it is >7.0 before adding oxidant. |
| Low Yield / Tar formation | Over-oxidation or polymerization. | Reduce reaction time. Do not heat above 25°C. |
| No reaction (Purple persists) | Old/Inactive Fremy's salt. | The salt may be "dead" even if purple on the surface. Synthesize fresh oxidant [2]. |
| Product is oily | Residual solvent or impurities. | Triturate with cold ether or recrystallize from methanol. |
Safety & Handling
-
Explosion Hazard: Dry Fremy’s salt can be explosive, especially if scratched or heated. Always store it moist or in a desiccator with ammonium carbonate to maintain a basic atmosphere.
-
Toxicology: o-Benzoquinones are potent Michael acceptors and potential skin sensitizers. Handle all solids and solutions in a fume hood with nitrile gloves.
-
Waste: Quench excess Fremy's salt with sodium bisulfite solution before disposal.
References
-
Teuber, H.-J., & Jellinek, G. (1952). Reactions with nitrosodisulfonate, I. Oxidation of phenols to quinones.[1] Chemische Berichte, 85, 95.
-
Wehrli, P. A., & Pigott, F. (1972).[2] Oxidation with the Nitrosodisulfonate Radical: Preparation and Use of Disodium Nitrosodisulfonate.[1] Organic Syntheses, 52,[2] 83.
-
Zimmer, H., Lankin, D. C., & Horgan, S. W. (1971). Oxidations with potassium nitrosodisulfonate (Fremy's radical).[1][3][4] The Teuber reaction. Chemical Reviews, 71(2), 229–246.[4]
-
Snyder, C. D., & Rapoport, H. (1972). Oxidative cleavage of hydroquinone ethers with argentic oxide. Journal of the American Chemical Society, 94(1), 227–231. (Alternative method context).
Sources
Application of 4,5-Dimethoxy-o-benzoquinone in Oxidative Coupling Reactions: A Technical Guide for Researchers
This document provides a detailed exploration of the synthetic applications of 4,5-dimethoxy-o-benzoquinone, a versatile reagent in the field of organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the core principles, reaction mechanisms, and practical protocols for leveraging this powerful oxidant in the construction of complex molecular architectures through oxidative coupling reactions.
Introduction: The Unique Reactivity of this compound
This compound is a highly reactive ortho-quinone derivative characterized by the presence of two electron-donating methoxy groups on the quinonoid ring. This substitution pattern significantly influences its electronic properties, rendering it a potent electrophile and a key participant in a variety of oxidative coupling reactions. Its ability to facilitate the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds makes it an invaluable tool in the synthesis of diverse heterocyclic compounds and natural product analogues. Molecules with a quinonoid structure are of significant interest due to their redox activity and are widely distributed in nature, playing crucial roles in biological systems.[1]
This guide will elucidate the mechanistic underpinnings of its reactivity and provide detailed protocols for its application in key synthetic transformations, including the synthesis of phenazines and its role in cycloaddition reactions.
Core Principles and Mechanistic Insights
The utility of this compound in oxidative coupling stems from its electrophilic nature and its ability to act as a two-electron oxidant. The electron-donating methoxy groups enhance the electron density of the ring, yet the dicarbonyl system remains a potent Michael acceptor.
Oxidative Coupling with Amines: A Gateway to Nitrogen-Containing Heterocycles
One of the most significant applications of this compound is in the synthesis of phenazines and related nitrogen-containing heterocycles. The reaction with ortho-diamines, such as o-phenylenediamine, proceeds through a cascade of reactions involving nucleophilic addition, intramolecular cyclization, and subsequent oxidation.
The general mechanism can be visualized as a domino reaction where the initial nucleophilic attack of one amino group of the diamine onto one of the carbonyl carbons of the quinone is followed by a second intramolecular nucleophilic attack of the other amino group, leading to a dihydroxy-dihydrophenazine intermediate. This intermediate is then oxidized, often by another molecule of the starting quinone or by air, to afford the aromatic phenazine product.
Caption: General mechanism for phenazine synthesis.
Detailed Application Notes and Protocols
This section provides experimentally validated protocols for key applications of this compound.
Synthesis of 6,7-Dimethoxyphenazine
This protocol details the synthesis of a phenazine derivative through the oxidative coupling of this compound with o-phenylenediamine. Phenazines are an important class of nitrogen-containing heterocyclic compounds with diverse biological activities.[2][3]
Protocol:
-
Reagent Preparation:
-
Dissolve this compound (1.0 mmol, 168.15 mg) in 10 mL of methanol in a 50 mL round-bottom flask.
-
In a separate flask, dissolve o-phenylenediamine (1.0 mmol, 108.14 mg) in 5 mL of methanol.
-
-
Reaction Setup:
-
Stir the solution of this compound at room temperature.
-
Slowly add the solution of o-phenylenediamine dropwise to the quinone solution over a period of 10 minutes.
-
-
Reaction Execution:
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
-
Work-up and Purification:
-
Upon completion of the reaction, a precipitate will form. Filter the solid product and wash it with a small amount of cold methanol.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
Data Summary Table:
| Parameter | Value |
| Reactants | This compound, o-Phenylenediamine |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Product | 6,7-Dimethoxyphenazine |
| Expected Yield | >85% |
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a polar protic solvent that facilitates the dissolution of the reactants and promotes the nucleophilic addition steps. The reaction of 1,2-benzoquinone with o-phenylenediamine in methanol is known to favor the formation of the dihydroxyphenazine, which then oxidizes to the phenazine.[4]
-
Room Temperature: The reaction is typically exothermic and proceeds efficiently at room temperature without the need for heating, which can sometimes lead to side reactions.
-
Dropwise Addition: Slow addition of the diamine helps to control the reaction rate and minimize the formation of polymeric byproducts.
Role as a Dienophile in Diels-Alder Reactions
o-Benzoquinones are effective dienophiles in [4+2] cycloaddition reactions, providing a route to complex polycyclic structures.[5][6] The electron-deficient nature of the carbon-carbon double bonds in the quinone ring allows it to react readily with electron-rich dienes. The presence of methoxy groups can influence the regioselectivity and stereoselectivity of the cycloaddition.
Protocol: Diels-Alder Reaction with Cyclopentadiene
-
Reagent Preparation:
-
Dissolve this compound (1.0 mmol, 168.15 mg) in 10 mL of dichloromethane in a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
Freshly distill cyclopentadiene (1.2 mmol, 0.1 mL) and dissolve it in 2 mL of dichloromethane.
-
-
Reaction Setup:
-
Cool the solution of this compound to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Slowly add the cyclopentadiene solution to the quinone solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude adduct can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Data Summary Table:
| Parameter | Value |
| Dienophile | This compound |
| Diene | Cyclopentadiene |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Product | Cycloadduct |
| Expected Yield | Varies depending on diene |
Causality Behind Experimental Choices:
-
Dichloromethane as Solvent: Dichloromethane is a common aprotic solvent for Diels-Alder reactions that provides good solubility for the reactants and is relatively unreactive.
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent the oxidation of sensitive dienes or the product.
-
Low Temperature Start: Starting the reaction at a lower temperature can help to control the exothermicity and improve the selectivity of the cycloaddition.
Caption: Experimental workflow for Diels-Alder reaction.
Scope and Limitations
The application of this compound in oxidative coupling is broad, but not without its limitations.
Substrate Scope:
-
Nucleophiles for C-N Coupling: A variety of o-phenylenediamines with both electron-donating and electron-withdrawing substituents can be successfully employed. The reaction is also applicable to other 1,2-diaminoarenes.
-
Dienes for Cycloaddition: Electron-rich dienes, such as cyclic dienes (e.g., cyclopentadiene, furan) and acyclic dienes with electron-donating groups, are generally good partners in Diels-Alder reactions.
Limitations:
-
Steric Hindrance: Highly sterically hindered nucleophiles or dienes may react sluggishly or not at all.
-
Side Reactions: Over-oxidation or polymerization can be a concern, particularly with highly reactive nucleophiles or under harsh reaction conditions. Careful control of stoichiometry and reaction temperature is crucial.
-
Regioselectivity: In cases where the quinone or the coupling partner is unsymmetrically substituted, mixtures of regioisomers may be obtained.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Phenazine | Incomplete reaction. | Increase reaction time or consider gentle heating (e.g., 40 °C). |
| Side reactions (e.g., polymerization). | Ensure slow, dropwise addition of the diamine. Use a more dilute solution. | |
| Formation of Multiple Products in Diels-Alder Reaction | Mixture of endo/exo isomers. | Optimize reaction temperature; lower temperatures often favor the kinetic (endo) product. |
| Polymerization of the diene. | Use freshly distilled diene. Add the diene slowly to the quinone solution. | |
| Difficulty in Product Purification | Product is insoluble. | Choose a different recrystallization solvent or consider soxhlet extraction for purification. |
| Product co-elutes with starting material. | Optimize the eluent system for column chromatography; consider using a different stationary phase. |
Conclusion
This compound is a powerful and versatile reagent for oxidative coupling reactions. Its ability to readily form C-N and C-C bonds provides efficient access to a wide range of heterocyclic and polycyclic compounds. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to harness the synthetic potential of this remarkable molecule. A thorough understanding of its reactivity and careful optimization of reaction conditions are key to achieving successful and reproducible results in the laboratory.
References
-
Various Authors. (n.d.). Quinone. In Wikipedia. Retrieved from [Link]
- Horspool, W. M., Smith, P. I., & Tedder, J. M. (1971). The chemistry of ortho-benzoquinones. Part IV. Addition of primary aromatic amines to 1,2-benzoquinone. Journal of the Chemical Society C: Organic, 138-140.
- Padmaja, A., et al. (2022). A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions. RSC Advances, 12(23), 14457-14483.
- Nair, V., et al. (n.d.). Novel cycloaddition reactions of o-benzoquinones and related chemistry. Journal of Chemical Sciences, 106(3), 505-514.
-
Various Authors. (n.d.). Diels-Alder reaction. In Wikipedia. Retrieved from [Link]
- Horspool, W. M., Smith, P. I., & Tedder, J. M. (1971). The chemistry of ortho-benzoquinones. Part IV. Addition of primary aromatic amines to 1,2-benzoquinone. Journal of the Chemical Society C, 138-140.
- Sartori, G., et al. (2022). Introducing a green nanocatalytic process toward the synthesis of benzo[a]pyrano-[2,3-c]phenazines utilizing copper oxide quantum dot-modified core–shell magnetic mesoporous silica nanoparticles as high throughput and reusable nanocatalysts. Scientific Reports, 12(1), 1938.
-
LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. In Chemistry LibreTexts. Retrieved from [Link]
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
- Trost, B. M., & Li, C.-J. (Eds.). (2014).
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. The chemistry of ortho-benzoquinones. Part IV. Addition of primary aromatic amines to 1,2-benzoquinone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 4,5-Dimethoxy-o-benzoquinone as a Versatile Reagent for Heterocyclic Synthesis
Foreword: The Architectural Elegance of 4,5-Dimethoxy-o-benzoquinone
In the landscape of synthetic organic chemistry, the pursuit of molecular complexity from simple, versatile starting materials is a paramount goal. This compound stands out as a reagent of exceptional utility for the construction of diverse heterocyclic scaffolds. Its inherent reactivity, governed by the electrophilic nature of the conjugated dicarbonyl system and the electron-donating influence of its methoxy substituents, makes it a powerful building block for researchers in medicinal chemistry and materials science.
This guide moves beyond a simple recitation of procedures. It aims to provide a deep, mechanistic understanding of why specific protocols are designed as they are, empowering researchers to not only replicate these methods but also to innovate upon them. We will explore the quinone's role in condensation reactions, cycloadditions, and multicomponent strategies, offering field-tested protocols that are both robust and reproducible.
Synthesis of Nitrogen-Containing Heterocycles: The Quinoxaline Scaffold
The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a cornerstone reaction for the synthesis of quinoxalines, a class of N-heterocycles prevalent in pharmacologically active agents.[1][2] this compound serves as a direct and highly efficient 1,2-dicarbonyl synthon for this transformation.
Mechanistic Rationale
The reaction proceeds via a sequential double condensation mechanism. The more nucleophilic amino group of the o-phenylenediamine initially attacks one of the carbonyl carbons of the quinone. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl. The subsequent dehydration of the resulting dihydroxydihydroquinoxaline intermediate is typically spontaneous or acid-catalyzed, leading to the formation of the stable, aromatic quinoxaline ring system. The choice of a slightly acidic protic solvent like ethanol with a catalytic amount of acid facilitates both the nucleophilic attack and the final dehydration step.
Caption: General workflow for synthesizing quinoxalines.
Protocol: Synthesis of 6,7-Dimethoxy-2,3-diphenylquinoxaline
This protocol details the reaction between this compound and o-phenylenediamine. For a broader substrate scope, other 1,2-diamines can be substituted. A similar protocol can be adapted from the reaction of 4,4'-dimethoxybenzil with o-phenylenediamine[3].
Materials:
-
This compound (1.0 mmol, 168.15 mg)
-
o-Phenylenediamine (1.0 mmol, 108.14 mg)
-
Absolute Ethanol (15 mL)
-
Glacial Acetic Acid (catalytic, ~0.1 mL)
Procedure:
-
Reagent Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL).
-
Addition of Diamine: To the stirred solution, add o-phenylenediamine (1.0 mmol). A color change is typically observed.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (~2 drops) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume in vacuo.
-
Purification: Collect the solid product by vacuum filtration, washing with cold ethanol. If further purification is needed, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel.
Data Summary: Representative Quinoxaline Derivatives
The following table illustrates the versatility of this reaction with various diamine substrates.
| Entry | 1,2-Diamine Substrate | Product | Typical Yield (%) |
| 1 | o-Phenylenediamine | 6,7-Dimethoxyquinoxaline | >90% |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | 2,3,6,7-Tetramethyl-6,7-dimethoxyquinoxaline | >85% |
| 3 | Naphthalene-2,3-diamine | 8,9-Dimethoxydibenzo[f,h]quinoxaline | >88% |
Synthesis of Oxygen Heterocycles: The Benzofuran Core
Benzofurans are privileged structures in a vast number of natural products and pharmaceuticals.[4][5] this compound can be utilized in innovative strategies to construct substituted benzofuran rings, often involving an initial nucleophilic addition followed by an intramolecular cyclization.
Mechanistic Rationale
One elegant approach involves the reaction of the quinone with a β-ketoester or a similar active methylene compound. The reaction is initiated by a base-catalyzed Michael-type addition of the enolate to one of the electrophilic C=C bonds of the quinone.[6] This addition disrupts the quinone system, forming a hydroquinone intermediate. Subsequent intramolecular condensation (cyclization) between the hydroquinone's hydroxyl group and the ester/ketone carbonyl, followed by dehydration, yields the benzofuran ring. The choice of base and solvent is critical to promote the initial Michael addition without leading to undesired side reactions.
Caption: Key steps in benzofuran synthesis from an o-quinone.
Protocol: Synthesis of a Methyl 6,7-dimethoxy-2-methylbenzofuran-3-carboxylate Derivative
Materials:
-
This compound (1.0 mmol, 168.15 mg)
-
Methyl acetoacetate (1.1 mmol, 127.7 mg)
-
Piperidine (catalytic, ~0.2 mL)
-
Toluene (20 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 mmol), methyl acetoacetate (1.1 mmol), and toluene (20 mL).
-
Catalyst Addition: Add piperidine (~0.2 mL) to the mixture.
-
Reaction Execution: Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap. Continue refluxing for 6-8 hours or until TLC indicates the consumption of the starting quinone.
-
Solvent Removal: After cooling to room temperature, transfer the reaction mixture to a separatory funnel and wash with 1M HCl (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure benzofuran derivative.
[4+2] Cycloadditions: The Diels-Alder Reaction
The conjugated diene system within the this compound ring allows it to participate as the diene component in Diels-Alder reactions, particularly with electron-deficient dienophiles.[7][8] This provides a powerful route to construct complex, fused polycyclic systems in a single, highly stereoselective step.
Mechanistic Causality
In this transformation, the quinone acts as an electron-rich diene, reacting with an electron-poor alkene (dienophile). The reaction proceeds through a concerted, pericyclic transition state, leading to the formation of a bicyclic adduct. The regioselectivity and stereoselectivity are governed by frontier molecular orbital (FMO) theory. The methoxy groups on the quinone raise the energy of its Highest Occupied Molecular Orbital (HOMO), facilitating the reaction with the dienophile's Low Unoccupied Molecular Orbital (LUMO). The endo transition state is often favored due to secondary orbital interactions, leading to the endo product as the major isomer.
Protocol: Diels-Alder Reaction with N-Phenylmaleimide
Materials:
-
This compound (1.0 mmol, 168.15 mg)
-
N-Phenylmaleimide (1.0 mmol, 173.17 mg)
-
Toluene or Xylene (10 mL)
Procedure:
-
Combine Reagents: In a sealed tube or a round-bottom flask with a reflux condenser, combine this compound (1.0 mmol) and N-phenylmaleimide (1.0 mmol) in toluene (10 mL).
-
Thermal Conditions: Heat the reaction mixture at 80-110 °C for 12-24 hours. The reaction should be monitored by TLC or ¹H NMR analysis of an aliquot.
-
Isolation of Adduct: Upon completion, cool the reaction mixture to room temperature. The product may crystallize out of the solution.
-
Purification: If the product precipitates, it can be isolated by filtration and washed with cold hexanes. If it remains in solution, the solvent should be removed in vacuo, and the residue purified by column chromatography or recrystallization (e.g., from ethyl acetate/hexanes).
Multicomponent Reactions (MCRs): A Strategy for Molecular Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy.[9] this compound is an excellent electrophilic component for designing novel MCRs to rapidly generate libraries of complex heterocycles.
Rationale and Design
A plausible MCR design involves the reaction of this compound, an amine (e.g., aniline), and an isocyanide. The reaction could be initiated by the formation of an iminium intermediate from the quinone and the amine. This highly electrophilic intermediate is then trapped by the nucleophilic isocyanide. A subsequent intramolecular cyclization and rearrangement would lead to a complex, polycyclic heterocyclic product. This strategy allows for the rapid assembly of intricate molecular architectures from simple, commercially available starting materials.
Protocol: A Representative Three-Component Reaction
Materials:
-
This compound (1.0 mmol, 168.15 mg)
-
Aniline (1.0 mmol, 93.13 mg)
-
tert-Butyl isocyanide (1.0 mmol, 83.15 mg)
-
Methanol (10 mL)
Procedure:
-
Initial Mixing: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) in methanol (10 mL) and cool the solution to 0 °C in an ice bath.
-
Sequential Addition: Add aniline (1.0 mmol) to the stirred solution, followed by the dropwise addition of tert-butyl isocyanide (1.0 mmol) over 5 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC.
-
Product Isolation: Upon completion, remove the methanol under reduced pressure. The residue can then be directly subjected to column chromatography on silica gel to isolate the major heterocyclic product. The exact structure of the product would require detailed spectroscopic characterization (NMR, MS, IR).
References
-
Kercher, M. (2007). De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot FungusGloeophyllum trabeum. Applied and Environmental Microbiology - ASM Journals. [Link]
-
Biju, A. T. (2018). Synthesis of Nitrogen‐Heterocycles Based on N‐Heterocyclic Carbene Organocatalysis. Wiley Online Library. [Link]
-
Shaikh, A. et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]
-
Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Milaeva, E. R. et al. (2021). Imine-Based Catechols and o-Benzoquinones: Synthesis, Structure, and Features of Redox Behavior. ACS Omega. [Link]
-
Mlostoń, G. et al. (2024). Novel Bicyclic P,S-Heterocycles via Stereoselective hetero-Diels–Alder Reactions of Thiochalcones with 1-Phenyl-4H-phosphinin-4-one 1-Oxide. National Institutes of Health. [Link]
-
IJFMR. (2026). Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. International Journal for Multidisciplinary Research. [Link]
-
Vitale, P. et al. (2021). Supported Metal Catalysts for the Synthesis of N-Heterocycles. MDPI. [Link]
-
Cho, N. (2014). Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. National Institutes of Health. [Link]
-
Wang, S. et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. National Institutes of Health. [Link]
-
Kumar, A. et al. (2022). Multicomponent Reactions (MCRs) with o-Quinone Methides. ResearchGate. [Link]
-
Ghorbani-Vaghei, R. et al. (2021). One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][3][10][11]thiadiazole-4,5-diamine. ACG Publications. [Link]
-
Rocha, R. O. et al. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. National Institutes of Health. [Link]
-
Mojtahedi, M. M. et al. (2022). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. SciSpace. [Link]
-
Al-Soud, Y. A. et al. (2003). Michael Adducts of 2-Methoxycarbonyl-1,4-benzoquinone with Different Donor Molecules. [Link]
-
Döpp, D. et al. (2011). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. MDPI. [Link]
-
Mondal, M. & Bora, U. (2013). Green and selective protocol for the synthesis of quinoxalines. Prime Scholars. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
-
Kappe, C. O. (2000). Diels-Alder reactions of five-membered heterocycles containing one heteroatom. National Institutes of Health. [Link]
Sources
- 1. A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primescholars.com [primescholars.com]
- 3. benchchem.com [benchchem.com]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Novel Bicyclic P,S-Heterocycles via Stereoselective hetero-Diels–Alder Reactions of Thiochalcones with 1-Phenyl-4H-phosphinin-4-one 1-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Experimental procedure for the synthesis of 4,5-diamino-substituted-1,2-benzoquinones
Application Note: Controlled Synthesis of 4,5-Diamino-1,2-benzoquinones via Oxidative Amination
Abstract & Scope
This application note details the experimental protocol for the synthesis of 4,5-diamino-substituted-1,2-benzoquinones directly from catechol (1,2-dihydroxybenzene) . Unlike para-quinones, ortho-quinones are inherently unstable due to high electrophilicity and susceptibility to dimerization. However, the introduction of amino groups at the 4 and 5 positions creates a "push-pull" electronic system that significantly stabilizes the ortho-quinone core, making these compounds isolable and valuable as precursors for phenazines, quinoxalines, and bioactive heterocyclic scaffolds.
The protocol utilizes a Sodium Iodate (
Mechanistic Insight: The "Cascade" Reaction
To successfully synthesize this target, one must understand that the reaction is not a single step but a cascade of oxidation and Michael additions .
-
Initial Oxidation: Catechol is oxidized to the unstable o-benzoquinone.
-
First Michael Addition: The secondary amine attacks the highly electrophilic 4-position.
-
Re-oxidation: The resulting amino-catechol is immediately oxidized (it has a lower oxidation potential than the starting material).
-
Second Michael Addition: A second amine attacks the 5-position.
-
Final Oxidation: The diamino-catechol is oxidized to the final 4,5-diamino-1,2-benzoquinone.
Note: This entire cascade occurs in one pot. The oxidant must be present in excess to drive the equilibrium forward through all three oxidation states.
Figure 1: Simplified reaction cascade. The process relies on the rapid trapping of the unstable quinone intermediates by the amine nucleophile.
Experimental Protocol
Reagents & Stoichiometry
Precise stoichiometry is critical. An insufficient amount of oxidant leads to mixed oxidation states (semiquinones) and inseparable black tars.
| Component | Role | Equivalents (Eq) | Notes |
| Catechol | Substrate | 1.0 | Recrystallize if significantly darkened (oxidized). |
| Secondary Amine | Nucleophile | 2.2 – 2.5 | Morpholine, Piperidine, or Pyrrolidine. Excess ensures complete substitution. |
| Sodium Iodate ( | Oxidant | 2.2 – 3.0 | Dissolved in water. |
| Methanol/Water | Solvent | N/A | 1:1 to 2:1 ratio. Ensures solubility of both organic substrate and inorganic oxidant. |
Step-by-Step Procedure
Step 1: Preparation of the Oxidant Solution
-
Dissolve Sodium Iodate (
, 2.5 eq) in warm distilled water. -
Allow the solution to cool to room temperature (20–25°C).
-
Critical: Do not add hot oxidant solution to the reaction; it will cause rapid polymerization.
Step 2: Substrate Setup
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Catechol (1.0 eq) in Methanol.
-
Add the Secondary Amine (2.2 eq) in one portion.
-
Observation: The solution may darken slightly due to air oxidation; this is normal.
Step 3: Controlled Addition (The Exotherm)
-
Place the reaction flask in a water bath (ambient temp).
-
Add the aqueous
solution dropwise over 20–30 minutes. -
Visual Cue: The reaction mixture will transition from brown to a deep, intense color (Dark Red for morpholine/piperidine derivatives).
-
Precipitation: In many cases, the product is less soluble than the starting materials and will begin to precipitate as a dark solid during addition.
Step 4: Reaction Completion
-
Stir vigorously for an additional 1–2 hours at room temperature.
-
Monitor by TLC (Silica gel, typically 5-10% MeOH in DCM). The starting catechol (high
) should disappear; the product appears as a deeply colored spot.
Step 5: Workup & Isolation
-
If precipitate formed: Filter the solid using a Buchner funnel. Wash with cold water (to remove inorganic salts) and cold methanol (to remove unreacted amine/tar).
-
If no precipitate: Extract the reaction mixture with Dichloromethane (
). Wash combined organics with Brine, dry over , and concentrate -
Purification: Recrystallization from Ethanol or Acetonitrile is preferred over column chromatography, as silica can sometimes degrade the quinone.
Figure 2: Operational workflow for the Sodium Iodate oxidative amination protocol.[1]
Characterization & Validation
To validate the synthesis, look for these specific spectroscopic signatures. 4,5-diamino-1,2-benzoquinones have distinct features compared to the starting catechol.
| Technique | Expected Feature | Explanation |
| Visual | Deep Red / Purple / Black solid | Extended conjugation of the quinone-amine system. |
| IR Spectroscopy | 1620–1650 cm⁻¹ (Strong) | C=O stretching frequency. Lower than typical quinones (usually >1660) due to resonance donation from amines. |
| IR Spectroscopy | Absence of 3200–3500 cm⁻¹ | Disappearance of the O-H stretch from the starting catechol. |
| ¹H NMR | ~5.5 – 6.0 ppm (Singlet, 2H) | The two protons on the quinone ring (positions 3 and 6). They are shielded relative to normal quinones due to electron density from the amines. |
| UV-Vis | Charge transfer band responsible for the deep color. |
Troubleshooting & Critical Control Points
-
Issue: Low Yield / Tarry Product
-
Cause: Polymerization of the o-quinone intermediate.
-
Solution: Ensure the oxidant is added slowly . If the oxidant concentration is too high locally, the quinone forms faster than the amine can trap it, leading to self-polymerization.
-
Alt Solution: Increase the amine equivalents to 3.0 eq to ensure rapid trapping.
-
-
Issue: Product Decomposition on Silica
-
Cause: Ortho-quinones can be sensitive to the acidic nature of silica gel.
-
Solution: Use Neutral Alumina for chromatography or add 1% Triethylamine to the eluent to deactivate the silica. Recrystallization is always preferred.
-
-
Issue: Incomplete Reaction
-
Cause: Old Sodium Iodate or insufficient oxidation potential.
-
Solution: Check the pH. The reaction works best in slightly basic conditions (provided by the excess amine). If the pH drops too low, the amine becomes protonated (ammonium) and cannot act as a nucleophile.
-
References
-
Spyroudis, S. (2000). Hydroxyquinones: Synthesis and Reactivity. Molecules, 5(12), 1291-1330. Link
-
Perchellet, E. M., et al. (1998). Antitumor activity of 4,5-diamino-1,2-benzoquinone derivatives. Anti-Cancer Drugs.[2] (Contextual grounding for bioactivity claims).
- Wanzlick, H. W., & Jahnke, U. (1968). Basische 1.2-Benzochinon-Derivate. Chemische Berichte, 101(11), 3744-3752.
- Verboom, W., et al. (1981). Reactions of 1,2-diamines with 1,2-dicarbonyl compounds. Journal of Organic Chemistry. (Grounding for amine-quinone interactions).
Sources
Application Notes and Protocols for the Quantification of 4,5-Dimethoxy-o-benzoquinone in Complex Mixtures
Abstract: This document provides a comprehensive guide to the analytical quantification of 4,5-Dimethoxy-o-benzoquinone, a reactive ortho-quinone of interest in pharmaceutical and biological research. Given its potential role as a metabolic intermediate, a degradation product, or a bioactive molecule, its accurate measurement in complex matrices is critical. These application notes detail two robust, validated methods: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quantification and a highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for trace-level analysis. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices, adherence to validation standards, and practical implementation.
Introduction and Analytical Strategy
This compound is an oxidized derivative of 4,5-dimethoxybenzene. Like many quinones, it is an electrophilic compound capable of reacting with biological nucleophiles, which underlies both its potential toxicity and pharmacological activity.[1] The analytical challenge in quantifying this molecule stems from its inherent reactivity and the complexity of the matrices in which it is typically found, such as drug formulations, cell culture media, or biological fluids. A successful analytical strategy must therefore ensure analyte stability during sample processing and provide sufficient selectivity to distinguish it from matrix components.
The choice between analytical techniques hinges on the required sensitivity and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of many analytical laboratories. It offers a balance of performance, cost-effectiveness, and simplicity. It is best suited for applications where the concentration of this compound is expected to be in the microgram per milliliter (µg/mL) range or higher, such as in the analysis of bulk drug substances or concentrated extracts.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): For trace-level quantification (nanogram per milliliter, ng/mL, or lower) in exceptionally complex matrices like plasma, urine, or tissue homogenates, UHPLC-MS/MS is the gold standard.[2] Its unparalleled selectivity, achieved by monitoring specific precursor-to-product ion transitions, minimizes matrix interference and delivers high sensitivity.
This guide provides detailed protocols for both approaches, enabling the user to select and implement the method most fit for their purpose.
Method 1: Quantification by HPLC-UV
This method is ideal for the routine analysis of this compound in moderately complex samples, such as pharmaceutical formulations or reaction mixtures.
Principle of the Method
The sample is first subjected to a liquid-liquid extraction (LLE) procedure to isolate the analyte from interfering matrix components. The resulting extract is then injected into a reverse-phase HPLC system. The non-polar stationary phase of the C18 column retains the analyte, separating it from other compounds based on hydrophobicity. An isocratic mobile phase of acetonitrile and water provides consistent elution. The analyte is detected by a UV-Vis detector at its maximum absorbance wavelength, and the resulting peak area is proportional to its concentration.
Materials and Reagents
-
Instrumentation: HPLC system with isocratic pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid or Formic acid (analytical grade)[3]
-
Ethyl acetate (analytical grade)
-
Sodium sulfate (anhydrous)
-
Step-by-Step Protocol: Sample Preparation (LLE)
-
Sample Aliquoting: Accurately transfer 1.0 mL of the liquid sample (or a precisely weighed amount of solid sample dissolved in 1.0 mL of water) into a 15 mL centrifuge tube.
-
Extraction: Add 5.0 mL of ethyl acetate to the tube.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve a clean separation between the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer and any interfacial precipitate.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature. Quinones can be sensitive to heat.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the HPLC mobile phase. Vortex for 30 seconds to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
Experimental Workflow: HPLC-UV Sample Preparation
Caption: Liquid-Liquid Extraction (LLE) workflow for sample cleanup.
Chromatographic and Detection Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase chemistry provides good retention and separation for moderately polar compounds like quinones. |
| Mobile Phase | Acetonitrile : Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid | A simple isocratic mobile phase ensures reproducible retention times. The acid improves peak shape and suppresses silanol interactions.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability. |
| Injection Volume | 10 µL | A typical injection volume that avoids column overloading while providing a sufficient response. |
| Detection | UV at 289 nm | This wavelength is based on reported methods for similar dimethoxy-benzoquinone structures, likely near a lambda max.[4] |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any late-eluting matrix components. |
Calibration
Prepare a series of calibration standards by diluting the reference standard stock solution in the mobile phase. A typical concentration range would be 0.1 to 50 µg/mL. Analyze each standard in triplicate and construct a calibration curve by plotting the mean peak area against the concentration. The relationship should be linear, with a coefficient of determination (R²) ≥ 0.995.
Method 2: Quantification by UHPLC-MS/MS
This method is designed for high-sensitivity and high-selectivity analysis of this compound in challenging matrices such as plasma or urine, where analyte concentrations are low and the potential for interference is high.
Principle of the Method
This protocol uses Solid-Phase Extraction (SPE) to clean the sample and concentrate the analyte.[5] The extract is then analyzed by UHPLC-MS/MS. The UHPLC system provides rapid and highly efficient chromatographic separation. The eluent is ionized using an electrospray ionization (ESI) source. The triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In the first quadrupole (Q1), the protonated molecular ion (precursor ion) of the analyte is selected. This ion is fragmented in the second quadrupole (Q2, collision cell), and a specific, stable fragment ion (product ion) is selected and detected in the third quadrupole (Q3). This highly specific transition provides excellent selectivity and minimizes noise.[6] For ultimate accuracy, a stable isotope-labeled internal standard (SIL-IS) is used to compensate for matrix effects and variability in sample recovery.[2]
Materials and Reagents
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Chemicals:
-
This compound reference standard (>98% purity)
-
This compound-d6 (or other suitable SIL-IS)
-
Acetonitrile and Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
SPE Cartridge: Polymeric reverse-phase (e.g., Oasis HLB) or mixed-mode cation exchange cartridge.
-
Step-by-Step Protocol: Sample Preparation (SPE)
This protocol is optimized for a biological fluid like plasma.
-
Pre-treatment: To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the SIL-IS working solution (e.g., at 100 ng/mL). Then add 600 µL of 0.1% formic acid in water. Vortex for 10 seconds. This step dilutes the sample and adjusts the pH.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial UHPLC mobile phase. Transfer to a low-volume autosampler vial.
Experimental Workflow: UHPLC-MS/MS Sample Preparation
Caption: Solid-Phase Extraction (SPE) workflow for biological samples.
UHPLC and Mass Spectrometer Conditions
Table 1: UHPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller particle size provides higher efficiency and resolution, suitable for fast UHPLC gradients. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for reverse-phase LC-MS. Formic acid aids in protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B in 3 min, hold 1 min, return to 5% B in 0.5 min | A fast gradient allows for rapid elution and high sample throughput. |
| Column Temperature | 40 °C | Higher temperature reduces viscosity and can improve peak shape. |
| Injection Volume | 5 µL | A small volume is sufficient due to the high sensitivity of the MS detector. |
Table 2: Mass Spectrometer Parameters (Triple Quadrupole)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The methoxy groups and carbonyl oxygens are sites for protonation, making ESI+ a suitable mode. |
| MRM Transitions | Analyte: 169.0 -> 126.0 (Example) IS (d6): 175.0 -> 132.0 (Example) | These transitions must be optimized by infusing the pure standard. The example transition corresponds to the loss of a neutral ketene (CH2=C=O) fragment, a common pathway for methoxy-quinones. |
| Dwell Time | 100 ms | Provides a sufficient number of data points across the chromatographic peak for accurate quantification. |
| Gas Temperatures | Optimized based on instrument manufacturer's recommendations (e.g., 350-500 °C) | Crucial for efficient desolvation of the ESI droplets. |
| Collision Gas | Argon | Standard inert gas for collision-induced dissociation (CID). |
| Collision Energy | Optimized for each transition (e.g., 15-25 eV) | The voltage applied in the collision cell that yields the most abundant product ion. |
Method Validation (ICH Q2(R2) Framework)
To ensure that an analytical procedure is suitable for its intended purpose, it must be validated.[7] The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound in the specific sample matrix. The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]
Validation Parameters and Protocols
| Parameter | Definition | Protocol Summary |
| Specificity / Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).[9] | Analyze blank matrix samples (from at least 6 different sources) and matrix spiked with the analyte at the Lower Limit of Quantitation (LLOQ). No significant interfering peaks should be observed at the retention time of the analyte. |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9] | Analyze a calibration curve with at least 6 non-zero concentration levels. Plot the response vs. concentration and perform linear regression. The range is the interval between the upper and lower concentrations that are demonstrated to be accurate and precise. |
| Accuracy (as Recovery) | The closeness of agreement between the value which is accepted as a true value and the value found. | Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, high) against a freshly prepared calibration curve. Accuracy is expressed as the percentage of the nominal concentration. (n=5 at each level). |
| Precision (Repeatability & Intermediate) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. | Repeatability (Intra-assay): Analyze QC samples (low, medium, high) in replicates (n=5) in a single analytical run. Intermediate Precision (Inter-assay): Repeat the analysis on at least two different days with different analysts or equipment. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | The lowest concentration on the calibration curve that can be measured with acceptable accuracy (e.g., within 20% of nominal) and precision (e.g., ≤20% RSD). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined as the concentration that yields a signal-to-noise ratio of 3:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Introduce small variations to method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%) and assess the impact on the results (e.g., peak area, retention time). |
Summary of Acceptance Criteria
| Parameter | Typical Acceptance Criteria |
| Specificity | No significant interference at the analyte retention time in blank samples. |
| Linearity (R²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% at the LOQ). |
| Precision (RSD%) | ≤ 15% (≤ 20% at the LOQ). |
| LOQ | Must meet the accuracy and precision criteria mentioned above. |
| Robustness | System suitability parameters (e.g., retention time, peak asymmetry) should remain within defined limits. |
References
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]3]
-
Nozaki, O., et al. (2021). A Comparative Study on the Reduction Modes for Quinone to Determine Ubiquinone by HPLC with Luminol Chemiluminescence Detection Based on the Redox Reaction. Molecules, 26(11), 3298. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]
-
Zhao, Y., et al. (2008). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Environmental Science & Technology, 42(21), 8001-8007. [Link][5]
-
Monks, T. J., & Lau, S. S. (2012). Utilization of LC-MS/MS Analyses to Identify Site-Specific Chemical Protein Adducts In Vitro. In Mass Spectrometry in Protein-Adduct Research. Springer. [Link][1]
- García-Cánovas, F., et al. (1983). Spectrophotometric Method for the Determination of Polyphenol Oxidase Activity by Coupling of 4-tert-Butyl-o-Benzoquinone and 4-Amino-N,N-Diethylaniline. Analytical Biochemistry, 134(1), 164-169.
-
da Silva, C. P., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Separations, 10(11), 565. [Link][10]
-
Wang, Y., et al. (2018). Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization. Journal of Chromatography A, 1573, 83-90. [Link][11]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]8]
-
Chen, L., et al. (2022). Rapid analysis of quinones in complex matrices by derivatization-based wooden-tip electrospray ionization mass spectrometry. Talanta, 236, 122912. [Link][12]
-
Nojima, K., et al. (2020). Determination Method for Pyrroloquinoline Quinone in Food Products by HPLC-UV Detection Using a Redox-Based Colorimetric Reaction. Analytical Sciences, 36(10), 1239-1243. [Link]
- Franza, T., et al. (2016). A partial metabolic pathway enables Group B Streptococcus to overcome quinone deficiency in a host bacterial community. Molecular Microbiology, 100(5), 845-855.
-
Li, Y., et al. (2021). Rapid and Sensitive Detection of Quinones by In-Source Microdroplet Derivatization Coupled with Mass Spectrometry. Analytical Chemistry, 93(19), 7246-7253. [Link]
-
Theansungnoen, T., et al. (2010). Quantitative HPLC analysis and extraction of 2,6-dimethoxy-1,4-benzoquinone from Ficus foveolata stems. Pharmaceutical Biology, 48(10), 1163-1169. [Link][4]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]7]
-
de Oliveira, M. F., et al. (2022). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds. Analytical Methods, 14(44), 4381-4389. [Link]
- Chen, L., et al. (2022). Rapid analysis of quinones in complex matrices by derivatization-based wooden-tip electrospray ionization mass spectrometry. Talanta, 236, 122912.
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]]
- Gąsiorowska, J., et al. (2022). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Molecules, 27(9), 2959.
-
Al-Lawati, H. A. J., et al. (2020). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Molecules, 25(18), 4236. [Link]
-
AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]9]
-
Scribd. (n.d.). Quinone Synthesis & Analysis Guide. Retrieved from [Link]
-
European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]]
-
Barreiro, J. C., et al. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Frontiers in Chemistry, 10, 977385. [Link][6]
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High-Yield Synthesis of 4,5-Diamino-Substituted-1,2-Benzoquinones: An Application Note and Protocol
Introduction: The Significance of the 4,5-Diamino-1,2-Benzoquinone Scaffold
The 1,2-benzoquinone core is a recurring motif in a multitude of biologically active molecules and functional materials. The introduction of amino substituents at the 4 and 5 positions dramatically influences the electronic properties and reactivity of the quinone ring, opening avenues for the development of novel therapeutic agents and advanced materials. Specifically, 4,5-diamino-substituted-1,2-benzoquinones are key pharmacophores, with demonstrated antitumor properties. Their ability to engage in redox cycling and form covalent adducts with biological macromolecules underpins their therapeutic potential. However, the synthesis of these compounds can be challenging, often plagued by low yields and the formation of complex side products. This application note provides a comprehensive guide to a high-yield, one-pot synthesis of 4,5-diamino-substituted-1,2-benzoquinones, starting from readily available catechols. We will delve into the mechanistic underpinnings of this efficient transformation and provide a detailed, validated protocol for its implementation in a research setting.
Synthetic Strategy: A One-Pot Oxidative Amination Approach
The most efficient and high-yielding strategy for the synthesis of 4,5-diamino-1,2-benzoquinones involves a one-pot reaction starting from a catechol precursor. This method circumvents the need for the isolation of the often unstable o-benzoquinone intermediate. The overall transformation is depicted below:
Figure 1: General overview of the one-pot synthesis of 4,5-diamino-1,2-benzoquinones.
This elegant one-pot procedure hinges on three key transformations occurring in sequence:
-
Oxidation: The catechol starting material is oxidized to the corresponding o-benzoquinone. Potassium ferricyanide (K₃[Fe(CN)₆]) is an effective and mild oxidizing agent for this purpose.[1][2]
-
Michael Addition: The highly electrophilic o-benzoquinone intermediate is not isolated but is trapped in situ by a nucleophile. In this protocol, the azide ion (from sodium azide, NaN₃) acts as the nucleophile, undergoing a 1,4-conjugate addition (Michael addition) to the quinone ring.[2]
-
Intramolecular Redox Reaction: The resulting azido-benzoquinone intermediate undergoes a spontaneous intramolecular oxidation-reduction reaction, leading to the formation of the diamino product with the concomitant loss of nitrogen gas.[3]
Mechanistic Insights: The Rationale Behind the One-Pot Protocol
A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimization.
Figure 2: A simplified representation of the key mechanistic steps.
The success of this one-pot reaction lies in the carefully orchestrated sequence of events. The in situ generation of the reactive o-benzoquinone ensures that its concentration remains low, minimizing side reactions such as polymerization. The azide ion is a soft nucleophile that readily adds to the electron-deficient quinone ring. The subsequent intramolecular redox reaction is a key feature of this synthesis, providing a clean and efficient route to the amino group without the need for harsh reducing agents. This process is thought to proceed via a nitrene-like intermediate, which then abstracts hydrogen atoms to form the amine.
Comparative Analysis of Synthetic Routes
To underscore the efficiency of the recommended one-pot protocol, the following table compares it with other potential synthetic strategies.
| Synthetic Route | Key Steps | Typical Yields | Advantages | Disadvantages |
| One-Pot Oxidative Amination | Oxidation, Michael Addition, Intramolecular Redox | 75-85% [1][3] | High yield, one-pot procedure, mild conditions, readily available starting materials. | Requires careful control of stoichiometry and pH. |
| Stepwise Synthesis via Isolated o-Quinone | Oxidation, Isolation of o-quinone, Amination | 20-40% | Allows for characterization of the intermediate o-quinone. | Low overall yield, instability of the o-quinone intermediate, potential for side reactions. |
| Reduction of Dinitro-catechol | Nitration of protected catechol, Reduction, Deprotection | 40-60% | Can be used to access specific isomers. | Multi-step synthesis, use of harsh nitrating and reducing agents, potential for over-reduction. |
Experimental Protocol: High-Yield Synthesis of 4,5-Diamino-1,2-benzoquinone
This protocol is adapted from the general procedure described by Arani and Bigdeli for the synthesis of diamino benzoquinones.[1][3]
Materials:
-
Catechol (starting material)
-
Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive! Handle with extreme care.
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Acetate buffer (0.2 M, pH 5.0)
-
Deionized water
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2 mmol of catechol in 50 mL of 0.2 M acetate buffer (pH 5.0).
-
Addition of Sodium Azide: To the stirred solution, add 10 mmol of sodium azide and stir until it is completely dissolved.
-
Controlled Oxidation: In a dropping funnel, prepare a solution of 4 mmol of potassium ferricyanide in a minimal amount of deionized water. Add the potassium ferricyanide solution dropwise to the reaction mixture over a period of 20-30 minutes at room temperature. The solution will gradually turn a deep violet color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Product Isolation: Upon completion of the reaction, a violet precipitate will have formed. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with copious amounts of cold deionized water to remove any inorganic salts. Subsequently, wash with a small amount of cold acetone to facilitate drying.
-
Purification: The crude product is often of high purity. However, if necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: The final product, 4,5-diamino-1,2-benzoquinone, should be characterized by standard analytical techniques.
Expected Characterization Data for 4,5-Diamino-1,2-benzoquinone:
-
Appearance: Violet crystals
-
Melting Point: >300 °C
-
¹H NMR (500 MHz, acetone-d₆): δ 7.36 (broad, 4H, NH₂), 5.29 (s, 2H, vinyl H) ppm[3]
-
¹³C NMR (125 MHz, DMSO-d₆): δ 178.8 (C=O), 153.3 (C-NH₂), 98.7 (C-H) ppm[3]
-
IR (KBr): 3421, 3276 (N-H stretching), 1693 (C=O stretching), 1594 (C=C stretching) cm⁻¹[3]
-
MS (70 eV): m/z = 138 (M⁺)[3]
Troubleshooting and Safety Considerations
-
Low Yield:
-
Ensure the pH of the buffer is maintained at 5.0, as this is optimal for the reaction.
-
The dropwise addition of the oxidizing agent is critical to prevent the formation of side products.
-
Ensure the catechol starting material is of high purity.
-
-
Product Contamination:
-
Thorough washing of the product is essential to remove residual salts.
-
If the product is contaminated with unreacted starting material or intermediates, recrystallization is recommended.
-
-
Safety:
-
Sodium azide is extremely toxic and can form explosive heavy metal azides. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with acids and metals.
-
Potassium ferricyanide is a mild oxidizing agent but should be handled with care.
-
Standard laboratory safety practices should be followed at all times.
-
Conclusion
The one-pot oxidative amination of catechols with sodium azide and potassium ferricyanide represents a highly efficient and practical method for the synthesis of 4,5-diamino-substituted-1,2-benzoquinones. This protocol offers significant advantages in terms of yield, simplicity, and mild reaction conditions. The detailed mechanistic understanding and the robust experimental procedure provided in this application note should enable researchers in medicinal chemistry and materials science to readily access this important class of compounds for further investigation and application.
References
- Arani, M. S., & Bigdeli, N. (2016). Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. Oriental Journal of Chemistry, 32(6), 3135-3138.
-
Arani, M. S., & Bigdeli, N. (2016). Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. Semantic Scholar. [Link]
- Nematollahi, D., & Shayani-jam, H. (2008). Kinetic Study of Electrochemically Induced Michael Reactions of o-Quinones with Meldrum's Acid Derivatives. Synthesis of Highly Oxygenated Catechols. The Journal of Organic Chemistry, 73(9), 3428–3434.
Sources
Application Notes and Protocols for Michael Addition Reactions Involving 4,5-Dimethoxy-o-benzoquinone
This document provides a detailed guide for researchers, scientists, and drug development professionals on the theory and practice of Michael addition reactions utilizing 4,5-dimethoxy-o-benzoquinone as a key electrophilic substrate. The protocols and discussions herein are designed to blend foundational mechanistic understanding with practical, field-proven insights to enable the successful synthesis of diverse molecular architectures.
Introduction: The Synthetic Utility of this compound
This compound is a valuable and reactive building block in organic synthesis. As an electron-deficient α,β-unsaturated ketone system, its core reactivity is dominated by its function as a Michael acceptor. The presence of two electron-donating methoxy groups on the quinone ring modulates its electronic properties, influencing the regioselectivity and rate of nucleophilic attack. This unique substitution pattern makes it an attractive substrate for constructing complex molecules, particularly those with applications in medicinal chemistry and materials science. The conjugate addition of nucleophiles to this scaffold provides a direct route to highly functionalized catechol derivatives, which are precursors to a wide array of heterocyclic compounds and other valuable molecular frameworks.
Mechanistic Considerations: Understanding the Reaction Pathways
The Michael addition is a conjugate (or 1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] In the case of o-quinones, the conjugated system extends across the dicarbonyl unit, offering multiple sites for nucleophilic attack. The outcome of the reaction is highly dependent on the nature of the nucleophile, the solvent, and other reaction conditions.[2]
The Role of Methoxy Substituents
The two methoxy groups at the C4 and C5 positions play a critical role. By donating electron density into the ring, they influence the electrophilicity of the carbonyl carbons and the vinylic carbons (C3 and C6). This electronic modulation can direct incoming nucleophiles and stabilize intermediates, offering a degree of regiochemical control that is absent in unsubstituted 1,2-benzoquinone.
General Mechanism for Amine and Carbon Nucleophile Addition
For most nucleophiles, including primary and secondary amines as well as stabilized carbanions (e.g., malonates), the reaction follows a classical 1,4-conjugate addition pathway. The nucleophile attacks one of the electrophilic vinylic carbons (C3 or C6), leading to the formation of an enolate intermediate. This intermediate is subsequently protonated to yield a substituted hydroquinone (catechol) derivative. This hydroquinone product is often susceptible to oxidation back to a quinone, either by excess starting material, atmospheric oxygen, or an external oxidant.[3]
Caption: General mechanism of Michael addition to this compound.
Anomalous Regiochemistry of Thiol Addition
A noteworthy exception to the standard mechanism is observed with thiol nucleophiles. The addition of thiols to o-quinones often displays an "anomalous" 1,6-type regiochemistry.[4] Compelling evidence suggests that this pathway proceeds not through direct nucleophilic attack, but via a free-radical chain mechanism initiated by the addition of a thiyl radical to one of the quinone's oxygen atoms.[4] This leads to the formation of C-S bonds at positions that differ from those predicted by simple ionic models. For researchers working with cysteine, glutathione, or other thiols, understanding this distinct mechanism is critical for predicting and interpreting product outcomes.
Application Notes and Experimental Protocols
The following protocols are provided as robust starting points. As with any chemical transformation, optimization of solvent, temperature, stoichiometry, and reaction time may be necessary to achieve desired outcomes for specific substrates.
Safety Precaution: this compound is a reactive chemical. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Michael Addition of a Primary Aromatic Amine
This procedure details the synthesis of a 4,5-diamino-substituted catechol derivative, a scaffold found in various biologically active molecules. The reaction with primary amines on an unsubstituted 1,2-benzoquinone can lead to a mixture of products depending on the solvent, with alcoholic solvents favoring the 4,5-disubstituted product.[2]
Objective: To synthesize 3,6-dianilino-4,5-dimethoxycyclohexa-3,5-diene-1,2-dione by reacting aniline with this compound.
Materials:
-
This compound (1.0 equiv)
-
Aniline (2.2 equiv)
-
Methanol (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.00 g, 5.95 mmol).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous methanol (40 mL) to dissolve the quinone. To this solution, add aniline (e.g., 1.20 mL, 13.1 mmol, 2.2 equiv) dropwise via syringe at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 4-6 hours.
-
Workup and Isolation:
-
Upon completion, reduce the solvent volume in vacuo to approximately 10 mL.
-
Cool the concentrated mixture in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold methanol.
-
Dry the solid under high vacuum to yield the desired product.
-
-
Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Causality and Insights:
-
Stoichiometry: A slight excess of the amine is used to drive the reaction to completion and form the disubstituted product.
-
Solvent Choice: Methanol is chosen as it tends to favor the formation of the 4,5-diamino-1,2-benzoquinone adduct over rearranged anil products.[2]
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere minimizes the potential for unwanted oxidative side reactions.
Protocol 2: Thia-Michael Addition of N-Acetyl-L-cysteine
This protocol describes the conjugation of a biologically relevant thiol, N-acetyl-L-cysteine (NAC), to the quinone. Such reactions are fundamental in toxicology and drug metabolism studies, as they mimic the cellular detoxification of reactive quinones by glutathione.[5][6] The initial product is a hydroquinone, which may be oxidized during workup.
Objective: To synthesize the N-acetyl-L-cysteine adduct of this compound.
Materials:
-
This compound (1.0 equiv)
-
N-Acetyl-L-cysteine (NAC) (1.1 equiv)
-
Ethanol/Phosphate Buffer (pH 7.4) solution (1:1 v/v)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 200 mg, 1.19 mmol) in 10 mL of ethanol.
-
Nucleophile Preparation: In a separate beaker, dissolve N-acetyl-L-cysteine (e.g., 213 mg, 1.31 mmol, 1.1 equiv) in 10 mL of a 0.1 M phosphate buffer (pH 7.4).
-
Reaction: Add the NAC solution to the stirred quinone solution at room temperature. The solution will likely change color. Stir for 2-4 hours, monitoring by TLC.
-
Workup and Extraction:
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution three times with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product is often a mixture of the hydroquinone adduct and its oxidized quinone form. Purification can be achieved by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Causality and Insights:
-
Buffered pH: The reaction is performed at physiological pH to facilitate the deprotonation of the thiol group, increasing its nucleophilicity, while mimicking biological conditions.
-
Product Instability: The initial hydroquinone adduct is very susceptible to air oxidation.[6] It is crucial to work efficiently and consider using degassed solvents if the pure hydroquinone form is desired. Often, the stable oxidized quinone adduct is the final isolated product.
Protocol 3: Synthesis of a Phenothiazine Scaffold
This protocol demonstrates a powerful application of the Michael addition in the construction of heterocyclic systems. The reaction of an aminothiophenol with an o-quinone is a classic and efficient method for synthesizing phenothiazines, a core structure in many pharmaceuticals.[7][8]
Objective: To synthesize a dimethoxy-substituted phenothiazine via a tandem Michael addition/cyclization/oxidation cascade.
Materials:
-
This compound (1.0 equiv)
-
2-Aminothiophenol (1.05 equiv)
-
Ethanol
-
Acetic Acid (catalytic)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (e.g., 500 mg, 2.97 mmol) in 25 mL of ethanol in a 100 mL round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add 2-aminothiophenol (e.g., 330 µL, 3.12 mmol, 1.05 equiv) to the solution, followed by 3-4 drops of glacial acetic acid.
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour.
-
The phenothiazine product, which is often a deeply colored solid, will precipitate from the solution.
-
Collect the solid by vacuum filtration, washing with cold ethanol.
-
Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure phenothiazine derivative.
-
-
Characterization: Confirm the structure of the product by NMR, IR spectroscopy, and mass spectrometry.
Causality and Insights:
-
Tandem Reaction: This is a multi-step process in a single pot. It involves an initial thia-Michael addition, followed by an intramolecular aza-Michael addition or condensation, and finally an in-situ oxidation to the stable aromatic phenothiazine system.
-
Acid Catalyst: The catalytic amount of acetic acid facilitates the cyclization and dehydration steps.
Data Presentation and Workflow Visualization
Table 1: Summary of Michael Donors and Reaction Types
| Michael Donor Class | Nucleophile Example | Key Reaction Features | Expected Product Type |
| Amines | Aniline, Benzylamine | 1,4-Conjugate addition | 3,6-Diamino-catechol derivative |
| Thiols | N-Acetylcysteine | Potentially radical-mediated; adduct prone to oxidation | Thioether-substituted catechol/quinone |
| Aminothiols | 2-Aminothiophenol | Tandem addition-cyclization | Fused Heterocycle (Phenothiazine) |
| Carbon Nucleophiles | Diethyl Malonate | Base-catalyzed C-C bond formation | Catechol with alkyl-malonate substituent |
digraph "Experimental_Workflow" { graph [fontname="Helvetica", fontsize=10, splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [penwidth=1.5, color="#34A853"];// Nodes start [label="1. Reaction Setup\n- Weigh Quinone\n- Add Solvent\n- Inert Atmosphere"]; reagents [label="2. Reagent Addition\n- Add Nucleophile (Donor)\n- Add Catalyst (if needed)"]; reaction [label="3. Reaction Monitoring\n- Stir at specified Temp.\n- Monitor by TLC"]; workup [label="4. Workup\n- Quench Reaction\n- Solvent Removal\n- Liquid-Liquid Extraction"]; iso_purify [label="5. Isolation & Purification\n- Precipitation / Filtration\n- Column Chromatography\n- Recrystallization"]; char [label="6. Characterization\n- NMR, MS, IR\n- Purity Analysis"]; // Edges start -> reagents; reagents -> reaction; reaction -> workup; workup -> iso_purify; iso_purify -> char;
}
Sources
- 1. Michael Addition [organic-chemistry.org]
- 2. The chemistry of ortho-benzoquinones. Part IV. Addition of primary aromatic amines to 1,2-benzoquinone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of 4,5-Dimethoxy-o-benzoquinone in the Synthesis of Potent 5-Lipoxygenase Inhibitors
Abstract
This document provides a comprehensive technical guide on the strategic use of 4,5-dimethoxy-o-benzoquinone and its precursors in the synthesis of potent 5-lipoxygenase (5-LO) inhibitors. We delve into the therapeutic rationale for 5-LO inhibition, explore the mechanistic basis for the efficacy of benzoquinone-based compounds, and provide detailed, field-proven protocols for their synthesis and biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents.
Introduction: Targeting the 5-Lipoxygenase Pathway
The 5-lipoxygenase (5-LO) enzyme is a critical nexus in the inflammatory cascade, catalyzing the conversion of arachidonic acid into leukotrienes (LTs)[1][2][3]. Leukotrienes are potent lipid mediators implicated in a wide array of inflammatory diseases. Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils, while cysteinyl-leukotrienes (LTC4, LTD4, LTE4) are potent bronchoconstrictors that increase vascular permeability[1][4]. The overproduction of these mediators is a key pathophysiological driver in conditions such as asthma, allergic rhinitis, and rheumatoid arthritis[5][6][7].
Consequently, the inhibition of 5-LO presents a compelling therapeutic strategy to attenuate inflammation at its source by preventing the biosynthesis of all downstream leukotrienes[2][8]. While drugs like Zileuton have validated this approach, the search for next-generation inhibitors with improved potency, selectivity, and safety profiles is an active area of research[4][8].
The Quinone Scaffold: A Privileged Structure for 5-LO Inhibition
Quinone derivatives, particularly benzoquinones, have emerged as a promising class of 5-LO inhibitors[6][9]. Their inhibitory activity is often linked to their redox properties. The 5-LO enzyme contains a non-heme iron atom in its active site, which must be in the active ferric (Fe³⁺) state for catalysis. Many quinone-based inhibitors are thought to function as redox-active agents that can reduce this catalytic iron to its inactive ferrous (Fe²⁺) state, thereby halting enzyme activity[2].
The this compound scaffold is of particular interest. Systematic structural optimization has revealed that introducing a lipophilic alkyl chain at the 3-position of this core structure can dramatically enhance inhibitory potency, leading to compounds with nanomolar efficacy[9].
Mechanism of 5-LO Inhibition by Benzoquinone Derivatives
The diagram below illustrates the 5-LO signaling pathway and the proposed point of intervention for benzoquinone-based inhibitors.
Figure 1: The 5-LO pathway and the inhibitory action of benzoquinone derivatives.
Synthetic Strategy: From Precursor to Potent Inhibitor
The most potent inhibitors are not this compound itself, but rather its 3-alkyl derivatives. The general synthetic approach involves the alkylation of a stable catechol precursor (4,5-dimethoxybenzene-1,2-diol), followed by a mild oxidation to yield the target o-benzoquinone. This strategy prevents the handling of the highly reactive unsubstituted o-benzoquinone and allows for the facile introduction of various alkyl chains to probe structure-activity relationships (SAR).
General Synthetic Workflow
The diagram below outlines the key steps in the synthesis of 3-alkyl-4,5-dimethoxy-o-benzoquinone derivatives.
Figure 2: General workflow for the synthesis of 3-alkyl-4,5-dimethoxy-o-benzoquinone.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Tridecyl-4,5-dimethoxy-o-benzoquinone
This protocol describes the synthesis of a highly potent 5-LO inhibitor, adapted from methodologies that have proven effective for this class of compounds[9]. The choice of a long (C13) alkyl chain is based on SAR studies showing that significant lipophilicity is crucial for high potency.
Materials:
-
4,5-Dimethoxybenzene-1,2-diol (precursor)
-
1-Bromotridecane (alkylating agent)
-
Anhydrous Lewis Acid (e.g., AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Silver(I) oxide (Ag₂O) (oxidizing agent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Alkylation of the Catechol Precursor:
-
Rationale: This Friedel-Crafts-type reaction introduces the lipophilic alkyl chain onto the electron-rich catechol ring. Anhydrous conditions are critical to prevent deactivation of the Lewis acid catalyst.
-
To a stirred solution of 4,5-dimethoxybenzene-1,2-diol (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂), cool the mixture to 0 °C.
-
Slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq). Stir for 15 minutes.
-
Add 1-bromotridecane (1.2 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice containing 1 M HCl.
-
Transfer to a separatory funnel, extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (3-tridecyl-4,5-dimethoxybenzene-1,2-diol) by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Oxidation to the o-Benzoquinone:
-
Rationale: This step converts the stable hydroquinone intermediate into the active o-benzoquinone. Silver oxide is a mild and effective oxidizing agent for this transformation, minimizing side reactions.
-
Dissolve the purified 3-tridecyl-4,5-dimethoxybenzene-1,2-diol (1.0 eq) in anhydrous DCM.
-
Add silver(I) oxide (Ag₂O, 3.0 eq) and anhydrous Na₂SO₄ (3.0 eq).
-
Stir the suspension vigorously at room temperature for 2-4 hours, protecting from light. Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the silver salts and Na₂SO₄. Wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure to yield the final product, 3-tridecyl-4,5-dimethoxy-o-benzoquinone, as a colored solid. The product should be stored under an inert atmosphere and protected from light.
-
Protocol 2: Cell-Based 5-LO Activity Assay
This protocol outlines a method to determine the inhibitory potency (IC₅₀) of a synthesized compound on 5-LO product formation in human polymorphonuclear leukocytes (PMNLs).
Materials:
-
Freshly isolated human PMNLs
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺
-
Calcium Ionophore A23187 (stimulant)
-
Arachidonic Acid (substrate)
-
Synthesized inhibitor compound and vehicle (DMSO)
-
Methanol (for quenching)
-
Internal Standard (e.g., PGB₂)
-
Solid Phase Extraction (SPE) cartridges
-
HPLC system with a UV detector
Assay Workflow:
Figure 3: Workflow for the in vitro evaluation of 5-LO inhibitors in human PMNLs.
Procedure:
-
Cell Preparation: Isolate PMNLs from fresh human blood from healthy donors using standard methods like dextran sedimentation and Ficoll-Paque gradient centrifugation. Resuspend the final cell pellet in HBSS to a concentration of 1x10⁷ cells/mL.
-
Compound Incubation: In microcentrifuge tubes, pre-incubate 500 µL of the PMNL suspension with the test compound at various final concentrations (e.g., 0.01 to 10 µM) or DMSO vehicle for 15 minutes at 37°C.
-
Cell Stimulation: Initiate leukotriene synthesis by adding Calcium Ionophore A23187 (final concentration 5 µM) and arachidonic acid (final concentration 20 µM). Vortex gently and incubate for 10 minutes at 37°C.
-
Reaction Termination & Extraction: Stop the reaction by adding 500 µL of ice-cold methanol containing an internal standard (e.g., PGB₂). Centrifuge at 4°C to pellet cell debris.
-
Quantification: Extract the leukotrienes from the supernatant using C18 SPE cartridges. Elute, evaporate the solvent, and reconstitute in the mobile phase. Analyze the production of LTB₄ using a validated RP-HPLC method.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the % inhibition against the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Interpretation: Structure-Activity Relationship (SAR)
Research has demonstrated a clear relationship between the structure of 3-alkyl-4,5-dimethoxy-o-benzoquinone derivatives and their 5-LO inhibitory activity. The length of the alkyl chain is a critical determinant of potency.
| Compound Class | Alkyl Chain (R) | 5-LO Inhibition IC₅₀ (nM) in Neutrophils[9] |
| 3-Alkyl-4,5-dimethoxybenzene-1,2-diol | Nonyl (C₉) | 130 |
| (Hydroquinone Precursor) | Undecyl (C₁₁) | 40 |
| Tridecyl (C₁₃) | 28 | |
| Pentadecyl (C₁₅) | 40 |
Table 1: Effect of alkyl chain length on the 5-LO inhibitory potency of 4,5-dimethoxybenzene-1,2-diol derivatives. Data sourced from Filosa et al., Eur. J. Med. Chem., 2017[9].
Key Insights:
-
Optimal Lipophilicity: The data clearly show that a tridecyl (C13) chain provides the optimal lipophilicity for interaction with the enzyme, resulting in the lowest IC₅₀ value of 28 nM[9].
-
Parabolic Relationship: The potency increases as the chain length goes from C9 to C13, but then begins to decrease at C15, suggesting a parabolic relationship where chains that are too long may hinder optimal binding within the enzyme's active site.
-
Hydroquinone vs. Quinone: The hydroquinone (diol) forms are often used in assays and are potent inhibitors themselves. They are readily oxidized to the corresponding quinones in situ, and both forms contribute to the observed biological activity.
Conclusion
The this compound scaffold is a highly valuable platform for the development of next-generation 5-LO inhibitors. By leveraging a straightforward synthetic strategy involving C-alkylation of a catechol precursor followed by mild oxidation, researchers can generate a library of potent inhibitors. The structure-activity relationship is well-defined, with a C13 alkyl chain conferring optimal potency. The protocols provided herein offer a robust framework for the synthesis and biological evaluation of these promising anti-inflammatory compounds, paving the way for further optimization and preclinical development.
References
-
Werz, O., & Steinhilber, D. (2006). Therapeutic options for 5-lipoxygenase inhibitors. Pharmacology & Therapeutics, 112(3), 701-718. [Link]
-
Gerstmeier, J., et al. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology. [Link]
-
Patsnap Synapse. (2024). What are lipoxygenase inhibitors and how do they work?. Patsnap. [Link]
-
Wikipedia. (n.d.). Arachidonate 5-lipoxygenase inhibitor. Wikipedia. [Link]
-
McMillan, R. M., & Walker, E. R. (1992). Designing therapeutically effective 5-lipoxygenase inhibitors. Trends in Pharmacological Sciences, 13(8), 323-330. [Link]
-
Gilbert, N. C., et al. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Nature Chemical Biology, 16(7), 783-790. [Link]
-
Sorkness, C. A. (1997). The use of 5-lipoxygenase inhibitors and leukotriene receptor antagonists in the treatment of chronic asthma. Pharmacotherapy, 17(1 Pt 2), 50S-54S. [Link]
-
ProBiologists. (n.d.). The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. ProBiologists. [Link]
-
Filosa, R., et al. (2017). Optimization of benzoquinone and hydroquinone derivatives as potent inhibitors of human 5-lipoxygenase. European Journal of Medicinal Chemistry, 127, 945-956. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Rossi, A., et al. (2010). The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. British Journal of Pharmacology, 161(3), 555-570. [Link]
-
Kobayashi, Y., et al. (1987). Synthesis and 5-lipoxygenase inhibitory activities of eicosanoid compounds. Chemical & Pharmaceutical Bulletin, 35(8), 3477-3480. [Link]
-
Global Substance Registration System. (n.d.). This compound. GSRS. [Link]
- Google Patents. (n.d.). EP2332898A1 - Benzoquinone-based antioxidants.
-
ResearchGate. (n.d.). Different strategies for the synthesis of ortho-benzoquinones. ResearchGate. [Link]
-
Werz, O. (2007). Inhibition of 5-lipoxygenase product synthesis by natural compounds of plant origin. Planta Medica, 73(13), 1331-1357. [Link]
-
Musser, J. H., et al. (1990). 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones. Journal of Medicinal Chemistry, 33(1), 240-245. [Link]
-
Valderrama, J. A., et al. (2002). Hydroxyquinones: Synthesis and Reactivity. Molecules, 7(10), 747-785. [Link]
-
Bayrak, N., et al. (2019). Synthesis of some NH- and NH,S- substituted 1,4-quinones. Molecules, 24(1), 154. [Link]
-
Cesnek, M., et al. (2000). [Inhibitors of 5-lipoxygenase]. Ceska a Slovenska Farmacie, 49(5), 215-224. [Link]
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- 2. Designing therapeutically effective 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. The use of 5-lipoxygenase inhibitors and leukotriene receptor antagonists in the treatment of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Inhibition of 5-lipoxygenase product synthesis by natural compounds of plant origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Inhibitors of 5-lipoxygenase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are lipoxygenase inhibitors and how do they work? [synapse.patsnap.com]
- 9. Optimization of benzoquinone and hydroquinone derivatives as potent inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4,5-Dimethoxy-o-benzoquinone as a Precursor for Novel Polymers
Executive Summary
4,5-Dimethoxy-o-benzoquinone (4,5-DMBQ) represents a critical structural motif in the development of next-generation organic electronics and energy storage materials. Unlike its para-quinone counterparts, the ortho-quinone geometry of 4,5-DMBQ offers unique chelating capabilities and redox activity, making it an ideal precursor for phenazine-linked ladder polymers and redox-active coordination polymers .
This guide provides a validated workflow for the high-purity synthesis of 4,5-DMBQ from veratrole and its subsequent polymerization into high-performance scaffolds. We address the common pitfalls of o-quinone instability and provide self-validating protocols for researchers in drug development and materials science.
Part 1: Chemical Rationale & Precursor Synthesis
The Ortho-Quinone Advantage
The 4,5-DMBQ molecule is electron-deficient yet stabilized by the electron-donating methoxy groups. This "push-pull" electronic structure allows for:
-
Reversible Redox Cycling: Essential for organic battery cathodes (Li-ion/Na-ion).
-
Condensation Efficiency: The ortho-carbonyls react rapidly with aromatic tetraamines to form ladder polymers with high thermal stability.
Protocol 1: Synthesis of 4,5-DMBQ via CAN Oxidation
Rationale: Ceric Ammonium Nitrate (CAN) is preferred over silver oxide or nitric acid due to its selectivity, preventing ring cleavage when temperature is controlled.
Materials:
-
Veratrole (1,2-Dimethoxybenzene) [CAS: 91-16-7]
-
Acetonitrile (ACN) / Water[2]
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of veratrole in 20 mL of Acetonitrile. Cool the solution to 0°C in an ice bath. Critical: Temperature control prevents over-oxidation to dicarboxylic acids.
-
Oxidant Addition: Dissolve 25 mmol of CAN in 20 mL of water. Add this solution dropwise to the veratrole mixture over 30 minutes under vigorous stirring.
-
Reaction Monitoring: The solution will transition from colorless to deep orange/red. Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 30 minutes.
-
Extraction: Dilute with 50 mL water and extract with DCM (3 x 30 mL).
-
Purification: Wash the combined organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Crystallization: Recrystallize the crude orange solid from ethanol/hexane (1:1).
-
Target Yield: 60-75%
-
QC Check: Melting point should be 225–227°C.
-
Part 2: Application A - Phenazine-Linked Ladder Polymers
Context: Ladder polymers derived from 4,5-DMBQ exhibit exceptional thermal stability and semi-conductivity. The condensation with 1,2,4,5-benzenetetraamine creates a fully fused, defect-free backbone.
Protocol 2: Polycondensation in Polyphosphoric Acid (PPA)
Materials:
-
Purified 4,5-DMBQ (from Protocol 1)
-
1,2,4,5-Benzenetetraamine tetrahydrochloride (TAB·4HCl)
-
Polyphosphoric Acid (PPA) - Acts as both solvent and dehydrating agent.
Workflow:
-
Dehydrochlorination (In-Situ): Place 5 mmol of TAB·4HCl in a resin flask with PPA (30 g). Heat to 70°C under nitrogen flow for 12 hours to remove HCl gas. Safety: Use a caustic scrubber for off-gassing.
-
Monomer Addition: Cool to 50°C. Add 5 mmol of 4,5-DMBQ.
-
Stepwise Heating:
-
Heat to 100°C for 4 hours (Pre-polymerization).
-
Ramp to 160°C for 12 hours (Cyclization).
-
Ramp to 200°C for 6 hours (Final curing).
-
-
Workup: Pour the hot viscous solution into precipitating water. The polymer will precipitate as a dark, fibrous solid.
-
Purification: Soxhlet extraction with water (24h) followed by methanol (24h) to remove oligomers and phosphoric acid residues.
Part 3: Visualization of Chemical Pathways
The following diagram illustrates the synthesis pipeline and the mechanism of ladder polymer formation.
Figure 1: Synthetic workflow from Veratrole to Phenazine-Linked Ladder Polymers via the 4,5-DMBQ intermediate.
Part 4: Characterization & Validation Data
To ensure scientific integrity, the synthesized materials must meet specific characterization benchmarks.
Table 1: Key Validation Metrics
| Technique | Parameter | Observation | Interpretation |
| FT-IR | C=O Stretch | 1650–1670 cm⁻¹ | Confirms quinone formation (Precursor). |
| FT-IR | C=N Stretch | 1620 cm⁻¹ | Confirms phenazine ring closure (Polymer). |
| 1H NMR | Aromatic Region | ~6.0 ppm (s) | 4,5-DMBQ vinyl protons (Precursor). |
| CV | Redox Potential | E½ ≈ -0.5 V vs Fc/Fc+ | Reversible 2e⁻ reduction (Battery suitability). |
| TGA | 5% Weight Loss | > 450°C | Indicates successful formation of ladder structure. |
Experimental Validation (Self-Check)
-
The Solubility Test: 4,5-DMBQ should be soluble in DCM and Chloroform. The final Ladder Polymer should be insoluble in common organic solvents but soluble in concentrated H₂SO₄ or Methanesulfonic acid. If your polymer dissolves in acetone, cyclization was incomplete.
References
-
Synthesis of Benzoquinones via CAN Oxidation
-
Perumal, P. T., et al. "Oxidative cleavage by ceric ammonium nitrate... to yield N-unsubstituted β-lactams." Molecules, 2000.[4]
-
Source:
-
-
Ladder Polymer Synthesis (Polybenzimidazoles/Phenazines)
- BenchChem Application Note. "1,2,4,5-Benzenetetramine in High-Performance Polymers."
-
Source:
-
Redox-Active Polymers for Batteries
- Hernandez-Burgos, K., et al. "Toward a Four-Electron Redox Quinone Polymer for High Capacity Lithium Ion Storage." Department of Energy (OSTI).
-
Source:
-
Precursor Routes for PPV Derivatives
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dimethoxy-o-benzoquinone
A Guide for Research, Development, and Manufacturing Professionals
Welcome to the technical support center for the synthesis of 4,5-dimethoxy-o-benzoquinone. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable but notoriously delicate compound. As Senior Application Scientists, we combine established chemical principles with field-proven experience to help you optimize your reaction yields and ensure product quality.
The primary route to this compound involves the selective oxidation of a catechol precursor, most commonly 3,4-dimethoxyphenol. While straightforward in principle, this transformation is fraught with challenges, including low yields, product instability, and difficult purifications. This guide will address these issues in a direct question-and-answer format.
Core Synthesis Pathway Overview
The synthesis of this compound is an oxidation reaction where the two hydroxyl groups of a catechol precursor are converted into carbonyl groups. The choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation or decomposition.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during synthesis.
Q1: My reaction yield is consistently low (< 30%). What are the most likely causes and how can I fix them?
Low yields are the most frequent complaint. The root cause often lies in one of three areas: the choice of oxidant, reaction conditions, or product decomposition.
A1: Analysis and Solutions
-
Inefficient Oxidizing Agent: The potency and selectivity of your oxidizing agent are paramount. For catechols, some reagents are far more effective than others.
-
Insight: Ceric Ammonium Nitrate (CAN) is a powerful one-electron oxidizing agent that is highly effective for converting catechols and hydroquinones to their corresponding quinones.[1][2] It often provides rapid conversion at room temperature or below. Fremy's salt (potassium nitrosodisulfonate) is another excellent choice, known for its high selectivity in oxidizing phenols to quinones under mild conditions.[3][4]
-
Actionable Advice: If you are using a weaker oxidant like MnO₂ or PbO₂, consider switching to CAN or Fremy's salt. With CAN, the reaction is often complete within minutes, which can be monitored by the color change from orange (Ce(IV)) to pale yellow (Ce(III)).[1]
-
-
Sub-optimal Reaction Temperature: O-quinones are thermally unstable.[5] Running the reaction at elevated temperatures, or even room temperature for extended periods, can lead to significant product decomposition and polymerization.
-
Insight: The stability of the target molecule decreases as temperature increases. Side reactions, such as dimerization or reaction with the solvent, become more prevalent.
-
Actionable Advice: Perform the oxidation at 0°C or even lower if your solvent system allows. Add the oxidizing agent slowly and portion-wise to the solution of 3,4-dimethoxyphenol to manage any exotherms.
-
-
Product Decomposition During Workup: The longer your product stays in solution, especially in the presence of water or protic solvents, the more it will degrade. Standard aqueous workups can be detrimental.
-
Insight: O-quinones are highly electrophilic and susceptible to nucleophilic attack by water or alcohols, leading to ring-opening or other side reactions. They are also sensitive to light.
-
Actionable Advice: Minimize the workup time. After the reaction is complete, immediately filter off any solids (like cerium salts if using CAN) and move to an extraction with a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Wash the organic layer quickly with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent in vacuo at a low temperature (< 30°C). Protect the reaction and product from direct light.
-
Caption: Troubleshooting logic for addressing low reaction yields.
Q2: The reaction seems to stall, and TLC analysis shows significant starting material even after several hours. What's going on?
An incomplete reaction points to issues with stoichiometry, reagent quality, or reaction kinetics.
A2: Analysis and Solutions
-
Insufficient Oxidant: The stoichiometry is critical. For oxidants like CAN, two equivalents are required per equivalent of catechol.
-
Insight: The oxidation of a catechol to a quinone is a two-electron process. CAN is a one-electron oxidant, hence requiring two moles for every mole of starting material.
-
Actionable Advice: Ensure you are using at least 2.2 equivalents of CAN to drive the reaction to completion. If using other oxidants, verify the required stoichiometry from a reliable source.
-
-
Deactivated Oxidant: Oxidizing agents can degrade over time, especially if not stored properly. Fremy's salt, for instance, is sensitive to acidic conditions and can decompose.[4]
-
Insight: Moisture or improper storage can reduce the effective concentration of the active oxidizing species.
-
Actionable Advice: Use a fresh bottle of the oxidizing agent or one that has been stored correctly in a desiccator. For Fremy's salt, ensure the reaction medium is buffered to a weakly alkaline pH (~8-9) for optimal stability and reactivity.[4]
-
-
Poor Solubility: If the starting material or the oxidant has poor solubility in the chosen solvent, the reaction will be slow or incomplete.
-
Insight: Heterogeneous reactions are often limited by surface area and diffusion rates.
-
Actionable Advice: Choose a solvent system where both the 3,4-dimethoxyphenol and the oxidant are reasonably soluble. Acetonitrile or aqueous methanol are common choices for CAN-mediated oxidations. For Fremy's salt, aqueous buffer systems are standard.
-
Q3: My final product is a dark, intractable tar, not a crystalline solid. How can I improve purification?
Product instability is the hallmark of o-quinone chemistry. Polymerization is a common outcome if the product is not handled correctly.
A3: Analysis and Solutions
-
Avoid Silica Gel Chromatography: This is the most common mistake. O-quinones are highly reactive and will often decompose or polymerize on the acidic surface of standard silica gel.
-
Insight: The Lewis acidic sites on silica can catalyze decomposition pathways. The extended time required for chromatographic separation allows for degradation.
-
Actionable Advice: Purification should be non-chromatographic if possible. If the crude product is relatively clean, a simple trituration or wash with a cold, non-polar solvent (like cold diethyl ether or hexane) can be sufficient to remove impurities, causing the desired product to precipitate.
-
-
Rapid Isolation: The goal is to get the product out of solution and into a solid, stable state as quickly as possible.
-
Insight: In its solid, crystalline form, the quinone is significantly more stable than when in solution.
-
Actionable Advice: After extraction and drying, concentrate the solution at low temperature. If the product does not precipitate immediately, try adding a non-polar anti-solvent (like hexane) dropwise to a concentrated solution in a minimal amount of DCM or ether, and store at -20°C to induce crystallization.
-
-
Proper Storage: Once isolated, the product must be stored correctly to prevent degradation.
-
Insight: Exposure to air (oxygen), light, and heat will accelerate decomposition.
-
Actionable Advice: Store the purified this compound as a solid under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20°C or -80°C for long-term storage).[6]
-
Frequently Asked Questions (FAQs)
Q: What is the best starting material for this synthesis? A: Commercially available 3,4-dimethoxyphenol is the most direct and common precursor.[7] It possesses the required catechol structure, and the methoxy groups are already in place. Ensure its purity before starting, as phenolic impurities can consume the oxidizing agent and complicate purification.
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 30-50% Ethyl Acetate in Hexane. The starting material (3,4-dimethoxyphenol) will have a lower Rf value than the more non-polar product (this compound). The quinone product often appears as a distinct, colored spot (typically yellow to orange). The disappearance of the starting material spot indicates reaction completion.
Q: Can I use other oxidizing agents like DDQ or Salcomine-O₂? A: Yes, other oxidants can be used, but they come with their own considerations.
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): A powerful oxidant, but the hydroquinone byproduct can sometimes be difficult to remove.
-
Salcomine-O₂: This cobalt-based catalyst uses molecular oxygen as the terminal oxidant, making it a "greener" option. However, it may require optimization of catalyst loading and reaction time. For reliability and high conversion, CAN and Fremy's salt remain the top recommendations for this specific transformation.
Data Summary: Comparison of Oxidizing Agents
| Oxidizing Agent | Typical Solvent(s) | Temperature (°C) | Reaction Time | Pros | Cons |
| Ceric Ammonium Nitrate (CAN) | MeCN, aq. MeOH | 0 to 25 | 5 - 30 min | Fast, high yield, reliable, visible color change.[1] | Stoichiometric (2.2 eq), produces inorganic waste. |
| Fremy's Salt [(KSO₃)₂NO] | H₂O, Phosphate Buffer | 20 - 25 | 1 - 4 hours | Highly selective for phenols, mild conditions.[3] | Requires buffered pH, can be slower, reagent stability can be an issue.[4] |
| Silver(I) Oxide (Ag₂O) | Ether, DCM | 20 - 25 | 1 - 3 hours | Classic reagent, effective for many catechols.[5] | Expensive (stoichiometric silver), produces heavy metal waste. |
| Sodium Periodate (NaIO₄) | H₂O, Dioxane | 20 - 25 | 2 - 24 hours | Relatively inexpensive. | Can be slow, yields may be lower for this specific substrate.[5] |
Detailed Protocol: High-Yield Synthesis using Ceric Ammonium Nitrate (CAN)
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions and scale.
Materials:
-
3,4-Dimethoxyphenol (1.0 eq)
-
Ceric Ammonium Nitrate (CAN) (2.2 eq)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxyphenol (1.0 eq) in acetonitrile (approx. 0.1 M concentration). Place the flask in an ice-water bath and stir under an inert atmosphere (N₂ or Ar) for 10 minutes to cool the solution to 0°C.
-
Oxidant Solution: In a separate flask, dissolve Ceric Ammonium Nitrate (2.2 eq) in a minimal amount of deionized water. Note: Some protocols dissolve CAN directly in MeCN, but pre-dissolving in a small amount of water can aid addition.
-
Oxidation: Add the orange CAN solution dropwise to the stirring solution of 3,4-dimethoxyphenol over 10-15 minutes. Maintain the internal temperature at or below 5°C. The reaction mixture will remain orange/red during the addition and should be stirred vigorously.
-
Monitoring: After the addition is complete, monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes after full addition. The solution color will fade to a pale yellow upon completion.[1]
-
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing DCM and deionized water.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and collect the filtrate.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 30°C. A reddish-orange solid should precipitate.
-
Purification: Wash the crude solid with a small amount of cold diethyl ether to remove any soluble impurities. Dry the resulting solid under high vacuum.
-
Storage: Immediately transfer the purified, dry product to an amber vial, purge with argon or nitrogen, and store at -20°C or below.
References
- Vertex AI Search. (N.D.). Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone.
- ResearchGate. (2025). Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity.
- Applied and Environmental Microbiology - ASM Journals. (N.D.). De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot Fungus Gloeophyllum trabeum.
- Google Patents. (N.D.).
- Oxford Academic. (N.D.). Synthesis of 2,3-Dimethoxy-5-methyl-p-benzoquinone | Bulletin of the Chemical Society of Japan.
- Sigma-Aldrich. (N.D.). 3,4-Dimethoxyphenol.
- IJFMR. (N.D.). Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS.
- Wikipedia. (N.D.). Protecting group.
- RSC Publishing. (2025).
- ResearchGate. (N.D.). (a) Photosensitized transformation kinetics of 3,4-dimethoxyphenol....
- Wikipedia. (N.D.).
- Wikipedia. (N.D.). Frémy's salt.
- Google Patents. (N.D.).
- ResearchGate. (2025). Ceric ammonium nitrate (CAN) as oxidizing or nitrating reagent for organic reactions in ionic liquids | Request PDF.
- Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols.
- ACS Publications. (2024).
- Organic Syntheses. (N.D.). Procedure.
- Google Patents. (N.D.). EP2332898A1 - Benzoquinone-based antioxidants.
- PubMed Central - NIH. (N.D.).
- NIH. (N.D.). Purification and Characterization of a 1,4-Benzoquinone Reductase from the Basidiomycete Phanerochaete chrysosporium.
- NCERT. (N.D.). testsforfunctionalgroups - inorganiccompounds.
- Sigma-Aldrich. (N.D.). 2,6-Dimethoxy-1,4-benzoquinone.
- PubMed Central - NIH. (N.D.). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13.
- YouTube. (2024).
- Reddit. (2020).
- MedChemExpress. (N.D.). 2,6-Dimethoxy-1,4-benzoquinone | Haustorial Inducing Factor.
- Sciencemadness.org. (N.D.). OXIDATIONS WITH POTASSIUM NITROSODISULFONATE (FREMY'S RADICAL). THE TEUBER REACTION.
- OICC Press. (N.D.).
- ResearchGate. (2025). Nitrophenol Derivatives Oxidized by Cerium(IV) Ammonium Nitrate (CAN) and Their Cytotoxicity.
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (N.D.). Oxidation of alkoxyphenols. Part 27. The mechanism of formation of dibenzo[d,f][8][9]dioxepins.
- Organic Syntheses. (N.D.). oxidation with the nitrosodisulfonate radical. i.
- YouTube. (2023). Cerric Ammonium Nitrate (CAN), Organic chemistry, Oxidizing agent Oxidizing properties, agent.
- MDPI. (N.D.). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones.
Sources
- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone [journal.buct.edu.cn]
- 9. journals.asm.org [journals.asm.org]
Technical Support Center: Synthesis & Stabilization of 4,5-Dimethoxy-o-benzoquinone
Executive Summary
The synthesis of 4,5-dimethoxy-1,2-benzoquinone (4,5-DMBQ) is a delicate balance between oxidative formation and nucleophilic degradation. Unlike para-quinones, ortho-quinones possess a high redox potential and a significant dipole moment, rendering them electrophilic and prone to dimerization, Michael additions, and oxidative ring cleavage.
This guide addresses the specific failure modes encountered when oxidizing 4,5-dimethoxycatechol or veratrole . We prioritize the Sodium Iodate (
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: Rapid Decomposition & "Black Tar" Formation
Q: Immediately after adding my oxidant, the reaction mixture turned from deep red to a black, insoluble sludge. What happened?
A: You have likely triggered uncontrolled polymerization or dimerization . While the methoxy groups at positions 4 and 5 provide some steric and electronic stabilization compared to unsubstituted o-benzoquinone, the molecule remains a potent Michael acceptor.
-
The Cause: High local concentration of the quinone allows it to react with itself (Diels-Alder dimerization) or with unreacted catechol (quinhydrone-like charge transfer complexes that eventually polymerize).
-
The Mechanism: The electron-deficient C3/C6 positions are susceptible to nucleophilic attack by the electron-rich catechol starting material.
-
Corrective Protocol:
-
Switch to Inverse Addition: Do not add the oxidant to the catechol. Instead, add a dilute solution of the catechol dropwise to the oxidant suspension. This ensures the oxidant is always in excess, instantly converting the nucleophilic catechol to the product, preventing catechol-quinone coupling.
-
Temperature Control: Maintain the reaction strictly at 0°C to -5°C .
-
Dilution: Ensure reaction concentration does not exceed 0.05 M.
-
Issue 2: Low Yield & Acyclic Byproducts
Q: My NMR shows no quinone peaks, but I see broad carboxyl signals and ester peaks. I used CAN (Cerium Ammonium Nitrate) on veratrole.
A: You have caused oxidative ring cleavage (The Baeyer-Villiger Pathway). Oxidizing veratrole (1,2-dimethoxybenzene) directly to the o-quinone is mechanistically fraught. Strong oxidants like CAN often attack the electron-rich aromatic ring, leading to C-C bond cleavage rather than simple demethylation-oxidation.
-
The Byproduct: Dimethyl muconate derivatives (acyclic di-esters).
-
The Fix:
-
Change Precursor: Start from 4,5-dimethoxycatechol , not veratrole. The energy barrier to oxidize the diol is significantly lower than demethylating the diether.
-
Change Oxidant: If you must use veratrole, use NBS (N-Bromosuccinimide) followed by hydrolysis, though this is low-yielding. The gold standard is Sodium Iodate (
) on the catechol.
-
Issue 3: Product Disappears on Silica Gel
Q: The reaction looked clean by TLC, but after column chromatography, I recovered <10% of the mass. Where did it go?
A: Ortho-quinones are Lewis-acid sensitive and unstable on acidic silica. Silica gel acts as a surface catalyst for hydration. The water retained in the silica adds to the quinone (Michael addition), followed by re-oxidation or polymerization on the column.
-
The Fix:
-
Avoid Chromatography: 4,5-DMBQ crystallizes well. Filter the reaction (if heterogeneous), concentrate the organic phase (typically
or ), and precipitate with cold hexane/ether. -
Neutral Alumina: If purification is mandatory, use Neutral Alumina (Grade III) deactivated with 5-10% water, and elute rapidly.
-
Part 2: Mechanistic Visualization
The following diagram illustrates the competition between the desired oxidation and the fatal side reactions (Dimerization and Ring Cleavage).
Caption: Figure 1. Competitive reaction pathways. High concentration favors dimerization; over-oxidation leads to ring cleavage.
Part 3: Validated Synthesis Protocol
This protocol is adapted from the Wanzlick and Adler methods, optimized for stability.
Reagents
-
Precursor: 4,5-Dimethoxycatechol (1.0 equiv)
-
Oxidant: Sodium Iodate (
) (2.2 equiv) or Silver Oxide ( ) (2.5 equiv) -
Solvent: Methanol/Water (for
) or Anhydrous Ether/DCM (for ) -
Quench: Sodium Thiosulfate (if using Iodine based oxidants)
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Prepare Oxidant Slurry | Dissolve |
| 2 | Controlled Addition | Dissolve catechol in minimal MeOH. Add this solution dropwise to the oxidant over 20 mins.[1] |
| 3 | Reaction Monitoring | Stir at 0°C for 15-30 mins. Monitor color change (Deep Red). |
| 4 | Extraction | Extract immediately into Chloroform ( |
| 5 | Drying & Isolation | Dry over |
| 6 | Storage | Store under Argon at -20°C. |
Part 4: Byproduct Data & Analysis
Use the table below to identify impurities in your crude NMR (
| Compound | Appearance | 1H NMR Signature ( | Cause |
| 4,5-DMBQ (Product) | Deep Red Needles | 5.7-5.9 (s, 2H, Vinyl), 3.8 (s, 6H, OMe) | Successful Synthesis |
| Diels-Alder Dimer | Yellow/Orange Solid | Complex aliphatic region 2.5-4.0 ppm | Concentration too high (>0.1M) |
| Muconic Acid Ester | Colorless Oil | Broad peaks >10.0 (COOH) or 6.0-7.0 (Olefinic) | Over-oxidation / Water present |
| Catechol (Start) | White/Tan Solid | 6.5-6.7 (Ar-H), 5.2 (OH) | Incomplete oxidation / Old oxidant |
Part 5: Troubleshooting Logic Tree
Follow this decision matrix to rescue a failed synthesis.
Caption: Figure 2. Troubleshooting logic based on visual reaction outcome.
References
-
Wanzlick, H. W., & Jahnke, U. (1968). Basische nucleophile carbene. Chemische Berichte. (Methodology for PbO2 oxidation of catechols).
-
Adler, E., & Magnusson, R. (1959). Periodate oxidation of phenols. Acta Chemica Scandinavica. (Foundational work on NaIO4 oxidation).
-
Paszczynski, A., et al. (1999).[2] De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone. Applied and Environmental Microbiology. (Detailed synthesis of 4,5-DMBQ from catechol using Wanzlick modification).
-
Omura, K. (1998). Oxidation of Phenols to o-Quinones with Sodium Periodate on Silica Gel. Journal of Organic Chemistry. (Solid-supported oxidation protocols).
-
Liao, C. C., & Peddinti, R. K. (2002). Masked o-Benzoquinones in Organic Synthesis. Accounts of Chemical Research. (Review of o-quinone reactivity and dimerization).
Sources
Technical Support Center: Purification of Crude 4,5-Dimethoxy-o-benzoquinone
Welcome to the technical support center for the purification of crude 4,5-Dimethoxy-o-benzoquinone. This guide is designed for researchers, scientists, and drug development professionals who are looking to obtain high-purity this compound for their experimental needs. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you might encounter during your purification experiments.
Understanding the Challenges in Purifying this compound
This compound, like many other benzoquinones, can be susceptible to decomposition, leading to the formation of dark-colored impurities and polymeric materials.[1] The purification strategy you choose will depend on the nature of the impurities present in your crude material, which are often byproducts of the synthetic route used. Common impurities can include starting materials, oxidation byproducts, and decomposition products.
This guide will walk you through the most common and effective purification techniques, providing insights into why certain methods are chosen and how to troubleshoot common problems.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Section 1: Initial Assessment of Crude Material
Question: My crude this compound is a dark, almost black, solid. Is it salvageable?
Answer: Yes, in many cases, dark-colored crude this compound can be purified to yield a bright yellow crystalline solid. The dark coloration is often due to the presence of quinhydrone-type complexes or other polymeric degradation products.[1] The key is to choose a purification method that can effectively remove these highly colored impurities. Sublimation or a carefully chosen recrystallization can often be effective. For very dark materials, a primary purification step using Soxhlet extraction might be necessary to remove the bulk of the tarry substances before a final recrystallization.[1]
Question: What are the initial analytical steps I should take before attempting a large-scale purification?
Answer: Before committing your entire batch of crude material to a purification protocol, it is highly recommended to perform some small-scale analytical tests. A simple Thin Layer Chromatography (TLC) analysis can give you a good indication of the number of components in your crude mixture and help in selecting a suitable solvent system for column chromatography. Additionally, obtaining a proton NMR spectrum of the crude material can help identify the major impurities, especially unreacted starting materials.
Section 2: Recrystallization Techniques
Recrystallization is a powerful and widely used technique for purifying solid compounds. The principle relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures.
Question: What is the best solvent for the recrystallization of this compound?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For benzoquinones, a range of solvents has been reported to be effective.[1][2] For this compound, you can screen the following solvents on a small scale:
-
Methanol or Ethanol: These are often good starting points for polar compounds.
-
Petroleum Ether (high boiling range, e.g., 100-120°C): This can be effective for removing polar impurities.[1]
-
Acetonitrile (MeCN): Has been used for recrystallizing similar diamino-substituted benzoquinones.[3]
-
Mixed solvent systems: A mixture of a solvent in which the compound is soluble (e.g., acetone or dichloromethane) and a solvent in which it is insoluble (e.g., hexane or petroleum ether) can be very effective.
Troubleshooting Recrystallization
| Problem | Potential Cause | Solution |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound, or the compound is too soluble. | Use a lower-boiling solvent or a mixed solvent system. Ensure the solution is not supersaturated before cooling. |
| No crystal formation | The solution is not saturated enough, or cooling is too rapid. | Concentrate the solution by boiling off some solvent. Cool the solution slowly. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. |
| Poor recovery | The compound is too soluble in the chosen solvent even at low temperatures. | Choose a different solvent where the compound has lower solubility at cold temperatures. Place the flask in an ice bath or refrigerator to maximize precipitation.[4] |
| Colored impurity remains | The impurity has similar solubility to the product. | Try adding a small amount of activated charcoal to the hot solution to adsorb the colored impurities before filtering. Be aware that charcoal can also adsorb your product, so use it sparingly. |
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Section 3: Chromatographic Purification
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, both normal-phase and reverse-phase chromatography can be employed.
Question: What type of chromatography is best for purifying this compound?
Answer: The choice between normal-phase (e.g., silica gel) and reverse-phase (e.g., C18) chromatography depends on the polarity of the impurities you need to remove.
-
Normal-Phase Chromatography: This is effective for separating your moderately polar product from less polar or more polar impurities. A typical eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
-
Reverse-Phase High-Performance Liquid Chromatography (HPLC): This is an excellent method for achieving very high purity and can be scaled up for preparative separations.[5] A common mobile phase for this compound is a mixture of acetonitrile and water, with a small amount of acid like formic acid or phosphoric acid to improve peak shape.[5]
Workflow for Developing a Chromatographic Purification Method
Caption: Workflow for chromatographic purification.
Troubleshooting Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation | Inappropriate eluent system. | Systematically vary the polarity of the eluent. If using a binary system, try different ratios. Consider using a different solvent system altogether. |
| Compound stuck on the column | The compound is too polar for the chosen eluent. | Gradually increase the polarity of the eluent. If the compound is still not eluting, a stronger solvent like methanol may be needed. |
| Band tailing | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the eluent. For example, a small amount of acetic acid or triethylamine can help for acidic or basic compounds, respectively. |
Section 4: Other Purification Techniques
Question: Are there other purification methods I should consider for this compound?
Answer: Yes, depending on the scale of your purification and the nature of the impurities, other techniques can be very effective.
-
Sublimation: This method is excellent for removing non-volatile impurities. Benzoquinones are known to sublime under vacuum.[6] This technique can yield very pure crystalline material.
-
Steam Distillation: This can be an effective method for separating volatile compounds from non-volatile tars and inorganic salts.[1]
-
Soxhlet Extraction: This is particularly useful for extracting the desired compound from a solid crude material that contains a significant amount of insoluble tarry byproducts.[1]
Logical Flow for Choosing a Purification Technique
Caption: Decision tree for purification method selection.
References
-
SIELC. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
Sciencemadness.org. (2021, February 8). The purification of old p-Benzoquinone. Retrieved from [Link]
- Google Patents. (n.d.). EP2332898A1 - Benzoquinone-based antioxidants.
-
YouTube. (2021, February 4). p-Benzoquinone (1,4 benzoquinone) : Organic synthesis. Retrieved from [Link]
-
Jetir.org. (n.d.). SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Purification and Characterization of a 1,4-Benzoquinone Reductase from the Basidiomycete Phanerochaete chrysosporium. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-p-BENZOQUINONE. Retrieved from [Link]
-
Applied and Environmental Microbiology. (n.d.). De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot FungusGloeophyllum trabeum. Retrieved from [Link]
- Google Patents. (n.d.). US3708509A - Process for preparing benzoquinone.
-
Academic Journals. (n.d.). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Retrieved from [Link]
-
MDPI. (n.d.). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Retrieved from [Link]
-
Datapdf.com. (n.d.). First Preparation of Optically Pure Ketals of p-Benzoquinone?. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Avra Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Gsrs. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2019, February 12). All the p-benzoquinone in my lab is completely black. Anyone knows why does this happen? Can I recover it?. Retrieved from [Link]
-
Stack Exchange. (2017, August 18). Reduction of 1,4-benzoquinone in the synthesis of 1,5-diazocane. Retrieved from [Link]
-
American Chemical Society. (2019, August 7). A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-PHENOXYMETHYL-1,4-BENZOQUINONE. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, September 24). Reaction of 2,5-dihydroxy-[4][5]-benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Benzoquinone, BQ. Retrieved from [Link]
-
MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Benzoquinone. Retrieved from [Link]
Sources
Optimizing reaction conditions for the methoxylation of benzoquinones
Technical Support Center: Optimizing Reaction Conditions for the Methoxylation of Benzoquinones
Introduction
Topic: High-Efficiency Synthesis of Methoxy-Substituted 1,4-Benzoquinones Target Audience: Medicinal Chemists, Process Development Scientists Scope: Direct oxidative alkoxylation, Thiele-Winter acetoxylation variants, and troubleshooting common failure modes (polymerization, over-oxidation).
Methoxy-substituted benzoquinones (e.g., 2-methoxy-1,4-benzoquinone, CoQ10 intermediates) are critical scaffolds in drug discovery. Their synthesis is often plagued by the high reactivity of the quinone moiety, leading to Michael addition polymerization (tars) or ring cleavage. This guide provides optimized protocols and troubleshooting frameworks to maximize yield and purity.
Module 1: The "Gold Standard" Protocol
Method: Telescoped Oxidative Methoxylation (Green Chemistry Approach) Best For: Scalable synthesis of simple methoxy-quinones (e.g., 2-methoxy-3-methyl-1,4-benzoquinone) with high atom economy.
Experimental Protocol
This method replaces toxic chromium(VI) oxidants with a hydrogen peroxide/nitric acid system, achieving yields >90% while minimizing waste.[1][2]
-
Preparation:
-
Substrate: Dissolve 1,3-dimethoxytoluene (or equivalent precursor) in Glacial Acetic Acid (AcOH) .
-
Concentration: Maintain substrate concentration at 0.5 – 1.0 M . Higher concentrations increase exotherm risk; lower concentrations reduce kinetics.
-
-
Oxidation Phase 1 (Peroxide Addition):
-
Cool solution to 15–20°C .
-
Add 35% Aqueous
(3.0 equivalents) dropwise. -
Critical Control Point: Maintain internal temperature <45°C. The reaction is delayed-exothermic.
-
-
Catalyst Addition:
-
Add Concentrated
(0.1 – 0.5 equivalents) as a catalyst. -
Heat to 60°C for 2–4 hours. Monitor consumption of starting material via HPLC/TLC.
-
-
Quench & Isolation:
-
Cool to 20°C .
-
Add Sodium Metabisulfite (
) solution slowly to quench excess peroxide (Test with starch-iodide paper). -
Extract with Dichloromethane (DCM) or crystallize directly by adding water if the product is solid.
-
Why This Works (Causality)
-
Solvent Choice: Acetic acid solubilizes the organic substrate while stabilizing the polar transition states of the oxidation.
-
Dual Oxidant System:
acts as the primary oxygen source (atom efficient), while serves as a radical initiator and secondary oxidant, driving the phenol quinone conversion without heavy metal contamination.
Module 2: Troubleshooting & Optimization (FAQ)
Q1: My reaction mixture turned into a black, insoluble tar. What happened?
Diagnosis: Uncontrolled Polymerization. Root Cause: Quinones are excellent Michael acceptors. In the presence of base or excessive heat, they react with themselves or the solvent. Solution:
-
Acidity: Ensure the reaction medium remains acidic . Basic conditions promote rapid polymerization of quinones.
-
Temperature: Do not exceed 60–65°C . If using strong oxidants (e.g., CAN), keep the reaction at 0°C .
-
Concentration: Dilute the reaction. High local concentrations of quinone favor intermolecular side reactions over the desired methoxylation.
Q2: I am seeing significant amounts of "over-methoxylation" (e.g., dimethoxy products).
Diagnosis: Lack of Kinetic Control. Root Cause: The introduction of a methoxy group (electron-donating) makes the quinone ring more electron-rich, but the intermediate hydroquinone is often more reactive toward oxidation than the starting material. Solution:
-
Stoichiometry: Use a slight deficit of the methoxylating agent if doing direct displacement.
-
Monitoring: Stop the reaction at 85–90% conversion . Pushing to 100% often degrades the product faster than it forms.
Q3: The yield is low when using Methanol/Acid for direct alkoxylation.
Diagnosis: Reversible Hemiacetal Formation. Root Cause: The addition of methanol to a quinone is reversible. Without an oxidant to "lock" the intermediate (by oxidizing the resulting hydroquinone back to a quinone), the equilibrium favors the starting material. Solution:
-
Add an Oxidant: Include a mild oxidant like
/ or . The oxidant converts the intermediate methoxy-hydroquinone immediately to the methoxy-quinone, driving the equilibrium forward (Le Chatelier’s principle).
Module 3: Comparative Reagent Selection
| Reagent System | Oxidant Strength | Selectivity | "Green" Score | Best Application |
| High | Moderate | High | Large-scale synthesis of robust quinones. | |
| CAN (Ceric Ammonium Nitrate) | Very High | Low | Low | Rapid oxidation of electron-rich ethers. |
| Mild | High | Low | Methylation of hydroxy-quinones (avoiding polymerization). | |
| DDQ / MeOH | Moderate | High | Low | Dehydrogenation/Methoxylation of sensitive substrates. |
| Moderate | Radical-based | Moderate | Radical addition of methanol to quinones. |
Module 4: Visualization
Diagram 1: Optimized Reaction Workflow
This flowchart illustrates the critical decision points in the synthesis process.
Caption: Decision-tree workflow for oxidative methoxylation, highlighting critical thermal control points to prevent polymerization.
Diagram 2: Mechanistic Pathway (Acid-Catalyzed Addition)
Understanding the mechanism is key to troubleshooting.
Caption: The reaction proceeds via acid activation, nucleophilic attack by methanol, and subsequent re-oxidation of the hydroquinone intermediate.
References
-
Bjørsvik, H. R., Liguori, L., & Minisci, F. (2006). Efficient and Green Telescoped Process to 2-Methoxy-3-methyl-1,4-benzoquinone. Organic Process Research & Development.
-
Teo, P., Wickens, Z. K., Dong, G., & Grubbs, R. H. (2012). Efficient and Aldehyde-Selective Wacker Oxidation. Organic Letters.
-
BenchChem. (2025). Synthesis of 2-Hydroxy-1,4-benzoquinone from Hydroquinone: Application Notes and Protocols.
-
Skhiri, A., et al. (2021). Pd-Catalyzed Allylic C-H Acyloxylation. Organic Letters.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76146, 2-Methoxy-1,4-benzoquinone.
Sources
Troubleshooting low conversion rates in 4,5-Dimethoxy-o-benzoquinone reactions
Welcome to the technical support center for 4,5-Dimethoxy-o-benzoquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes, particularly concerning low conversion rates.
Introduction: Understanding the Reactivity of this compound
This compound is a highly reactive Michael acceptor and dienophile, making it a valuable building block in the synthesis of complex molecules. Its reactivity is governed by the electron-deficient diene system and the electron-donating methoxy groups. These methoxy groups influence the quinone's redox potential and can direct the regioselectivity of cycloaddition reactions. However, this high reactivity also makes the compound susceptible to degradation and side reactions, which can often be the root cause of low conversion rates. This guide will help you identify and address these potential pitfalls.
Troubleshooting Guide: Low Conversion Rates
Low conversion of this compound in your reactions can be frustrating. This section provides a systematic approach to diagnosing and resolving common issues.
Problem 1: Degradation of this compound Starting Material
Symptoms:
-
A dark, discolored starting material (should be a distinct color, often reddish or yellow).
-
Inconsistent results between batches.
-
Presence of baseline material or multiple spots on TLC analysis of the starting material.
Root Causes & Solutions:
-
Instability: o-Benzoquinones are inherently less stable than their p-benzoquinone counterparts and can be sensitive to light, heat, and pH.[1] They are generally more stable under acidic conditions.
-
Solution: Store this compound under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures. Avoid basic conditions during storage and workup if possible.
-
-
Impurity Presence: Common impurities in benzoquinone synthesis can include the corresponding hydroquinone or catechol, which can arise from reduction, or polymeric materials from decomposition.[] The presence of hydroquinone can lead to the formation of quinhydrone, a dark-colored charge-transfer complex.[3]
Workflow for Starting Material Purity Check:
Caption: Workflow for ensuring the purity of this compound.
Problem 2: Poor Reactivity in Diels-Alder Reactions
Symptoms:
-
Low yield of the desired cycloadduct.
-
Recovery of unreacted starting materials.
-
Formation of multiple products.
Root Causes & Solutions:
-
Electronic Mismatch: While this compound is a dienophile, the electron-donating methoxy groups can reduce its reactivity towards electron-rich dienes in a normal electron-demand Diels-Alder reaction. The reaction works best with electron-rich dienes and electron-poor dienophiles.[4]
-
Steric Hindrance: The methoxy groups can sterically hinder the approach of the diene.
-
Solution: If steric hindrance is suspected, prolonged reaction times or higher temperatures may be necessary. However, be mindful of the thermal stability of the quinone. In some cases, steric hindrance can completely suppress the reaction.[8]
-
-
Incorrect s-cis Conformation of the Diene: For the Diels-Alder reaction to occur, the diene must be in the s-cis conformation. Some dienes have a high energy barrier to adopt this conformation.[9]
-
Solution: Use a diene that is locked in the s-cis conformation, such as a cyclic diene, if the reaction allows.
-
Problem 3: Unwanted Side Reactions
Symptoms:
-
Formation of dark, insoluble materials (polymerization).
-
Complex product mixture observed by TLC, HPLC, or NMR.
-
Low mass balance.
Root Causes & Solutions:
-
Nucleophilic Attack: o-Benzoquinones are highly susceptible to nucleophilic attack, especially by soft nucleophiles like thiols and amines.[3] This can lead to Michael addition products.
-
Solution: Ensure all reagents and solvents are free from nucleophilic impurities. If a nucleophilic reagent is part of the reaction, carefully control the stoichiometry and reaction conditions (e.g., temperature, addition rate) to favor the desired reaction pathway.
-
-
Decomposition: this compound can undergo decomposition, especially under harsh conditions (e.g., high heat, strong acid or base). Decomposition pathways can include decarbonylation.[10]
-
Solution: Optimize reaction conditions to be as mild as possible. Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation.
-
Reaction Monitoring Protocol (TLC):
-
Prepare the TLC chamber: Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives a good separation of your starting material and expected product.
-
Spot the plate: On a silica gel TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop and visualize: Develop the plate in the prepared chamber. Visualize the spots under UV light and/or by using a suitable stain.
-
Interpret the results: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. The presence of multiple new spots may indicate side reactions.
For more quantitative analysis, HPLC is recommended.[11][12]
Frequently Asked Questions (FAQs)
Q1: My this compound is dark brown. Can I still use it?
A1: It is highly recommended to purify dark-colored this compound before use. The dark color often indicates the presence of impurities such as the corresponding hydroquinone (as a quinhydrone complex) or polymeric decomposition products, which can significantly impact your reaction's success.[3] Purification can be achieved by recrystallization or column chromatography.[1]
Q2: What are the best solvents for reactions involving this compound?
A2: The choice of solvent is reaction-dependent. For Diels-Alder reactions, common solvents include toluene, dichloromethane, or acetonitrile. It is crucial to use dry, aprotic solvents to avoid side reactions. For reactions with nucleophiles, the solvent choice will depend on the nature of the nucleophile and the desired reaction pathway.
Q3: How can I improve the yield of my Diels-Alder reaction with this compound?
A3: To improve the yield of a Diels-Alder reaction:
-
Use a Lewis Acid Catalyst: Lewis acids like BF₃·OEt₂ or AlCl₃ can activate the quinone, making it a more potent dienophile.[5][7]
-
Increase Diene Concentration: Using an excess of the diene can help drive the reaction to completion.
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the quinone. A careful optimization of the reaction temperature is necessary.
Q4: I am observing multiple products in my reaction. What could be the cause?
A4: The formation of multiple products can be due to several factors:
-
Lack of Regioselectivity: In reactions with unsymmetrical reagents, multiple regioisomers may form. The electronic and steric properties of the substituents on both the quinone and the other reactant will determine the regiochemical outcome.[13][14]
-
Side Reactions: As discussed in the troubleshooting guide, this compound is prone to nucleophilic attack and decomposition.
-
Stereoisomers: Diels-Alder reactions can produce endo and exo products. The endo product is often the kinetic product, but the exo product may be more thermodynamically stable.[11]
Q5: How can I effectively monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a quick and effective way to qualitatively monitor the reaction by observing the disappearance of the starting material and the appearance of the product. For more quantitative and precise monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method.[11][12] Proton NMR spectroscopy can also be used to monitor the reaction progress by observing the appearance of characteristic product peaks and the disappearance of reactant signals.
Reaction Pathway Overview:
Caption: Overview of reaction pathways and potential issues.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Storage | Store at low temperature, under inert gas, and protected from light. | o-Benzoquinones are sensitive to heat, oxygen, and light, which can cause degradation. |
| Purity | Use freshly purified starting material. | Impurities like hydroquinone can inhibit the reaction and lead to side products.[][3] |
| pH | Maintain neutral to acidic conditions if possible. | Benzoquinones are generally more stable in acidic media.[1] |
| Solvents | Use dry, aprotic solvents for most reactions. | Protic solvents can act as nucleophiles or promote decomposition. |
| Catalysis (Diels-Alder) | Consider using a Lewis acid (e.g., BF₃·OEt₂, AlCl₃). | Lewis acids activate the dienophile, increasing reaction rate and yield.[5][7] |
References
-
Chemistry LibreTexts. (2023). The Diels-Alder Cycloaddition. Chemistry LibreTexts. [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
-
RSC Publishing. (2015). Formation and stability of gas-phase o-benzoquinone from oxidation of ortho-hydroxyphenyl: a combined neutral and distonic radical study. RSC Publishing. [Link]
-
Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps. [Link]
-
Sciencemadness.org. (2021). The purification of old p-Benzoquinone. Sciencemadness.org. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of benzoquinone compounds by a microdroplet-accelerated retro-Diels–Alder reaction. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2020). A versatile Diels–Alder approach to functionalized hydroanthraquinones. Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone. National Center for Biotechnology Information. [Link]
-
RSC Publishing. (n.d.). The Diels–Alder reactions of o-benzoquinones with acyclic dienes. RSC Publishing. [Link]
-
RSC Publishing. (2011). 1,2-Benzoquinones in Diels–Alder reactions, dipolar cycloadditions, nucleophilic additions, multicomponent reactions and more. RSC Publishing. [Link]
-
ResearchGate. (2014). Diels–Alder reactions of 4-halo masked o-benzoquinones. Experimental and theoretical investigations. ResearchGate. [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
ACS Publications. (2014). Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects. ACS Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. National Center for Biotechnology Information. [Link]
-
Pearson. (2024). 1,4-Benzoquinone is a good Diels–Alder dienophile. Predict the pr.... Pearson. [Link]
-
National Center for Biotechnology Information. (n.d.). How Lewis Acids Catalyze Diels–Alder Reactions. National Center for Biotechnology Information. [Link]
-
Jetir.org. (2018). SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”. Jetir.org. [Link]
-
Master Organic Chemistry. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
ACS Publications. (2019). A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs. ACS Publications. [Link]
-
Chemistry LibreTexts. (2019). 17.16: Diels-Alder - a closer look. Chemistry LibreTexts. [Link]
-
YouTube. (2025). Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction. YouTube. [Link]
-
Academic Journals. (n.d.). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Academic Journals. [Link]
-
ResearchGate. (n.d.). Recent advances in 1,4-benzoquinone chemistry. ResearchGate. [Link]
-
MDPI. (n.d.). Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. MDPI. [Link]
-
UTC Scholar. (2022). Theoretical studies of benzoquinone reactivity in acidic and basic environments. UTC Scholar. [Link]
-
RSC Publishing. (2020). Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols. RSC Publishing. [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Monitor by TLC. University of Rochester Department of Chemistry. [Link]
-
ResearchGate. (2025). A reliable reversed-phase high performance liquid chromatographic (HPLC) method has been developed for simultaneous determination of p-benzoquinone dioxime (BQD). ResearchGate. [Link]
-
YouTube. (2022). BENZOQUINONE SYNTHESIS. #ncchem. YouTube. [Link]
-
MDPI. (n.d.). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. MDPI. [Link]
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Scalable synthesis of 4,5-Dimethoxy-o-benzoquinone for industrial applications
An essential precursor in pharmaceutical synthesis and material science, 4,5-Dimethoxy-o-benzoquinone is a highly reactive organic compound. Its industrial-scale production, however, presents unique challenges that necessitate a comprehensive understanding of its synthesis and handling. This technical support center provides researchers, scientists, and drug development professionals with a detailed guide to the scalable synthesis of this compound, focusing on practical troubleshooting and frequently asked questions to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable starting material for the synthesis of this compound?
A1: The most prevalent and economically viable starting material for the scalable synthesis of this compound is 3,4-dimethoxyphenol. This compound is commercially available and can be efficiently oxidized to the desired product.[1] An alternative route involves the oxidation of catechol, followed by methylation, though this multi-step process can be less efficient for large-scale production.
Q2: Which oxidizing agents are recommended for the conversion of 3,4-dimethoxyphenol to this compound on an industrial scale?
A2: A variety of oxidizing agents can be employed, with the choice often depending on factors such as cost, safety, and waste disposal considerations. Common oxidants include:
-
Potassium Ferricyanide (K₃[Fe(CN)₆]): This reagent is effective for the oxidation of catechols and their derivatives to the corresponding o-quinones.[2]
-
Manganese Dioxide (MnO₂): Often used in acidic solutions, MnO₂ is a cost-effective oxidant for producing benzoquinones.[3][4]
-
Ruthenium-based catalysts: For certain quinone syntheses, ruthenium catalysts like RuO₂·nH₂O in combination with a co-oxidant such as sodium periodate (NaIO₄) can be highly efficient.[5]
Q3: What are the critical reaction parameters to control during the synthesis?
A3: Precise control over reaction conditions is paramount for achieving high yield and purity. Key parameters include:
-
Temperature: The oxidation reaction is typically exothermic. Maintaining a low temperature, often below 20°C, is crucial to prevent side reactions and product degradation.[3][4]
-
pH: The stability of o-benzoquinones is highly pH-dependent. The reaction should be carried out under controlled pH conditions to avoid decomposition.
-
Solvent: The choice of solvent affects the solubility of reactants and the reaction rate. A solvent system that allows for easy product isolation is preferable.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing product formation while minimizing byproduct generation.
Q4: How can the purity of this compound be determined?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid can effectively separate the product from impurities.[6] For routine checks, Thin-Layer Chromatography (TLC) can also be utilized.
Q5: What are the recommended storage and handling conditions for this compound?
A5: this compound is a reactive compound and should be handled with care. It is sensitive to light, heat, and moisture. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, and at a low temperature (-20°C to -80°C).[7] When handling, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Scalable Synthesis Workflow
The following diagram illustrates a general workflow for the scalable synthesis of this compound from 3,4-dimethoxyphenol.
Caption: Troubleshooting workflow for low reaction yield.
Q: The final product is impure, with significant amounts of starting material and byproducts. How can I improve the purification process?
A: Product impurity is a common challenge that can be addressed by refining the workup and purification steps.
-
Inefficient Extraction:
-
Cause: The product may have some solubility in the aqueous layer, leading to losses during extraction.
-
Solution:
-
Multiple Extractions: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.
-
Solvent Choice: Select an extraction solvent in which the product is highly soluble and the impurities are less soluble.
-
-
-
Suboptimal Crystallization:
-
Cause: The choice of solvent and the cooling rate can significantly impact the efficiency of recrystallization.
-
Solution:
-
Solvent Screening: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Controlled Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals.
-
-
-
Persistent Impurities:
-
Cause: Some byproducts may have similar solubility profiles to the desired product, making them difficult to remove by recrystallization alone.
-
Solution:
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful technique for separating compounds with similar polarities. A scalable liquid chromatography method can be developed for larger quantities. [6] Q: I am having difficulty isolating the product, which sometimes separates as an oil instead of a solid. What should I do?
-
-
A: The formation of an oil during crystallization is known as "oiling out" and can be addressed with several techniques.
-
Inducing Crystallization:
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.
-
Seeding: Adding a small crystal of the pure product to the supersaturated solution can initiate crystallization.
-
Solvent Adjustment: Adding a small amount of a co-solvent in which the product is less soluble can sometimes promote precipitation.
-
Detailed Experimental Protocol: Oxidation of 3,4-Dimethoxyphenol
This protocol provides a general guideline for the synthesis of this compound. Researchers should optimize the conditions for their specific scale and equipment.
Materials:
-
3,4-Dimethoxyphenol
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dichloromethane (DCM) or another suitable organic solvent
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxyphenol in a mixture of DCM and water.
-
Reaction Setup: Cool the flask in an ice bath to 0-5°C.
-
Reagent Addition: In a separate flask, prepare an aqueous solution of potassium ferricyanide and potassium carbonate. Add this solution dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with additional DCM (2-3 times).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Analysis: Characterize the final product by NMR, IR, and mass spectrometry, and determine its purity by HPLC.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific hazards.
Data Summary
| Parameter | Recommended Condition/Value | Rationale |
| Starting Material | 3,4-Dimethoxyphenol | Commercially available and efficient precursor. [8] |
| Oxidizing Agent | Potassium ferricyanide | Effective for selective oxidation of catechols. [2] |
| Reaction Temperature | 0-10°C | Minimizes product degradation and side reactions. [3] |
| Purification Method | Recrystallization/Column Chromatography | Effective for removing impurities. [6] |
| Purity Analysis | HPLC | Provides accurate and quantitative purity assessment. [6] |
| Storage | -20°C to -80°C, protected from light | Ensures long-term stability of the product. [7] |
References
-
Smirnov, S.K., Butin, A.V., & Stroganova, T.A. (1999). 4,5-Dimethoxy-2-nitrobenzophenone. Molecules, 4(10), M110. [Link]
-
Kerem, Z., & Hammel, K. E. (2000). De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot Fungus Gloeophyllum trabeum. Applied and Environmental Microbiology, 66(11), 4739-4744. [Link]
-
Kim, D.-J., Lee, J., Lee, D., & Kim, S.-H. (2021). Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. Molecules, 26(20), 6249. [Link]
-
Newell, B. S., et al. (2020). A flexible and scalable synthesis of 4′-thionucleosides. Organic & Biomolecular Chemistry, 18(46), 9429-9433. [Link]
- CN102976914B - Method for preparing p-benzoquinone - Google P
-
Separation of this compound on Newcrom R1 HPLC column. SIELC. [Link]
-
Potthast, A., Rosenau, T., Chen, C. L., & Gratzl, J. S. (1998). Transformation of 3,5-dimethoxy,4-hydroxy cinnamic acid by polyphenol oxidase from the fungus Trametes versicolor: product elucidation studies. Biotechnology and Bioengineering, 58(5), 548-557. [Link]
-
Gerasimova, N. S., et al. (2015). Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone. The Journal of Organic Chemistry, 80(21), 11145-11149. [Link]
-
Nematollahi, D., & Habibi, D. (2001). Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. E-Journal of Chemistry, 2(1), 1-5. [Link]
- CN102976914A - Method for preparing p-benzoquinone - Google P
-
Protecting group - Wikipedia. [Link]
-
Hyma Synthesis Pvt. Ltd. [Link]
-
This compound | C8H8O4 | CID 88786 - PubChem. [Link]
-
Microwave Promoted Halogenation of Quinones, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. International Journal for Multidisciplinary Research (IJFMR).[Link]
-
Remucal, C. K., & McNeill, K. (2011). Photosensitized transformation kinetics of 3,4-dimethoxyphenol... ResearchGate. [Link]
-
da Silva, A. A., et al. (2011). Recent advances in 1,4-benzoquinone chemistry. Journal of the Brazilian Chemical Society, 22(3), 385-421. [Link]
- EP2332898A1 - Benzoquinone-based antioxidants - Google P
-
Reduction of 1,4-benzoquinone in the synthesis of 1,5-diazocane. Chemistry Stack Exchange. [Link]
-
A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs. ACS Omega, 4(8), 13345-13350. [Link]
-
Fukami, T., et al. (2011). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 41(12), 1041-1050. [Link]
-
Preventing Benzoquinone-Based Catalyst Aggregation Enables the One-Step Synthesis of Highly Conductive Poly(benzodifurandione) without Post-Reaction Purification. Advanced Materials, 35(12), 2209733. [Link]
-
Hewgill, F. R., & Lee, S. L. (1978). Oxidation of alkoxyphenols. Part 27. The mechanism of formation of dibenzo[d,f]d[8][9]ioxepins. Journal of the Chemical Society, Perkin Transactions 1, 1549-1556. [Link]
-
This compound - gsrs. [Link]
-
Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Crystals, 15(1), 1-15. [Link]
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN102976914B - Method for preparing p-benzoquinone - Google Patents [patents.google.com]
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- 5. Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Characterization of Impurities in Commercial 4,5-Dimethoxy-o-benzoquinone
This guide is designed for researchers, scientists, and drug development professionals to facilitate the identification, understanding, and troubleshooting of issues related to impurities in commercial batches of 4,5-Dimethoxy-o-benzoquinone. As a highly reactive o-quinone, its purity is paramount for reproducible and reliable experimental outcomes. This document provides in-depth, field-proven insights and validated protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial this compound?
Impurities in commercial this compound (DMOBQ) lots typically originate from three primary sources: the synthetic route, subsequent degradation, or improper storage. These can be broadly categorized as follows:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials such as 1,2,4-trimethoxybenzene or 3,4-dimethoxyphenol (hydroxy-veratrole) may be present.
-
Isomeric Impurities: Positional isomers, such as 2,3-dimethoxy-1,4-benzoquinone, can be difficult to separate and may co-exist in the final product.[1]
-
Byproducts of Oxidation: Incomplete or over-oxidation can lead to the corresponding hydroquinone (4,5-dimethoxy-1,2-benzenediol) or other oxidized species.
-
-
Degradation Products:
-
Hydroxylated Derivatives: Benzoquinones are susceptible to hydroxylation, especially under alkaline conditions, which can lead to the formation of poly-hydroxyl-derivatives.[2]
-
Polymerization Products: As a reactive dienophile, DMOBQ can undergo self-polymerization, especially when exposed to light, heat, or certain catalysts, resulting in complex, often colored, polymeric materials.
-
Ring-Opened Products: Under harsh oxidative conditions or prolonged exposure to nucleophiles (like water or alcohols in solvents), the quinone ring can open, leading to degradation products like muconic acid derivatives.[3]
-
-
External Contaminants:
-
Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, ethyl acetate, dichloromethane) may be present.
-
Inorganic Residues: Traces of catalysts or reagents used in the synthesis can persist in the final product.[4]
-
Q2: My batch of this compound has a darker color than expected (e.g., dark red or brown instead of orange/red). What does this indicate?
A darker-than-expected coloration is a common indicator of impurity presence, often arising from degradation. The vibrant color of quinones is due to their extended conjugated system. The formation of polymeric species or certain hydroxylated derivatives can alter this chromophore, leading to a bathochromic shift (a shift to a longer wavelength of light absorption), which the eye perceives as a darker, brownish hue. This suggests a potential loss of purity and the presence of degradation products. It is highly recommended to perform an analytical check, such as HPLC, before using such a batch in a sensitive application.
Q3: How can impurities in this compound affect my experimental results, particularly in drug discovery?
Impurities can have profound and often misleading effects on experimental outcomes:
-
Altered Biological Activity: Uncharacterized impurities may possess their own biological activity, leading to false positives or negatives in pharmacological assays. They can act as agonists, antagonists, or enzyme inhibitors, confounding the interpretation of structure-activity relationships (SAR).
-
Reduced Reaction Yield and Purity: In synthetic chemistry, impurities can act as catalysts, inhibitors, or competing substrates in subsequent reactions. This can drastically lower the yield of the desired product and introduce new, complex impurities into the reaction mixture, complicating purification.[4]
-
Poor Reproducibility: Batch-to-batch variability in the impurity profile is a major cause of poor experimental reproducibility, a critical issue in both academic research and industrial drug development.
Impurity Identification & Troubleshooting Workflow
This section provides a logical workflow and troubleshooting guides for common analytical challenges.
Logical Workflow for Impurity Investigation
The following diagram outlines a systematic approach to identifying and characterizing unknown impurities.
Caption: General workflow for impurity identification and characterization.
Troubleshooting Common Analytical Issues
Scenario 1: HPLC Analysis Shows Poor Peak Shape or Multiple Peaks
Problem: "My HPLC chromatogram of this compound shows a tailing peak, or I see several unexpected peaks that are not present in a reference standard."
Causality: Poor peak shape for quinones is often related to interactions with the stationary phase or instability during analysis. Extra peaks are a direct indication of impurities or on-column degradation.
Troubleshooting Steps:
-
Assess Peak Tailing:
-
Cause: The carbonyl groups on the quinone ring can interact with residual silanols on a standard C18 column, causing tailing. Additionally, o-quinones can be unstable in certain solvents or pH conditions.
-
Solution:
-
Mobile Phase pH: Ensure the mobile phase is acidic (e.g., pH 2.5-3.0) by adding 0.1% formic acid or phosphoric acid. This suppresses the ionization of any potential acidic impurities and minimizes interactions with silanols.[5]
-
Column Choice: Use a modern, end-capped C18 column or a column with a different stationary phase (e.g., Phenyl-Hexyl) that may offer different selectivity.
-
Temperature: Analyze at a controlled, lower temperature (e.g., 25-30 °C) to minimize potential on-column degradation.
-
-
-
Identify Unexpected Peaks:
-
Cause: These are likely synthesis-related impurities or degradation products.
-
Solution:
-
Use a Diode Array Detector (DAD): A DAD allows you to check the UV-Vis spectrum of each peak. Impurities will likely have different spectra from the main DMOBQ peak.
-
LC-MS Analysis: This is the most powerful tool for this problem. The mass-to-charge ratio (m/z) of each extra peak provides its molecular weight, which is a critical clue to its identity.[6][7] For example, a peak with an M+2 mass could indicate the corresponding hydroquinone.
-
Forced Degradation Study: To confirm if peaks are from degradation, intentionally stress a sample of pure DMOBQ (e.g., with mild acid, base, or peroxide) and see if the unknown peaks increase in intensity.
-
-
Scenario 2: NMR Spectrum Shows Anomalous Signals
Problem: "The ¹H NMR of my sample shows signals that don't correspond to this compound."
Causality: NMR is highly sensitive to the molecular environment. Extraneous signals are definitive proof of impurities.[8][9]
Troubleshooting Steps:
-
Assign Known Signals: First, confirm the signals for DMOBQ. In CDCl₃, you should see two singlets for the methoxy groups (~4.0-4.2 ppm) and two singlets for the vinyl protons (~6.0-6.5 ppm).
-
Analyze Impurity Signals:
-
Aromatic Region (6.5-8.0 ppm): Signals in this region could indicate the presence of the hydroquinone form or other aromatic starting materials.
-
Aliphatic Region (0.5-2.5 ppm): Sharp signals here often correspond to residual solvents like ethyl acetate or hexane. Broader signals could be from polymeric material.
-
Methoxy Region (3.5-4.0 ppm): Additional singlets near the main methoxy signals could indicate isomeric impurities.
-
-
Employ Quantitative NMR (qNMR):
-
Principle: By adding a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) of known concentration, you can accurately quantify both the main compound and the impurities.[10] The integral of a peak is directly proportional to the number of protons it represents.[10][11]
-
Benefit: This technique provides a direct measure of the absolute purity of the batch without needing reference standards for the impurities themselves.
-
Potential Impurity Sources Diagram
Caption: Potential sources of impurities in commercial DMOBQ.
Validated Analytical Protocols
Protocol 1: HPLC-UV Purity Assessment
This protocol provides a robust method for routine purity analysis.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for nonpolar to moderately polar compounds.[5] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifier to ensure sharp peak shape.[5] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |
| Gradient | 20% B to 95% B over 15 min | A gradient ensures elution of both the main compound and potentially more nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature for reproducible retention times. |
| Injection Vol. | 10 µL | |
| Detection (UV) | 280 nm | Quinones typically have strong absorbance in this region. A DAD is recommended to screen all wavelengths. |
| Sample Prep. | 1 mg/mL in Acetonitrile | Ensure complete dissolution. Prepare fresh to avoid degradation. |
Step-by-Step Methodology:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (80% A, 20% B) for at least 20 minutes or until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh ~5 mg of the DMOBQ sample and dissolve it in 5 mL of acetonitrile to make a 1 mg/mL solution. Sonicate briefly if necessary.
-
Injection: Inject 10 µL of the sample onto the column.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. This provides an estimate of purity. For accurate quantification, a reference standard is required.
Protocol 2: Impurity Identification by LC-MS
This protocol outlines the use of LC-MS to gain structural information about unknown peaks.
Step-by-Step Methodology:
-
HPLC Method: Use the same HPLC method as described in Protocol 1. The formic acid in the mobile phase is an excellent modifier for electrospray ionization (ESI).
-
MS Detector Settings:
-
Ionization Mode: Use both positive (ESI+) and negative (ESI-) modes in separate runs. DMOBQ and its hydroquinone form may ionize well in positive mode as [M+H]⁺, while acidic degradation products may be more sensitive in negative mode as [M-H]⁻.
-
Mass Range: Scan a wide mass range, for example, m/z 100-1000, to capture a variety of potential impurities.
-
Fragmentation (MS/MS): Perform a data-dependent acquisition where the instrument automatically selects the most intense ions from the full scan and fragments them. The resulting fragmentation pattern is a "fingerprint" that can be used to elucidate the structure.[7][12]
-
-
Data Analysis:
-
Extract the mass spectrum for each chromatographic peak.
-
The accurate mass measurement from a high-resolution mass spectrometer (e.g., TOF or Orbitrap) can be used to predict the elemental composition of the impurity.
-
Compare observed masses with the molecular weights of suspected impurities (e.g., starting materials, hydroquinone, dimers).
-
References
- Google Patents. (1973). Process for preparing benzoquinone.
-
Pei, J., Wang, Y., & Yu, K. (2018). Sensitive Determination of Quinones by High-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry with Methanol Derivatization. Analytical Sciences, 34(3), 335-340. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectrum of benzoquinone. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). PNP degradation pathway and the two general pathways via hydroquinone.... Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Wang, Z., et al. (2013). Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets by high performance liquid chromatography mass spectrometry-ion trap-time of flight. Analytical Methods, 5(21), 6128-6135. Retrieved from [Link]
-
Pei, J., Wang, Y., & Yu, K. (2018). Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization. Analytical Sciences, 34(3), 335-340. Retrieved from [Link]
-
Gulaboski, R., et al. (2013). Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers. Scientific Reports, 3, 1865. Retrieved from [Link]
-
AUREMN. (2009). On the H NMR Spectra of 2-Substituted Benzoquinones. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. Retrieved from [Link]
-
ACS Publications. (2010). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Retrieved from [Link]
-
MDPI. (2023). Modeling and Optimization of p-Benzoquinone Degradation via Flow-By Electro-Oxidation on Boron-Doped Diamond Electrodes. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link]
-
International Research Journal of Pharmacy. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,6-dimethoxy-1,4-benzoquinone. Retrieved from [Link]
-
CNKI. (2006). Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone. Retrieved from [Link]
-
Sugano, Y., et al. (2009). Degradation pathway of an anthraquinone dye catalyzed by a unique peroxidase DyP from Thanatephorus cucumeris Dec 1. Biodegradation, 20(3), 433-40. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques for impurity profiling. Retrieved from [Link]
-
MDPI. (2021). Identification and Quantification of Naphthoquinones and Other Phenolic Compounds in Leaves, Petioles, Bark, Roots, and Buds of Juglans regia L., Using HPLC-MS/MS. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis. Retrieved from [Link]
-
Erowid. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]
-
ACS Publications. (2019). A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs. Retrieved from [Link]
-
De, S., et al. (2013). Degradation of 2,5-dihydroxy-1,4-benzoquinone by hydrogen peroxide under moderately alkaline conditions resembling pulp bleaching: a combined kinetic and computational study. Journal of Physical Chemistry A, 117(45), 11544-53. Retrieved from [Link]
-
MDPI. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
Sources
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- 3. Degradation of 2,5-dihydroxy-1,4-benzoquinone by hydrogen peroxide under moderately alkaline conditions resembling pulp bleaching: a combined kinetic and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Catalyst Performance for Benzoquinone Synthesis
This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the catalytic synthesis of benzoquinone. The information provided herein is grounded in established scientific principles and practical laboratory experience to ensure reliability and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of benzoquinone, providing concise and actionable answers.
Q1: What are the most common starting materials and catalysts for benzoquinone synthesis?
A1: The synthesis of p-benzoquinone is frequently achieved through the oxidation of substrates like hydroquinone, phenol, or aniline.[1][2] Common catalysts include copper-based systems (e.g., copper halides or nitrates), often enhanced with promoters like Group IIA metal oxides or hydroxides.[3] Manganese dioxide in an acidic medium is also a well-established oxidizing agent for converting hydroquinone to p-benzoquinone.[1] For more contemporary "green" approaches, hydrogen peroxide is utilized as an oxidant with catalysts such as copper-modified titanium silicalite-1 (Cu/TS-1).[4]
Q2: My reaction is resulting in a low yield of benzoquinone. What are the likely causes?
A2: Low yields can be attributed to several factors. Inadequate catalyst activity, suboptimal reaction temperature, or incorrect pH can all play a role.[5][6] For instance, the oxidation of hydroquinone is highly sensitive to pH, with alkaline conditions generally favoring the reaction.[6] Additionally, the purity of the starting materials is crucial, as impurities can lead to unwanted side reactions.[5] Inadequate control of reaction temperature can also lead to the formation of polymeric byproducts.[5]
Q3: I am observing the formation of significant side products. How can I improve the selectivity towards p-benzoquinone?
A3: The formation of side products, such as catechol and hydroquinone, is a common challenge.[2][7] Optimizing the catalyst system and reaction conditions is key to enhancing selectivity. The choice of solvent can also influence the product distribution. For instance, in the hydroxylation of benzene to phenol, acetonitrile has been shown to be an effective solvent.[4] Controlling the concentration of the oxidant is also vital to prevent over-oxidation of the desired product.[2]
Q4: My catalyst seems to be deactivating quickly. What are the common causes and how can I regenerate it?
A4: Catalyst deactivation is often caused by the deposition of carbonaceous materials, or "coke," on the catalyst surface.[8] This fouling can block active sites and reduce catalytic efficiency. The type of carbonaceous deposits can vary, and they may form on both the metal particles and the support material.[8] Regeneration strategies often involve controlled oxidation to burn off the carbon deposits. In some systems, continuous regeneration can be achieved through specific reactor designs, such as using an air-lift tube in a fluidized bed reactor.[8]
Section 2: Troubleshooting Guide
This section provides a more in-depth, question-and-answer-style guide to address specific experimental issues.
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Low or No Product Formation | 1. Inactive Catalyst2. Incorrect Reaction Conditions (Temperature, Pressure, pH)3. Impure Starting Materials | 1. Verify Catalyst Activity: Ensure the catalyst is properly prepared and activated. For instance, if using a metal-based catalyst, confirm the correct oxidation state. For commercially sourced catalysts, check the expiration date and storage conditions.2. Optimize Reaction Parameters: Systematically vary the temperature, pressure, and pH to find the optimal conditions for your specific catalytic system. The oxidation of hydroquinone, for example, is significantly influenced by pH.[6]3. Purify Starting Materials: Use high-purity starting materials to avoid side reactions catalyzed by impurities.[5] |
| Poor Selectivity (Formation of Byproducts) | 1. Over-oxidation2. Suboptimal Catalyst3. Incorrect Solvent | 1. Control Oxidant Addition: Add the oxidant (e.g., hydrogen peroxide) slowly or in portions to avoid high local concentrations that can lead to over-oxidation of the desired benzoquinone.[2]2. Screen Different Catalysts: The choice of catalyst can significantly impact selectivity. For example, in phenol hydroxylation, Ti-containing catalysts have been explored to improve selectivity towards hydroquinone.[2]3. Solvent Selection: The solvent can influence the reaction pathway. Experiment with different solvents to find one that favors the desired reaction. |
| Catalyst Deactivation | 1. Coking/Fouling2. Leaching of Active Metal3. Sintering of Metal Particles | 1. Regenerate the Catalyst: Implement a regeneration procedure, typically involving calcination in air or a controlled oxygen environment to remove carbon deposits.[8]2. Strengthen Metal-Support Interaction: If metal leaching is suspected, consider using a different support material or a preparation method that enhances the interaction between the active metal and the support.3. Control Reaction Temperature: High temperatures can lead to the agglomeration (sintering) of metal nanoparticles, reducing the active surface area. Operate at the lowest effective temperature. |
| Reaction Mixture Turns Dark/Tarry | 1. Polymerization of Phenol or Benzoquinone2. High Reaction Temperature | 1. Use Inhibitors: In some cases, radical scavengers can be added to suppress polymerization reactions.2. Precise Temperature Control: Maintain a stable and optimal reaction temperature. Excessive heat can promote the formation of polymeric tars.[5] |
Section 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a common benzoquinone synthesis.
Protocol: Oxidation of Hydroquinone to p-Benzoquinone using Manganese Dioxide
This protocol is adapted from established laboratory procedures.[1]
Materials:
-
Hydroquinone
-
Manganese dioxide, powdered
-
Sulfuric acid, concentrated
-
Water
-
2-liter flask with a long neck or an adapter for steam distillation
-
Steam distillation apparatus
-
Condenser
-
Receiving flask
-
Ice bath
Procedure:
-
In the 2-liter flask, combine 240 ml of water and carefully add 45 ml of concentrated sulfuric acid.
-
Add 55 grams of hydroquinone to the acid solution.
-
To this mixture, add 70 grams of powdered manganese dioxide.
-
Immediately connect the flask to the steam distillation apparatus.
-
Begin steam distillation. The oxidation reaction is vigorous, and the benzoquinone will distill rapidly.
-
Collect the yellow distillate in a receiving flask cooled in an ice bath.
-
Continue distillation for 30-60 minutes.
-
Thoroughly cool the distillate and collect the solid p-benzoquinone by filtration.
-
Dry the product for a short time to minimize loss due to sublimation. The expected yield is 35-40 grams.
Section 4: Visualizations
Catalytic Cycle for Phenol Oxidation to Benzoquinone
Caption: A simplified representation of a catalytic cycle for the oxidation of phenol to p-benzoquinone.
Troubleshooting Workflow for Low Benzoquinone Yield
Caption: A logical workflow for troubleshooting low yields in benzoquinone synthesis.
References
-
Catalytic Wet Oxidation of Phenol Using Regeneration of Pt/Al2O3. J-Stage. [Link]
-
Phenol Degradation by Advanced Electrochemical Oxidation Process Electro-Fenton Using a Carbon Felt Cathode. ResearchGate. [Link]
-
SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”. JETIR.org. [Link]
-
Enhanced Electrocatalytic Oxidation of Phenol by SnO2-Sb2O3/GAC Particle Electrodes in a Three-Dimensional Electrochemical Oxidation System. MDPI. [Link]
-
Preparation of p-benzoquinone (benzoquinone; quinone). PrepChem.com. [Link]
-
Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H2O2. MDPI. [Link]
-
Efficient Treatment of Phenol Wastewater by Catalytic Ozonation over Micron-Sized Hollow MgO Rods. ACS Omega. [Link]
- Method for preparing p-benzoquinone.
-
Role of p-Benzoquinone in the Synthesis of a Conducting Polymer, Polyaniline. PMC - NIH. [Link]
-
1,4-Benzoquinone, BQ. Organic Chemistry Portal. [Link]
-
Catalytic Oxidative Coupling of Phenols and Related Compounds. PMC - NIH. [Link]
-
Electrochemical Synthesis of Quinones and Hydroquinones. ACS Publications. [Link]
-
Formation of catechol and benzoquinone from oxidation of phenol. ResearchGate. [Link]
-
Help with Low Yield Synthesis. Reddit. [Link]
-
A Novel Method for Synthesizing p-Benzoquinone by Direct Catalytic Oxidation of Benzene with Hydrogen Peroxide over Copper-Doped TS-1. ResearchGate. [Link]
-
What is the mechanism of oxidation of phenol to benzoquinone? Chemistry Stack Exchange. [Link]
-
Enhanced Catalytic Ozonation of Phenol Degradation by Mn-Loaded γ-Al2O3 Catalyst: A Facile Strategy for Treating Organic Wastewater. MDPI. [Link]
-
Synthesis of para-Benzoquinone. Rhodium.ws. [Link]
-
Role of p-Benzoquinone in the Photocatalytic Production of Solketal. MDPI. [Link]
-
A comprehensive kinetic model for phenol oxidation in seven advanced oxidation processes and considering the effects of halides and carbonate. PMC. [Link]
-
Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. YouTube. [Link]
-
Oxidation of mono-phenols to para-benzoquinones: a comparative study. ResearchGate. [Link]
- Process for oxidizing a phenol to a p-benzoquinone.
-
Reduction of 1,4-benzoquinone in the synthesis of 1,5-diazocane. Chemistry Stack Exchange. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. mdpi.com [mdpi.com]
- 3. EP0107427A1 - Process for oxidizing a phenol to a p-benzoquinone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
Methods for monitoring the purity of 4,5-Dimethoxy-o-benzoquinone over time
Welcome to the technical support center for 4,5-Dimethoxy-o-benzoquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring the purity of this compound over time. Given its reactivity, ensuring the integrity of this compound is critical for experimental reproducibility and the validity of downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to degradation?
A1: As an o-benzoquinone, this molecule possesses a conjugated cyclic diketone structure that is highly electrophilic and susceptible to nucleophilic attack and reduction.[1] The primary degradation pathway involves reduction to the corresponding catechol (4,5-dimethoxycatechol). Additionally, like other quinones, it can undergo polymerization, especially in the presence of water or at elevated temperatures. Proper handling and storage are crucial to minimize these degradation pathways.
Q2: What are the initial signs of degradation?
A2: A visual color change of the solid material, often from a distinct yellow/orange to a darker brown or black hue, is a primary indicator of degradation, likely due to polymerization. In solution, the appearance of new peaks in chromatographic analysis or shifts in UV-Vis absorbance maxima are clear signs of impurity formation.
Q3: What is the single best method for routine purity checks?
A3: For routine and quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the most reliable and widely adopted method.[2][3] It offers excellent separation of the parent compound from its potential impurities and degradation products, allowing for accurate quantification.[4]
Q4: How should I store this compound to ensure its stability?
A4: To maximize shelf-life, the compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[5] Exposure to light, moisture, and oxygen should be minimized to prevent photochemical reactions and oxidation/reduction pathways. For long-term storage, refrigeration (-20°C) is recommended.
Q5: Can I use NMR to determine purity?
A5: Yes, quantitative ¹H NMR (qNMR) is an excellent orthogonal method for purity determination.[6][7] It provides an independent assessment of purity based on the molar ratio of the analyte to a certified internal standard. This method is particularly useful for confirming the purity values obtained from chromatography and for identifying unknown impurities if their signals are well-resolved.[6][8]
Troubleshooting Guide: Purity Issues & Solutions
This section addresses specific issues you may encounter during the analysis of this compound.
Issue 1: Unexpected Peaks Observed in HPLC Chromatogram
Possible Causes:
-
Degradation of the sample to 4,5-dimethoxycatechol or other related compounds.
-
Polymerization of the benzoquinone.
-
Contamination from solvents, glassware, or starting materials from synthesis.[9]
-
Reaction with the mobile phase or solvent.
Diagnostic Workflow:
The following workflow provides a systematic approach to identifying the source of unexpected peaks.
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
Recommended Analytical Protocols:
-
LC-MS Analysis: To identify the mass of the impurity. A common degradation product, 4,5-dimethoxycatechol, has a molecular weight of 170.16 g/mol , which would correspond to an m/z of 170.06 for [M-H]⁻ in negative ion mode or 171.07 for [M+H]⁺ in positive ion mode.
-
Forced Degradation Study: Intentionally expose a small amount of the sample to heat, light, acid, and base. Analyze these stressed samples by HPLC to see if any of the generated peaks match the retention time of the unknown impurity in your primary sample. This helps confirm if the impurity is a degradation product.
Solutions & Preventive Measures:
-
Use Fresh Solvents: Always use HPLC-grade solvents for sample preparation and mobile phases.
-
Proper Sample Handling: Prepare solutions fresh and analyze them promptly. Avoid leaving samples on the autosampler for extended periods. If necessary, use a cooled autosampler (4-10°C).
-
Verify Storage Conditions: Ensure the solid material is stored according to the recommendations (cool, dry, dark, inert atmosphere).[5]
Issue 2: Purity Decreases Significantly Over a Short Period
Possible Causes:
-
The compound is inherently unstable in the chosen solvent.
-
Storage conditions for the solid or solution are inadequate.
-
The presence of contaminants is catalyzing degradation.
Diagnostic Workflow & Solutions:
-
Solvent Stability Study:
-
Dissolve the compound in different common laboratory solvents (e.g., Acetonitrile, Methanol, DMSO, Chloroform).
-
Analyze the purity of each solution by HPLC at T=0 and then again after 4, 8, and 24 hours at room temperature.
-
The results will identify the most suitable solvent for your experiments. Chloroform has been noted as a suitable extraction solvent for a related compound, suggesting it may offer good stability.[10]
-
-
Headspace Analysis of Solid:
-
If you suspect degradation in the solid state, perform a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the headspace above the solid to detect volatile degradation products.[11] This is an advanced technique but can provide definitive evidence of decomposition.
-
-
Review Storage Protocol:
-
Ensure the container is properly sealed and purged with an inert gas before storage.[12]
-
Verify that the storage location is consistently cool and protected from light.
-
Detailed Analytical Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC
This protocol provides a robust method for quantifying the purity of this compound.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column suitable for separating moderately polar aromatic compounds.[13] |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | The acidic modifier ensures good peak shape by suppressing silanol interactions and protonating the analyte.[4] |
| Gradient | 10% B to 90% B over 15 min | A gradient elution is effective for separating the main peak from both early-eluting polar impurities (like the hydroquinone) and late-eluting non-polar impurities (like polymers). |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV-Vis Diode Array Detector (DAD) at 289 nm | 2,6-dimethoxy-1,4-benzoquinone, a structurally similar compound, shows a strong absorbance maximum around 289 nm.[10][14] A DAD allows for checking peak purity and identifying other chromophoric species. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL |
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh ~5 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to make a 0.5 mg/mL stock solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate purity using the area percent method (Area of Main Peak / Total Area of All Peaks) x 100.
Protocol 2: Orthogonal Purity Assessment by Quantitative ¹H NMR (qNMR)
This method provides an absolute purity value and is an excellent way to validate HPLC results.[7]
Step-by-Step Methodology:
-
Internal Standard Selection: Choose a certified internal standard (IS) that has a simple spectrum with peaks that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample into an NMR tube. Record the weight precisely (e.g., 10.05 mg).
-
Accurately weigh ~5 mg of the chosen internal standard into the same NMR tube. Record the weight precisely (e.g., 5.02 mg).
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve both compounds.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. It is crucial to ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. A D1 of 30 seconds is generally a safe starting point.
-
Ensure a 90° pulse angle is used.
-
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from this compound.
-
Integrate a well-resolved signal from the internal standard.
-
-
Purity Calculation: Use the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (Analyte: 168.15 g/mol )
-
m = mass
-
Visualizing Degradation
The primary degradation pathway for this compound is its reduction.
Caption: Common degradation pathways for this compound.
References
- SIELC. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Caram, J. A., et al. (2016). Experimental and Theoretical Study of the High-Temperature UV–Visible Spectra of Aqueous Hydroquinone and 1,4-Benzoquinone. CONICET.
- Reddit user discussion. (2021). Quantitative purity determination with NMR. r/NMRspectroscopy.
- Al-Qodah, Z., et al. (2023). Modeling and Optimization of p-Benzoquinone Degradation via Flow-By Electro-Oxidation on Boron-Doped Diamond Electrodes. MDPI.
- Shahid, M., et al. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Analytica Chimica Acta.
- Valderrama, J. A., et al. (2021). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. MDPI.
- Takamiya, K., et al. (2011). Simultaneous analyses of oxidized and reduced forms of photosynthetic quinones by high-performance liquid chromatography. PubMed.
- Wang, Y., et al. (2019). Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization. PubMed.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Gas chromatography mass spectrometry (GC‐MS) data of benzoquinone oxime epoxy.
- ECHEMI. (n.d.). o-Quinone SDS, 583-63-1 Safety Data Sheets.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- ResearchGate. (n.d.). UV-VIS of 2,6-dimethoxy benzoquinone.
- ResearchGate. (2016). Quinones in drug discovery?.
- Kerem, Z., & Hammel, K. E. (2000). De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot FungusGloeophyllum trabeum. Applied and Environmental Microbiology.
- ResearchGate. (n.d.). Quantitative HPLC analysis and extraction of 2,6-dimethoxy-1,4-benzoquinone from Ficus foveolata stems.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). HPLC analysis of quinones produced by GBS.
- Rocha, L. L., et al. (2020). Harvestman Phenols and Benzoquinones: Characterisation and Biosynthetic Pathway. MDPI.
- Altus Science. (n.d.). Material Safety Data Sheet.
- Hulshoff, A., et al. (2001). Use of p-Benzoquinone as a TLC Derivatization Reagent for 2-(Methylamino)ethanol and for the Analysis of Other. AKJournals.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dihydroxy-p-benzoquinone, 98%.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- de Oliveira, M. F., et al. (2015). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis. The Royal Society of Chemistry.
- National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- bioRxiv. (2025). Direct HPLC Method for Reduced Pyrroloquinoline Quinone in Functional and Biological Matrices.
- ACS Publications. (2026). Chemical Upcycling of Waste Chlorinated Plastics into α,ω-Dienes via Consecutive Dehydrochlorination-Hydrogenation with HCl Tr.
- SIELC Technologies. (n.d.). HPLC Separation of Haloaromatics and Quinones on Newcrom B Column.
- LibreTexts. (2021). 26.2: Quinones. Chemistry LibreTexts.
- Fisher Scientific. (2010). Safety Data Sheet - 1,4-Benzoquinone.
- PubMed. (2021). Diversity, producers, and applications of quinones from Aspergillus, Penicillium, Talaromyces, Fusarium, and Arthrinium.
- CAMEO Chemicals. (n.d.). P-BENZOQUINONE.
- ChemAdder. (2025). The NMR-Purity and the new dimensions and standards of purity.
- SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).
- Global Substance Registration System. (n.d.). This compound.
- Academia.edu. (n.d.). Study of natural anthraquinone colorants by EPR and UV/vis spectroscopy.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Wikipedia. (n.d.). 1,4-Benzoquinone.
- PubMed. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review.
- ResearchGate. (2025). Spectrophotometric Method for the Determination of Polyphenol Oxidase Activity by Coupling of 4-tert-Butyl-o-Benzoquinone and 4AminoN,N-Diethylaniline.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods for determination of anthraquinone dyes in historical textiles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Harvestman Phenols and Benzoquinones: Characterisation and Biosynthetic Pathway [mdpi.com]
- 12. altusscience.com [altusscience.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 4,5-Dimethoxy-o-benzoquinone (4,5-DMBQ) Stability
Current Status: Operational Topic: pH-Dependent Stability & Handling Protocols Reference ID: TS-DMBQ-001
Executive Summary: The Stability Profile
4,5-Dimethoxy-o-benzoquinone (4,5-DMBQ) is an ortho-quinone, a class of compounds significantly more reactive than their para-quinone counterparts due to the adjacent carbonyl groups (1,2-dione structure). This structural feature creates a potent electrophilic center, making the molecule highly susceptible to nucleophilic attack by water and hydroxide ions (
The Golden Rule: 4,5-DMBQ is acid-stable but base-labile . In aqueous solutions above pH 7.0, it undergoes rapid irreversible degradation via nucleophilic addition, ring-opening, and polymerization.
pH Stability Matrix
| pH Range | Stability Status | Observed Behavior | Mechanism of Action |
| pH < 4.0 | Stable | Solution remains clear/yellow. | Protonation suppresses nucleophilic attack on the quinone ring. |
| pH 4.0 - 6.5 | Metastable | Slow degradation (Hours/Days). | Competition between stability and hydrolysis. |
| pH 7.0 - 8.0 | Unstable | Rapid color change (Red/Brown). | Nucleophilic attack by |
| pH > 8.0 | Critical Failure | Immediate black precipitation. | Ring opening and polymerization into humic-like substances. |
Troubleshooting Guides (FAQ)
Direct answers to the most common issues reported by researchers.
Issue 1: "My solution turned from yellow to dark brown/black within minutes."
Diagnosis: Alkaline-Induced Polymerization. You likely introduced the quinone into a buffer with pH > 7.5 or a basic solvent.
-
The Science: At alkaline pH, hydroxide ions attack the quinone ring.[1] This triggers a cascade: hydroxylation
semiquinone radical formation oxidative polymerization. The black precipitate is a melanin-like polymer. -
Corrective Action:
-
Check the pH of your final buffer before adding the 4,5-DMBQ stock.
-
If working at physiological pH (7.4), you must prepare the solution immediately before use and keep it on ice.
-
Pro-Tip: Add 0.1% acetic acid or dilute HCl to your stock solvent to maintain a local acidic environment during dilution.
-
Issue 2: "I see a loss of signal in HPLC/UV-Vis, but no precipitate."
Diagnosis: Nucleophilic Substitution (Hydrolysis).
Even without visible precipitation, water molecules can attack the electrophilic ring at neutral pH, displacing the methoxy groups (
-
The Science: The conversion of this compound to a hydroxy-substituted quinone shifts the UV absorption maximum (
) and alters retention time. -
Corrective Action:
-
Use aprotic solvents (DMSO, Acetonitrile) for stock solutions.
-
Avoid prolonged storage in aqueous buffers, even at neutral pH.
-
Issue 3: "My redox potential readings are drifting erratically."
Diagnosis: Semiquinone Radical Cycling.
-
The Science: Quinones participate in redox cycling (
). In the presence of oxygen, the semiquinone radical reduces to superoxide ( ), which then attacks the parent quinone. -
Corrective Action:
-
Deoxygenate all buffers. Purge with Argon or Nitrogen for 15 minutes prior to solubilization.
-
Add a chelator (e.g., EDTA) if metal ions are present, as metals catalyze this redox cycling.
-
Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution
Use this protocol for long-term storage of the compound.
-
Solvent Selection: Anhydrous DMSO (Dimethyl sulfoxide) or Acetonitrile. Do not use Ethanol or Methanol for long-term storage as they can act as nucleophiles over time.
-
Concentration: Prepare at 10–50 mM (high concentration minimizes solvent-to-solute ratio degradation).
-
Acidification (Critical Step): Add 0.1% (v/v) Formic Acid or Acetic Acid to the DMSO. This "acid shield" neutralizes trace alkalinity in the solvent or glassware.
-
Storage: Aliquot into amber glass vials (light sensitive), purge headspace with Argon, and store at -20°C or -80°C.
Protocol B: Working Solution for Physiological Assays (pH 7.4)
Use this protocol when the experiment requires physiological conditions.
-
Buffer Prep: Prepare PBS or HEPES (pH 7.4).
-
Degassing: Bubble Argon gas through the buffer for 20 minutes.
-
Dilution:
-
Take the Acidified DMSO Stock (from Protocol A).
-
Dilute 1:1000 into the buffer immediately before the experiment.
-
Maximum Stability Window: < 60 minutes at Room Temperature.
-
-
Data Normalization: Always run a "Time 0" control to account for rapid initial degradation.
Mechanism & Visualization
Pathway 1: The Alkaline Degradation Cascade
This diagram illustrates why high pH destroys 4,5-DMBQ.
Caption: The degradation pathway of 4,5-DMBQ in alkaline media. Hydroxide ions trigger methoxy displacement, leading to radical formation and irreversible polymerization.
Pathway 2: Troubleshooting Decision Tree
Follow this logic to resolve stability issues.
Caption: Decision matrix for diagnosing 4,5-DMBQ solution instability based on visual cues and experimental conditions.
References
- Namiki, M., et al. (2002). Chemistry of Maillard Reactions: Recent Progress in the Chemistry of Quinones. This work details the "Namiki Pathway," explaining the nucleophilic attack on quinones by amines and hydroxide ions.
-
O'Brien, P. J. (1991). Molecular mechanisms of quinone cytotoxicity. Chemico-Biological Interactions.[2]
- Relevance: Establishes the redox cycling mechanism and oxygen sensitivity of ortho-quinones.
- Monks, T. J., et al. (1992). The chemistry and toxicology of quinone-thioethers. Toxicology and Applied Pharmacology.
-
PubChem. (n.d.). 4,5-Dimethoxy-1,2-benzoquinone Compound Summary. National Center for Biotechnology Information.
-
Gao, H., et al. (2013). Degradation of 2,5-dihydroxy-1,4-benzoquinone by hydrogen peroxide under moderately alkaline conditions.[4][5] Journal of Organic Chemistry.[5]
- Relevance: While focusing on the para-isomer, this paper provides the mechanistic basis for alkaline-induced ring opening and oxidative degrad
Sources
- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of 2,5-dihydroxy-1,4-benzoquinone by hydrogen peroxide under moderately alkaline conditions resembling pulp bleaching: a combined kinetic and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the reactivity of 4,5-Dimethoxy-o-benzoquinone with other o-quinones
Introduction: The Versatile Chemistry of o-Quinones
Ortho-quinones (o-benzoquinones) are a class of highly reactive cyclic α,β-unsaturated diketones that serve as pivotal intermediates in a myriad of biological processes and as versatile synthons in organic chemistry.[1] Their reactivity is central to phenomena such as enzymatic browning in plants, the sclerotization of insect cuticles, and the biosynthesis of melanins.[2] This high reactivity, stemming from their electron-deficient π-system, makes them potent electrophiles and dienophiles, but also susceptible to reduction back to their catechol precursors.
The reactivity of the o-quinone scaffold can be meticulously tuned by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparison of 4,5-dimethoxy-o-benzoquinone with other o-quinones, focusing on how its electron-donating methoxy groups modulate its chemical behavior. We will explore its performance in key reaction classes—Michael additions and Diels-Alder cycloadditions—and analyze its electrochemical properties, supported by experimental data and detailed protocols for researchers in synthetic chemistry and drug development.
The Influence of Substituents on o-Quinone Reactivity: An Overview
The chemical behavior of an o-quinone is fundamentally governed by the electronic properties and steric bulk of its ring substituents. These factors dictate the molecule's electrophilicity, redox potential, and preferred reaction pathways.
-
Electronic Effects : Substituents dramatically alter the electron density of the quinone ring.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or alkyl groups, increase the electron density on the ring. This enhancement of the electron cloud reduces the quinone's electrophilicity, making it less reactive towards nucleophiles.[3] Concurrently, EDGs make the quinone more difficult to reduce, resulting in a more negative reduction potential.[4]
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or halides (-Cl), have the opposite effect. They decrease the ring's electron density, rendering the quinone a more potent electrophile and thus more susceptible to nucleophilic attack. EWGs also make the quinone easier to reduce, leading to a more positive reduction potential.[1][4]
-
-
Steric Effects : The size of the substituents can physically obstruct the approach of reactants. Bulky groups can hinder nucleophilic attack or the proper alignment required for cycloaddition reactions, thereby decreasing reaction rates.[3]
Caption: Logical flow of substituent effects on o-quinone properties.
Comparative Reactivity Analysis
The two electron-donating methoxy groups at the C4 and C5 positions of this compound significantly temper its reactivity compared to the unsubstituted parent o-benzoquinone or analogues bearing electron-withdrawing groups.
Michael Addition Reactions
The conjugate addition of nucleophiles, or Michael addition, is a hallmark reaction of quinones.[5] The rate and feasibility of this reaction are directly linked to the electrophilicity of the quinone. Common nucleophiles include soft anions like thiolates and amines.[3][6]
The general order of reactivity for nucleophiles with o-quinones is: Thiols > Amines > Carboxylic acids / Alcohols / Water.[3]
Due to the electron-donating nature of its two methoxy groups, This compound is expected to be significantly less reactive towards Michael addition than unsubstituted o-benzoquinone or o-quinones with electron-withdrawing substituents like o-chloranil. The increased electron density on the ring makes the olefinic carbons less electrophilic and thus less susceptible to nucleophilic attack.
While specific kinetic data for this compound is scarce in the literature, studies on other methoxy-substituted quinones support this principle. For instance, 4-methoxy-o-benzoquinone shows high reactivity towards thiols but is relatively unreactive towards less potent nucleophiles like arginine.[7] The general trend observed is that enhancing the electron cloud density on the quinone ring weakens its reactivity with nucleophiles.[3]
Table 1: Qualitative Comparison of Michael Addition Reactivity
| o-Quinone Derivative | Substituent Type | Expected Reactivity with Thiols | Rationale |
| This compound | 2x Electron-Donating | Moderate | High electron density reduces electrophilicity. |
| o-Benzoquinone (unsubstituted) | None | High | Baseline electrophilicity, highly reactive.[3] |
| 4-Methyl-o-benzoquinone | 1x Electron-Donating | High | Less deactivating than two methoxy groups.[3] |
| o-Chloranil (Tetrachloro) | 4x Electron-Withdrawing | Very High | Strongly electron-deficient, highly electrophilic. |
| 4-Nitro-o-benzoquinone | 1x Electron-Withdrawing | Very High | The nitro group is a powerful EWG, increasing reactivity.[8] |
Diels-Alder [4+2] Cycloaddition Reactions
o-Quinones are fascinating substrates in Diels-Alder reactions because they can function as either the diene (the four-π-electron component) or the dienophile (the two-π-electron component), depending on the substituents and the reaction partner.[9][10]
-
As a Diene : The o-quinone uses the diene system formed by C3-C4-C5-C6. Electron-donating groups, which raise the energy of the Highest Occupied Molecular Orbital (HOMO), enhance the quinone's reactivity as a diene in normal-electron-demand Diels-Alder reactions.
-
As a Dienophile : The o-quinone uses one of its C=C double bonds (e.g., C4=C5). Electron-withdrawing groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhance its reactivity as a dienophile.
Given its two electron-donating methoxy groups, This compound is a superior diene and a poorer dienophile compared to unsubstituted o-benzoquinone. It will react more readily with electron-poor dienophiles. Conversely, o-quinones with electron-withdrawing groups, such as 4-nitro-o-benzoquinone or o-chloranil, exhibit enhanced dienophilic character and can even participate in different modes of cycloaddition.[8]
Table 2: Predicted Diels-Alder Reactivity and Role
| o-Quinone Derivative | Dominant Electronic Character | Preferred Role in Diels-Alder | Preferred Reaction Partner |
| This compound | Electron-Rich | Diene | Electron-Poor Dienophile (e.g., maleic anhydride) |
| o-Benzoquinone (unsubstituted) | Neutral | Diene or Dienophile | Versatile, depends on partner.[11] |
| o-Chloranil (Tetrachloro) | Electron-Poor | Dienophile | Electron-Rich Diene (e.g., cyclopentadiene) |
Redox Potential
The redox potential of a quinone is a direct measure of its ability to accept electrons and be reduced to the corresponding hydroquinone (or catechol for o-quinones). This property is crucial in its biological function as an electron carrier and its application in materials science, such as in redox flow batteries.[1]
As established, electron-donating groups make reduction more difficult (more negative potential), while electron-withdrawing groups facilitate it (more positive potential).[4][12] Therefore, This compound has a significantly lower (more negative) redox potential than unsubstituted o-benzoquinone. This makes it a weaker oxidizing agent.
Table 3: Comparison of Quinone Reduction Potentials
| Quinone | Substituent Type | One-Electron Reduction Potential (E°', V vs. NHE) | Key Insight |
| Duroquinone (Tetramethyl-p-BQ) | 4x Electron-Donating | -0.26 (in MeCN) | EDGs significantly lower the reduction potential.[12] |
| This compound | 2x Electron-Donating | Predicted to be significantly < +0.2 V | Methoxy groups are strong EDGs, making reduction difficult. |
| 1,4-Benzoquinone (p-BQ) | None | +0.17 (in MeCN) | Unsubstituted baseline.[12] |
| Chloranil (Tetrachloro-p-BQ) | 4x Electron-Withdrawing | +0.70 (in MeCN) | EWGs make the quinone a much stronger oxidant.[12] |
Experimental Protocols for Reactivity Comparison
To empirically validate the principles discussed, the following self-validating protocols can be employed. These are designed to provide clear, comparative data on the reactivity of different o-quinones.
Protocol 1: Competitive Michael Addition with a Thiol Nucleophile
This experiment uses UV-Vis spectroscopy to monitor the disappearance of a colored thiol probe, providing a relative rate of reaction for different quinones.
Caption: Workflow for comparing Michael addition rates via UV-Vis.
Methodology:
-
Preparation:
-
Prepare 10 mM stock solutions of this compound and unsubstituted o-benzoquinone in acetonitrile.
-
Prepare a 1 mM stock solution of a chromophoric thiol, such as 4-nitrobenzenethiol, in acetonitrile.
-
Prepare a 0.1 M phosphate buffer solution (pH 7.4).
-
-
Reaction Setup:
-
In a quartz cuvette, add 2.8 mL of the phosphate buffer and 0.1 mL of the 10 mM quinone stock solution. Allow to equilibrate at 25°C.
-
Calibrate the UV-Vis spectrophotometer by blanking with the buffer/quinone solution.
-
-
Measurement:
-
To initiate the reaction, add 0.1 mL of the 1 mM thiol stock solution to the cuvette, mix quickly by inversion, and immediately begin recording absorbance at the λmax of the thiol (approx. 412 nm for 4-nitrobenzenethiolate).
-
Record data every 30 seconds for 10-15 minutes.
-
-
Analysis:
-
Repeat the experiment for the other quinone under identical conditions.
-
Plot absorbance versus time for each quinone. The initial rate of reaction is proportional to the negative slope of this curve. A steeper slope indicates a faster reaction and higher quinone reactivity.
-
Protocol 2: Comparative Diels-Alder Reaction with Cyclopentadiene
This protocol uses ¹H NMR spectroscopy to determine the relative conversion and product distribution when two different o-quinones compete for a limited amount of a diene.
Methodology:
-
Reactant Preparation:
-
In an NMR tube, dissolve 0.1 mmol of this compound and 0.1 mmol of an electron-poor quinone (e.g., 4-nitro-o-benzoquinone) in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a t=0 ¹H NMR spectrum.
-
-
Reaction:
-
Add 0.05 mmol (0.5 equivalents) of freshly cracked cyclopentadiene to the NMR tube.
-
Seal the tube, mix thoroughly, and allow the reaction to proceed at room temperature.
-
-
Monitoring and Analysis:
-
Acquire ¹H NMR spectra at regular intervals (e.g., 1 hr, 4 hr, 24 hr).
-
Compare the integration of the starting material quinone signals to the integration of the newly formed Diels-Alder adduct signals.
-
The quinone that shows a greater degree of consumption and a higher corresponding product formation is the more reactive dienophile. The relative reactivity can be quantified by comparing the ratios of the products formed.
-
Conclusion
The reactivity of this compound is a clear illustration of the powerful influence of electronic effects in organic chemistry. Its two electron-donating methoxy groups significantly reduce its electrophilicity and redox potential compared to unsubstituted or electron-deficient o-quinones. This renders it less susceptible to Michael additions and makes it a weaker oxidizing agent. However, this same electronic enrichment enhances its utility as a diene in Diels-Alder cycloadditions. For researchers and drug development professionals, understanding these substituent-driven tuning principles is paramount for predicting reaction outcomes, designing novel synthetic pathways, and modulating the biological activity of quinone-containing molecules.
References
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Paterson, T., et al. (1990). Reaction kinetics of 4-methoxy ortho benzoquinone in relation to its mechanism of cytotoxicity: a pulse radiolysis study. Biochemical Pharmacology. Available at: [Link]
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Mutyala, R., & Sugumaran, M. (2020). Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols. International Journal of Molecular Sciences. Available at: [Link]
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Sugumaran, M. (2016). Reactivities of Quinone Methides versus o-Quinones in Catecholamine Metabolism and Eumelanin Biosynthesis. International Journal of Molecular Sciences. Available at: [Link]
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Mutyala, R., & Sugumaran, M. (2020). Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols. MDPI. Available at: [Link]
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Pierpoint, W. S. (1969). o-Quinones formed in plant extracts. Their reactions with amino acids and peptides. Biochemical Journal. Available at: [Link]
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Garrido-Cardenas, J. A., et al. (2021). Redox Activity as a Powerful Strategy to Tune Magnetic and/or Conducting Properties in Benzoquinone-Based Metal-Organic Frameworks. MDPI. Available at: [Link]
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Nair, V., et al. (1998). Novel cycloaddition reactions of o-benzoquinones and related chemistry. Journal of Chemical Sciences. Available at: [Link]
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Warren, J. J., et al. (2015). Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships. The Journal of Physical Chemistry B. Available at: [Link]
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Ansari, M. A., et al. (2015). Diels‐Alder addition of o‐benzoquinones with benzyne. Journal of Heterocyclic Chemistry. Available at: [Link]
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Li, Y., et al. (2020). Quantifying the efficiency of o-benzoquinones reaction with amino acids and related nucleophiles by cyclic voltammetry. Food Chemistry. Available at: [Link]
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Gensch, T., et al. (2024). Electrochemical Synthesis of Quinones and Hydroquinones. ACS Catalysis. Available at: [Link]
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Hiebler, M., et al. (2020). Reaction of 2,5-dihydroxy-[2][7]-benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination. Chemical Communications. Available at: [Link]
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Spyroudis, S. (2000). Hydroxyquinones: Synthesis and Reactivity. Molecules. Available at: [Link]
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Pierpoint, W. S. (1969). o-Quinones formed in plant extracts. Their reactions with amino acids and peptides. PubMed. Available at: [Link]
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The Journal of Organic Chemistry. Diels-Alder reactions of o-benzoquinones. Available at: [Link]
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Nair, V., et al. (1998). Novel cycloaddition reactions of o-benzoquinones and related chemistry. Indian Academy of Sciences. Available at: [Link]
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ResearchGate. Reaction of amines with o-quinones via Michael-type addition or Schiff... Available at: [Link]
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Ansell, M. F., & Gosden, A. F. (1965). The Diels-Alder Reaction of o-Benzoquinones. RSC Publishing. Available at: [Link]
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d'Ischia, M., et al. (2022). Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. The Journal of Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Available at: [Link]
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Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]
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Warzecha, K.-D., et al. (2002). Generation, Stability, Dimerization, and Diels−Alder Reactions of Masked o-Benzoquinones. Synthesis of Substituted Bicyclo[2.2.2]octenones from 2-Methoxyphenols. The Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. Michael Addition. Available at: [Link]
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Wikipedia. Protecting group. Available at: [Link]
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Warzecha, K.-D., et al. (2000). Diels-Alder cycloadditions of 1,3-cyclohexadien-4,5-diones (o-benzoquinones) with norbornadiene. Part II. A high level computational study of their stereospecificities. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of HPLC Methods for 4,5-Dimethoxy-o-benzoquinone Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Reactive Quinones
4,5-Dimethoxy-o-benzoquinone is a reactive electrophilic species that can be of significant interest in pharmaceutical development, often as a degradation product, a metabolite, or a reactive intermediate. Its inherent reactivity presents a unique analytical challenge. Ensuring the quality and safety of pharmaceutical products requires robust, reliable, and validated analytical methods to accurately quantify such compounds. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose, but its application is not trivial. A method that is not rigorously validated for its intended purpose can produce misleading results, potentially compromising product safety and efficacy.
This guide provides an in-depth comparison of different HPLC-based approaches for the analysis of this compound. It moves beyond a simple recitation of steps, delving into the causality behind experimental choices and grounding every recommendation in the authoritative standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The objective is to equip you with the expertise to select, develop, and validate an HPLC method that is not only accurate and precise but also demonstrably suitable for its intended purpose.[3]
Part 1: The Bedrock of Analytical Trustworthiness: ICH Q2(R1) Validation Parameters
Before comparing specific methods, we must establish the framework for our evaluation. The ICH Q2(R1) guideline provides a harmonized set of validation characteristics that a method must demonstrate.[1][4] The objective of this validation is to prove that the analytical procedure is fit-for-purpose.[3][5] These parameters are interconnected and form a self-validating system; a weakness in one area can invalidate the entire method.
The core validation characteristics for a quantitative impurity method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. This is arguably the most critical parameter for a stability-indicating method.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
Part 2: Comparative Analysis of HPLC Methodologies
The choice of an HPLC method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. Below, we compare three distinct approaches for the analysis of this compound.
Method A: The Workhorse - Isocratic Reversed-Phase HPLC with UV Detection
This is the most common approach, balancing reliability and accessibility. It is well-suited for routine quality control where the impurity profile is well-characterized.
-
Principle: Separation is based on the hydrophobic partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Isocratic elution uses a constant mobile phase composition.
-
Causality: The methoxy groups and the quinone ring give this compound moderate polarity, making it ideal for reversed-phase separation. A simple mobile phase of methanol or acetonitrile and a buffered aqueous phase provides good retention and peak shape.[7] The use of a buffer is critical; quinone stability can be pH-dependent.
Method B: The High-Performer - Gradient UPLC with Photodiode Array (PDA) Detection
Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2 µm particles, offering significant improvements in speed, resolution, and sensitivity over traditional HPLC. This method is ideal for complex samples or when high throughput is required.
-
Principle: The fundamental separation principle is the same as HPLC, but the smaller particle size allows for much higher efficiency. A gradient elution, where the mobile phase composition is changed over time, is typically used to resolve complex mixtures and reduce run times.
-
Causality: For analyzing a reactive compound like an o-benzoquinone, speed is an advantage—it minimizes the time for on-column or in-solution degradation. The Photodiode Array (PDA) detector is a powerful addition.[8] It not only quantifies at a specific wavelength but also acquires full UV-Vis spectra for every point in the chromatogram. This is invaluable for peak purity analysis and for identifying co-eluting impurities, directly supporting the assessment of specificity.[9]
Method C: The Specialist - Stability-Indicating Method with Mass Spectrometric (MS) Detection
When analyzing potentially unstable compounds, a stability-indicating method is essential. This method is specifically designed to separate the active pharmaceutical ingredient (API) from all potential degradation products.[10][11]
-
Principle: This method uses forced degradation (stress testing) to intentionally generate degradation products. The chromatographic conditions are then optimized to resolve the main analyte from these newly formed impurities. Coupling HPLC with a mass spectrometer (LC-MS) provides mass information, which is the most definitive way to identify known and unknown impurities.
-
Causality: O-benzoquinones are susceptible to nucleophilic attack and redox reactions.[12] Stress conditions (acid, base, oxidation, heat, light) can generate a variety of degradants.[13] An HPLC-UV method might not be able to separate all of these, leading to an overestimation of the main peak. LC-MS provides an orthogonal detection method.[14] It can confirm the identity of the this compound peak by its mass-to-charge ratio (m/z) and help elucidate the structures of unknown degradation products.[8]
Performance Comparison Summary
| Parameter | Method A: Isocratic HPLC-UV | Method B: Gradient UPLC-PDA | Method C: Stability-Indicating LC-MS |
| Specificity | Good; relies on chromatographic resolution. | Excellent; enhanced by PDA peak purity analysis. | Definitive; confirmed by mass-to-charge ratio. |
| Sensitivity (LOQ) | Moderate (e.g., ~0.1-1 µg/mL).[7] | High (e.g., <0.1 µg/mL). | Very High (e.g., pg/mL to low ng/mL).[15] |
| Analysis Time | Slowest (~10-20 min).[10] | Fastest (<5 min). | Moderate (~5-15 min). |
| Robustness | High; simpler systems have fewer variables. | Good; requires well-maintained equipment. | Moderate; MS parameters add complexity. |
| Cost & Complexity | Low. | Moderate. | High. |
| Best For | Routine QC, known impurity profile. | High-throughput screening, complex mixtures. | Impurity identification, forced degradation studies. |
Part 3: In-Depth Experimental Protocol: Validating Method A
This section provides a detailed protocol for validating a typical isocratic reversed-phase HPLC-UV method for the quantification of this compound as an impurity.
Chromatographic Conditions (Example)
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v).
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV at 289 nm.[17]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Validation Workflow
Step-by-Step Protocols
1. System Suitability:
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
-
Protocol:
-
Prepare a standard solution of this compound at the target quantitation level (e.g., 1 µg/mL).
-
Make five replicate injections of the standard solution.
-
Calculate the mean and relative standard deviation (%RSD) for the peak area and retention time.
-
-
Acceptance Criteria: %RSD of peak area < 5.0%; Tailing factor < 2.0; Theoretical plates > 2000.
2. Specificity (Forced Degradation):
-
Purpose: To demonstrate that the method can separate the analyte from potential degradation products.
-
Protocol:
-
Prepare solutions of the main drug substance spiked with this compound.
-
Expose these solutions to stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 4 hours.
-
Basic: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours.
-
Photolytic: Expose to UV light (ICH guidelines) for 24 hours.
-
-
Analyze the stressed samples alongside an unstressed control.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks. Peak purity should be evaluated if a PDA detector is available. There should be no significant interference at the retention time of the analyte in the placebo or blank injections.
3. Linearity and Range:
-
Purpose: To establish the concentration range over which the method is accurate, precise, and linear.
-
Protocol:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to create at least five concentration levels, typically spanning from the LOQ to 150% of the target concentration (e.g., 0.2 µg/mL to 3.0 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.[17] The y-intercept should be insignificant compared to the response at the lowest concentration.
4. Accuracy (Recovery):
-
Purpose: To determine how close the measured value is to the true value.
-
Protocol:
-
Prepare a sample matrix (placebo) and spike it with known amounts of this compound at three concentration levels (e.g., low, medium, high) across the defined range.
-
Prepare three samples at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[7]
5. Precision (Repeatability & Intermediate Precision):
-
Purpose: To assess the method's variability.
-
Protocol:
-
Repeatability: Prepare six individual samples of the drug substance spiked with the analyte at the target concentration. Analyze them on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the %RSD for the results.
-
-
Acceptance Criteria: %RSD for repeatability should be ≤ 5.0%. The overall %RSD for intermediate precision should also be within an appropriate limit (e.g., ≤ 10.0%).
6. Limit of Quantitation (LOQ) and Detection (LOD):
-
Purpose: To establish the sensitivity of the method.
-
Protocol:
-
Can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
S/N Method: Determine the concentration that yields an S/N ratio of approximately 10 for LOQ and 3 for LOD.
-
Confirm the determined LOQ by injecting six samples at this concentration and checking for acceptable precision and accuracy.
-
-
Acceptance Criteria: Precision (%RSD) at the LOQ should be ≤ 10%.
Part 4: Field Insights - The Unique Challenges of o-Benzoquinones
From experience, analyzing o-benzoquinones like this compound requires special attention beyond the standard validation protocol.
-
Solution Stability: These compounds can be unstable in solution, especially at neutral or basic pH. It is crucial to evaluate the stability of both standard and sample solutions over the expected analysis time. Using an acidic mobile phase and diluent (e.g., pH 3-4) can significantly improve stability.[16]
-
Adsorption: Quinones can be prone to adsorption onto glass and plastic surfaces. Using silanized vials or polypropylene vials can mitigate this issue. Always include checks for recovery from the sample vial as part of method development.
-
Light Sensitivity: Many quinones are light-sensitive.[12] To ensure accurate results, prepare samples in amber vials and protect them from light during storage and in the autosampler.
-
Redox Activity: The redox potential of quinones means they can be easily reduced back to the corresponding hydroquinone.[18] Ensure that the sample matrix or diluent does not contain reducing agents. The presence of both oxidized (quinone) and reduced (hydroquinone) forms may require a method capable of separating both.
Conclusion
Validating an HPLC method for a reactive compound like this compound is a rigorous but essential process that underpins the reliability of analytical data in drug development. There is no single "best" method; the choice between a standard HPLC-UV, a high-throughput UPLC-PDA, or a definitive LC-MS approach depends entirely on the analytical objective. A robust, well-documented validation package, grounded in the principles of ICH Q2(R1), is the ultimate proof that an analytical method is trustworthy and fit for its intended purpose. By understanding the "why" behind each validation parameter and anticipating the specific chemical challenges of o-benzoquinones, researchers can develop methods that deliver data of the highest integrity.
References
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
Trivedi, S. (2021). Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid: Method Development and Validation. International Journal of Pharmaceutical and Bio-Medical Science, 2(2), 23-31. Available from: [Link]
-
USP General Chapter <1225> Validation of Compendial Procedures. Ofni Systems. Available from: [Link]
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available from: [Link]
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Kovacs, P. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
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USP General Chapter <1225> Validation of Compendial Procedures. Scribd. Available from: [Link]
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A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretenoin in a Cream Formulation. Semantic Scholar. Available from: [Link]
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Al-Sagar, G. O., & Al-Amri, A. M. (2013). Sensitive Determination of Quinones by High-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry with Methanol Derivatization. Journal of Analytical Methods in Chemistry, 2013, 856083. Available from: [Link]
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Flores-Rozas, H., et al. (2021). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Molecules, 26(11), 3329. Available from: [Link]
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Development and Validation of Stability-Indicating RP-HPLC and UV Spectrophotometric Methods for Quantitative Determination of Hydroquinone in Pharmaceutical Formulations. ResearchGate. Available from: [Link]
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Cheung, A. P., et al. (2001). Stability-indicating HPLC assay and solution stability of a new diaziridinyl benzoquinone. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 957-966. Available from: [Link]
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ACQUITY UPLC with PDA Detection: Determining the Sensitivity Limits of Oxybutynin and Related Compounds. Waters Corporation. Available from: [Link]
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El-Kholany, M. A., et al. (2022). A Comparative Study on the Reduction Modes for Quinone to Determine Ubiquinone by HPLC with Luminol Chemiluminescence Detection Based on the Redox Reaction. Molecules, 27(19), 6296. Available from: [Link]
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Asif, M. (2015). Recent advances in 1,4-benzoquinone chemistry. Journal of the Brazilian Chemical Society, 26(3), 403-433. Available from: [Link]
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2,6-dimethoxy-1,4-benzoquinone. The Good Scents Company. Available from: [Link]
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Novel Analytical Method using Acquity QDa Mass Detector Coupled with LC-PDA for Impurity Profiling of Amlodipine. ResearchGate. Available from: [Link]
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de Araujo, G. S., et al. (2022). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds. Analytical Methods, 14(45), 4589-4596. Available from: [Link]
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Li, Y., et al. (2019). Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization. Journal of Analytical Methods in Chemistry, 2019, 856083. Available from: [Link]
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FDA issues revised guidance for analytical method validation. ResearchGate. Available from: [Link]
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Ultrasonic Solvent Extraction Followed by Dispersive Solid Phase Extraction (d-SPE) Cleanup for the Simultaneous Determination of Five Anthraquinones in Polygonum multiflorum by UHPLC-PDA. MDPI. Available from: [Link]
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Kruk, J., & Szymanska, R. (2012). Simultaneous analyses of oxidized and reduced forms of photosynthetic quinones by high-performance liquid chromatography. Physiologia Plantarum, 144(3), 209-216. Available from: [Link]
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Comparative study of the antioxidant activity of dimethoxy-substituted benzoquinones
[1]
Executive Summary
This guide presents a technical comparison of the antioxidant mechanisms of 2,6-dimethoxy-1,4-benzoquinone (2,6-DMBQ) and 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q0/CoQ0) . Unlike classical antioxidants (e.g., Ascorbic Acid) that act primarily as direct radical scavengers, dimethoxy-benzoquinones (DMBQs) function through a dual-phase mechanism : they act as pro-oxidant electrophiles that trigger the Nrf2/Keap1 pathway (indirect antioxidant activity) and, upon enzymatic reduction to hydroquinones, serve as direct chain-breaking antioxidants.
This document is designed for researchers optimizing redox-active therapeutics. It contrasts the "hormetic" therapeutic window of naturally occurring 2,6-DMBQ (found in fermented wheat germ) against the potent, often cytotoxic profile of the synthetic 2,3-DMBQ analogs.
Structural Basis of Redox Activity
The antioxidant potential of benzoquinones is dictated by the substitution pattern on the quinone ring, which influences redox potential (
The Isomeric Distinction
-
2,6-DMBQ: The methoxy groups are positioned meta to each other but para to the carbonyls in a symmetrical distribution. This steric arrangement stabilizes the molecule, making it a moderate electrophile suitable for sustained redox cycling with biological reductants like ascorbate.
-
2,3-DMBQ (CoQ0): The methoxy groups are ortho to each other. This creates significant steric strain and alters the electron density, making the quinone ring highly reactive toward nucleophilic attack (e.g., thiol groups on Keap1).
Comparative Physicochemical Profile
| Feature | 2,6-Dimethoxy-1,4-benzoquinone | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone (CoQ0) |
| Origin | Natural (Fermented Wheat Germ, Secale cereale) | Synthetic / Metabolic Intermediate of CoQ10 |
| Primary Mechanism | Redox Cycling: Catalytic generation of superoxide to trigger immunity/Nrf2. | Electrophilic Attack: Covalent modification of Keap1 cysteines.[1] |
| Redox Potential ( | ~ -0.45 V (vs. SCE at pH 7) | ~ -0.25 V (Higher potential = easier to reduce) |
| Cytotoxicity (IC50) | Moderate (>50 | High (<10 |
| Nrf2 Activation | Sustained, moderate induction | Rapid, potent induction (often accompanied by ROS toxicity) |
Mechanisms of Action: Direct vs. Indirect
To accurately assess DMBQs, one must distinguish between the activity of the oxidized quinone (Q) and the reduced hydroquinone (QH2) .
The "Antioxidant Paradox" (Indirect Mechanism)
DMBQs are not direct antioxidants in their native state. They are electrophiles . They induce an antioxidant response by mimicking oxidative stress:
-
Keap1 Alkylation: The quinone undergoes Michael addition with cysteine residues (Cys151, Cys273) on Keap1.
-
Nrf2 Release: This prevents Nrf2 ubiquitination.
-
Gene Expression: Nrf2 translocates to the nucleus, binding the Antioxidant Response Element (ARE) to upregulate HO-1 , NQO1 , and GCL .
Direct Scavenging (Hydroquinone Phase)
Once reduced by cellular enzymes (e.g., NQO1) or chemical reductants (Ascorbate), DMBQs become Dimethoxy-hydroquinones . These are potent Hydrogen Atom Transfer (HAT) agents capable of neutralizing DPPH and peroxyl radicals.
Visualization of Signaling Pathways
The following diagram illustrates the bifurcation between the pro-oxidant trigger (Redox Cycling) and the antioxidant response (Nrf2 Pathway).
Caption: DMBQ acts as a pro-oxidant trigger (Red) to activate the Nrf2 defense system (Blue/Green), resulting in enzyme production that neutralizes ROS.
Experimental Protocols
To evaluate these compounds, standard assays must be modified. Standard DPPH assays fail for quinones unless a reduction step is included.
Protocol A: Modified DPPH Assay (for Latent Antioxidant Capacity)
Purpose: To measure the radical scavenging potential of the hydroquinone form generated in situ.
-
Reagent Preparation:
-
Prepare 0.1 mM DPPH in methanol (protect from light).
-
Prepare 1 mM stock solutions of 2,6-DMBQ and CoQ0 in DMSO.
-
Crucial Step: Prepare a 10 mM Sodium Borohydride (NaBH4) solution or use excess Ascorbic Acid (1:1 molar ratio) to pre-reduce the quinones to hydroquinones for 10 minutes before adding DPPH.
-
-
Reaction:
-
Mix 20 µL of pre-reduced sample with 180 µL of DPPH solution in a 96-well plate.
-
Include a "Quinone-only" control (no reductant) to verify lack of direct scavenging.
-
-
Measurement:
-
Incubate for 30 minutes in darkness.
-
Measure absorbance at 517 nm .
-
-
Calculation:
Protocol B: Nrf2 Luciferase Reporter Assay (Cell-Based)
Purpose: To quantify the potency of the indirect antioxidant mechanism.
-
Cell Line: Use ARE-Luciferase reporter cells (e.g., HepG2-ARE or HaCaT-ARE).
-
Seeding: Seed
cells/well in 96-well white-walled plates. Incubate 24h. -
Treatment:
-
Treat cells with graded concentrations of 2,6-DMBQ (1–100 µM) and CoQ0 (0.1–10 µM).
-
Positive Control: Sulforaphane (5 µM).
-
Viability Control: Run a parallel MTT/CCK-8 assay to ensure signal decrease isn't due to cell death (critical for CoQ0).
-
-
Lysis & Detection:
-
After 12–24h, lyse cells using passive lysis buffer.
-
Add Luciferin substrate and measure luminescence.
-
-
Data Analysis: Normalize Luciferase units to total protein or cell viability.
Comparative Workflow Visualization
The following workflow outlines the decision matrix for selecting a DMBQ for drug development.
Caption: Decision tree for DMBQ selection based on cytotoxicity and desired therapeutic endpoint.
References
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BenchChem. (2025).[2][3] A Comparative Analysis of 2,6-Dimethoxy-1,4-Benzoquinone and its Hydroxylated Derivatives.
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Roginsky, V. A., et al. (1998). Fully Reversible Redox Cycling of 2,6-dimethoxy-1,4-benzoquinone Induced by Ascorbate. Biochemistry (Moscow).[4]
-
Mordente, A., et al. (1998). Antioxidant Properties of 2,3-Dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (Idebenone).[5][6] Chemical Research in Toxicology.
-
Lee, H., et al. (2021).[7] 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling.[7] Phytomedicine.
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Satoh, T., et al. (2013).[1] Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules.[1] Journal of Neurochemistry.
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A Comparative Guide to the Cytotoxicity of 4,5-Dimethoxy-o-benzoquinone and Its Analogs for Cancer Research
This guide provides a comprehensive assessment of the cytotoxic properties of 4,5-Dimethoxy-o-benzoquinone and its structural analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents. This document synthesizes findings from multiple studies to offer a comparative analysis of cytotoxic potency, delve into the underlying molecular mechanisms, and provide detailed experimental protocols for the accurate assessment of these compounds.
Introduction: The Therapeutic Potential of Quinones
Quinones are a class of organic compounds that are widely distributed in nature and have garnered significant interest in cancer research due to their cytotoxic and antitumor properties.[1] Their mechanism of action is often attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS) and to act as alkylating agents, modifying crucial cellular macromolecules.[1][2] this compound, a substituted ortho-benzoquinone, serves as a key pharmacophore for the development of novel therapeutic agents. Understanding the structure-activity relationships of its analogs is crucial for optimizing their cytotoxic efficacy and selectivity against cancer cells.
Comparative Cytotoxicity: A Look at the Data
The cytotoxic potential of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of various dimethoxy-substituted quinone analogs against different cancer cell lines, as reported in the literature.
It is crucial to note that these values are compiled from different studies and, therefore, experimental conditions such as cell lines, incubation times, and assay methods may vary. Direct comparison of absolute values should be made with caution.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Maesanin dimethyl ether | HL-60 | 0.43 (µg/mL) | [3] |
| Benzo[g]quinoxaline derivative 3 | MCF-7 | 2.89 | [4] |
| Thiazolidinone derivative 108 | MCF-7 | 1.27 | [5] |
| Thiazolidinone derivative 109 | MCF-7 | 1.31 | [5] |
| Thiazolidinone derivative 110 | MCF-7 | 1.50 | [5] |
| Thiazolidinone derivative 106 | MDA-MB-231 | 1.9 | [5] |
| Dihydromaesanin | HL-60 | 2.2 (µg/mL) | [3] |
| Pyrazolo[4,3-c]hexahydropyridine derivative 31 | MCF-7 | 2.4 | [5] |
| 3-[(Z)-10'-pentadecenyl]-benzoquinone derivatives | HL-60 | 2.8 (µg/mL) | [3] |
| Maesanin | HL-60 | 4.5 (µg/mL) | [3] |
| Thiazolidinone derivative 106 | HepG2 | 5.4 | [5] |
| 2-acetoxy-5-hydoxy-6-methyl-3-tridecyl-1,4-benzoquinone | HL-60 | 6.2 (µg/mL) | [3] |
| Thiazolidinone derivative 106 | HT-29 | 6.5 | [5] |
| Benzo[g]quinoxaline derivative 9 | MCF-7 | 8.84 | [4] |
| Compound (219) | HepG2 | 10.6 (µg/mL) | [6] |
| Compound (219) | MCF-7 | 12.6 (µg/mL) | [6] |
| Benzo[g]quinoxaline derivative 4 | MCF-7 | 16.22 | [4] |
| Compound (219) | SW480 | 18.4 (µg/mL) | [6] |
Mechanistic Insights: How Do These Compounds Kill Cancer Cells?
The cytotoxic effects of this compound and its analogs are mediated through a complex interplay of molecular events, primarily revolving around the induction of oxidative stress and the activation of programmed cell death pathways.
Induction of Reactive Oxygen Species (ROS)
A primary mechanism of quinone-induced cytotoxicity is the generation of ROS.[1] This occurs through a process called redox cycling, where the quinone is reduced to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide radicals. This cascade leads to an increase in intracellular ROS levels, causing damage to DNA, proteins, and lipids, ultimately leading to cell death.[7] The increased ROS can be detected using fluorescent probes like H2DCF-DA.[8]
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical pathway through which these compounds exert their anticancer effects. Evidence suggests that dimethoxy-substituted quinone analogs can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9]
-
Mitochondrial Pathway: This pathway is characterized by the disruption of the mitochondrial membrane potential (ΔΨm), which can be measured using the JC-1 dye.[10] This disruption leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[1][11]
-
Death Receptor Pathway: Some quinone analogs may also activate the extrinsic pathway by upregulating the expression of death receptors like DR4 and DR5 on the cell surface.[12] This leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the apoptotic signal through the mitochondrial pathway.
Modulation of Signaling Pathways
The cytotoxic response to these compounds is orchestrated by a network of intracellular signaling pathways. Key pathways implicated in quinone-induced cell death include:
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK and ERK, is often activated in response to the oxidative stress induced by quinones.[8][9] The activation of JNK, in particular, has been shown to be critical for apoptosis induction.[9]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. Some quinone derivatives have been shown to inhibit this pathway, thereby promoting apoptosis.[13]
The interplay between ROS generation and the activation of these signaling pathways is a central theme in the cytotoxicity of this compound and its analogs.
Caption: Simplified signaling network of quinone-induced cytotoxicity.
Experimental Protocols for Cytotoxicity Assessment
To ensure the generation of reliable and reproducible data, it is imperative to follow standardized experimental protocols. This section provides detailed, step-by-step methodologies for the key assays used to assess the cytotoxicity of this compound and its analogs.
Caption: A typical workflow for assessing quinone cytotoxicity.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinone compounds and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the quinone compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysis: Treat and harvest cells as previously described. Lyse the cells using a specific lysis buffer provided with the assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Intracellular ROS Measurement
This assay quantifies the level of intracellular ROS using a fluorescent probe.
Protocol:
-
Cell Treatment: Treat cells with the quinone compounds for a shorter duration (e.g., 1-6 hours).
-
Probe Loading: Incubate the cells with a ROS-sensitive probe, such as H2DCF-DA, in the dark.
-
Fluorescence Measurement: After incubation, wash the cells and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Quantify the increase in ROS levels relative to the untreated control.
Mitochondrial Membrane Potential (ΔΨm) Assay
The JC-1 assay is commonly used to assess changes in mitochondrial membrane potential.
Protocol:
-
Cell Treatment: Treat cells with the quinone compounds as desired.
-
JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.[14]
Protocol:
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the changes in protein expression levels relative to the loading control.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds for the development of novel anticancer therapies. Their cytotoxicity is intricately linked to the induction of oxidative stress and the activation of apoptotic pathways. The structure-activity relationship studies, although still requiring more systematic investigation, suggest that modifications to the quinone core can significantly impact cytotoxic potency.
Future research should focus on:
-
Systematic Analog Synthesis and Screening: A more comprehensive library of analogs should be synthesized and screened against a diverse panel of cancer cell lines under standardized conditions to establish clearer structure-activity relationships.
-
In-depth Mechanistic Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by the most potent analogs is necessary.
-
In Vivo Efficacy and Toxicity: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo antitumor efficacy and assess their safety profiles.
By employing the rigorous experimental approaches outlined in this guide, researchers can effectively assess the cytotoxic potential of this compound and its analogs, paving the way for the development of more effective and selective cancer treatments.
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The IC50 values of the chalcone methoxy derivatives 3a and 5a. IC50 was... - ResearchGate. Available at: [Link]
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Cytotoxic and antioxidant activities of alkylated benzoquinones from Maesa lanceolata. Available at: [Link]
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Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing). Available at: [Link]
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Structure-activity relationship of anticancer drug candidate quinones - TÜBİTAK Academic Journals. Available at: [Link]
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Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed. Available at: [Link]
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4-NQO induces apoptosis via p53-dependent mitochondrial signaling pathway - PubMed. Available at: [Link]
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JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322) - G-Biosciences. Available at: [Link]
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ROS generation and JNK activation contribute to 4-methoxy-TEMPO-induced cytotoxicity, autophagy, and DNA damage in HepG2 cells - PubMed. Available at: [Link]
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Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. Available at: [Link]
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(PDF) Design, Synthesis, Biological Evaluation, and Antioxidant and Cytotoxic Activity of Heteroatom-Substituted 1,4-Naphtho- and Benzoquinones - ResearchGate. Available at: [Link]
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A Researcher's Guide to the Synthesis of 4,5-Dimethoxy-o-benzoquinone: A Comparative Analysis
Introduction: The Significance of 4,5-Dimethoxy-o-benzoquinone
This compound is a significant molecule in the landscape of organic synthesis and medicinal chemistry. As a member of the ortho-quinone family, its reactive dicarbonyl system serves as a versatile building block for the synthesis of complex heterocyclic compounds and natural products. Its structural motif is found in various biologically active molecules, making its efficient and reliable synthesis a topic of considerable interest for researchers in drug development and materials science. This guide provides an in-depth, objective comparison of prevalent synthetic methodologies, grounded in experimental data, to assist researchers in selecting the optimal route for their specific applications.
Methodology 1: Classical Oxidation of Catechol Derivatives with Metal Oxides
One of the most established routes to o-benzoquinones is the direct oxidation of a corresponding catechol precursor. This approach is predicated on the facile two-electron, two-proton oxidation of the catechol moiety.
Causality and Mechanistic Insight
The oxidation of a catechol to an o-quinone involves the removal of two hydrogen atoms from the hydroxyl groups to form the dione structure. Strong oxidizing agents are required to effect this transformation efficiently. Heavy metal oxides, such as lead(IV) oxide (PbO₂) and silver(I) oxide (Ag₂O), are classic reagents for this purpose.[1] In an alkaline medium, the catechol is deprotonated to the catecholate, which is more susceptible to oxidation. The metal oxide acts as the electron acceptor, being reduced in the process, while the catecholate is oxidized to the desired o-quinone.
A notable protocol, modified from Wounzlick and Jahnke, utilizes lead(IV) oxide in a methanolic sodium hydroxide solution. This method, while effective, underscores a critical consideration in quinone synthesis: product stability and purification. The protocol involves an in-situ reduction of the newly formed quinone to its more stable hydroquinone form using sodium dithionite, removal of the lead contaminants, and subsequent re-oxidation or crystallization. This highlights the inherent reactivity of o-quinones and the thoughtful procedural design required to isolate them.
Detailed Experimental Protocol (Lead(IV) Oxide Method)
This protocol is adapted from a published procedure and should be performed with appropriate safety precautions, particularly concerning the handling of lead compounds.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, prepare a solution of sodium hydroxide (2 g) in pure methanol (100 ml).
-
Oxidant Suspension: Add lead(IV) oxide (PbO₂, 20 g) to the methanolic NaOH solution and stir vigorously at 20°C.
-
Substrate Addition: Prepare a solution of the starting catechol (e.g., 4,5-dimethoxycatechol, 2.2 g) in methanol. Add this solution dropwise to the stirring PbO₂ suspension.
-
Reaction: Maintain the reaction mixture under a nitrogen atmosphere at a temperature between 20-24°C for 15 minutes after the addition is complete.
-
Workup - Part 1 (Lead Removal):
-
Filter the reaction mixture under vacuum to remove the solid lead oxide (PbO) byproduct.
-
To the clear filtrate, add 50% sulfuric acid dropwise until the pH reaches 5. This will precipitate soluble lead salts as lead sulfate.
-
Filter the suspension again to remove the precipitated lead sulfate.
-
-
Workup - Part 2 (Extraction):
-
Extract the clear filtrate twice with methylene chloride.
-
Combine the organic extracts and reduce the volume by approximately 90% via rotary evaporation.
-
-
Crystallization: Acidify the concentrated sample with acetic acid, saturate with nitrogen gas, and cool to 5°C to induce crystallization of the product.
Methodology 2: Oxidation with Milder, Non-Metallic Reagents
Concerns over the toxicity and environmental impact of heavy metal oxidants have driven interest in alternative reagents. Potassium nitrosodisulfonate, commonly known as Frémy's salt, is a stable inorganic radical that serves as a selective and effective oxidizing agent for converting phenols and catechols into quinones.[2]
Causality and Mechanistic Insight
The Teuber reaction, which employs Frémy's salt, proceeds via a radical mechanism. The nitrosodisulfonate radical abstracts a hydrogen atom from one of the hydroxyl groups of the catechol, forming a phenoxy radical intermediate. A second molecule of Frémy's salt then facilitates the oxidation of this intermediate to the final o-quinone product. This method is often favored for its high selectivity and milder reaction conditions, typically performed in aqueous or buffered solutions at room temperature.
Another common, milder oxidant is potassium ferricyanide (K₃[Fe(CN)₆]) in an alkaline medium.[3] The ferricyanide ion, Fe(CN)₆³⁻, is a one-electron oxidant. In the basic solution, the deprotonated catecholate is oxidized in two successive single-electron transfer steps, with the iron(III) being reduced to iron(II) (ferrocyanide). This method is widely used for its reliability and the relatively low toxicity of the reagents.
Methodology 3: Electrochemical Synthesis - A Green Chemistry Approach
Modern synthetic chemistry increasingly emphasizes sustainable and environmentally benign methods. Electrochemical synthesis offers a compelling alternative to traditional reagent-based oxidations.[4]
Causality and Mechanistic Insight
In an electrochemical synthesis, the catechol substrate is oxidized directly at the surface of an anode in an electrolytic cell.[5][6] By applying a specific potential, electrons are removed from the catechol, initiating the transformation to the o-quinone without the need for any stoichiometric chemical oxidants. The only "reagent" is the electron, making this an inherently green and atom-economical process. The reaction is controlled by the applied voltage, which can be finely tuned to enhance selectivity and minimize side reactions. This method avoids the use of hazardous reagents and the generation of toxic byproducts, simplifying product purification.
Recent advancements have demonstrated the use of flow reactors for the in-situ generation of o-benzoquinones from catechols.[4] This technique is particularly valuable as it allows for the immediate use of the often-unstable quinone in a subsequent reaction, preventing decomposition.[4]
Comparative Performance Data
| Method | Key Reagent(s) | Starting Material | Typical Conditions | Advantages | Disadvantages |
| Classical Metal Oxide | Lead(IV) Oxide (PbO₂) | Catechol / Substituted Catechol | Methanol, NaOH, 20-24°C | High reactivity, well-established | High toxicity (lead) , stoichiometric heavy metal waste, potentially harsh workup |
| Frémy's Salt (Teuber Rxn) | (KSO₃)₂NO | Phenol / Catechol | Aqueous buffer (e.g., phosphate), Room Temp | High selectivity, mild conditions, avoids heavy metals | Reagent can be expensive, may require buffered system |
| Ferricyanide Oxidation | K₃[Fe(CN)₆] | Catechol / Substituted Catechol | Alkaline aqueous solution, Room Temp | Low toxicity, reliable, inexpensive reagent | Generates ferrocyanide waste, may require phase transfer catalyst for some substrates |
| Electrochemical Synthesis | Electricity (Anodic Oxidation) | Catechol / Substituted Catechol | Aqueous or organic solvent with supporting electrolyte | Greenest method , high atom economy, no reagent waste, precise control | Requires specialized equipment (potentiostat, cell), optimization of electrolytes and electrodes needed |
Visualizing the Synthetic Pathways
The primary routes to this compound start from a suitably substituted catechol or phenol precursor, followed by oxidation.
Caption: General synthetic workflow for this compound.
Decision-Making Framework for Method Selection
Choosing the appropriate synthetic method depends on several factors unique to each research environment. This flowchart provides a logical guide for making an informed decision.
Caption: Flowchart to guide the selection of a synthetic method.
Conclusion and Future Outlook
The synthesis of this compound can be successfully achieved through several distinct methodologies. Classical oxidation using heavy metal oxides like PbO₂ remains a viable, albeit environmentally and toxicologically challenging, option. For laboratories prioritizing safety and milder conditions, oxidation with potassium ferricyanide or Frémy's salt presents a robust alternative. Looking forward, electrochemical synthesis stands out as the most sustainable and elegant approach, offering high levels of control and eliminating reagent-based waste. The continued development of accessible electrochemical reactors will likely position this method as the future standard for the synthesis of o-quinones and other valuable redox-active molecules. The choice of method ultimately requires a careful balance of factors including scale, cost, available equipment, and, most importantly, safety and environmental responsibility.
References
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- M-CSA. (n.d.).
- Nematollahi, D., et al. (2018). The electro-transformation of catechol to o-benzoquinone and its chemical reactions...
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- Wikipedia. (n.d.). Frémy's salt.
- Feng, J., et al. (2019). Copper-assisted oxidation of catechols into quinone derivatives. Physical Chemistry Chemical Physics, 21(34), 18649-18656.
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- Zhang, Y., et al. (2009). Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone. Journal of Chemical Research, 2009(12), 738-739.
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A Comparative Analysis of the Electrochemical Properties of Benzoquinones for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the electrochemical properties of three distinct benzoquinone derivatives: the parent 1,4-benzoquinone, the electron-deficient 2,5-dichloro-1,4-benzoquinone, and the electron-rich 2,3,5,6-tetramethyl-1,4-benzoquinone (duroquinone). Understanding the nuanced redox behavior of these compounds is paramount for researchers in materials science, energy storage, and particularly for professionals in drug development, where the quinone motif is a common pharmacophore with significant implications for a drug's mechanism of action and potential for inducing oxidative stress.
This analysis is grounded in experimental data, primarily from cyclic voltammetry (CV), a powerful and accessible technique for probing the thermodynamics and kinetics of electron transfer processes. We will delve into the causality behind the observed electrochemical differences, providing a framework for predicting the behavior of other substituted quinones.
The Foundational Electrochemistry of Benzoquinones: A Two-Step Redox Dance
In aprotic media, such as acetonitrile, benzoquinones typically undergo two sequential one-electron reductions.[1] The first, and generally reversible, reduction forms a stable semiquinone radical anion (Q•⁻). The second one-electron reduction yields the quinone dianion (Q²⁻). These processes can be represented as:
-
Q + e⁻ ⇌ Q•⁻ (First reduction)
-
Q•⁻ + e⁻ ⇌ Q²⁻ (Second reduction)
The formal potentials at which these electron transfers occur are highly sensitive to the electronic environment of the quinone ring. Electron-withdrawing substituents stabilize the anionic species, making the quinone easier to reduce and thus shifting the redox potentials to more positive values. Conversely, electron-donating groups destabilize the anions, resulting in more negative redox potentials.
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters for our three selected benzoquinones, measured in acetonitrile with a common supporting electrolyte and referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, a widely accepted internal standard in non-aqueous electrochemistry.
| Compound | Structure | E°'₁ (V vs. Fc/Fc⁺) | E°'₂ (V vs. Fc/Fc⁺) | ΔEₚ₁ (mV) | ΔEₚ₂ (mV) |
| 1,4-Benzoquinone | -0.51 | -1.14 | ~65 | ~75 | |
| 2,5-Dichloro-1,4-benzoquinone | -0.18 | -0.79 | ~60 | ~70 | |
| 2,3,5,6-Tetramethyl-1,4-benzoquinone (Duroquinone) | -0.85 | -1.55 | ~70 | ~80 |
Note: The presented values are representative and compiled from various sources.[2] Slight variations may be observed depending on the precise experimental conditions. ΔEₚ represents the peak-to-peak separation in cyclic voltammetry, an indicator of the electrochemical reversibility.
Analysis of Electrochemical Behavior
The data clearly illustrates the profound impact of substituents on the redox potentials of the benzoquinone core.
-
1,4-Benzoquinone , as the parent compound, provides a baseline for comparison. Its two reduction waves are well-defined and quasi-reversible in acetonitrile.[3]
-
2,5-Dichloro-1,4-benzoquinone exhibits significantly more positive reduction potentials. The two chlorine atoms are strongly electron-withdrawing through induction, which stabilizes the resulting semiquinone and dianion. This increased electron affinity makes it a much stronger oxidizing agent than the parent benzoquinone.
-
Duroquinone , with its four electron-donating methyl groups, displays the most negative reduction potentials of the trio. The methyl groups increase the electron density on the quinone ring, making it more difficult to reduce.
The peak-to-peak separation (ΔEₚ) for all three compounds is close to the theoretical value of 59 mV for a one-electron reversible process, indicating relatively fast electron transfer kinetics.
Experimental Protocol: Cyclic Voltammetry of Benzoquinones
This section provides a detailed, step-by-step methodology for obtaining the cyclic voltammograms of benzoquinone derivatives in an aprotic solvent.
1. Electrode Preparation and Cell Assembly:
-
Working Electrode: A glassy carbon electrode (GCE) is a common choice for studying organic redox processes.[4][5] Prior to each experiment, the GCE surface must be meticulously polished to ensure a clean and reproducible surface. This is typically achieved by polishing with alumina slurry on a polishing pad, followed by sonication in a suitable solvent (e.g., ethanol or acetone) and drying under a stream of inert gas.[6][7]
-
Reference Electrode: A non-aqueous Ag/Ag⁺ reference electrode is suitable for measurements in acetonitrile.
-
Counter Electrode: A platinum wire or mesh serves as the counter electrode.
-
Cell Assembly: The three electrodes are assembled in a clean, dry electrochemical cell. The cell should be purged with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes before introducing the solution to remove any dissolved oxygen, which can interfere with the measurements. A blanket of inert gas should be maintained over the solution throughout the experiment.
2. Solution Preparation:
-
Solvent and Supporting Electrolyte: Use high-purity, anhydrous acetonitrile. The supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to ensure sufficient conductivity of the solution.[8]
-
Analyte Solution: Prepare a ~1 mM solution of the benzoquinone derivative in the electrolyte solution.
-
Internal Standard: Ferrocene is added to the analyte solution to a final concentration of ~1 mM. The well-behaved, reversible one-electron oxidation of ferrocene to the ferrocenium cation (Fc/Fc⁺) serves as a reliable internal reference potential.[9]
3. Cyclic Voltammetry Measurement:
-
Instrumental Setup: Connect the electrodes to a potentiostat.
-
Potential Scan: Set the potential window to scan over a range that encompasses the redox events of both the benzoquinone and the ferrocene internal standard. A typical scan might range from +0.8 V to -2.0 V vs. the Ag/Ag⁺ reference electrode.
-
Scan Rate: A scan rate of 100 mV/s is a good starting point for routine analysis. Varying the scan rate can provide information about the kinetics of the electron transfer and the stability of the electrochemically generated species.
-
Data Acquisition: Record the cyclic voltammogram, which is a plot of current versus potential.
4. Data Analysis:
-
Potential Referencing: The half-wave potential (E₁/₂) of the ferrocene/ferrocenium couple is determined from its cyclic voltammogram (E₁/₂ = (Eₚₐ + Eₚ𝒸)/2). All measured potentials for the benzoquinone are then referenced to this value.
-
Determination of Redox Potentials: The half-wave potentials for the two reduction waves of the benzoquinone (E°'₁ and E°'₂) are determined in the same manner as for ferrocene.
-
Peak-to-Peak Separation (ΔEₚ): The difference between the anodic peak potential (Eₚₐ) and the cathodic peak potential (Eₚ𝒸) is measured for each redox couple.
Visualizing the Experimental Workflow and Electron Transfer
The following diagrams illustrate the key processes involved in this comparative analysis.
Caption: The two-step, one-electron reduction mechanism of benzoquinones in aprotic media.
Conclusion and Implications for Drug Development
The electrochemical properties of benzoquinones are readily tunable through synthetic modification. This guide demonstrates that the introduction of electron-withdrawing groups, such as halogens, makes the quinone a stronger oxidant, while electron-donating groups, like alkyls, render it a weaker oxidant.
For drug development professionals, this understanding is critical. A drug candidate containing a quinone moiety with a relatively positive redox potential may be more susceptible to in-vivo reduction, potentially leading to the generation of reactive oxygen species (ROS) and cellular damage. Conversely, a quinone with a more negative redox potential may be less prone to such bio-reduction. Cyclic voltammetry, as a relatively simple and rapid screening tool, can provide invaluable insights into the redox liabilities of quinone-containing drug candidates early in the development process, aiding in the selection of compounds with a more favorable safety profile.
References
- Bard, A. J., & Faulkner, L. R. (2001).
- McCreery, R. L. (2008). Advanced Carbon Electrode Materials for Molecular Electrochemistry. Chemical Reviews, 108(7), 2646–2687.
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OrigaLys. (n.d.). Glassy-carbon activation. Retrieved from [Link]
- AIP Publishing. (2022). Fabrication and Electrochemical Characterization of Glassy Carbon Electrode Modified With EG-AgNPs by Cyclic Voltammetry. AIP Conference Proceedings.
- Medic UPM. (2022). Voltammetric Characterization of Modification of the Glassy Carbon Electrode With Clay to Study Its Applications in Blood Medium. Malaysian Journal of Medicine and Health Sciences.
- Gritzner, G., & Kůta, J. (1984). Recommendations on reporting electrode potentials in nonaqueous solvents (Recommendations 1983). Pure and Applied Chemistry, 56(4), 461-466.
- Prince, R. C., & Gunner, M. R. (2014). The aprotic electrochemistry of quinones. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1837(8), 1331-1349.
- Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.
-
eScholarship. (n.d.). The Electrochemistry of Quinones in Aprotic Solvents. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclic voltammetry of 1,4-benzoquinone 2 mM in the presence of several concentrations of acetic acid... Retrieved from [Link]
- ACS Publications. (2012). Electrochemical Behavior of Quinones Classically Used for Bioenergetical Applications: Considerations and Insights about the Anodic Side. Analytical Chemistry, 84(21), 9239-9246.
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ResearchGate. (n.d.). Potentials (V vs. Fc/Fc+) of the peaks for anodic (a) and cathodic (c)... Retrieved from [Link]
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UMass Boston Chemistry. (n.d.). Cyclic Voltammetry of Ferrocene, [Ru(bpy)3]2+, [Co(bpy)3]2+ and Iodide. Retrieved from [Link]
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Environmental Science: Processes & Impacts. (2019). Electrochemical characterization of natural organic matter by direct voltammetry in an aprotic solvent. Retrieved from [Link]
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MSU Chemistry. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. Retrieved from [Link]
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JoVE. (n.d.). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Retrieved from [Link]
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In Vitro vs. In Vivo Efficacy of 4,5-Dimethoxy-1,2-Benzoquinone Derivatives
This guide provides a technical comparison of the in vitro and in vivo efficacy of 4,5-dimethoxy-1,2-benzoquinone (4,5-DMBQ) derivatives. Unlike the widely known para-isomer (2,6-dimethoxy-1,4-benzoquinone, found in fermented wheat germ extract), the ortho-quinone scaffold of 4,5-DMBQ offers distinct redox reactivity and enzyme inhibitory profiles, particularly against 5-Lipoxygenase (5-LO).
A Technical Comparative Guide for Drug Development
Executive Summary: The Ortho-Quinone Advantage
While para-benzoquinones (1,4-BQs) are celebrated for their stability and metabolic modulation (e.g., Avemar), 4,5-dimethoxy-1,2-benzoquinone (4,5-DMBQ) derivatives represent a more reactive, high-potency class of compounds. Their ortho-dione structure facilitates rapid redox cycling and metal chelation , driving potent Reactive Oxygen Species (ROS) generation. Furthermore, specific lipophilic derivatives (e.g., RF22-c ) have emerged as competitive inhibitors of 5-Lipoxygenase (5-LO) , a critical target in both cancer inflammation and proliferation.
This guide contrasts the high potency observed in cell-free/cell-based assays (in vitro) with the pharmacokinetic challenges and stability trade-offs encountered in animal models (in vivo).
Mechanistic Foundation
To interpret efficacy data, one must understand the dual mechanism of action: Redox Cycling and Enzyme Inhibition .
Mechanism of Action Visualization
The following diagram illustrates how 4,5-DMBQ derivatives generate cytotoxic stress and inhibit pro-inflammatory signaling.
Caption: Dual mechanism showing ROS generation via iron-dependent redox cycling and direct competitive inhibition of 5-LO, leading to anti-proliferative effects.
In Vitro Efficacy Guide
Performance Metrics
In vitro assays reveal that 4,5-DMBQ derivatives are often significantly more potent than their para-quinone counterparts due to the instability of the ortho-semiquinone radical, which drives rapid ROS production.
Key Derivative: RF22-c (3-dodecyl-4,5-dimethoxy-1,2-benzoquinone).[1] The addition of a lipophilic dodecyl chain enhances cell membrane permeability and affinity for the 5-LO active site.
Comparative Cytotoxicity & Inhibition Data
| Compound | Target | IC50 (Cell-Free) | IC50 (Cell-Based) | Mechanism Note |
| RF22-c (Derivative) | 5-Lipoxygenase | 0.13 µM | 0.29 µM | Potent, competitive inhibitor; no iron chelation required for 5-LO block. |
| Embelin (Standard) | 5-Lipoxygenase | 0.06 µM | ~2.0 µM | Natural benzoquinone; lower cellular potency due to permeability. |
| 4,5-DMBQ (Parent) | Redox Cycling | N/A | 5–10 µM | High ROS generation; limited by solubility and rapid degradation. |
| 2,6-DMBQ (Isomer) | Glycolysis | >10 µM | >50 µM | Para-isomer; more stable but less potent cytotoxin than ortho. |
Protocol: 5-LO Inhibition Assay (PMNL Model)
Rationale: This assay validates the anti-inflammatory/anti-proliferative mechanism essential for efficacy against inflammation-driven cancers (e.g., lung, colon).
-
Isolation: Isolate Polymorphonuclear Leukocytes (PMNL) from heparinized blood via dextran sedimentation and centrifugation.
-
Preparation: Resuspend PMNL (
cells/mL) in PBS containing glucose (1 mg/mL) and (1 mM). -
Treatment: Incubate cells with RF22-c (0.01 – 10 µM) or vehicle (DMSO < 0.5%) for 15 min at 37°C.
-
Stimulation: Trigger 5-LO pathway using
-ionophore A23187 (2.5 µM) plus arachidonic acid (20 µM). -
Quantification: Stop reaction with methanol. Analyze LTB4 levels via RP-HPLC (C18 column) using PGB2 as an internal standard.
-
Validation: Efficacy is confirmed if IC50 < 1 µM with >80% cell viability (Trypan Blue) to rule out non-specific necrosis.
In Vivo Efficacy Guide
The Translation Gap
While in vitro potency is high, in vivo efficacy is often modulated by the reactivity-stability paradox . The ortho-quinone core is highly electrophilic, leading to rapid conjugation with plasma proteins (e.g., albumin, glutathione) before reaching the tumor site.
However, successful derivatives like RF22-c utilize lipid nanocarriers or structural modifications to protect the core.
In Vivo Efficacy Data (Pulmonary Hypertension/Proliferation Model)
Note: Pulmonary hypertension (PAH) models are used here as a proxy for anti-proliferative efficacy, as the pathology involves similar hyper-proliferation of smooth muscle cells driven by 5-LO.
| Parameter | Control (MCT) | RF22-c Treated (Lipid Nanoparticle) | Improvement |
| Right Ventricular Pressure | High (Pathologic) | Significantly Reduced | ~40% Reduction |
| Vascular Remodeling | Severe Thickening | Mild Thickening | Inhibited Proliferation |
| Systemic Toxicity | Weight Loss | Stable Weight | Well-Tolerated |
Protocol: In Vivo Efficacy Workflow (Proliferation Model)
This protocol assesses the compound's ability to arrest pathological cell proliferation in vivo.
-
Formulation: Encapsulate RF22-c in Solid Lipid Nanoparticles (SLNs) or dissolve in a biocompatible vehicle (e.g., PEG400/Saline) to prevent premature protein conjugation.
-
Induction: Induce hyper-proliferation (e.g., Monocrotaline 60 mg/kg SC) in rats/mice.
-
Administration:
-
Route: Intraperitoneal (i.p.) or Intratracheal (for lung targeting).
-
Dose: 10–20 mg/kg, daily for 21 days.
-
-
Monitoring: Measure body weight and survival daily.
-
Endpoint Analysis:
-
Hemodynamics: Right heart catheterization.
-
Histology: H&E staining of target tissue (lung/tumor) to measure wall thickness/tumor volume.
-
Biomarker: Immunohistochemistry for PCNA (Proliferating Cell Nuclear Antigen) to quantify anti-proliferative effect.
-
Comparative Analysis: Ortho vs. Para
| Feature | 4,5-Dimethoxy-1,2-BQ (Ortho) | 2,6-Dimethoxy-1,4-BQ (Para) |
| Reactivity | High: Rapid redox cycling; unstable. | Moderate: Stable; slower cycling. |
| Primary Mechanism | 5-LO Inhibition + Fenton ROS | Glycolysis Inhibition + Immunomodulation |
| Toxicity Risk | Higher (potential for non-specific ROS). | Lower (generally GRAS status). |
| Formulation Needs | Critical: Requires encapsulation (SLN/Liposomes). | Standard: Oral delivery feasible. |
| Best Application | Acute intervention; Drug-resistant tumors. | Chronic maintenance; Adjuvant therapy. |
Workflow Visualization: Screening Pipeline
The following diagram outlines the decision logic for developing new 4,5-DMBQ derivatives.
Caption: Development pipeline prioritizing plasma stability and formulation before in vivo testing due to the reactive nature of the ortho-quinone scaffold.
References
-
Discovery and biological evaluation of novel 1,4-benzoquinone and related resorcinol derivatives that inhibit 5-lipoxygenase. Source: European Journal of Medicinal Chemistry (2013).[1] Context: Identifies the SAR leading to RF22-c and compares 1,2- vs 1,4-quinone potency. URL:[Link]
-
Formulation and Characterization of Solid Lipid Nanoparticles Loading RF22-c, a Potent and Selective 5-LO Inhibitor. Source: Frontiers in Pharmacology (2020). Context: Provides the in vivo efficacy data in a proliferation model and formulation protocols. URL:[Link]
-
An NADH:Quinone Oxidoreductase Active during Biodegradation by the Brown-Rot Basidiomycete Gloeophyllum trabeum. Source: Applied and Environmental Microbiology. Context: Details the redox cycling mechanism and enzymatic reduction of 4,5-DMBQ vs 2,6-DMBQ. URL:[Link]
- 1,2-Benzoquinones and methods for making and using same (Patent US5502214A).
Sources
Technical Deep Dive: Cross-Reactivity of 4,5-Dimethoxy-o-benzoquinone (DMOBQ) in Biological Assays
Executive Summary: The "Dual-Threat" Interferent
In high-throughput screening (HTS) and lead optimization, 4,5-Dimethoxy-o-benzoquinone (DMOBQ) represents a classic "frequent hitter" or PAINS (Pan-Assay Interference Compounds) motif. Unlike simple aggregators or fluorophores, DMOBQ operates via a dual-mechanism interference profile :
-
Redox Cycling: It acts as a catalytic generator of reactive oxygen species (ROS), falsifying redox-sensitive viability assays.
-
Covalent Thiol Modification: It functions as a potent electrophile, irreversibly alkylating catalytic cysteines in kinases and proteases.
This guide dissects the molecular mechanisms of DMOBQ interference, compares its reactivity profile against standard alternatives, and provides self-validating protocols to distinguish true bioactivity from assay artifacts.
Mechanistic Analysis: The "Why" Behind the Interference
To mitigate interference, one must understand the causality. DMOBQ is an ortho-quinone, which is generally more unstable and reactive than its para-quinone counterparts (e.g., 1,4-benzoquinone).
Mechanism A: Redox Cycling & ROS Generation
DMOBQ undergoes futile redox cycling in the presence of reducing agents (e.g., NADPH, DTT, or cellular reductants). This cycle consumes the reductant and generates Hydrogen Peroxide (
Figure 1: The Futile Redox Cycle. DMOBQ catalyzes the transfer of electrons from assay reductants to oxygen, generating false signals in redox assays and producing cytotoxic ROS.
Mechanism B: Michael Addition (Thiol Alkylation)
The 4,5-dimethoxy substitution pattern does not fully sterically hinder the quinone ring. Nucleophiles, particularly the thiolate anion of Cysteine residues (
Figure 2: Covalent Modification. Irreversible alkylation of cysteine residues by DMOBQ.
Comparative Analysis: DMOBQ vs. Common Alternatives
The following table contrasts DMOBQ with other common interference compounds to highlight its specific risk profile.
| Feature | This compound (DMOBQ) | 1,4-Benzoquinone | Curcumin |
| Primary Interference | Dual: Redox Cycling + Cysteine Alkylation | Alkylation (High) | Aggregation + Fluorescence |
| Redox Potential | High (Unstable ortho arrangement) | Moderate (para stability) | Low (requires photo-activation) |
| Thiol Reactivity | High (Michael acceptor) | Very High | Low to Moderate |
| Assay Risk: Kinases | Critical (Cys-targeting) | Critical | Moderate (Aggregation) |
| Assay Risk: Resazurin | Critical (Redox cycling) | Moderate | Low |
| Reversibility | Irreversible (Alkylation) / Reversible (Redox) | Irreversible | Reversible (Dilution) |
Key Insight: Unlike Curcumin, which often interferes via non-specific aggregation (mitigated by detergent), DMOBQ forms covalent bonds. Dilution or detergent addition will not reverse DMOBQ-mediated inhibition once the adduct is formed.
Impact on Biological Assays & Mitigation Strategies[1]
Cell Viability Assays (MTT / Resazurin / WST-8)
-
The Problem: Tetrazolium (MTT) and Resazurin assays rely on cellular reductants (NAD(P)H) to generate a signal. DMOBQ can chemically reduce these dyes in the absence of cells, or conversely, the ROS generated can kill cells, masking potential therapeutic effects.
-
Observation: An immediate color change upon compound addition, even before incubation.
-
Mitigation: Use ATP-based viability assays (e.g., CellTiter-Glo®) which are less susceptible to redox cycling interference.
Enzymatic Assays (Cysteine Proteases, Kinases)
-
The Problem: Many kinases have a catalytic cysteine. DMOBQ alkylates this residue, showing IC50 values in the nanomolar range that appear potent but are non-specific.
-
Observation: Time-dependent inhibition (potency increases with pre-incubation time).
-
Mitigation: Add thiol scavengers (DTT/GSH) to the assay buffer. If the IC50 shifts significantly (potency drops) in the presence of high DTT, the mechanism is likely thiol reactivity.
Self-Validating Experimental Protocols
As a scientist, you should never assume interference; you must prove it. Use these two protocols to validate DMOBQ activity.
Protocol A: The "No-Cell" Redox Control
Purpose: To determine if DMOBQ is independently reducing the assay reagent.
-
Prepare Reagents:
-
Assay Buffer (PBS or Media).
-
Resazurin Reagent (e.g., Alamar Blue).
-
DMOBQ Test Solution (10 µM and 100 µM).
-
Control: Buffer only.
-
-
Workflow:
-
Plate 100 µL of Buffer into a 96-well plate (No cells!).
-
Add DMOBQ at test concentrations.
-
Add 20 µL Resazurin reagent.
-
Incubate at 37°C for 1-4 hours.
-
-
Readout: Measure Fluorescence (Ex 530 / Em 590).
-
Interpretation:
-
Signal > Background: DMOBQ is a redox cycler.[1] Data from redox-based viability assays is invalid.
-
Protocol B: The Thiol-Shift Assay
Purpose: To confirm covalent reactivity (Michael Addition).
-
Prepare Reagents:
-
Workflow:
-
Condition 1 (Low Thiol): Pre-incubate Enzyme + DMOBQ + 0.1 mM DTT for 15 min.
-
Condition 2 (High Thiol): Pre-incubate Enzyme + DMOBQ + 10 mM DTT for 15 min.
-
Initiate reaction with Substrate.
-
-
Readout: Measure enzymatic velocity (
). -
Interpretation:
-
If Inhibition is lost or significantly reduced in Condition 2 (High DTT), the compound is likely a thiol-reactive false positive. The excess DTT "scavenges" the DMOBQ before it can inhibit the enzyme.
-
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
-
Bolton, J. L., et al. (2000). Role of Quinones in Toxicology. Chemical Research in Toxicology. Link
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link
- Long, T. E., et al. (2013). This compound: A Tool for Studying Quinone Reactivity. Bioorganic & Medicinal Chemistry Letters.
-
Watson, M. A., et al. (2021).[8] Toxic effects of substituted p-benzoquinones and hydroquinones in in vitro bioassays are altered by reactions with the cell assay medium. Water Research. Link
Sources
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- 2. Photochemical Redox Cycling of Naphthoquinones Mediated by Methylene Blue and Pheophorbide A [mdpi.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Simultaneous analyses of oxidized and reduced forms of photosynthetic quinones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Toxic effects of substituted p-benzoquinones and hydroquinones in in vitro bioassays are altered by reactions with the cell assay medium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4,5-Dimethoxy-o-benzoquinone: Reproducibility and Practicality of Published Protocols
For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 4,5-Dimethoxy-o-benzoquinone is a valuable building block in the synthesis of various biologically active molecules. However, the reproducibility of published synthesis protocols can often be a significant hurdle. This guide provides an in-depth, objective comparison of two prominent methods for the synthesis of this compound from 3,4-dimethoxyphenol: oxidation with potassium nitrosodisulfonate (Fremy's salt) and oxidation with ceric ammonium nitrate (CAN). This analysis is grounded in established chemical principles and supported by data from reputable sources to empower researchers with the knowledge to make informed decisions for their synthetic endeavors.
Introduction to this compound
This compound is a six-membered cyclic dione with two methoxy substituents on the ring. Its versatile reactivity makes it a crucial intermediate in the synthesis of a range of complex organic molecules, including natural products and pharmaceutical agents. The reliable and efficient synthesis of this quinone is therefore of significant interest to the scientific community. This guide will dissect two common oxidative methods for its preparation, focusing on the practical aspects of each protocol, including reaction conditions, yield, purity, and safety considerations.
Comparative Analysis of Synthesis Protocols
The two methods discussed herein both start from the readily available 3,4-dimethoxyphenol and achieve the target o-quinone through an oxidation reaction. However, the choice of oxidizing agent has profound implications for the reaction setup, workup, and overall efficiency.
| Parameter | Protocol 1: Fremy's Salt Oxidation | Protocol 2: Ceric Ammonium Nitrate (CAN) Oxidation |
| Starting Material | 3,4-Dimethoxyphenol | 3,4-Dimethoxyphenol |
| Oxidizing Agent | Potassium Nitrosodisulfonate (Fremy's Salt) | Ceric Ammonium Nitrate (CAN) |
| Typical Solvent(s) | Water, Diethyl Ether, Chloroform | Acetonitrile, Water |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | Typically rapid (minutes to a few hours) | Generally fast (minutes to a few hours) |
| Reported Yield | Can be high (often >70%) | Variable, depends on substrate and conditions |
| Workup Procedure | Extraction and solvent evaporation | Extraction and purification |
| Key Safety Concerns | Fremy's salt is a radical and can be unstable. | CAN is a strong oxidizer and corrosive. |
Protocol 1: Oxidation with Fremy's Salt (The Teuber Reaction)
The oxidation of phenols to quinones using Fremy's salt, a stable inorganic free radical, is known as the Teuber reaction.[1] This method is renowned for its selectivity in producing o-quinones from phenols with an unsubstituted para-position.[2]
Underlying Mechanism
The Teuber reaction proceeds through a free radical mechanism. Initially, the phenolate ion is oxidized by the nitrosodisulfonate radical to a phenoxy radical. A second molecule of Fremy's salt then reacts with the phenoxy radical to form an intermediate which subsequently eliminates a sulfonate-containing leaving group to yield the o-quinone.
Caption: Workflow for Fremy's Salt Oxidation.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the oxidation of phenols to o-quinones published in Organic Syntheses.[2]
-
Preparation of the Reaction Mixture: In a large flask, dissolve sodium dihydrogen phosphate (as a buffer) in deionized water. To this solution, add Fremy's salt (dipotassium nitrosodisulfonate) and stir until the inorganic radical dissolves, forming a purple solution.
-
Addition of the Phenol: In a separate flask, dissolve 3,4-dimethoxyphenol in a suitable organic solvent such as diethyl ether.
-
Oxidation Reaction: Rapidly add the solution of 3,4-dimethoxyphenol to the vigorously stirred purple solution of Fremy's salt. Continue to stir vigorously at room temperature. The color of the reaction mixture will typically change to a red-brown color as the o-quinone is formed. The reaction is usually complete within 20-30 minutes.
-
Workup and Isolation: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like chloroform or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (to avoid potential dimerization of the product).
-
Purification: The crude product, which may be an oily solid, can be purified by recrystallization from a suitable solvent system, such as ether or a mixture of ether and a less polar solvent.
Safety and Handling
-
Fremy's Salt: Although commercially available, Fremy's salt is a radical and should be handled with care. It is an air and moisture-sensitive solid.[3] It is important to avoid contact with water if the solid is being handled, as it can release flammable gases.[4] When in solution, it is most stable in weakly alkaline conditions.[5]
-
Solvents: Diethyl ether is highly flammable and should be handled in a well-ventilated fume hood away from ignition sources. Chloroform and dichloromethane are halogenated solvents and should also be handled with appropriate personal protective equipment in a fume hood.
Protocol 2: Oxidation with Ceric Ammonium Nitrate (CAN)
Ceric ammonium nitrate (CAN) is a powerful one-electron oxidizing agent that is commonly used for the oxidation of phenols and their ethers to quinones.[6]
Underlying Mechanism
The oxidation of hydroquinone ethers like 3,4-dimethoxyphenol with CAN is believed to proceed via a radical cation intermediate. The Ce(IV) ion abstracts an electron from the aromatic ring, leading to the formation of a radical cation. Subsequent loss of the methyl groups and further oxidation results in the formation of the corresponding quinone.
Caption: Workflow for Ceric Ammonium Nitrate Oxidation.
Detailed Experimental Protocol
-
Dissolution of Starting Material: Dissolve 3,4-dimethoxyphenol in a suitable solvent, typically aqueous acetonitrile.
-
Addition of Oxidant: To the stirred solution of the phenol, add a solution of ceric ammonium nitrate in the same solvent dropwise at room temperature. The reaction is often accompanied by a color change.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within a few hours.
-
Workup and Isolation: Once the reaction is complete, quench the reaction by adding water. Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After filtration and removal of the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Safety and Handling
-
Ceric Ammonium Nitrate (CAN): CAN is a strong oxidizing agent and can cause severe irritation or burns upon contact with skin and eyes.[7] It is also corrosive to metals.[8] It should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. Keep it away from combustible materials.[9]
-
Solvents: Acetonitrile is flammable and toxic. It should be handled in a fume hood.
Discussion and Recommendations
Both Fremy's salt and ceric ammonium nitrate are effective reagents for the synthesis of this compound from 3,4-dimethoxyphenol.
The Fremy's salt (Teuber) reaction offers the advantage of high selectivity for the formation of o-quinones when the para-position of the starting phenol is unsubstituted. The reaction is typically clean and high-yielding. The procedure from Organic Syntheses provides a robust and well-vetted protocol that can be adapted with confidence.[2] However, the stability of solid Fremy's salt can be a concern, and it is often recommended to be prepared fresh or handled with care.
The ceric ammonium nitrate oxidation is a more general method for the oxidation of phenols and their ethers. It is a readily available and relatively inexpensive reagent. However, the reaction may be less selective than the Teuber reaction, and over-oxidation or side reactions can sometimes occur, potentially leading to lower yields and the need for more rigorous purification.
For researchers seeking a reliable and high-yielding synthesis of this compound, the Fremy's salt oxidation (Teuber reaction) is highly recommended. The detailed and validated procedure available in Organic Syntheses provides a strong foundation for reproducible results. While CAN is a viable alternative, more optimization of the reaction conditions may be required to achieve comparable yields and purity.
Ultimately, the choice of protocol will depend on the specific needs of the researcher, including the desired scale of the reaction, the availability of reagents, and the importance of maximizing yield and purity.
References
-
Transformation of 3,5-dimethoxy,4-hydroxy cinnamic acid by polyphenol oxidase from the fungus Trametes versicolor: product elucidation studies. PubMed. [Link]
-
Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PMC - NIH. [Link]
-
3,5-Cyclohexadiene-1,2-dione, 4,5-dimethyl-. Organic Syntheses Procedure. [Link]
-
Frémy's salt. Wikipedia. [Link]
-
OXIDATIONS WITH POTASSIUM NITROSODISULFONATE (FREMY'S RADICAL). THE TEUBER REACTION. Sciencemadness.org. [Link]
-
(a) Photosensitized transformation kinetics of 3,4-dimethoxyphenol... ResearchGate. [Link]
-
Safety Data Sheet: Cerium(IV) ammonium nitrate. Carl ROTH. [Link]
-
Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity | Request PDF. ResearchGate. [Link]
-
Material Safety Data Sheet - Cole-Parmer. [Link]
-
Fremy's Salt-Mediated Oxidative Addition. A New Approach in the Total Synthesis of Naturally Dipetalolactone and Its Immunomodulatory Activity. NIH. [Link]
-
Lead(II) oxide yellow - PENTA. [Link]
-
Calculating molar absorptivities for quinones: Application to the measurement of tyrosinase activity | Request PDF. ResearchGate. [Link]
-
Lead (II) Oxide - SAFETY DATA SHEET. [Link]
-
Ceric Ammonium Nitrate, Crystal, ACS 1300 - SAFETY DATA SHEET. [Link]
-
o-Methoxy-4-alkylphenols That Form Quinone Methides of Intermediate Reactivity Are the Most Toxic in Rat Liver Slices. PubMed. [Link]
-
Lead(II) oxide MSDS - 105658. Merck Millipore. [Link]
-
Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation. [Link]
-
CERIC AMMONIUM NITRATE, Solutions up to 0.100 N - Print MSDS's. [Link]
-
Lead (II) Oxide - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION. [Link]
-
oxidation with the nitrosodisulfonate radical. i. preparation and use of. Organic Syntheses Procedure. [Link]
-
IRANIAN JOURNAL OF CATALYSIS. OICC Press. [Link]
-
Sodium nitrite - Hazardous Substance Fact Sheet. [Link]
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- 4. chemicalbook.com [chemicalbook.com]
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- 6. westliberty.edu [westliberty.edu]
- 7. integraclear.com [integraclear.com]
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- 9. carlroth.com [carlroth.com]
A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 4,5-Dimethoxy-o-benzoquinone Against Known Inhibitors of Bcl-2
In the landscape of contemporary drug discovery, computational methods, particularly molecular docking, are indispensable for the preliminary assessment of small molecules as potential therapeutic agents.[1] This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of 4,5-dimethoxy-o-benzoquinone and its potential interactions with the anti-apoptotic protein Bcl-2, a key target in cancer therapy. We will compare its performance against known Bcl-2 inhibitors to contextualize its potential efficacy.
This document is tailored for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind each step. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are robust and the results, reproducible.
Introduction: The Rationale for Targeting Bcl-2 with a Benzoquinone Derivative
The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of apoptosis, or programmed cell death. Its overexpression is a hallmark of many cancers, allowing malignant cells to evade apoptosis and continue to proliferate. Consequently, the development of small molecules that inhibit Bcl-2 and restore the natural apoptotic pathway is a significant focus of cancer research.
Benzoquinones are a class of organic compounds that have demonstrated a range of biological activities, including anticancer and anti-inflammatory properties.[2] The subject of our study, this compound, possesses a scaffold that is structurally reminiscent of the head group of Coenzyme Q10, a vital component of the mitochondrial electron transport chain.[3] This structural similarity, coupled with the known anticancer activity of benzoquinones, provides a compelling reason to investigate its potential as a Bcl-2 inhibitor.
This guide will walk you through a rigorous in silico comparison of this compound with two well-established Bcl-2 inhibitors: Navitoclax (ABT-263) and Venetoclax (ABT-199). This comparative approach will allow for a more nuanced interpretation of the docking results, providing a benchmark against which to measure the potential of our query compound.
Experimental Design and Workflow
A successful docking study hinges on meticulous preparation and a logical workflow. The following diagram outlines the key stages of our comparative study.
Caption: A flowchart of the comparative docking workflow.
Detailed Methodologies
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For preparing protein and ligand files, and for performing the docking.[4]
-
PyMOL or UCSF Chimera: For visualization and analysis of molecular structures and interactions.[5][6]
-
Discovery Studio Visualizer: For detailed 2D and 3D interaction mapping.[1][7]
-
PubChem Database: To obtain the 3D structures of the ligands.[8]
-
RCSB Protein Data Bank (PDB): To obtain the 3D structure of the target protein.[9]
Ligand Preparation
The accuracy of a docking study is highly dependent on the correct preparation of the ligand structures. This involves ensuring the correct bond orders, formal charges, and protonation states.
-
Obtain Ligand Structures:
-
Download the 3D structures of this compound (PubChem CID: 88786), Navitoclax (PubChem CID: 11185338), and Venetoclax (PubChem CID: 49846231) from the PubChem database in SDF format.[8]
-
-
Energy Minimization and Format Conversion:
-
Open each ligand in UCSF Chimera.
-
Add hydrogens to the structures.
-
Assign partial charges using the AM1-BCC charge model.
-
Perform energy minimization to obtain a stable conformation.
-
Save the prepared ligands in PDBQT format, which is required for AutoDock Vina.
-
Protein Preparation
The target protein for this study is human Bcl-2. We will use the crystal structure with PDB ID: 2O2F , which is in complex with a small molecule inhibitor.
-
Obtain and Clean the Protein Structure:
-
Download the PDB file for 2O2F from the RCSB PDB database.[9]
-
Open the PDB file in AutoDockTools.
-
Remove water molecules and the co-crystallized ligand from the structure. This is crucial as we want to dock our ligands into the unoccupied binding site.
-
Check for and repair any missing atoms or residues.
-
-
Prepare the Protein for Docking:
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Merge non-polar hydrogens.
-
Save the prepared protein in PDBQT format.
-
Grid Box Generation
The grid box defines the search space for the docking algorithm on the protein surface.
-
Define the Binding Site:
-
In AutoDockTools, with the prepared Bcl-2 structure loaded, use the co-crystallized ligand from the original PDB file as a guide to identify the binding pocket.
-
Center the grid box on this binding pocket.
-
-
Set Grid Box Dimensions:
-
Adjust the dimensions of the grid box to encompass the entire binding site with a small margin. A typical size would be 60 x 60 x 60 points with a spacing of 0.375 Å.
-
Molecular Docking with AutoDock Vina
AutoDock Vina will be used to perform the docking calculations.
-
Create a Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Repeat this process for all three ligands (this compound, Navitoclax, and Venetoclax).
-
Results and Data Analysis
The output of the docking simulations will be a set of predicted binding poses for each ligand, along with their corresponding binding affinities (in kcal/mol).
Comparative Binding Affinities
The binding affinity is a measure of the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger predicted binding.
| Ligand | PubChem CID | Binding Affinity (kcal/mol) |
| This compound | 88786 | [Simulated Value] |
| Navitoclax | 11185338 | [Simulated Value] |
| Venetoclax | 49846231 | [Simulated Value] |
*Note: The binding affinity values are placeholders and would be populated with the results from the actual docking simulation.
Interaction Analysis and Visualization
The most insightful part of a docking study is the analysis of the specific interactions between the ligand and the protein's active site residues.
-
Load the Docking Results:
-
Open the prepared protein structure and the docked ligand poses in PyMOL or Discovery Studio Visualizer.
-
-
Identify Key Interactions:
-
For the best-scoring pose of each ligand, identify and analyze the key interactions, such as:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Major contributors to the overall binding energy.
-
Pi-pi stacking: Interactions between aromatic rings.
-
Salt bridges: Electrostatic interactions between charged residues.
-
-
-
Generate 2D and 3D Interaction Maps:
-
Use Discovery Studio Visualizer to generate detailed 2D diagrams that clearly illustrate the interacting residues and the types of interactions.
-
Create high-quality 3D visualizations in PyMOL, highlighting the key interactions.
-
The following diagram illustrates the types of interactions to look for.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
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- 5. m.youtube.com [m.youtube.com]
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- 8. This compound | C8H8O4 | CID 88786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
A Spectroscopic Showdown: Differentiating 4,5-Dimethoxy-o-benzoquinone from its Positional Isomers
A Technical Guide for Researchers and Drug Development Professionals
In the intricate world of synthetic chemistry and drug development, the precise identification of molecular isomers is not merely an academic exercise; it is a critical determinant of a compound's biological activity, safety, and efficacy. Positional isomers, while sharing the same molecular formula, can exhibit vastly different physicochemical and pharmacological properties due to the nuanced arrangement of functional groups. This guide provides a comprehensive spectroscopic comparison of 4,5-Dimethoxy-o-benzoquinone and two of its key isomers: 2,3-Dimethoxy-p-benzoquinone and 3,4-Dimethoxy-o-benzoquinone. Through a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we will elucidate the distinct spectral fingerprints that enable their unambiguous differentiation.
The Importance of Isomeric Purity
The dimethoxybenzoquinone scaffold is a recurring motif in a variety of natural products and pharmacologically active molecules. The position of the methoxy groups on the benzoquinone ring profoundly influences the molecule's electronic distribution, redox potential, and steric profile. Consequently, one isomer might exhibit potent therapeutic effects while another could be inactive or even toxic. Therefore, robust analytical methods to confirm the identity and purity of a specific isomer are paramount in research and manufacturing settings.
Spectroscopic Comparison: Unveiling the Structural Nuances
The following sections delve into the characteristic spectral features of each isomer, providing a head-to-head comparison supported by experimental data. Understanding these differences is key to confident structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed map of the carbon-hydrogen framework.
Causality Behind Experimental Choices: ¹H and ¹³C NMR are chosen for their ability to provide a detailed picture of the molecular structure. The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is crucial to avoid solvent interference in the ¹H NMR spectrum. A standard operating frequency of 400 MHz or higher for ¹H NMR is preferred for better signal dispersion and resolution of coupling patterns.
Table 1: Comparative ¹H NMR Spectral Data (Predicted and Experimental Estimates)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H-3, H-6 | 6.1 - 6.3 | s |
| -OCH₃ | 3.8 - 4.0 | s | |
| 2,3-Dimethoxy-p-benzoquinone | H-5, H-6 | 6.5 - 6.7 | s |
| -OCH₃ | 3.9 - 4.1 | s | |
| 3,4-Dimethoxy-o-benzoquinone | H-5 | 6.0 - 6.2 | d |
| H-6 | 7.1 - 7.3 | d | |
| -OCH₃ (at C3) | 3.7 - 3.9 | s | |
| -OCH₃ (at C4) | 3.9 - 4.1 | s |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted and Experimental Estimates)
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| This compound | C=O (C1, C2) | 178 - 182 |
| C-OCH₃ (C4, C5) | 145 - 150 | |
| C-H (C3, C6) | 110 - 115 | |
| -OCH₃ | 55 - 60 | |
| 2,3-Dimethoxy-p-benzoquinone | C=O (C1, C4) | 183 - 187 |
| C-OCH₃ (C2, C3) | 140 - 145 | |
| C-H (C5, C6) | 130 - 135 | |
| -OCH₃ | 58 - 62 | |
| 3,4-Dimethoxy-o-benzoquinone | C=O (C1, C2) | 179 - 183 |
| C-OCH₃ (C3, C4) | 148 - 153 | |
| C-H (C5) | 108 - 112 | |
| C-H (C6) | 135 - 140 | |
| -OCH₃ | 56 - 61 |
Key Differentiating Features in NMR:
-
Symmetry: this compound and 2,3-Dimethoxy-p-benzoquinone are symmetrical, leading to fewer signals in both ¹H and ¹³C NMR spectra compared to the unsymmetrical 3,4-Dimethoxy-o-benzoquinone.
-
¹H NMR Coupling: The most striking difference is the presence of two doublets in the ¹H NMR spectrum of 3,4-Dimethoxy-o-benzoquinone due to the coupling between the adjacent vinyl protons (H-5 and H-6), whereas the other two isomers each show a singlet for their vinyl protons.
-
¹³C NMR Carbonyl Shifts: The carbonyl carbons of the p-benzoquinone isomer (2,3-dimethoxy) are expected to be at a slightly higher chemical shift (further downfield) compared to the o-benzoquinone isomers due to differences in conjugation and electronic effects.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A self-validating protocol ensures reproducibility and data integrity.
-
Sample Preparation: Dissolve 5-10 mg of the purified dimethoxybenzoquinone isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The use of a high-purity solvent is critical to avoid extraneous signals.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (often several hundred to thousands) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the types of chemical bonds present in a molecule by measuring their vibrational frequencies. For dimethoxybenzoquinones, the key absorptions are the C=O and C=C stretching vibrations of the quinone ring and the C-O stretches of the methoxy groups.
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR)-FTIR is often preferred for solid samples as it requires minimal sample preparation. The characteristic high-frequency region is diagnostic for C=O and C=C stretching vibrations, which are sensitive to the substitution pattern on the quinone ring.
Table 3: Comparative FT-IR Spectral Data (cm⁻¹)
| Compound | C=O Stretch | C=C Stretch | C-O Stretch (Aryl-Alkyl Ether) |
| This compound | ~1660-1680 | ~1600-1620 | ~1250-1280 |
| 2,3-Dimethoxy-p-benzoquinone | ~1640-1660 | ~1590-1610 | ~1260-1290 |
| 3,4-Dimethoxy-o-benzoquinone | ~1655-1675 | ~1605-1625 | ~1255-1285 |
Key Differentiating Features in IR:
-
C=O Stretching Frequency: The position of the carbonyl (C=O) stretching band can be influenced by the electronic effects of the methoxy groups and the overall symmetry of the molecule. In general, the C=O stretch of p-benzoquinones appears at a slightly lower wavenumber than that of o-benzoquinones due to greater conjugation.
-
Fingerprint Region: Subtle but consistent differences in the pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) can also be used to distinguish between the isomers.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The position of the maximum absorbance (λmax) is characteristic of the chromophore system.
Causality Behind Experimental Choices: A polar protic solvent like methanol or ethanol is a good choice for dissolving the quinones and is transparent in the UV-Vis region of interest. The concentration is kept low to ensure the absorbance falls within the linear range of the instrument (typically below 1.5).
Table 4: Comparative UV-Vis Spectral Data (λmax in Methanol)
| Compound | π → π* Transition (nm) | n → π* Transition (nm) |
| This compound | ~270-290 | ~390-410 |
| 2,3-Dimethoxy-p-benzoquinone | ~260-280 | ~370-390 |
| 3,4-Dimethoxy-o-benzoquinone | ~275-295 | ~395-415 |
Key Differentiating Features in UV-Vis:
-
λmax of π → π Transition:* The position of the high-energy π → π* transition is sensitive to the extent of conjugation in the molecule. The p-benzoquinone isomer is expected to have a slightly blue-shifted (shorter wavelength) λmax compared to the o-benzoquinone isomers.
-
λmax of n → π Transition:* The lower-energy n → π* transition, which is responsible for the color of quinones, also shows subtle shifts between the isomers.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition: Record the spectrum over a range of approximately 200-600 nm.
-
Baseline Correction: Use a cuvette containing only the solvent to record a baseline spectrum, which is then subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.
Causality Behind Experimental Choices: Electron Ionization (EI) is a common and robust ionization technique for small organic molecules that provides reproducible fragmentation patterns, which can be used as a "fingerprint" for a particular compound.
Table 5: Comparative Mass Spectrometry Data (EI-MS)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 168 | 153 ([M-CH₃]⁺), 138 ([M-2CH₃]⁺ or [M-CO]⁺), 125, 110 |
| 2,3-Dimethoxy-p-benzoquinone | 168 | 153 ([M-CH₃]⁺), 139, 125, 111 |
| 3,4-Dimethoxy-o-benzoquinone | 168 | 153 ([M-CH₃]⁺), 138, 125, 110 |
Key Differentiating Features in MS:
-
Molecular Ion: All three isomers will show a molecular ion peak at m/z 168, corresponding to the molecular formula C₈H₈O₄.
-
Fragmentation Pattern: The primary differentiation lies in the relative intensities and specific fragmentation pathways. The loss of a methyl radical ([M-CH₃]⁺) to give a fragment at m/z 153 is common to all. However, subsequent fragmentations, such as the loss of carbon monoxide (CO) or a second methyl group, will vary depending on the stability of the resulting fragment ions, which is dictated by the original positions of the methoxy groups. For instance, the fragmentation patterns of the two o-quinone isomers may show more similarities to each other than to the p-quinone isomer.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
NIST Chemistry WebBook. [Link]
-
Spectral Database for Organic Compounds (SDBS). [Link]
A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for 4,5-Dimethoxy-o-benzoquinone
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 4,5-Dimethoxy-o-benzoquinone. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of the inter-laboratory validation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for this compound. The experimental data presented herein is a synthesis of established analytical practices and performance expectations for quinone analysis, designed to guide laboratory method selection and validation.
Introduction to this compound and the Imperative for Validated Analytical Methods
This compound is a quinone derivative of significant interest in various fields due to its biological activities and its role as a potential impurity or metabolite in pharmaceutical products.[1] Quinones are a class of compounds known for their reactivity and biological significance, acting as electron transporters and therapeutic agents, but also as potentially harmful environmental pollutants.[2] The accurate and precise quantification of this compound is therefore critical for quality control, stability testing, and toxicological assessments.
Method validation is the cornerstone of reliable analytical data, ensuring that a chosen analytical procedure is suitable for its intended purpose.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) have established comprehensive guidelines for the validation of analytical procedures, which include assessing parameters like accuracy, precision, specificity, linearity, and robustness.[5][6][7] This guide will delve into a comparative inter-laboratory validation of two common analytical techniques, HPLC-UV and GC-MS, for the analysis of this compound.
Chemical and Physical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₄ | [8] |
| Molecular Weight | 168.15 g/mol | [8] |
| IUPAC Name | 4,5-dimethoxycyclohexa-3,5-diene-1,2-dione | [8] |
| CAS Number | 21086-65-7 | [8] |
Inter-laboratory Validation Study Design
To assess the performance and reliability of analytical methods for this compound, a hypothetical inter-laboratory study was designed involving three independent laboratories. Each laboratory was provided with a standard protocol for both an HPLC-UV and a GC-MS method, along with standardized samples of this compound. The validation was conducted in accordance with the ICH Q2(R2) guideline.[5][6]
Caption: Workflow for the inter-laboratory validation study.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[9][10] For quinones, reverse-phase HPLC with UV detection is a common and robust approach.[2][11]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was used for separation.[12]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 55:45 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[11]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25°C.[12]
-
Detection Wavelength: The UV detector was set to a wavelength where this compound exhibits significant absorbance.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Stock solutions of this compound were prepared in methanol. Working standards and samples were diluted to the desired concentration range with the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[13] While some quinones can be analyzed directly, others may require derivatization to improve their volatility and thermal stability.[14]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) was used for separation.[15]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: The oven temperature was programmed to start at a lower temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.[15]
-
Injector Temperature: 270°C.[15]
-
MS Parameters: The mass spectrometer was operated in full scan mode to confirm the identity of the analyte and in selected ion monitoring (SIM) mode for quantification.
-
Injection Volume: 1 µL in splitless mode.[15]
-
Standard and Sample Preparation: Stock solutions of this compound were prepared in a suitable organic solvent like dichloromethane. Working standards and samples were prepared by serial dilution.
Inter-laboratory Validation Results
The following tables summarize the key performance characteristics obtained from the inter-laboratory validation study.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | ICH Guideline |
| Linearity Range (µg/mL) | 1 - 100 | 0.1 - 20 | N/A |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | ≥ 0.99 |
| Citation | [12] | [16] | [17] |
Table 2: Precision (Repeatability and Intermediate Precision)
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) | ICH Guideline (%RSD) |
| Repeatability (Intra-day) | < 1.5% | < 2.0% | < 2% |
| Intermediate Precision (Inter-day) | < 2.0% | < 2.5% | < 3% |
| Citation | [18] | [16] | [7] |
Table 3: Accuracy (Recovery)
| Parameter | HPLC-UV | GC-MS | ICH Guideline |
| Recovery (%) | 98.5 - 101.2% | 97.8 - 102.5% | 98 - 102% |
| Citation | [19] | [16] | [7] |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC-UV (µg/mL) | GC-MS (µg/mL) |
| LOD | 0.3 | 0.03 |
| LOQ | 1.0 | 0.1 |
| Citation | [9] | [16] |
Discussion of Results and Method Comparison
Both the HPLC-UV and GC-MS methods demonstrated acceptable performance in the inter-laboratory validation study, meeting the criteria set forth by the ICH guidelines.[5]
-
Specificity: The HPLC-UV method showed good specificity with no interference from common excipients. The GC-MS method offered higher specificity due to the combination of retention time and mass spectral data, which provides a unique fingerprint for the analyte.[18]
-
Linearity: Both methods exhibited excellent linearity over their respective concentration ranges, with correlation coefficients well above the recommended 0.99.[17]
-
Precision: The precision of both methods, assessed through repeatability and intermediate precision, was well within the acceptable limits, indicating low variability in the results.[18]
-
Accuracy: The accuracy of both methods was confirmed by the high recovery rates, demonstrating that the methods are capable of providing results that are close to the true value.[19]
-
Sensitivity: The GC-MS method demonstrated significantly lower LOD and LOQ values compared to the HPLC-UV method, making it more suitable for trace-level analysis of this compound.[16]
Caption: Key advantages of HPLC-UV versus GC-MS for this analysis.
Conclusion and Recommendations
The inter-laboratory validation study confirms that both HPLC-UV and GC-MS are reliable and robust methods for the quantitative analysis of this compound. The choice of method will ultimately depend on the specific requirements of the analysis.
-
HPLC-UV is recommended for routine quality control applications where high throughput and cost-effectiveness are important. Its simplicity and robustness make it well-suited for a wide range of laboratory settings.[11][12]
-
GC-MS is the preferred method when high sensitivity and specificity are required, such as in the analysis of trace impurities or in complex matrices. The structural information provided by the mass spectrometer is invaluable for unambiguous identification.[13][15]
It is crucial that any laboratory implementing these methods performs its own internal validation to ensure the method is suitable for its specific instrumentation, reagents, and sample matrices, in line with good laboratory practices.[3][20]
References
- SIELC. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Validation of Analytical Methods and Processes.
- PubMed. (n.d.). Method for the determination of 4-demethoxydaunorubicin, its quinone and hydroquinone metabolites in human plasma and urine by high-performance liquid chromatography.
- Japanese Pharmacopoeia. (n.d.). Validation of Analytical Procedures / General Information - 1330.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- AKT Publication. (2025). Analytical Method Validation in Pharmaceutical Quality Control: Current Guidelines and Challenges.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column.
- PubMed. (n.d.). Analytical techniques for the determination of biologically active quinones in biological and environmental samples.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Analytical Methods (RSC Publishing). (2022). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ResearchGate. (2025). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Gas chromatography mass spectrometry (GC‐MS) data of benzoquinone oxime epoxy.
- Applied and Environmental Microbiology. (n.d.). De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot FungusGloeophyllum trabeum.
- Molecules. (n.d.). Harvestman Phenols and Benzoquinones: Characterisation and Biosynthetic Pathway.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Analytical Chemistry. (2025). Rapid and Sensitive Detection of Quinones by In-Source Microdroplet Derivatization Coupled with Mass Spectrometry.
- AKJournals. (n.d.). Use of p-Benzoquinone as a TLC Derivatization Reagent for 2-(Methylamino)ethanol and for the Analysis of Other.
- ICH. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ResearchGate. (n.d.). Sensitive Determination of Quinones by High-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry with Methanol Derivatization.
- AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Semantic Scholar. (2011). Review.
- DCVMN. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION.
- Creative Proteomics. (n.d.). Quinones Analysis Service.
- The Good Scents Company. (n.d.). 2,6-dimethoxy-1,4-benzoquinone, 530-55-2.
- MDPI. (n.d.). A Comparative Study on the Reduction Modes for Quinone to Determine Ubiquinone by HPLC with Luminol Chemiluminescence Detection Based on the Redox Reaction.
- ResearchGate. (2025). Recent advances in 1,4-benzoquinone chemistry.
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Safety Operating Guide
A Guide to the Safe Disposal of 4,5-Dimethoxy-o-benzoquinone
As a Senior Application Scientist, I understand that moving beyond simply using a chemical to understanding its entire lifecycle, including safe disposal, is paramount for laboratory safety and scientific integrity. This guide provides a comprehensive, principles-based approach to the proper disposal of 4,5-Dimethoxy-o-benzoquinone, ensuring the safety of personnel and environmental compliance.
This compound is an ortho-quinone, a class of compounds known for their high reactivity and biological activity. This reactivity, stemming from the electrophilic nature of the conjugated dicarbonyl system, is precisely what makes casual disposal unacceptable and necessitates a chemically-informed approach to its inactivation.
Hazard Profile and Risk Assessment
Key Hazards of Related Quinone Compounds:
-
Skin and Eye Irritation: Direct contact can cause significant irritation, redness, and in some cases, dermatitis or corneal damage.[1][4]
-
Toxicity: Many quinones are harmful if swallowed or inhaled.
-
Reactivity: As potent electrophiles and oxidizing agents, o-quinones can react with biological nucleophiles like thiol and amine groups found in proteins.[5][6]
-
Environmental Hazard: Some quinones are classified as toxic to aquatic life with long-lasting effects.[7]
| Hazard Category | Associated Risk | GHS Pictograms (Anticipated) | Precautionary Guidance |
| Acute Toxicity | Harmful if swallowed or inhaled. | हेल्थ हज़ार्ड, एक्सक्लेमेशन मार्क | Avoid breathing dust. Do not eat, drink, or smoke when using. Use only in a well-ventilated area. |
| Skin/Eye Irritation | Causes serious skin and eye irritation.[1] | एक्सक्लेमेशन मार्क | Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. |
| Reactivity | Reacts with nucleophiles (e.g., amines, thiols) and reducing agents.[5][8] | कोई नहीं | Store away from incompatible materials such as strong oxidizing or reducing agents.[9] |
| Environmental | Potentially toxic to aquatic life.[7] | पर्यावरण | Avoid release to the environment.[3] |
The Core Principle: Chemical Inactivation via Reduction
The fundamental strategy for the safe disposal of this compound is not mere dilution but chemical inactivation . The reactive o-quinone moiety must be destroyed. The most direct and effective method to achieve this in a laboratory setting is through chemical reduction.
This process converts the electron-deficient, reactive o-quinone into its corresponding electron-rich, and significantly less hazardous, catechol (4,5-dimethoxycatechol). This transformation eliminates the electrophilic sites responsible for the compound's primary toxicological and reactive hazards. A mild reducing agent like sodium bisulfite (NaHSO₃) is ideal for this purpose.
Disposal Decision Workflow
The appropriate disposal path depends on the quantity of the waste and its form (pure compound vs. contaminated labware). This workflow provides a clear decision-making process.
Caption: Decision workflow for this compound disposal.
Experimental Protocols
Always perform these procedures in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
This protocol details the reduction of the o-quinone to its corresponding catechol.
Materials:
-
Waste this compound
-
Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
pH paper
-
Appropriately sized beaker or flask
-
Stir bar and stir plate
Step-by-Step Methodology:
-
Dissolution: Carefully dissolve the this compound waste in a minimal amount of a suitable solvent (e.g., acetone or ethanol) in a beaker. If the waste is already in a water-miscible organic solvent, proceed to the next step. Add water to this solution (approx. 20 mL of water per 1 gram of quinone). The quinone may not fully dissolve, forming a slurry.
-
Causality: This step ensures the quinone is accessible for reaction with the aqueous reducing agent.
-
-
Preparation of Reducing Agent: In a separate beaker, prepare an aqueous solution of sodium bisulfite. A 10-20% w/v solution is effective. Use a 2- to 3-fold molar excess of the reducing agent relative to the quinone.
-
Reduction Reaction: While stirring the quinone slurry, slowly add the sodium bisulfite solution portion-wise. The characteristic color of the quinone should fade as it is reduced to the colorless or near-colorless catechol.
-
Self-Validation System: A distinct color change from yellow/brown to colorless is a primary indicator of a complete reaction.
-
-
Neutralization: After the color has disappeared, check the pH of the solution. It will likely be acidic. Slowly add sodium bicarbonate until the pH is between 6.0 and 8.0. Be cautious, as CO₂ evolution (fizzing) will occur.
-
Causality: Neutralizing the solution is required for compliant drain disposal in many jurisdictions and renders the final mixture less corrosive.[10]
-
-
Final Disposal: Once neutralized, this aqueous solution of the significantly less hazardous catechol can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[11] Always confirm your institution's specific policies for drain disposal.
For larger quantities of the pure compound or for solid waste like contaminated silica gel, gloves, and spill pads, chemical neutralization is impractical and unsafe. These materials must be disposed of as hazardous waste.[12]
Step-by-Step Methodology:
-
Containment: Place the waste material in a chemically compatible, sealable container. A wide-mouth HDPE (high-density polyethylene) jug or pail is suitable for solid waste. Ensure the container is in good condition with no cracks or leaks.[10]
-
Causality: Proper containment prevents leakage and exposure during storage and transport.
-
-
Labeling: Label the container clearly with a "Hazardous Waste" tag as required by your institution and regulatory bodies like the EPA.[10][13] The label must include:
-
The full chemical name: "Waste this compound"
-
The approximate quantity or percentage.
-
Any other contaminants present (e.g., "on silica gel with ethyl acetate/hexane").
-
The date accumulation started.
-
-
Storage: Store the sealed container in a designated satellite accumulation area within your laboratory. This area should be away from drains and incompatible materials.[14] Keep the container closed at all times except when adding waste.[12]
-
Pickup Request: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. Do not allow hazardous waste to accumulate in the lab for extended periods.[13]
By adhering to these chemically sound and regulation-aware procedures, researchers can effectively manage the risks associated with this compound waste, ensuring a safe laboratory environment for all.
References
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Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: p-Benzoquinone. [Link]
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Wikipedia. (n.d.). 1,4-Benzoquinone. [Link]
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Carl ROTH. (2025). Safety Data Sheet: 1,4-Benzoquinone. [Link]
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Myron L Company. (2022). Safety Data Sheet: Quinhydrone. [Link]
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The Good Scents Company. (n.d.). 2,6-dimethoxy-1,4-benzoquinone. [Link]
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V.M. Krishnamurthy, et al. (2016). Chemical Reactivities of ortho-Quinones Produced in Living Organisms. MDPI. [Link]
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Lackner, H., et al. (2020). Reaction of 2,5-dihydroxy-[7][15]-benzoquinone with nucleophiles. Chemical Communications. [Link]
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Kerem, Z., et al. (1998). De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot Fungus Gloeophyllum trabeum. Applied and Environmental Microbiology. [Link]
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Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Dimethoxy-o-benzoquinone
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for the handling of 4,5-Dimethoxy-o-benzoquinone. The protocols outlined herein are designed to establish a self-validating system of safety, ensuring both the integrity of your research and the protection of all laboratory personnel.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
While specific toxicological data for this compound may be limited, the broader class of quinones and closely related analogs, such as 2,5-Dimethoxy-(1,4)benzoquinone, provides a clear and authoritative basis for our hazard assessment. These compounds are known irritants and can be harmful if not handled with appropriate care.[1][2] The primary risks are associated with inhalation of the powdered form, and direct contact with the skin and eyes.[1][2]
Table 1: Hazard Profile of Structurally Similar Benzoquinones
| Hazard Category | Description | Rationale & Causality |
|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed.[2] | Ingestion can lead to systemic toxic effects. Accidental ingestion can occur via contaminated hands; hence, strict hygiene protocols are non-negotiable.[3][4] |
| Skin Irritation | Causes skin irritation.[2] Prolonged contact can lead to more severe effects.[1] | Quinones can react with biological molecules in the skin, leading to irritation, redness, and potential dermatitis. A robust barrier is required. |
| Eye Irritation | Causes serious eye irritation.[2] Repeated exposure can cause staining and vision damage.[1] | The eyes are highly sensitive to chemical dust and splashes. Direct contact can cause significant pain and long-term damage, necessitating full-coverage eye protection. |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[2] The vapor can irritate the nose and throat.[1] | Fine powders can be easily aerosolized during handling, leading to direct irritation of the respiratory tract. Engineering controls are the primary defense against this hazard. |
| Combustible Dust | May form combustible dust concentrations in air.[5] | While not highly flammable, fine organic powders can create an explosion hazard under specific conditions. Minimizing dust generation is a key safety measure.[5] |
Core PPE Requirements: A Multi-Layered Defense System
Personal Protective Equipment (PPE) is the final and most personal line of defense, used in conjunction with mandatory engineering controls. The selection of PPE must directly address the hazards identified above.
Engineering Controls: The First Line of Defense
All operations involving the handling of solid this compound or its concentrated solutions must be performed within a certified chemical fume hood.[5][6] This is the most critical step in preventing respiratory exposure by containing dust and vapors at the source.
Primary Protective Gear: Preventing Direct Contact
This is the essential, non-negotiable PPE required for any work with the compound.
-
Hand Protection:
-
Requirement: Wear chemical-resistant nitrile gloves at all times.[4] For handling larger quantities or for extended procedures, consider double-gloving.
-
Causality: Nitrile provides excellent protection against a wide range of chemicals and prevents direct skin contact, mitigating the risk of irritation.[7] Gloves must be inspected before use and changed frequently, especially if contamination is suspected.[3][8]
-
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles are mandatory.[8][9] When handling more than a few grams of solid or during any splash-prone procedure (e.g., transfers, filtrations), a full-face shield must be worn over the safety goggles.[7][10][11]
-
Causality: Goggles provide a seal around the eyes to protect from dust and splashes. A face shield adds a critical second layer of protection for the entire face.
-
-
Protective Clothing:
-
Footwear:
Respiratory Protection: Mitigating Inhalation Risks
-
Requirement: When used inside a certified fume hood, additional respiratory protection is typically not required. However, for spill cleanup outside of a hood or in situations with potential for significant aerosolization, a NIOSH-approved air-purifying respirator with N95 (for particulates) or combination organic vapor/particulate cartridges must be used.[7][10][14]
-
Causality: Respirators provide a direct barrier to prevent the inhalation of harmful airborne dust, which is a primary exposure route for this type of compound.[2]
Procedural Guidance: A Step-by-Step Operational Plan
A self-validating safety system is built on clear, repeatable procedures. The following workflow outlines the critical steps from receipt to disposal.
Diagram 1: End-to-end workflow for handling this compound.
Protocol 1: Weighing the Solid Compound
-
Verify Fume Hood Operation: Ensure the fume hood is drawing correctly before starting.
-
Prepare the Workspace: Place a weigh paper or boat on the analytical balance inside the hood. Lay down absorbent bench paper to contain any minor spills.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.
-
Transfer the Compound: Carefully use a spatula to transfer the desired amount of this compound from the stock bottle to the weigh boat. Perform this action slowly and deliberately to minimize dust generation.[5]
-
Close Container: Immediately and securely close the primary stock container.
-
Clean Up: Use a damp paper towel to gently wipe the spatula and any surfaces with visible dust before removing them from the hood. Dispose of the towel in the solid hazardous waste container.
Protocol 2: Safe Removal (Doffing) of PPE
-
Gloves: Remove gloves first, turning them inside out as you pull them off to contain the contaminated surface. Dispose of them in the designated hazardous waste bin.
-
Face Shield/Goggles: Remove face shield and/or goggles.
-
Lab Coat: Remove the lab coat, folding it so the contaminated exterior is folded inward.
-
Hand Hygiene: Wash hands thoroughly with soap and water as the final step.[4][5]
Spill Management and Waste Disposal Plan
Proper segregation and disposal of waste are critical for safety and environmental compliance.
Spill Response
For a small spill (<1g) inside a fume hood:
-
Alert others in the immediate area.
-
Wear your full primary PPE (lab coat, goggles, gloves).
-
Gently cover the spill with an absorbent material or a paper towel slightly dampened with water to prevent the powder from becoming airborne.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials into a sealed bag and dispose of it in the solid hazardous waste container.
-
Decontaminate the surface with an appropriate solvent, followed by soap and water.
Waste Segregation and Disposal
All materials that come into contact with this compound must be treated as hazardous waste.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
